molecular formula C14H22O2 B106575 Rishitin CAS No. 18178-54-6

Rishitin

Cat. No.: B106575
CAS No.: 18178-54-6
M. Wt: 222.32 g/mol
InChI Key: XSCYYIVXGBKTOC-GZZJDILISA-N
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Description

Rishitin belongs to the class of organic compounds known as 1, 2-diols. These are polyols containing an alcohol group at two adjacent positions. This compound exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in a number of food items such as yellow bell pepper, garden tomato (var. ), orange bell pepper, and green bell pepper. This makes this compound a potential biomarker for the consumption of these food products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18178-54-6

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

(1S,2R,3R,7R)-1-methyl-7-prop-1-en-2-yl-1,2,3,4,5,6,7,8-octahydronaphthalene-2,3-diol

InChI

InChI=1S/C14H22O2/c1-8(2)10-4-5-11-7-13(15)14(16)9(3)12(11)6-10/h9-10,13-16H,1,4-7H2,2-3H3/t9-,10+,13+,14+/m0/s1

InChI Key

XSCYYIVXGBKTOC-GZZJDILISA-N

SMILES

CC1C(C(CC2=C1CC(CC2)C(=C)C)O)O

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](CC2=C1C[C@@H](CC2)C(=C)C)O)O

Canonical SMILES

CC1C(C(CC2=C1CC(CC2)C(=C)C)O)O

melting_point

65-67°C

Other CAS No.

18178-54-6

physical_description

Solid

Synonyms

ishitin
rishitin, (1S-(1alpha,2beta,3alpha,7beta))-isome

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Rishitin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of Rishitin, a key phytoalexin in the field of plant pathology and natural product chemistry. The information is presented to support research and development endeavors in agriculture, pharmacology, and synthetic chemistry.

Chemical Identity and Structure

This compound is a sesquiterpenoid phytoalexin, a class of antimicrobial compounds produced by plants in response to pathogen attack. First isolated from potato tubers of the Rishiri variety, it is a significant component of the defense mechanism in many species of the Solanaceae family, including potatoes and tomatoes.

Chemical Structure

The chemical structure of this compound is characterized by a bicyclic norsesquiterpenoid core. Its systematic IUPAC name is (1S,2R,3R,7R)-1-methyl-7-prop-1-en-2-yl-1,2,3,4,5,6,7,8-octahydronaphthalene-2,3-diol. The structure features four stereocenters, contributing to its specific biological activity.

Rishitin_Structure cluster_this compound This compound (C₁₄H₂₂O₂) C1 C C2 C C1->C2 C11 C C1->C11 C3 C C2->C3 O1 O C2->O1 C4 C C3->C4 O2 O C3->O2 C10 C C4->C10 C5 C C6 C C5->C6 C7 C C6->C7 C8 C C7->C8 C12 C C7->C12 C9 C C8->C9 C9->C1 C9->C10 C10->C5 C13 C C12->C13 = C14 C C12->C14 label_OH1 OH label_OH2 OH label_CH3 CH₃ label_isopropenyl C(=CH₂)CH₃

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its extraction, purification, and formulation.

PropertyValueReference
Molecular Formula C₁₄H₂₂O₂
Molar Mass 222.32 g/mol
Melting Point 65-67 °C
Appearance White crystalline solid or oil
Solubility in Water ~500 µg/mL at 20°C
XLogP3 1.9
CAS Number 18178-54-6

Biological Activity

This compound exhibits a broad spectrum of biological activities, primarily as a defense compound against pathogens. Its quantitative biological data are crucial for understanding its potential applications.

Antimicrobial Activity

This compound is best known for its antifungal properties, particularly against pathogens that affect Solanaceous plants.

OrganismActivity TypeValue (µg/mL)Reference
Phytophthora infestansMIC100-200
Fusarium spp.Qualitative InhibitionNot Quantified
Nematicidal Activity

Recent studies have also highlighted the nematicidal properties of this compound.

OrganismActivity TypeObservationReference
Xiphinema diversicaudatumBehavioral ResponseRepulsion at low doses
Longidorus elongatusBehavioral ResponseRepulsion at low doses

Experimental Protocols

This section details the methodologies for the isolation, synthesis, and biological evaluation of this compound.

Isolation from Potato Tubers

This compound is typically isolated from potato tubers that have been challenged with a pathogen or an elicitor. The following is a generalized protocol.

1. Elicitation:

  • Potato tubers (e.g., Solanum tuberosum cv. Rishiri) are washed and surface-sterilized.

  • The tubers are sliced into discs (approximately 5 mm thick).

  • The discs are inoculated with a spore suspension of an incompatible race of Phytophthora infestans or treated with an elicitor solution (e.g., cell wall components from the fungus).

  • The treated discs are incubated in a humid chamber at room temperature for 48-72 hours to allow for the accumulation of this compound.

2. Extraction:

  • The incubated tuber slices are homogenized in a suitable organic solvent, such as ethanol (B145695) or a chloroform-methanol mixture.

  • The homogenate is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

3. Purification:

  • The crude extract is subjected to liquid-liquid partitioning between an immiscible organic solvent (e.g., ethyl acetate) and water to remove polar impurities.

  • The organic phase is concentrated and further purified using column chromatography (e.g., silica (B1680970) gel) with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate).

  • Fractions are collected and analyzed by thin-layer chromatography (TLC) for the presence of this compound.

  • Fractions containing this compound are pooled, and the solvent is evaporated. Further purification can be achieved by preparative TLC or high-performance liquid chromatography (HPLC).

Isolation_Workflow A Potato Tuber Slicing B Inoculation with Elicitor (e.g., P. infestans) A->B C Incubation (48-72h) B->C D Homogenization in Organic Solvent C->D E Crude Extract Filtration D->E F Solvent Evaporation E->F G Liquid-Liquid Partitioning F->G H Column Chromatography G->H I Fraction Analysis (TLC) H->I J Purified this compound I->J

Caption: Generalized workflow for the isolation of this compound.

Total Synthesis

The total synthesis of (-)-Rishitin has been achieved via a stereoselective convergent route. A notable approach starts from readily available chiral materials.

  • Starting Materials: (R)-(-)-carvone and D-tartaric acid.

  • Key Steps: The synthesis involves a series of complex organic reactions, with a crucial step being a vinyl radical cyclization in the final stages to establish the correct stereochemistry.

  • Challenges: The coupling steps can have low yields, and achieving high diastereoselectivity is a significant challenge.

A detailed, step-by-step synthetic protocol is beyond the scope of this guide but can be found in specialized organic synthesis literature.

Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) of this compound against fungal pathogens is typically determined using the broth microdilution method.

1. Preparation of Inoculum: A standardized suspension of fungal spores or mycelial fragments is prepared in a suitable broth medium. 2. Serial Dilution: this compound is dissolved in a solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate. 3. Inoculation: Each well is inoculated with the fungal suspension. 4. Incubation: The plate is incubated at an appropriate temperature for 24-48 hours. 5. Determination of MIC: The MIC is determined as the lowest concentration of this compound that visibly inhibits fungal growth.

Biosynthesis and Signaling

The production of this compound in plants is a tightly regulated process initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or elicitors.

Biosynthetic Pathway

This compound is synthesized via the mevalonate (B85504) pathway, which produces isoprenoid precursors. The key steps involve the cyclization of farnesyl pyrophosphate (FPP) and subsequent enzymatic modifications.

Biosynthesis_Pathway FPP Farnesyl Pyrophosphate (FPP) Vetispiradiene Vetispiradiene FPP->Vetispiradiene Vetispiradiene Synthase Solavetivone Solavetivone Vetispiradiene->Solavetivone Hydroxylation Lubimin Lubimin Solavetivone->Lubimin Series of Enzymatic Steps This compound This compound Lubimin->this compound Hydroxylation

Caption: Simplified biosynthetic pathway of this compound.

Elicitor-Induced Signaling Cascade

The biosynthesis of this compound is triggered by a complex signaling cascade initiated by the recognition of elicitors at the plant cell surface. This leads to the activation of defense genes, including those encoding the enzymes of the this compound biosynthetic pathway.

Signaling_Pathway Elicitor Fungal Elicitor Receptor Plant Cell Receptor Elicitor->Receptor ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS Ca2 Ca²⁺ Influx Receptor->Ca2 MAPK MAPK Cascade ROS->MAPK Ca2->MAPK JA Jasmonic Acid (JA) Signaling MAPK->JA TranscriptionFactors Activation of Transcription Factors JA->TranscriptionFactors GeneExpression Defense Gene Expression TranscriptionFactors->GeneExpression Biosynthesis This compound Biosynthesis GeneExpression->Biosynthesis

Caption: Elicitor-induced signaling leading to this compound production.

This guide provides foundational technical information on this compound for researchers and professionals. For more detailed experimental procedures and advanced data, consulting the primary literature is recommended.

An In-Depth Technical Guide to the Discovery and History of Rishitin in Plant Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rishitin, a sesquiterpenoid phytoalexin, stands as a cornerstone in the study of plant defense mechanisms. First identified in the late 1960s from potato tubers resistant to late blight, its discovery opened new avenues in understanding the intricate biochemical warfare between plants and pathogens. This technical guide provides a comprehensive overview of the discovery, history, and key scientific investigations into this compound. It details the experimental protocols for its isolation, characterization, and bioactivity assessment, presents quantitative data on its efficacy, and delineates the signaling and biosynthetic pathways governing its production. This document is intended to be a valuable resource for researchers in plant science, natural product chemistry, and drug development, offering a deep dive into the science of this pivotal plant defense compound.

Discovery and History

This compound was first isolated and identified in 1968 by Japanese scientists Tomiyama, Masamune, and their colleagues from potato tubers of the 'Rishiri' cultivar that were incompatible with an infection by Phytophthora infestans, the oomycete responsible for late blight.[1][2] This discovery was a landmark in the field of phytopathology, providing concrete evidence for the existence of "phytoalexins" – antimicrobial compounds produced by plants in response to pathogenic attack. The name "this compound" itself is derived from the 'Rishiri' potato cultivar from which it was first isolated.[2]

Early research focused on its structural elucidation, revealing it to be a bicyclic norsesquiterpenoid alcohol.[2] Subsequent studies confirmed its production in other solanaceous plants, including tomatoes, in response to a variety of pathogens and abiotic stressors. The history of this compound research mirrors the evolution of plant science itself, from classical phytopathology and natural product chemistry to modern molecular biology and genomics.

Physicochemical Properties

PropertyValueReference
Chemical FormulaC₁₄H₂₂O₂[2]
Molar Mass222.32 g/mol [2]
AppearanceWhite crystalline solid
Melting Point65-67 °C
SolubilitySoluble in organic solvents like ethanol (B145695), methanol, and chloroform. Sparingly soluble in water.

Biological Activity: A Potent Defense Molecule

This compound exhibits a broad spectrum of antimicrobial activity, primarily against fungi and oomycetes. Its role as a phytoalexin is central to the defense response of susceptible plants.

Antifungal and Anti-oomycete Activity

This compound is a potent inhibitor of various plant pathogens. Quantitative data from numerous studies have established its efficacy.

PathogenActivityConcentrationReference(s)
Phytophthora infestansComplete inhibition of zoospore germination10⁻³ M
Phytophthora infestansSignificant mycelial growth inhibition>100 ppm[3]
Fusarium solaniMycelial growth inhibitionVaries with isolate[4][5]
Various fungal pathogensMycelial growth inhibitionVaries
Nematicidal Activity

Emerging research has also highlighted the nematicidal properties of this compound, suggesting a broader role in plant defense against a range of pests.

Nematode SpeciesActivityEC₅₀ (Median Effective Concentration)
Xiphinema diversicaudatumRepellent and lethalNot explicitly stated
Longidorus elongatusRepellent and lethalNot explicitly stated

Biosynthesis of this compound

The biosynthesis of this compound occurs via the mevalonate (B85504) (MVA) pathway, a common route for the production of isoprenoids in plants. The pathway is induced in response to pathogen attack or elicitor recognition.

The Mevalonate Pathway to Sesquiterpenoids

The biosynthesis begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These are then sequentially condensed to form the C15 precursor, farnesyl pyrophosphate (FPP). FPP is a critical branch point, leading to the synthesis of various sesquiterpenoids, including this compound.

Key Enzymatic Steps in this compound Biosynthesis

While the entire enzymatic cascade is still under active investigation, key intermediates and enzyme classes have been identified through isotope-labeling studies. The conversion of FPP to the primary sesquiterpene hydrocarbon skeleton is catalyzed by a sesquiterpene synthase. Subsequent modifications, including hydroxylations, are carried out by cytochrome P450 monooxygenases.

Rishitin_Biosynthesis acetyl_coa Acetyl-CoA mva Mevalonate Pathway acetyl_coa->mva ipp_dmapp IPP / DMAPP mva->ipp_dmapp fpp Farnesyl Pyrophosphate (FPP) ipp_dmapp->fpp sesquiterpene_synthase Sesquiterpene Synthase fpp->sesquiterpene_synthase vetispiradiene Vetispiradiene sesquiterpene_synthase->vetispiradiene cyp450 Cytochrome P450 Monooxygenases vetispiradiene->cyp450 lubimin Lubimin cyp450->lubimin This compound This compound lubimin->this compound

Caption: Simplified biosynthetic pathway of this compound from acetyl-CoA.

Signaling Pathways for this compound Induction

The production of this compound is tightly regulated and is initiated by the plant's recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This recognition triggers a complex signaling cascade that ultimately leads to the activation of genes involved in this compound biosynthesis.

Elicitor Recognition and Early Signaling Events

Elicitors, which can be molecules from the pathogen (e.g., cell wall fragments) or from the plant itself (e.g., products of cell wall degradation), are perceived by plant cell surface receptors. This binding initiates a series of rapid intracellular events, including ion fluxes (Ca²⁺ influx), the production of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinase (MAPK) cascades.[1][6][7][8][9]

MAPK Cascades and Transcriptional Regulation

MAPK cascades are crucial signaling modules that amplify and transduce the initial elicitor signal. In potatoes, specific MAPKKK, MAPKK, and MAPK proteins are activated in response to P. infestans elicitors.[1][6][7][8][9] These activated MAPKs then phosphorylate and activate downstream transcription factors. While the specific transcription factors that directly regulate all the genes in the this compound biosynthetic pathway are still being fully elucidated, members of the MYB, WRKY, and GRAS families are known to be involved in regulating plant defense responses, including the synthesis of secondary metabolites.[10][11][12][13] These activated transcription factors bind to the promoter regions of this compound biosynthetic genes, leading to their coordinated expression and the subsequent accumulation of this compound at the site of infection.

Rishitin_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus elicitor Elicitor (PAMP/DAMP) receptor Receptor elicitor->receptor ros ROS Burst receptor->ros ca2 Ca²⁺ Influx receptor->ca2 mapkkk MAPKKK ros->mapkkk ca2->mapkkk mapkk MAPKK mapkkk->mapkk mapk MAPK mapkk->mapk tf Transcription Factors (MYB, WRKY, etc.) mapk->tf rbg This compound Biosynthesis Genes tf->rbg rishitin_prod This compound Production rbg->rishitin_prod

Caption: A generalized signaling pathway for elicitor-induced this compound biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound research.

Protocol for Elicitation and Extraction of this compound from Potato Tubers

This protocol describes a method to induce this compound production in potato tubers using a crude elicitor from Phytophthora infestans and the subsequent extraction of this compound.

Materials:

  • Healthy, disease-free potato tubers (e.g., 'Kennebec', 'Rishiri')

  • Phytophthora infestans culture

  • Rye A agar (B569324) medium

  • Sterile distilled water

  • Ethanol (95%)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

  • Glass chromatography column

  • Silica (B1680970) gel (for column chromatography)

  • Hexane (B92381)

  • Acetone

Procedure:

Part A: Preparation of Crude Elicitor from Phytophthora infestans

  • Culture P. infestans on Rye A agar plates for 10-14 days in the dark at 18°C.[14]

  • Flood the mature culture plates with sterile distilled water and gently scrape the mycelium with a sterile glass rod to release sporangia.

  • Filter the suspension through several layers of sterile cheesecloth to remove mycelial fragments.

  • Homogenize the collected mycelium in sterile distilled water using a blender or homogenizer.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes.

  • Collect the supernatant, which contains the crude elicitor, and autoclave it at 121°C for 20 minutes to inactivate any living pathogen components. The elicitor preparation can be stored at -20°C.

Part B: Elicitation of this compound in Potato Tubers

  • Wash potato tubers thoroughly with tap water and surface-sterilize by immersing them in 70% ethanol for 1-2 minutes, followed by a rinse with sterile distilled water.

  • Aseptically cut the tubers into slices approximately 5-10 mm thick.

  • Place the tuber slices in a sterile, humid chamber (e.g., a petri dish with moist filter paper).

  • Apply a small volume (e.g., 50-100 µL) of the prepared crude elicitor solution onto the cut surface of each potato slice.

  • Incubate the treated slices in the dark at room temperature (18-22°C) for 48-72 hours to allow for this compound accumulation.[4][5]

Part C: Extraction and Partial Purification of this compound

  • After incubation, collect the top 1-2 mm layer of tissue from the elicited potato slices.

  • Homogenize the tissue in 95% ethanol.

  • Centrifuge the homogenate to pellet the solid debris and collect the supernatant.

  • Concentrate the supernatant using a rotary evaporator.

  • Partition the resulting aqueous residue several times with ethyl acetate.

  • Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

  • Evaporate the ethyl acetate to yield a crude extract containing this compound.

  • For further purification, subject the crude extract to silica gel column chromatography.[15][16][17]

    • Prepare a slurry of silica gel in hexane and pack it into a glass column.

    • Dissolve the crude extract in a minimal amount of hexane and load it onto the column.

    • Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate or acetone.

    • Collect fractions and monitor the presence of this compound using thin-layer chromatography (TLC) by comparing with a known this compound standard.

    • Combine the fractions containing pure this compound and evaporate the solvent.

Rishitin_Extraction_Workflow start Elicited Potato Tuber Slices homogenize Homogenize in Ethanol start->homogenize centrifuge1 Centrifuge homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 concentrate Concentrate (Rotary Evaporator) supernatant1->concentrate partition Partition with Ethyl Acetate concentrate->partition dry Dry Ethyl Acetate Phase partition->dry evaporate Evaporate to Crude Extract dry->evaporate column_chrom Silica Gel Column Chromatography evaporate->column_chrom fractions Collect and Analyze Fractions (TLC) column_chrom->fractions pure_this compound Pure this compound fractions->pure_this compound

Caption: Workflow for the extraction and purification of this compound.

Protocol for In Vitro Antifungal Bioassay of this compound

This protocol outlines a method for assessing the antifungal activity of purified this compound against a filamentous fungus like Phytophthora infestans.

Materials:

  • Purified this compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Appropriate fungal culture medium (e.g., Rye A agar or V8 juice agar for P. infestans)[14]

  • Sterile petri dishes

  • Sterile distilled water

  • Micropipettes

  • Incubator

  • Fungal culture of the test organism

Procedure:

  • Prepare a stock solution of purified this compound in DMSO at a high concentration (e.g., 10 mg/mL).

  • Prepare a series of dilutions of the this compound stock solution in sterile distilled water or the liquid culture medium to achieve the desired final concentrations for testing. Ensure the final DMSO concentration in all treatments (including the control) is low (typically ≤1%) to avoid solvent toxicity to the fungus.

  • Prepare the fungal inoculum. For P. infestans, this can be a zoospore suspension or mycelial plugs.

    • Zoospore Suspension: Flood a mature culture plate with cold sterile water to induce zoospore release. Adjust the concentration of the zoospore suspension using a hemocytometer.

    • Mycelial Plugs: Use a sterile cork borer to cut uniform plugs from the leading edge of an actively growing fungal culture.

  • Agar Dilution Method:

    • Melt the fungal culture medium and cool it to approximately 45-50°C.

    • Add the appropriate volume of the this compound dilutions to the molten agar to achieve the desired final concentrations. Also, prepare a control plate with the same concentration of DMSO but without this compound.

    • Pour the amended agar into sterile petri dishes and allow it to solidify.

    • Inoculate the center of each plate with a mycelial plug of the test fungus.

  • Broth Dilution Method:

    • Dispense the liquid culture medium containing the different concentrations of this compound into the wells of a microtiter plate.

    • Inoculate each well with a standardized suspension of fungal spores or mycelial fragments.

  • Incubate the plates/microtiter plates at the optimal temperature for the growth of the test fungus (e.g., 18°C for P. infestans) in the dark.

  • After a suitable incubation period (e.g., 5-7 days for the agar dilution method), measure the radial growth of the fungal colony on the agar plates or the turbidity/metabolic activity in the microtiter plate wells.

  • Calculate the percentage of growth inhibition for each this compound concentration relative to the control.

Antifungal_Bioassay_Workflow start Prepare this compound Dilutions and Fungal Inoculum agar_dilution Agar Dilution Method start->agar_dilution broth_dilution Broth Dilution Method start->broth_dilution amend_agar Amend Molten Agar with this compound agar_dilution->amend_agar dispense_broth Dispense Amended Broth into Microtiter Plate broth_dilution->dispense_broth pour_plates Pour Plates and Solidify amend_agar->pour_plates inoculate_agar Inoculate with Mycelial Plug pour_plates->inoculate_agar incubate Incubate inoculate_agar->incubate inoculate_broth Inoculate with Spore Suspension dispense_broth->inoculate_broth inoculate_broth->incubate measure_growth Measure Fungal Growth incubate->measure_growth calculate_inhibition Calculate Percent Inhibition measure_growth->calculate_inhibition

Caption: General workflow for an in vitro antifungal bioassay of this compound.

Protocol for Quantitative Analysis of this compound by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantification of this compound in plant extracts.

Materials:

  • Purified this compound standard

  • Plant extract containing this compound

  • An appropriate internal standard (e.g., a compound with similar chemical properties but not present in the sample)

  • Silylating agent (e.g., BSTFA with 1% TMCS)

  • Anhydrous pyridine (B92270) or other suitable solvent

  • GC-MS system equipped with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Sample Preparation and Derivatization:

    • Prepare a calibration curve using known concentrations of the purified this compound standard.

    • To a known amount of the dried plant extract and each standard solution, add a known amount of the internal standard.

    • Evaporate the solvent completely under a stream of nitrogen.

    • To the dried residue, add a small volume of anhydrous pyridine followed by the silylating agent.

    • Heat the mixture at a specific temperature (e.g., 60-70°C) for a set time (e.g., 30 minutes) to ensure complete derivatization of the hydroxyl groups of this compound. This step increases the volatility and thermal stability of this compound for GC analysis.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the derivatized sample onto the GC-MS system.

    • Typical GC Parameters:

      • Injector Temperature: 250°C

      • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

      • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a specific rate (e.g., 10°C/min), and hold for a final period.[18][19][20][21]

    • Typical MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 40-500

      • Ion Source Temperature: 230°C

  • Data Analysis:

    • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum, comparing it to the standard.

    • Quantify the amount of this compound in the sample by comparing the peak area of this compound to the peak area of the internal standard and using the calibration curve.

GCMS_Analysis_Workflow start Prepare Standards and Samples add_is Add Internal Standard start->add_is dry_down Dry Under Nitrogen add_is->dry_down derivatize Derivatize with Silylating Agent dry_down->derivatize inject Inject into GC-MS derivatize->inject analyze GC Separation and MS Detection inject->analyze quantify Quantify using Calibration Curve analyze->quantify

Conclusion

The discovery of this compound more than five decades ago was a seminal moment in plant pathology. It not only validated the phytoalexin theory but also provided a model system for studying plant-pathogen interactions at the molecular level. The in-depth understanding of its biosynthesis, regulation, and mode of action continues to inform strategies for developing disease-resistant crops. For drug development professionals, this compound and its derivatives represent a potential source of novel antimicrobial agents. This technical guide has provided a comprehensive overview of the core knowledge surrounding this compound, from its historical discovery to detailed experimental protocols, with the aim of empowering researchers to further explore the fascinating world of plant chemical defenses.

References

An In-depth Technical Guide to the Rishitin Biosynthesis Pathway in Solanum tuberosum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rishitin is a crucial sesquiterpenoid phytoalexin produced by potato (Solanum tuberosum) that plays a significant role in the plant's defense against a broad range of pathogens. Understanding the intricate biosynthesis of this compound, from its initial precursors to its final form, and the complex signaling networks that regulate its production is paramount for developing novel strategies for crop protection and for potential applications in pharmacology. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymes, intermediates, and regulatory mechanisms. It includes a compilation of available quantitative data, detailed experimental protocols for the quantification of this compound and the analysis of gene expression, and visual diagrams of the biosynthetic and signaling pathways to facilitate a deeper understanding of this vital defense mechanism in potato.

The this compound Biosynthesis Pathway

The biosynthesis of this compound in Solanum tuberosum originates from the mevalonate (B85504) (MVA) pathway in the cytoplasm, which provides the universal precursor for all isoprenoids, farnesyl pyrophosphate (FPP). The pathway then proceeds through a series of enzymatic reactions catalyzed by sesquiterpene cyclases and cytochrome P450 monooxygenases.

The key steps in the biosynthesis of this compound are as follows:

  • Formation of Farnesyl Pyrophosphate (FPP): The pathway begins with the synthesis of FPP from acetyl-CoA via the mevalonate pathway. A key regulatory enzyme in this initial phase is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR). The activity of HMGR is often a rate-limiting step and is subject to transcriptional and post-transcriptional regulation, particularly in response to wounding and pathogen attack.[1][2][3]

  • Cyclization of FPP to Vetispiradiene: The first committed step in this compound biosynthesis is the cyclization of the linear FPP molecule into the bicyclic sesquiterpene, vetispiradiene. This reaction is catalyzed by the enzyme vetispiradiene synthase (PVS), a type of sesquiterpene cyclase.[1]

  • Hydroxylation Steps to this compound: Following the formation of vetispiradiene, a series of hydroxylation reactions occur, catalyzed by cytochrome P450 monooxygenases, to produce lubimin (B1675347) and subsequently this compound. While the exact intermediates and enzymes for all steps are not fully elucidated, it is understood that these oxygenation steps are crucial for the formation of the final this compound molecule.

Rishitin_Biosynthesis_Pathway cluster_main_pathway Core Biosynthesis Pathway acetyl_coA Acetyl-CoA hmg_coA HMG-CoA acetyl_coA->hmg_coA mevalonate Mevalonate hmg_coA->mevalonate HMG-CoA Reductase (HMGR) fpp Farnesyl Pyrophosphate (FPP) mevalonate->fpp Mevalonate Pathway vetispiradiene Vetispiradiene fpp->vetispiradiene Vetispiradiene Synthase (PVS) lubimin Lubimin vetispiradiene->lubimin Cytochrome P450 Monooxygenases This compound This compound lubimin->this compound Cytochrome P450 Monooxygenases

Caption: Core this compound Biosynthesis Pathway in Solanum tuberosum.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated and is induced in response to various biotic and abiotic stresses, most notably pathogen infection. This induction is mediated by a complex signaling network involving plant hormones, primarily jasmonic acid (JA) and ethylene (B1197577) (ET).

Elicitor Recognition and Signal Transduction

Pathogen-associated molecular patterns (PAMPs) or elicitors released by pathogens are recognized by plant cell surface receptors. This recognition triggers a downstream signaling cascade that leads to the activation of defense responses, including the biosynthesis of phytoalexins like this compound. This signaling involves the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) cascades, and changes in ion fluxes.

Role of Jasmonic Acid and Ethylene

Jasmonic acid and ethylene are key signaling molecules that act synergistically to regulate the expression of defense-related genes, including those involved in this compound biosynthesis.[4][5] The signaling pathways for JA and ET are interconnected and exhibit significant crosstalk.

  • Jasmonate Signaling: Upon elicitor perception, the level of jasmonoyl-isoleucine (JA-Ile), the active form of JA, increases. JA-Ile binds to its receptor, COI1, which is part of an SCF E3 ubiquitin ligase complex. This binding leads to the degradation of JAZ repressor proteins, thereby releasing transcription factors (e.g., MYC2) that activate the expression of JA-responsive genes, including those encoding enzymes for this compound biosynthesis.

  • Ethylene Signaling: Ethylene is perceived by receptors located in the endoplasmic reticulum membrane. In the absence of ethylene, these receptors activate CTR1, a negative regulator of the pathway. Ethylene binding inactivates the receptors, leading to the inactivation of CTR1. This allows the downstream component EIN2 to be cleaved, and its C-terminal fragment translocates to the nucleus, where it activates transcription factors such as EIN3 and EIL1. These transcription factors then induce the expression of ethylene-responsive genes, which often overlap with JA-responsive genes in defense pathways.

The crosstalk between the JA and ET pathways is crucial for fine-tuning the defense response. For instance, EIN3/EIL1 transcription factors can be stabilized by the JA pathway, leading to an enhanced and coordinated defense response.[4]

Signaling_Pathway cluster_elicitor Elicitor Recognition cluster_signaling Intracellular Signaling cluster_hormone Hormone Signaling cluster_response Defense Response PAMPs PAMPs/Elicitors Receptor Receptor PAMPs->Receptor ROS ROS Burst Receptor->ROS MAPK MAPK Cascade Receptor->MAPK JA_biosynthesis JA Biosynthesis MAPK->JA_biosynthesis ET_biosynthesis ET Biosynthesis MAPK->ET_biosynthesis JA_Ile JA-Ile JA_biosynthesis->JA_Ile COI1 COI1 JA_Ile->COI1 binds JAZ JAZ Repressors COI1->JAZ degradation MYC2 MYC2 JAZ->MYC2 represses Defense_Genes Defense Gene Expression MYC2->Defense_Genes ET Ethylene ET_Receptors ET Receptors ET->ET_Receptors binds CTR1 CTR1 ET_Receptors->CTR1 inactivates EIN2 EIN2 CTR1->EIN2 represses EIN3_EIL1 EIN3/EIL1 EIN2->EIN3_EIL1 activates EIN3_EIL1->Defense_Genes Rishitin_Biosynthesis This compound Biosynthesis Enzymes Defense_Genes->Rishitin_Biosynthesis

Caption: Simplified Signaling Pathway for this compound Biosynthesis Induction.

Quantitative Data on this compound Biosynthesis

Quantitative data is essential for a thorough understanding of the dynamics of the this compound biosynthesis pathway. The following tables summarize available data on the accumulation of this compound and related compounds, as well as the kinetic properties of key enzymes. Note: The availability of comprehensive kinetic data for all enzymes in the pathway is limited in the literature.

Table 1: Accumulation of this compound and Lubimin in Potato Tuber Slices

TreatmentTime (hours)This compound (µg/g fresh weight)Lubimin (µg/g fresh weight)Reference
Inoculated with incompatible race of P. infestans728545[6]
Inoculated with compatible race of P. infestans7252[6]
Treated with arachidonic acid (100 µ g/slice )7211060[6]
Control (water)72<1<1[6]

Table 2: Kinetic Parameters of Key Enzymes in Sesquiterpenoid Biosynthesis

EnzymeOrganismSubstrateKm (µM)Vmax (nmol/h/mg protein)Reference
HMG-CoA Reductase (microsomal)Solanum tuberosumHMG-CoA12.51.5[2]
Vetispiradiene SynthaseHyoscyamus muticusFarnesyl Diphosphate0.5 - 5.0Not Reported[7]

Experimental Protocols

Extraction and Quantification of this compound by HPLC

This protocol outlines a general procedure for the extraction and quantification of this compound from potato tuber tissue using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Potato tuber tissue

  • Methanol (B129727) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid or acetic acid (for mobile phase acidification)

  • Homogenizer

  • Centrifuge

  • Rotary evaporator

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a UV detector

  • This compound standard

Protocol:

  • Sample Preparation:

    • Excise a defined area of potato tuber tissue (e.g., 1 cm diameter disc, 1-2 mm thick) from the treated or control area.

    • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a mortar and pestle or a homogenizer.

  • Extraction:

    • Transfer a known weight of the powdered tissue (e.g., 1 g) to a centrifuge tube.

    • Add 10 mL of methanol and vortex thoroughly.

    • Incubate at room temperature for 1-2 hours with occasional vortexing, or sonicate for 15-30 minutes.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant.

    • Repeat the extraction of the pellet with another 10 mL of methanol to ensure complete extraction.

    • Pool the supernatants.

  • Purification (Optional but Recommended):

    • Concentrate the methanol extract to near dryness using a rotary evaporator at 40°C.

    • Redissolve the residue in a small volume of water (e.g., 2 mL).

    • Perform solid-phase extraction (SPE) using a C18 cartridge to remove polar impurities.

      • Condition the cartridge with methanol followed by water.

      • Load the aqueous sample onto the cartridge.

      • Wash the cartridge with water to remove sugars and other polar compounds.

      • Elute the sesquiterpenoids, including this compound, with methanol or ethyl acetate.

    • Evaporate the eluate to dryness and redissolve in a known volume of mobile phase (e.g., 1 mL) for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape. A typical gradient might be:

      • 0-5 min: 30% Acetonitrile

      • 5-25 min: Linear gradient from 30% to 80% Acetonitrile

      • 25-30 min: 80% Acetonitrile

      • 30-35 min: Return to 30% Acetonitrile and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 205-210 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a standard curve using a series of known concentrations of a pure this compound standard.

    • Inject the standards and the prepared samples into the HPLC system.

    • Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.

    • Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.

Caption: Workflow for this compound Extraction and Purification.
Gene Expression Analysis by qRT-PCR

This protocol provides a general framework for analyzing the expression of key genes in the this compound biosynthesis pathway, such as HMGR and vetispiradiene synthase (PVS), using quantitative real-time PCR (qRT-PCR).

Materials:

  • Potato tuber tissue

  • Liquid nitrogen

  • RNA extraction kit (e.g., TRIzol or a plant-specific kit)

  • DNase I

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • qRT-PCR instrument

  • Primers for target genes (HMGR, PVS) and a reference gene (e.g., actin, EF1α)

Protocol:

  • RNA Extraction:

    • Harvest potato tuber tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder.

    • Extract total RNA from a known amount of powdered tissue using a suitable RNA extraction kit, following the manufacturer's instructions.

    • Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

  • DNase Treatment:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA, following the manufacturer's protocol.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from a known amount of total RNA (e.g., 1 µg) using a cDNA synthesis kit with oligo(dT) or random primers.

  • Primer Design and Validation:

    • Design primers for the target genes (HMGR, PVS) and a stable reference gene. Primers should be designed to amplify a product of 100-200 bp and span an intron if possible to avoid amplification of genomic DNA.

    • Validate the primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90% and 110%.

  • qRT-PCR Reaction:

    • Set up the qRT-PCR reaction in a 96-well plate. A typical 20 µL reaction includes:

      • 10 µL of 2x SYBR Green Master Mix

      • 1 µL of forward primer (10 µM)

      • 1 µL of reverse primer (10 µM)

      • 2 µL of diluted cDNA

      • 6 µL of nuclease-free water

    • Include no-template controls (NTCs) for each primer pair to check for contamination.

  • qRT-PCR Program:

    • A typical cycling program is:

      • Initial denaturation: 95°C for 10 min

      • 40 cycles of:

        • Denaturation: 95°C for 15 sec

        • Annealing/Extension: 60°C for 1 min

      • Melt curve analysis to check for primer-dimers and non-specific products.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.

Caption: Workflow for qRT-PCR Analysis of Gene Expression.

Conclusion

The biosynthesis of this compound in Solanum tuberosum is a complex and highly regulated process that is integral to the plant's defense against pathogens. This technical guide has provided a detailed overview of the biosynthetic pathway, the signaling networks involving jasmonic acid and ethylene that control its induction, and a compilation of available quantitative data. The detailed experimental protocols for this compound quantification and gene expression analysis offer practical tools for researchers in this field. A deeper understanding of the this compound biosynthesis pathway will continue to be a critical area of research for developing disease-resistant potato varieties and for exploring the potential of phytoalexins in various applications. Further research is needed to fully elucidate the kinetic properties of all enzymes in the pathway and to further unravel the intricate details of its regulation.

References

An In-depth Technical Guide to the Antifungal Mechanism of Action of Rishitin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rishitin is a bicyclic sesquiterpenoid phytoalexin produced by plants of the Solanaceae family, such as potatoes and tomatoes, in response to pathogenic attack. It exhibits a broad spectrum of antifungal activity, although its efficacy varies significantly among different fungal species. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action against fungal pathogens. The available data suggests a multifaceted mechanism primarily involving the disruption of fungal cell membrane integrity and the induction of a transcriptional response related to detoxification. However, some aspects of its mechanism, such as the direct inhibition of specific enzymes and the activation of fungal stress signaling pathways, remain speculative and require further experimental validation. This document synthesizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Antifungal Activity of this compound

The antifungal efficacy of this compound has been evaluated against several plant pathogenic fungi. While comprehensive minimum inhibitory concentration (MIC) or half-maximal inhibitory concentration (IC50) data across a wide range of species is not extensively available in the literature, existing studies provide valuable insights into its selective toxicity.

Table 1: Summary of this compound's Antifungal Activity

Fungal SpeciesObserved Effect at 500 µMRelative SensitivityReference
Phytophthora infestansSevere inhibition of hyphal growthHigh[1]
Alternaria solaniSevere inhibition of hyphal growthHigh[1]
Botrytis cinereaTolerant, with continued hyphal growthLow[1]
Fusarium spp.Implicated in disease resistance, suggesting inhibitory effectsModerate (Inferred)[2]

Note: The data presented is largely qualitative and based on specific experimental conditions. Standardized MIC/IC50 values are needed for a more robust comparative analysis.

Core Mechanisms of Antifungal Action

The antifungal action of this compound is not attributed to a single target but rather a combination of effects that compromise fungal viability.

Disruption of Fungal Cell Membrane Integrity (Hypothesized)

The lipophilic nature of this compound, a characteristic of many sesquiterpenoids, strongly suggests that its primary mode of action involves interaction with and disruption of the fungal cell membrane. This interaction is thought to lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

This compound is hypothesized to intercalate into the lipid bilayer of the fungal plasma membrane. This insertion disrupts the ordered structure of the membrane phospholipids, leading to a loss of fluidity and integrity. The consequences of this disruption may include:

  • Increased Permeability: The compromised membrane allows for the uncontrolled efflux of ions and small molecules, disrupting cellular homeostasis.

  • Lipid Peroxidation: this compound may induce the production of reactive oxygen species (ROS) that lead to the oxidative degradation of lipids, further damaging the membrane.

  • Membrane Depolarization: The disruption of the lipid bilayer can lead to a collapse of the electrochemical gradient across the membrane, affecting nutrient transport and other essential cellular processes.

This assay quantifies membrane permeabilization by measuring the uptake of the fluorescent nucleic acid stain SYTOX® Green, which can only enter cells with compromised plasma membranes.[3]

  • Fungal Culture Preparation: Grow the fungal species of interest in a suitable liquid medium (e.g., Potato Dextrose Broth for Botrytis cinerea) to the mid-logarithmic phase. Harvest and wash the cells with a phosphate-free buffer (e.g., 10 mM HEPES, 5 mM glucose, pH 7.2). Resuspend the cells in the same buffer to a standardized density.

  • Treatment: Aliquot the fungal suspension into a 96-well black, clear-bottom microplate. Add this compound at various concentrations (e.g., 0 µM to 500 µM). Include a positive control for membrane permeabilization (e.g., treatment with 70% ethanol (B145695) for 30 minutes).

  • Staining: Add SYTOX® Green to each well to a final concentration of 0.2 µM.

  • Measurement: Incubate the plate in the dark at room temperature for 30-60 minutes. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively.

  • Data Analysis: An increase in fluorescence intensity in this compound-treated cells compared to the untreated control indicates a loss of membrane integrity.

This assay measures the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation.[4][5]

  • Fungal Culture and Treatment: Grow and treat the fungal cells with this compound as described in Protocol 3.1.2.1.

  • Cell Lysis: Harvest the cells by centrifugation, wash with PBS, and resuspend in a lysis buffer containing a butylated hydroxytoluene (BHT) to prevent further oxidation. Lyse the cells by sonication or with glass beads.

  • TBARS Reaction: Add 1 ml of 20% trichloroacetic acid (TCA) and 1 ml of 0.67% thiobarbituric acid (TBA) to 0.5 ml of the cell lysate.

  • Incubation and Measurement: Heat the mixture at 95°C for 30 minutes, then cool on ice. Centrifuge to pellet the precipitate. Measure the absorbance of the supernatant at 532 nm.

  • Quantification: Calculate the concentration of MDA using its molar extinction coefficient (1.56 x 10^5 M⁻¹cm⁻¹). An increase in MDA in this compound-treated cells indicates lipid peroxidation.

Inhibition of Germ Tube Elongation

This compound has been observed to inhibit the germination of zoospores and the elongation of germ tubes in Phytophthora infestans. This suggests an interference with crucial developmental processes required for pathogenesis.

  • Spore Suspension Preparation: Prepare a spore suspension of the test fungus in a suitable germination buffer.

  • Treatment: Add this compound to the spore suspension at various concentrations. Include a solvent control (e.g., DMSO).

  • Incubation: Incubate the treated spore suspension under conditions that promote germination (e.g., specific temperature and humidity).

  • Microscopic Analysis: At different time points, place a drop of the suspension on a microscope slide and observe under a light microscope.

  • Quantification: Measure the length of the germ tubes of a significant number of spores for each treatment. Calculate the average germ tube length and the percentage of germination.

Induction of Fungal Stress Response Pathways (Hypothesized)

It is plausible that the cell wall and membrane stress caused by this compound activates compensatory signaling pathways in the fungus, such as the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) pathways. While direct evidence for this compound-induced activation is lacking, these pathways are known to respond to various forms of cellular stress.

  • CWI Pathway: This pathway, mediated by the MAP kinase Slt2 (in yeast), is activated in response to cell wall damage. Activation leads to the expression of genes involved in cell wall synthesis and repair.

  • HOG Pathway: This pathway, mediated by the MAP kinase Hog1, is primarily activated by osmotic stress but also responds to other stresses like oxidative stress. It orchestrates a response to maintain cellular water balance and integrity.

CWI_HOG_Hypothesis cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Membrane Fungal Plasma Membrane This compound->Membrane Intercalation & Disruption CellWall Fungal Cell Wall Membrane->CellWall Stress Signal ROS ROS Production (Lipid Peroxidation) Membrane->ROS Induces CWI_Pathway CWI Pathway (Slt2/Mpk1) CellWall->CWI_Pathway Activates HOG_Pathway HOG Pathway (Hog1) ROS->HOG_Pathway Activates Nucleus Nucleus HOG_Pathway->Nucleus CWI_Pathway->Nucleus StressResponse Stress Response Genes (e.g., chaperones, antioxidants) CellWallRepair Cell Wall Repair Genes Nucleus->StressResponse Upregulation Nucleus->CellWallRepair Upregulation

Caption: Hypothesized activation of fungal stress pathways by this compound.

Activation of the CWI and HOG pathways can be assessed by detecting the phosphorylation of their respective MAP kinases, Slt2 and Hog1, via Western blotting.

  • Fungal Culture and Treatment: Grow and treat fungal mycelia with this compound for various time points (e.g., 0, 15, 30, 60 minutes).

  • Protein Extraction: Rapidly harvest the mycelia, freeze in liquid nitrogen, and grind to a fine powder. Extract total proteins using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • SDS-PAGE and Western Blotting: Separate the protein extracts by SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody specific for the phosphorylated form of the target MAPK (e.g., anti-phospho-p38 for Hog1). Subsequently, strip the membrane and re-probe with an antibody that recognizes the total amount of the MAPK to serve as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. An increase in the phosphorylated form of the MAPK in this compound-treated samples indicates pathway activation.

Fungal Resistance and Detoxification Mechanisms

Some fungal pathogens, notably Botrytis cinerea, exhibit a higher tolerance to this compound. This tolerance is attributed to active detoxification mechanisms involving metabolic conversion and the upregulation of genes associated with xenobiotic detoxification.

Metabolic Detoxification of this compound

Botrytis cinerea has been shown to metabolize this compound into several oxidized, less toxic forms. This detoxification process is a key component of its ability to infect this compound-producing plants.

Transcriptional Response to this compound

RNA sequencing (RNA-seq) analysis of B. cinerea exposed to this compound has revealed the upregulation of a specific set of genes.[6][7] These genes are primarily involved in detoxification and transport, suggesting a coordinated cellular response to neutralize the antifungal compound.

Table 2: Categories of Genes Upregulated in Botrytis cinerea in Response to this compound (500 µM)

Gene CategoryPutative FunctionReference
Cytochrome P450/OxidoreductasesCatalyze oxidative detoxification reactions[6]
ABC TransportersEfflux pumps that export toxic compounds from the cell[6]
Cell Wall Degrading Enzymes (CWDEs)May be involved in cell wall remodeling in response to stress[6]

RNASeq_Workflow cluster_culture Fungal Culture cluster_treatment Treatment cluster_rna RNA Processing cluster_sequencing Sequencing & Analysis Culture Grow B. cinerea in liquid CM medium Treatment Treat with 500 µM this compound (or DMSO control) for 24h Culture->Treatment Harvest Harvest Mycelia Treatment->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Mapping, DEG identification) Sequencing->Data_Analysis

Caption: Generalized workflow for RNA-seq analysis of this compound's effect on gene expression.

  • Fungal Culture and Treatment: Grow B. cinerea in a suitable liquid medium, such as complete medium (CM), to a desired growth stage. Treat the cultures with a specific concentration of this compound (e.g., 500 µM) or a solvent control (e.g., DMSO) for a defined period (e.g., 24 hours).[7]

  • RNA Extraction: Harvest the mycelia by filtration, flash-freeze in liquid nitrogen, and grind to a powder. Extract total RNA using a commercial kit or a standard protocol (e.g., TRIzol extraction). Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer.

  • Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription, and adapter ligation. Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

  • Bioinformatic Analysis: Process the raw sequencing reads to remove low-quality bases and adapter sequences. Align the cleaned reads to the reference genome of the fungal species. Quantify gene expression levels (e.g., as Fragments Per Kilobase of transcript per Million mapped reads - FPKM). Identify differentially expressed genes (DEGs) between the this compound-treated and control samples using statistical analysis.

  • Functional Annotation: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the identified DEGs to understand the biological processes affected by this compound.

Conclusion and Future Directions

The mechanism of action of this compound against fungal pathogens is complex and appears to be multifaceted. The strongest evidence points towards a detoxification-based resistance mechanism in tolerant fungi like Botrytis cinerea, which involves the upregulation of genes encoding metabolic enzymes and efflux pumps. For susceptible fungi, the primary mode of action is likely the disruption of the plasma membrane, although direct experimental evidence for this is still needed.

Future research should focus on:

  • Generating comprehensive quantitative data (MICs/IC50s) for this compound against a wider range of fungal pathogens to better understand its spectrum of activity.

  • Directly investigating the effects of this compound on fungal membrane integrity using techniques such as SYTOX® Green uptake, lipid peroxidation assays, and membrane potential measurements.

  • Screening for direct enzymatic inhibition by this compound against key fungal enzymes involved in cell wall and membrane biosynthesis.

  • Validating the activation of the CWI and HOG signaling pathways in response to this compound treatment through techniques like Western blotting for phosphorylated MAP kinases.

A more complete understanding of this compound's antifungal mechanism will be invaluable for its potential application in agriculture and drug development, possibly as a lead compound for novel antifungal agents.

References

Rishitin's Role in Plant-Pathogen Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rishitin, a sesquiterpenoid phytoalexin, is a critical component of the induced defense mechanisms in plants of the Solanaceae family, including potato and tomato. Synthesized in response to pathogen attack, this compound exhibits broad-spectrum antimicrobial activity against a range of plant pathogens. This technical guide provides an in-depth overview of the multifaceted role of this compound in plant-pathogen interactions, with a focus on its biosynthesis, the signaling pathways that regulate its production, and its antimicrobial efficacy. Detailed experimental protocols for the extraction, quantification, and bioactivity assessment of this compound are provided to facilitate further research and development in the fields of plant pathology and natural product-based drug discovery.

Introduction

Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized by and accumulate in plants after exposure to microorganisms. This compound (C₁₄H₂₂O₂) is a prominent member of this class of defense compounds, first isolated from potato tubers of the "Rishiri" cultivar.[1] Its production is a hallmark of the hypersensitive response (HR), a form of programmed cell death at the site of infection that limits pathogen spread. Understanding the molecular mechanisms underlying this compound's function and regulation is pivotal for developing novel strategies for crop protection and for the discovery of new antimicrobial agents.

This compound Biosynthesis

The biosynthesis of this compound originates from the mevalonate (B85504) pathway, with farnesyl pyrophosphate (FPP) serving as the key precursor for all sesquiterpenoids.[2][3] The pathway to this compound is a multi-step process involving several enzymatic conversions. While not all enzymes have been definitively characterized, the proposed biosynthetic route is as follows:

  • Cyclization of FPP: The pathway is initiated by the cyclization of FPP to form the sesquiterpene hydrocarbon precursor, vetispiradiene, a reaction catalyzed by vetispiradiene synthase .[2]

  • Hydroxylation and Rearrangement: A series of hydroxylation and rearrangement reactions, likely mediated by cytochrome P450 monooxygenases, converts vetispiradiene through intermediates such as solavetivone (B1203128) and lubimin to ultimately yield this compound.[3][4]

Rishitin_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Vetispiradiene Vetispiradiene FPP->Vetispiradiene Vetispiradiene Synthase Solavetivone Solavetivone Vetispiradiene->Solavetivone Cytochrome P450 Monooxygenases (putative) Lubimin Lubimin Solavetivone->Lubimin Multiple enzymatic steps (putative) This compound This compound Lubimin->this compound Multiple enzymatic steps (putative)

Figure 1: Proposed biosynthetic pathway of this compound from farnesyl pyrophosphate.

Signaling Pathways Regulating this compound Production

The induction of this compound biosynthesis is tightly regulated by a complex signaling network initiated by the plant's recognition of pathogen-associated molecular patterns (PAMPs) or microbe-associated molecular patterns (MAMPs).

Elicitor Recognition and Early Signaling Events

Pathogen-derived elicitors, such as chitin (B13524) from fungal cell walls and flagellin (B1172586) (or derived peptides like flgII-28) from bacteria, are perceived by pattern recognition receptors (PRRs) on the plant cell surface.[5] This recognition triggers a cascade of early signaling events, including:

  • Ion fluxes across the plasma membrane, particularly an influx of Ca²⁺.

  • Production of reactive oxygen species (ROS) in an "oxidative burst".

  • Activation of a mitogen-activated protein kinase (MAPK) cascade.[6]

MAPK Cascade

The MAPK cascade is a crucial signaling module that transduces the elicitor signal to the nucleus. In potato, this typically involves a three-tiered kinase system:

  • MAPK Kinase Kinase (MAPKKK): Activated by receptor-like cytoplasmic kinases (RLCKs) that are associated with the PRRs.[5]

  • MAPK Kinase (MKK): Phosphorylated and activated by the MAPKKK. The MEKK1-MKK1/2 cascade is implicated in regulating innate immunity in plants.[7]

  • Mitogen-Activated Protein Kinase (MPK): Phosphorylated and activated by the MKK. In potato, StMKK6 and StMPK4 are components of this cascade.[8] Activated MPKs then translocate to the nucleus.

Transcriptional Regulation by WRKY Transcription Factors

In the nucleus, activated MAPKs phosphorylate and activate transcription factors, which in turn regulate the expression of defense-related genes, including those involved in phytoalexin biosynthesis. The WRKY family of transcription factors are key regulators in this process.

  • StWRKY1 has been shown to play a role in regulating the expression of genes in the phenylpropanoid pathway, which contributes to cell wall reinforcement during pathogen attack.[1] While its direct role in regulating all this compound biosynthesis genes is still under investigation, it is a key downstream component of the defense signaling cascade.

  • Activated WRKY transcription factors bind to W-box elements in the promoters of target genes, initiating their transcription.[9]

Rishitin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Elicitor Elicitor (e.g., Chitin, flgII-28) PRR Pattern Recognition Receptor (PRR) Elicitor->PRR binds to RLCK Receptor-Like Cytoplasmic Kinase (RLCK) PRR->RLCK activates ROS Reactive Oxygen Species (ROS) Burst PRR->ROS Ca_influx Ca²⁺ Influx PRR->Ca_influx MAPKKK MAPKKK (e.g., MEKK1) RLCK->MAPKKK phosphorylates MKK MKK (e.g., StMKK1/2/6) MAPKKK->MKK phosphorylates MPK MPK (e.g., StMPK4) MKK->MPK phosphorylates MPK_nuc MPK (active) MPK->MPK_nuc translocates to WRKY WRKY Transcription Factor (e.g., StWRKY1) MPK_nuc->WRKY phosphorylates Biosynthesis_Genes This compound Biosynthesis Genes WRKY->Biosynthesis_Genes binds to promoter Rishitin_prod This compound Biosynthesis_Genes->Rishitin_prod leads to

Figure 2: Signaling pathway for elicitor-induced this compound biosynthesis.

Antimicrobial Activity of this compound

This compound exhibits a broad spectrum of antimicrobial activity, inhibiting the growth of various plant pathogenic fungi, oomycetes, and bacteria. Its lipophilic nature is thought to facilitate its interaction with and disruption of microbial cell membranes, leading to increased permeability and loss of cellular integrity.

Quantitative Data on Antimicrobial Activity

The following table summarizes the available quantitative data on the antimicrobial activity of this compound, primarily expressed as the Minimum Inhibitory Concentration (MIC).

Pathogen SpeciesPathogen TypeMinimum Inhibitory Concentration (MIC) (µg/mL)Reference(s)
Phytophthora infestansOomycete100-200[10]
Fusarium solaniFungusQualitative inhibition reported[11]
Fusarium spp.FungusQualitative inhibition reported[10]

Note: Direct comparison of MIC values across different studies should be done with caution due to variations in experimental methodologies.

Experimental Protocols

Elicitation and Extraction of this compound from Potato Tubers

This protocol describes the induction of this compound biosynthesis in potato tubers and its subsequent extraction.

Materials:

  • Healthy, disease-free potato tubers (Solanum tuberosum)

  • Elicitor solution (e.g., cell-free sonicate of Phytophthora infestans mycelium or arachidonic acid solution)

  • Sterile distilled water

  • Ethanol (B145695) (95%)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Sterile petri dishes, cork borer, scalpels

Procedure:

  • Tuber Preparation: Thoroughly wash potato tubers with tap water and surface sterilize by immersing in 70% ethanol for 1-2 minutes, followed by rinsing with sterile distilled water.

  • Tuber Disc Preparation: Under sterile conditions, use a cork borer (1-2 cm diameter) to cut tuber discs approximately 0.5 cm thick.

  • Elicitation: Place the tuber discs in sterile petri dishes containing a filter paper moistened with sterile distilled water. Apply 50-100 µL of the elicitor solution to the surface of each disc.

  • Incubation: Seal the petri dishes and incubate in the dark at 20-25°C for 72-96 hours to allow for this compound accumulation.

  • Extraction: a. Weigh the elicited potato tuber discs. b. Homogenize the tissue in ethyl acetate (e.g., 3 mL per gram of tissue) using a mortar and pestle or a blender. c. Filter the homogenate through cheesecloth or a sintered glass funnel to remove solid debris. d. Dry the ethyl acetate extract over anhydrous sodium sulfate. e. Concentrate the extract to dryness using a rotary evaporator at a temperature below 40°C. f. Resuspend the crude extract in a known volume of a suitable solvent (e.g., methanol (B129727) or ethyl acetate) for further analysis.

Rishitin_Extraction_Workflow start Start: Healthy Potato Tuber wash Wash and Surface Sterilize start->wash slice Cut Tuber Discs wash->slice elicit Apply Elicitor Solution slice->elicit incubate Incubate (72-96h in dark) elicit->incubate homogenize Homogenize in Ethyl Acetate incubate->homogenize filter Filter Homogenate homogenize->filter dry Dry with Anhydrous Na₂SO₄ filter->dry concentrate Concentrate with Rotary Evaporator dry->concentrate end Crude this compound Extract concentrate->end

Figure 3: Workflow for the extraction of this compound from potato tubers.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the quantitative analysis of this compound. Instrument parameters should be optimized for the specific GC-MS system being used.

Materials:

  • Crude this compound extract

  • This compound analytical standard

  • Hexane (B92381) or other suitable solvent

  • GC-MS system with a suitable capillary column

Procedure:

  • Sample Preparation: a. Prepare a stock solution of the this compound standard in hexane (e.g., 1 mg/mL). b. Create a series of working standard solutions by serially diluting the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL). c. Dilute the crude this compound extract to a concentration that falls within the range of the calibration curve.

  • GC-MS Analysis:

    • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 200°C at 10°C/min.

      • Ramp to 280°C at 20°C/min, hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis: a. Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum compared to the analytical standard. b. Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. c. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Antimicrobial Susceptibility Testing by Broth Microdilution

This protocol is adapted from the CLSI M38-A2 guidelines for filamentous fungi and can be modified for other microorganisms.[12][13]

Materials:

  • Purified this compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Test microorganism (e.g., Fusarium solani)

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Grow the test microorganism on a suitable agar (B569324) medium. Prepare a spore or cell suspension in sterile saline or broth and adjust the concentration to a standardized level (e.g., 1-5 x 10⁶ CFU/mL). Further dilute the inoculum in the test medium to the final desired concentration (e.g., 0.5-2.5 x 10³ CFU/mL).

  • Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). b. In a 96-well plate, perform serial twofold dilutions of the this compound stock solution in the growth medium to achieve a range of final concentrations (e.g., 500 µg/mL down to 0.98 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) to avoid solvent toxicity.

  • Inoculation: Add the prepared inoculum to each well containing the this compound dilutions.

  • Controls: Include a positive control (inoculum in medium without this compound) and a negative control (medium only). Also, include a solvent control (inoculum in medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate at the optimal temperature and duration for the test microorganism (e.g., 28°C for 48-72 hours for many fungi).

  • Determination of MIC: The MIC is the lowest concentration of this compound that causes complete visual inhibition of growth. Alternatively, growth inhibition can be assessed by measuring the optical density at a specific wavelength (e.g., 600 nm).

Conclusion

This compound plays a vital and multifaceted role in the defense of Solanaceous plants against a wide array of pathogens. Its biosynthesis is intricately regulated by a complex signaling network that is activated upon pathogen recognition. The broad-spectrum antimicrobial activity of this compound makes it a subject of considerable interest for the development of novel fungicides and potentially other therapeutic agents. The protocols and data presented in this guide provide a foundation for researchers to further explore the fascinating biology of this important phytoalexin and to harness its potential in practical applications.

References

The Biological Versatility of Rishitin and Its Derivatives: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Anticancer, Antimicrobial, and Anti-inflammatory Potential of a Solanaceous Phytoalexin

Introduction

Rishitin, a sesquiterpenoid phytoalexin first isolated from diseased potato tubers, is a key component of the defense mechanisms in Solanaceous plants such as potatoes and tomatoes.[1] Its production is induced in response to pathogen attack, highlighting its intrinsic antimicrobial properties. Beyond its role in plant pathology, this compound and its synthetic derivatives have emerged as molecules of interest for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. This technical guide provides a comprehensive overview of the current state of knowledge on the biological activities of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

While the broader class of phytoalexins has shown promise in oncology, specific quantitative data on the cytotoxic effects of this compound against cancer cell lines is limited in the currently available literature. Further research is required to determine the IC50 values of this compound and its derivatives against a comprehensive panel of human cancer cell lines.

Experimental Protocols

A standard method to assess the in vitro cytotoxicity of this compound and its derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: A stock solution of this compound or its derivative is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and serially diluted with culture medium to achieve a range of final concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (final concentration typically 0.5 mg/mL), and the plates are incubated for an additional 3-4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or a specialized solubilization buffer, is added to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the compound concentration.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow A Seed cancer cells in 96-well plate B Incubate overnight A->B C Treat cells with this compound/derivatives B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 3-4 hours E->F G Solubilize formazan crystals F->G H Measure absorbance G->H I Calculate IC50 value H->I Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Caspase-8 Caspase-8 DISC Formation->Caspase-8 Executioner Caspases (3, 6, 7) Executioner Caspases (3, 6, 7) Caspase-8->Executioner Caspases (3, 6, 7) Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Executioner Caspases (3, 6, 7) This compound This compound This compound->Death Receptors ? This compound->Mitochondrion ? Apoptosis Apoptosis Executioner Caspases (3, 6, 7)->Apoptosis MIC_Workflow A Prepare serial dilutions of this compound C Inoculate microtiter plate wells A->C B Prepare standardized microbial inoculum B->C D Incubate under optimal conditions C->D E Observe for microbial growth D->E F Determine the lowest concentration with no visible growth (MIC) E->F NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK Complex IKK Complex TLR4->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB NF-κB IκBα->NF-κB Inhibition Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription Pro-inflammatory Genes\n(TNF-α, IL-6, iNOS) Pro-inflammatory Genes (TNF-α, IL-6, iNOS) This compound This compound This compound->IKK Complex ? Inhibition

References

Rishitin: A Key Defense Compound in Tomato Plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Rishitin is a bicyclic sesquiterpenoid phytoalexin produced by tomato plants (Solanum lycopersicum) and other members of the Solanaceae family. It plays a crucial role in the plant's defense mechanisms against a broad spectrum of pathogens, including fungi and bacteria. The induction of this compound biosynthesis is a hallmark of the plant's innate immune response, triggered by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This technical guide provides a comprehensive overview of this compound's role in tomato defense, including its biosynthesis, regulatory pathways, and antimicrobial activity. It is intended for researchers, scientists, and drug development professionals interested in plant-pathogen interactions and the discovery of novel antimicrobial compounds.

This compound Biosynthesis Pathway

The biosynthesis of this compound in tomato originates from the ubiquitous isoprenoid precursor, farnesyl diphosphate (B83284) (FPP), through a series of enzymatic reactions. While the complete pathway is not yet fully elucidated, a proposed sequence of events involves the cyclization of FPP to form the sesquiterpene hydrocarbon precursor, which is then subjected to a series of oxidation and rearrangement reactions to yield this compound.

A key committed step in the pathway is the conversion of FPP to the bicyclic sesquiterpene, solavetivone (B1203128). This reaction is catalyzed by a sesquiterpene synthase. Subsequent enzymatic steps, which are still under investigation, are believed to convert solavetivone through intermediates such as lubimin (B1675347) and oxylubimin, ultimately leading to the formation of this compound.[1] The detoxification of this compound can also occur in the plant, for example, through hydroxylation to form 13-hydroxythis compound (this compound-M1)[2].

Rishitin_Biosynthesis_Pathway FPP Farnesyl Diphosphate (FPP) Solavetivone Solavetivone FPP->Solavetivone Sesquiterpene Synthase Lubimin Lubimin Solavetivone->Lubimin Unknown Enzymes Oxylubimin Oxylubimin Lubimin->Oxylubimin Unknown Enzymes This compound This compound Oxylubimin->this compound Unknown Enzymes

Proposed biosynthetic pathway of this compound from farnesyl diphosphate (FPP).

Regulation of this compound Biosynthesis and Signaling

The production of this compound is tightly regulated and induced upon pathogen attack or treatment with elicitors. Plant hormones, particularly salicylic (B10762653) acid (SA) and jasmonic acid (JA), are key signaling molecules that mediate the activation of defense responses, including phytoalexin biosynthesis. The perception of PAMPs or DAMPs by plant cell surface receptors triggers a signaling cascade that leads to the accumulation of SA and JA. These hormones, in turn, activate downstream transcription factors that regulate the expression of genes involved in the this compound biosynthetic pathway, such as sesquiterpene synthase. The crosstalk between the SA and JA signaling pathways allows for a fine-tuned and appropriate defense response to different types of pathogens.[2][3][4][5]

Rishitin_Signaling_Pathway cluster_pathogen Pathogen/Elicitor Recognition cluster_signaling Signal Transduction cluster_regulation Transcriptional Regulation cluster_biosynthesis This compound Biosynthesis Pathogen/Elicitor Pathogen/Elicitor Receptor Receptor Pathogen/Elicitor->Receptor SA Salicylic Acid (SA) Receptor->SA Induces JA Jasmonic Acid (JA) Receptor->JA Induces TFs Transcription Factors SA->TFs Activates JA->TFs Activates Biosynthesis_Genes This compound Biosynthesis Genes (e.g., Sesquiterpene Synthase) TFs->Biosynthesis_Genes Upregulates This compound This compound Biosynthesis_Genes->this compound Leads to Defense_Response Pathogen Resistance This compound->Defense_Response Contributes to

Simplified signaling pathway for elicitor-induced this compound biosynthesis.

Quantitative Data on this compound Accumulation

Elicitor/StressTomato CultivarThis compound ConcentrationReference
UV-C (3.6 kJ m⁻²)'Trust'Highest level after 15 days[6]
UV-C'Makari'Induced[6]
Not specified'Gold Rush'14.2 µg/g FW[6]

Antimicrobial Activity of this compound

This compound exhibits significant antimicrobial activity against a range of plant pathogens. However, specific Minimum Inhibitory Concentration (MIC) values for many tomato pathogens are not extensively documented in the literature. It is known that Botrytis cinerea, a necrotrophic fungus, can detoxify this compound, suggesting a degree of tolerance[5]. The antifungal activity of this compound against Alternaria solani and its antibacterial activity against Pseudomonas syringae pv. tomato are recognized, but quantitative data on MICs are scarce.

PathogenAntimicrobial ActivityReference
Botrytis cinereaTolerant (can detoxify this compound)[5]
Alternaria solaniAntifungal activity reported[7][8][9][10][11]
Pseudomonas syringae pv. tomatoAntibacterial activity reported[12][13][14][15][16][17]
Fusarium oxysporum f. sp. lycopersiciImplicated in resistance

Experimental Protocols

Extraction of this compound from Tomato Plant Tissue

This protocol describes a general method for the extraction of this compound from tomato leaves or fruit for subsequent analysis.

Materials:

  • Tomato tissue (leaves or fruit)

  • Liquid nitrogen

  • Mortar and pestle

  • Methanol (B129727)

  • Chloroform (B151607)

  • Distilled water

  • Centrifuge

  • Rotary evaporator or nitrogen stream

  • HPLC-grade methanol for reconstitution

Procedure:

  • Harvest fresh tomato tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer a known weight of the powdered tissue (e.g., 1 g) to a suitable tube.

  • Add a mixture of methanol and chloroform (e.g., 2:1 v/v, 10 mL) to the tissue powder.

  • Vortex the mixture vigorously for 1 minute to ensure thorough extraction.

  • Agitate the sample on a shaker at room temperature for at least 1 hour.

  • Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the plant debris.

  • Carefully collect the supernatant (the extract).

  • To partition the phases, add distilled water to the supernatant in a 1:1 ratio with the methanol volume.

  • Vortex and centrifuge again to separate the chloroform phase (containing lipophilic compounds like this compound) from the aqueous phase.

  • Carefully collect the lower chloroform phase.

  • Evaporate the chloroform to dryness using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitute the dried extract in a known volume of HPLC-grade methanol (e.g., 1 mL) for analysis.

Quantification of this compound by HPLC-UV

This protocol provides a general framework for the quantification of this compound using High-Performance Liquid Chromatography with UV detection. Method optimization may be required depending on the specific HPLC system and column used.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting point is a gradient of 40-60% acetonitrile in water over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 205 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Analysis: Inject the prepared tomato extracts and the calibration standards into the HPLC system.

  • Quantification: Identify the this compound peak in the chromatograms of the samples based on the retention time of the pure standard. Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations. Use the regression equation from the calibration curve to calculate the concentration of this compound in the tomato extracts.

HPLC_Workflow Sample_Prep Sample Preparation (Extraction & Reconstitution) HPLC_System HPLC System (Pump, Injector, Column, Detector) Sample_Prep->HPLC_System Inject Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Data_Analysis Data Analysis (Peak Integration & Quantification) Data_Acquisition->Data_Analysis

References

An In-depth Technical Guide on the Elicitors of Rishitin Biosynthesis in Plant Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rishitin, a bicyclic sesquiterpenoid phytoalexin, is a key component of the defense mechanism in plants of the Solanaceae family, particularly in potato (Solanum tuberosum). Its antimicrobial properties have garnered significant interest for potential applications in agriculture and medicine. The production of this compound in plant cell cultures can be significantly enhanced through the application of elicitors, which are molecules that trigger a defense response. This technical guide provides a comprehensive overview of the core elicitors of this compound biosynthesis, detailing experimental protocols, quantitative data, and the underlying signaling pathways.

Key Elicitors of this compound Biosynthesis

The induction of this compound biosynthesis in plant cell cultures can be achieved through the application of both biotic and abiotic elicitors. These molecules mimic pathogen attacks or environmental stress, activating the plant's innate immune system and leading to the production of defense compounds like this compound.

Biotic Elicitors

Biotic elicitors are derived from biological sources, such as pathogens or the plant cell wall itself.

  • Arachidonic Acid (AA): A polyunsaturated fatty acid found in the cell membranes of oomycetes like Phytophthora infestans (the causative agent of potato late blight), arachidonic acid is a potent elicitor of the hypersensitive response and phytoalexin accumulation in potato.[1][2][3] High concentrations of AA (over 10⁻⁵ M) can induce necrosis and the accumulation of phytoalexins, including this compound.[4]

  • Cellulase (B1617823): This enzyme, secreted by many phytopathogenic fungi and bacteria to degrade the plant cell wall, can also act as an elicitor.[5] The breakdown products of cellulose, such as cellotriose, can be perceived by the plant cell and trigger defense responses, including the production of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinase (MAPK) cascades.[6]

  • Glucans: These polysaccharides, which are components of fungal and oomycete cell walls, can enhance the elicitor activity of other molecules like arachidonic acid, leading to increased sesquiterpene accumulation.[3]

Abiotic Elicitors

Abiotic elicitors are of non-biological origin and include chemical and physical stressors.

  • Heavy Metal Salts: Various heavy metal salts have been shown to induce the accumulation of this compound and other stress metabolites in potato tuber slices, with concentrations typically in the range of 5–20 ppm.[1]

  • Actinomycin D: While not a typical elicitor, this transcription inhibitor has been shown to be a potent inducer of this compound accumulation in potato tuber discs. A 30-minute treatment with 25 µg/ml Actinomycin D can elicit this compound levels exceeding 100 ppm.[1]

Quantitative Data on this compound Production

The following table summarizes the available quantitative data on this compound production in response to various elicitors. It is important to note that most of the detailed quantitative studies have been conducted on potato tuber slices rather than cell suspension cultures. The data for cell cultures is more limited in the currently available literature.

ElicitorPlant MaterialElicitor ConcentrationTreatment DurationThis compound YieldReference
Heavy Metal Salts Potato Tuber SlicesNot specifiedNot specified5–20 ppm[1]
Actinomycin D Potato Tuber Slices25 µg/ml30 minutes> 100 ppm[1]
Arachidonic Acid Potato Tuber Discs> 10⁻⁵ MNot specifiedInduces accumulation[4]

Experimental Protocols

Establishment and Maintenance of Potato (Solanum tuberosum) Cell Suspension Cultures

This protocol is essential for obtaining the plant material for elicitation studies.

a. Callus Induction:

  • Surface sterilize potato tubers and aseptically cut them into small explants (e.g., 5x5 mm).

  • Place the explants on a solid Murashige and Skoog (MS) medium supplemented with an auxin, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), to induce callus formation.[7]

  • Incubate the cultures in the dark at 25 ± 2°C.[7]

  • Subculture the proliferating callus every 2-3 weeks onto fresh medium.

b. Establishment of Suspension Cultures:

  • Transfer friable callus to a liquid MS medium with a similar hormone composition as the callus induction medium.

  • Place the flasks on an orbital shaker at 100-120 rpm under a 16-hour photoperiod at 25 ± 2°C.[8]

  • Subculture the suspension cultures weekly by transferring an aliquot of the cell suspension to fresh medium.

Elicitor Treatment of Potato Cell Suspension Cultures

a. Preparation of Elicitor Solutions:

  • Arachidonic Acid: Prepare a stock solution in ethanol (B145695) and dilute to the desired final concentration in the culture medium.

  • Cellulase: Dissolve commercially available cellulase in sterile distilled water to the desired concentration and filter-sterilize.

  • Heavy Metal Salts: Prepare stock solutions of heavy metal salts (e.g., CuSO₄, CdCl₂) in distilled water and filter-sterilize.

b. Elicitation Procedure:

  • Grow potato cell suspension cultures to the late exponential or early stationary phase of growth.

  • Add the filter-sterilized elicitor solution to the cell cultures to achieve the desired final concentration.

  • Incubate the treated cultures on an orbital shaker under the same conditions as for routine maintenance.

  • Harvest the cells and the culture medium at different time points after elicitation for this compound analysis.

Extraction and Quantification of this compound

a. Extraction:

  • Separate the cells from the culture medium by filtration or centrifugation.

  • Freeze-dry the cells and grind them into a fine powder.

  • Extract the powdered cells with a suitable organic solvent, such as methanol (B129727) or a mixture of methanol and chloroform.[9]

  • Concentrate the extract under reduced pressure.

  • For analysis of this compound released into the medium, the culture filtrate can be extracted with an immiscible organic solvent like ethyl acetate.

b. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):

  • Derivatize the extracted samples to increase the volatility of this compound. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).[9]

  • Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or semi-polar column).

  • Use a temperature program to separate the components of the extract.

  • Identify this compound based on its retention time and mass spectrum, comparing it to an authentic standard.[10]

  • Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve generated with known concentrations of a this compound standard.

c. Quantification by High-Performance Liquid Chromatography (HPLC):

  • Dissolve the dried extract in a suitable solvent (e.g., methanol).

  • Filter the sample through a 0.45 µm filter.

  • Inject the sample into an HPLC system equipped with a C18 reverse-phase column.

  • Use a mobile phase gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic acid) to separate the compounds.

  • Detect this compound using a UV detector at its maximum absorbance wavelength.

  • Quantify this compound by comparing the peak area to a calibration curve prepared with a this compound standard.

Signaling Pathways in this compound Biosynthesis

The biosynthesis of this compound is a complex process involving the activation of specific signaling cascades upon elicitor perception. These pathways often involve the interplay of various signaling molecules, including reactive oxygen species (ROS), calcium ions (Ca²⁺), and plant hormones like jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene (B1197577) (ET).

Arachidonic Acid Signaling Pathway

The perception of arachidonic acid at the plant cell membrane is thought to involve membrane-associated proteins. This initial recognition triggers a rapid downstream signaling cascade.

Arachidonic_Acid_Signaling AA Arachidonic Acid Receptor PAMP Receptor (Putative) AA->Receptor LOX Lipoxygenase (LOX) AA->LOX PLC Phospholipase C Receptor->PLC Receptor->LOX DAG_IP3 DAG / IP3 PLC->DAG_IP3 Ca_Influx Ca²⁺ Influx DAG_IP3->Ca_Influx MAPK_Cascade MAPK Cascade Ca_Influx->MAPK_Cascade Oxylipins Oxylipins LOX->Oxylipins Oxylipins->MAPK_Cascade TFs Transcription Factors (e.g., WRKYs) MAPK_Cascade->TFs Rishitin_Biosynthesis This compound Biosynthesis Genes (e.g., HMG-CoA Reductase, Sesquiterpene Cyclase) TFs->Rishitin_Biosynthesis This compound This compound Rishitin_Biosynthesis->this compound

Arachidonic Acid Signaling Pathway for this compound Biosynthesis.
Cellulase-Induced Signaling Pathway

Cellulase from pathogens degrades the plant cell wall, releasing cello-oligosaccharides that act as Damage-Associated Molecular Patterns (DAMPs). These are recognized by pattern recognition receptors (PRRs) on the plant cell surface.

Cellulase_Signaling Cellulase Cellulase Cell_Wall Plant Cell Wall Cellulase->Cell_Wall DAMPs Cello-oligosaccharides (DAMPs) Cell_Wall->DAMPs degradation PRR Pattern Recognition Receptor (PRR) DAMPs->PRR ROS_Burst ROS Burst PRR->ROS_Burst Ca_Influx Ca²⁺ Influx PRR->Ca_Influx MAPK_Cascade MAPK Cascade ROS_Burst->MAPK_Cascade Ca_Influx->MAPK_Cascade Hormone_Signaling JA/SA/ET Signaling MAPK_Cascade->Hormone_Signaling TFs Transcription Factors Hormone_Signaling->TFs Rishitin_Biosynthesis This compound Biosynthesis Genes TFs->Rishitin_Biosynthesis This compound This compound Rishitin_Biosynthesis->this compound

Cellulase-Induced Signaling Pathway.
Hormonal Crosstalk in this compound Biosynthesis

The signaling pathways of jasmonic acid (JA), salicylic acid (SA), and ethylene (ET) are interconnected and play a crucial role in fine-tuning the defense response, including this compound biosynthesis. Generally, JA and ET signaling pathways act synergistically in defense against necrotrophic pathogens, while SA is more involved in resistance to biotrophic pathogens. The interaction between these pathways can be either synergistic or antagonistic, depending on the specific context.[11][12][13]

Hormonal_Crosstalk Elicitor Elicitor Signal JA_Pathway Jasmonic Acid (JA) Signaling Elicitor->JA_Pathway SA_Pathway Salicylic Acid (SA) Signaling Elicitor->SA_Pathway ET_Pathway Ethylene (ET) Signaling Elicitor->ET_Pathway JA_Pathway->SA_Pathway Antagonistic TFs Defense Gene Transcription Factors JA_Pathway->TFs SA_Pathway->TFs ET_Pathway->TFs Synergistic Rishitin_Biosynthesis This compound Biosynthesis TFs->Rishitin_Biosynthesis

Hormonal Crosstalk in this compound Biosynthesis.

Conclusion

The elicitation of this compound biosynthesis in plant cell cultures is a promising strategy for the sustainable production of this valuable phytoalexin. Understanding the efficacy of different elicitors, optimizing treatment protocols, and elucidating the intricate signaling networks are crucial for maximizing yields. This guide provides a foundational framework for researchers and professionals in the field, summarizing the current knowledge and providing practical protocols to advance research and development in this area. Further investigation, particularly in generating quantitative data from cell suspension cultures and dissecting the specific molecular components of the signaling pathways, will be instrumental in realizing the full potential of plant cell cultures as bio-factories for this compound and other important secondary metabolites.

References

Rishitin's Function as a Phytoalexin in Plant Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Rishitin is a sesquiterpenoid phytoalexin produced by plants in the Solanaceae family, such as potato and tomato, as a key component of their defense arsenal (B13267) against pathogenic microbes.[1] This document provides a comprehensive technical overview of this compound's role in plant immunity, detailing its biosynthesis, the signaling pathways that trigger its production, its mechanisms of action, and the regulatory processes that control its accumulation. Quantitative data on its biological activity are summarized, and detailed experimental protocols for its study are provided.

Introduction

Phytoalexins are low-molecular-weight, antimicrobial compounds that are synthesized de novo and accumulate in plants in response to pathogen attack or abiotic stress.[2][3] this compound, first isolated from the incompatible interaction of potato (cultivar 'Rishiri') with Phytophthora infestans, is a cornerstone of the phytoalexin theory.[1] As a broad-spectrum defense compound, it exhibits significant antifungal and nematicidal properties, making it a subject of intense research for its potential applications in agriculture and medicine.[4][5] This guide synthesizes current knowledge on this compound, providing a resource for professionals engaged in plant pathology, natural product chemistry, and drug discovery.

Biosynthesis of this compound

This compound (C₁₄H₂₂O₂) is a norsesquiterpene alcohol derived from the mevalonate (B85504) pathway.[1][4] The complete biosynthetic pathway and all associated enzymes have not been fully elucidated, but key precursors have been identified through radioisotope labeling studies.[1] The synthesis originates from farnesyl diphosphate (B83284) (FPP), a central intermediate in terpenoid biosynthesis.

The pathway is believed to proceed through the cyclization of FPP to form a sesquiterpene skeleton, which is then modified by a series of oxidation and rearrangement reactions. Known precursors include solavetivone (B1203128), lubimin, and 3-hydroxylubimin.[1] A key enzyme class implicated in the initial steps is sesquiterpene cyclase, which is crucial for producing the diversity of sesquiterpenoid phytoalexins in potato.[6]

Rishitin_Biosynthesis cluster_pathway This compound Biosynthesis Pathway FPP Farnesyl Diphosphate (FPP) Solavetivone Solavetivone FPP->Solavetivone Sesquiterpene Cyclase & other enzymes Lubimin Lubimin Solavetivone->Lubimin Unknown Enzymes This compound This compound Lubimin->this compound Unknown Enzymes

Fig. 1: Simplified proposed biosynthetic pathway of this compound from FPP.

Induction and Signaling in Plant Defense

This compound is not present in healthy plant tissues; its synthesis is rapidly induced upon recognition of a threat.[7] This induction is part of a broader defense strategy known as PAMP-Triggered Immunity (PTI).

  • Recognition of Elicitors: Plants recognize Pathogen-Associated Molecular Patterns (PAMPs), such as chitin (B13524) from fungal cell walls or flagellin (B1172586) from bacteria, via Pattern Recognition Receptors (PRRs) on the plant cell surface.[8][9][10] Abiotic elicitors, including heavy metal salts (e.g., silver nitrate) and certain chemicals, can also trigger this pathway.[11][12]

  • Signal Transduction: Elicitor binding to PRRs initiates an intracellular signaling cascade. This typically involves an influx of calcium ions, the production of reactive oxygen species (ROS), and the activation of a Mitogen-Activated Protein Kinase (MAPK) cascade.[10][13]

  • Transcriptional Activation: The MAPK cascade ultimately leads to the activation of transcription factors. These transcription factors bind to the promoters of defense-related genes, including those encoding the enzymes of the this compound biosynthetic pathway, leading to their transcription and subsequent protein synthesis.[6][10] This process is often described as a "gene derepression" mechanism.[11] In compatible interactions (successful infection), the pathogen may suppress this defense response, preventing the accumulation of this compound.[14]

Plant_Immunity_Signaling cluster_signal Signaling Cascade for this compound Production PAMP PAMP / Elicitor (e.g., Chitin) Receptor Pattern Recognition Receptor (PRR) PAMP->Receptor Binding MAPK MAPK Cascade Receptor->MAPK Activation TF Transcription Factors (e.g., WRKY) MAPK->TF Phosphorylation Genes Phytoalexin Biosynthesis Genes Activated TF->Genes Transcriptional Upregulation This compound This compound Accumulation Genes->this compound Enzyme Synthesis

Fig. 2: Generalized signaling pathway leading to this compound synthesis.

Mechanism of Action

This compound's antimicrobial activity is attributed primarily to its ability to disrupt cellular membranes. As a lipophilic sesquiterpenoid, it can intercalate into the lipid bilayer of pathogen membranes, leading to a loss of integrity, increased permeability, and leakage of essential cellular components.[15][16] This non-specific mechanism of action makes it effective against a broad range of pathogens.

  • Antifungal Activity: this compound has been shown to completely inhibit the germination of zoospores and the elongation of germ tubes in the oomycete Phytophthora infestans.[4][17] This action disrupts the critical early stages of infection.

  • Nematicidal Activity: It acts as a repellent and a potent nematicide.[5][18] Studies show it can rapidly immobilize and kill plant-parasitic nematodes like Xiphinema diversicaudatum, likely by disrupting nerve function or cellular membrane integrity.[5]

  • Other Biological Activities: this compound also exhibits plant growth retardant activities, inhibiting auxin and gibberellin-induced elongation.[4][17]

Quantitative Data on Biological Activity

The following tables summarize key quantitative data regarding this compound's efficacy from published studies.

Table 1: Antifungal & Plant Growth Retardant Activity of this compound

Target Organism/Process Effect Concentration Citation(s)
Phytophthora infestans Complete inhibition of zoospore germination & germ tube elongation 10⁻³ M [4][17]
Avena coleoptile sections Inhibition of IAA-induced elongation 10⁻³ M [4][17]

| Wheat leaf sections | Inhibition of GA₃-induced elongation | 10⁻³ M |[4][17] |

Table 2: Nematicidal Activity of this compound against Xiphinema diversicaudatum

Effect Concentration / Dose Time Citation(s)
Repellence on agar ≥ 20 µg (point source) - [5][18]
Immobilization (EC₅₀) 97.9 µg/mL 10 min [5]
Immobilization (EC₅₀) 33.2 µg/mL 30 min [5]
Immobilization (EC₅₀) 18.0 µg/mL 60 min [5]

| Lethal Effect | 200 µg/mL | 2 hours |[5][18] |

Regulation and Detoxification

The production of phytoalexins is a double-edged sword; at high concentrations, they can be toxic to the plant's own cells.[19] Therefore, plants have evolved mechanisms to regulate their accumulation. Wounded potato tuber tissue can induce a this compound-metabolizing system a few hours after the initial damage.[20]

A key detoxification pathway involves the hydroxylation of this compound by a cytochrome P450 enzyme from the CYP76 family, annotated as sesquiterpenoid phytoalexins hydroxylase (SPH).[19][21] This enzyme converts this compound into 13-hydroxythis compound (also known as this compound-M1), a compound with greatly reduced toxicity to plant tissue and reduced efficacy against pathogens like P. infestans.[19] This detoxification is crucial for the plant to recover after the pathogen threat has been neutralized.

Experimental Protocols

Accurate analysis of this compound requires robust protocols for extraction, quantification, and bioassays.

Elicitation and Extraction
  • Elicitation: this compound can be induced in potato tubers or tomato plants. Tuber slices can be treated with a spore suspension of an incompatible race of P. infestans or with abiotic elicitors like silver nitrate.[7][12] For example, treating potato discs with actinomycin (B1170597) D (25 µg/mL) for 30 minutes can elicit high levels of this compound (>100 ppm).[11]

  • Extraction: A common method is facilitated diffusion.[22][23]

    • Harvest and weigh the elicited plant tissue (e.g., potato tuber slices, leaves).

    • Place the tissue in a flask with approximately 15 mL of 40% aqueous ethanol (B145695) per gram of fresh tissue.

    • Vacuum infiltrate the solution into the tissue to ensure thorough penetration.

    • Shake the flask on a rotary shaker for several hours at room temperature.

    • Filter the ethanol solution to separate it from the plant debris. The filtrate now contains the extracted this compound and other metabolites.

    • For further purification, the ethanol extract can be partitioned against an organic solvent like hexane (B92381) or ethyl acetate (B1210297).

Quantification

Multiple analytical techniques can be used for the quantification of this compound.[3][24] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods.

  • Sample Preparation: The crude extract is often evaporated to dryness and redissolved in a small volume of a suitable solvent (e.g., methanol (B129727) for HPLC, ethyl acetate for GC).

  • GC-FID/MS:

    • Column: A mid-polar column is suitable.

    • Detection: Flame Ionization Detection (FID) for quantification or Mass Spectrometry (MS) for confirmation of identity based on mass-to-charge ratio.[24]

    • Standard Curve: A standard curve is generated using purified this compound at known concentrations (e.g., 0.1-15 µg/mL) to calculate the concentration in the sample.[24]

  • HPLC-PDA/MS:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol.

    • Detection: Photodiode Array (PDA) detector to monitor absorbance or MS for definitive identification and higher sensitivity.[3][24]

Experimental_Workflow cluster_workflow Workflow for this compound Quantification Elicit 1. Elicitation (e.g., Potato Tuber Slices + Fungal Spores) Extract 2. Extraction (40% Ethanol, Vacuum Infiltration, Shaking) Elicit->Extract Purify 3. Partial Purification (Solvent Partitioning) Extract->Purify Quantify 4. Quantification (HPLC-PDA or GC-MS) Purify->Quantify Result Result: Concentration of this compound (µg/g fresh weight) Quantify->Result

Fig. 3: General experimental workflow for the analysis of this compound.
Antifungal Susceptibility Testing

The broth microdilution method is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against fungal pathogens.[25]

  • Inoculum Preparation: Grow the target fungus on a suitable medium (e.g., Potato Dextrose Agar). Prepare a spore suspension in a sterile broth and adjust to a standard concentration.

  • Antifungal Solution: Prepare a stock solution of purified this compound in a solvent like DMSO due to its low aqueous solubility. Create a series of two-fold dilutions in the growth medium in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a positive control (no this compound) and a negative control (no fungus).

  • Incubation: Incubate the plate under conditions suitable for fungal growth.

  • MIC Determination: The MIC is the lowest concentration of this compound that visibly inhibits fungal growth.

Conclusion and Future Perspectives

This compound stands as a classic example of a phytoalexin, playing a critical and multifaceted role in the inducible defense systems of Solanaceous plants. Its synthesis is tightly regulated and triggered by a complex signaling network upon pathogen detection. The mechanism of action, primarily through membrane disruption, provides broad-spectrum antimicrobial activity. Understanding the intricate details of its biosynthesis and regulation holds significant promise for developing novel strategies for crop protection. Genetic engineering approaches to enhance the production of this compound or to reduce its detoxification could lead to crops with enhanced resistance to a variety of pathogens.[6][19] Furthermore, as a potent natural antimicrobial, this compound and its derivatives remain an area of interest for the development of new therapeutic agents.

References

An In-depth Technical Guide to the Natural Occurrence and Distribution of Rishitin in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Rishitin (C14H22O2) is a bicyclic norsesquiterpenoid phytoalexin, a class of antimicrobial secondary metabolites synthesized by plants in response to stress. As a key component of the plant defense arsenal, particularly within the Solanaceae family, this compound has garnered significant interest for its potent antifungal, antibacterial, and nematicidal properties. This technical guide provides a comprehensive overview of the natural occurrence and distribution of this compound in the plant kingdom, its biosynthetic and signaling pathways, quantitative accumulation under various stimuli, and detailed experimental protocols for its study. This document aims to serve as a foundational resource for professionals in plant science and natural product-based drug discovery.

Natural Occurrence and Distribution

This compound is not a constitutively produced compound in healthy plant tissues. Its synthesis is induced as a defense mechanism against biotic and abiotic stressors. The primary producers of this compound belong to the economically important Solanaceae (nightshade) family.

1.1. Plant Family and Species Distribution this compound is predominantly found in solanaceous plants. Its presence has been extensively documented in:

  • Potato (Solanum tuberosum) : this compound is considered the major phytoalexin in potato tubers, where it accumulates in response to infection by pathogens like Phytophthora infestans (late blight) and Erwinia carotovora (bacterial soft rot).

  • Tomato (Lycopersicon esculentum) : It is a significant phytoalexin in tomato fruits and has also been detected in leaves and stems following elicitation.

  • Other Solanaceae : While this compound is a hallmark of potato and tomato defense, related sesquiterpenoid phytoalexins are found in other family members like pepper (Capsicum annuum) and eggplant (Solanum melongena).

1.2. Tissue-Specific Distribution this compound accumulation is localized to the site of stress or infection.

  • Tubers and Fruits : The highest concentrations are typically found in potato tubers and tomato fruits, particularly in the necrotic or browned tissue at the infection site and adjacent healthy cells.

  • Stems, Buds, and Sprouts : Synthesis of this compound has been observed in the buds and stems of young, metabolically active potato seedlings, often more rapidly than in tuber tissue after wounding. Inoculated potato sprouts have also been shown to accumulate this compound.

  • Leaves : Elicitation with both biotic and abiotic stressors can induce this compound production in tomato leaves.

Induction of this compound Biosynthesis

The synthesis of this compound is tightly regulated and is triggered by a variety of external stimuli, known as elicitors.

2.1. Biotic Elicitors Biotic elicitors are molecules originating from living organisms, primarily pathogens, that trigger the plant's defense response.

  • Pathogen-Associated Molecular Patterns (PAMPs) : These are conserved microbial molecules. Chitin (B13524), a major component of fungal cell walls, is a well-recognized PAMP that elicits defense responses, including phytoalexin synthesis. Plant chitinase (B1577495) enzymes can degrade fungal cell walls, releasing chitin fragments that activate downstream signaling.

  • Direct Pathogen Infection : Inoculation of potato tubers with incompatible races of Phytophthora infestans or bacteria like Erwinia carotovora leads to a hypersensitive response (HR), a form of localized programmed cell death, which is strongly associated with this compound accumulation. Conversely, compatible (successful) infections are characterized by the suppression of this compound accumulation. Fungal pathogens like Fusarium spp. also induce this compound in potato tubers.

2.2. Abiotic Elicitors Abiotic elicitors are non-biological stressors that can also induce phytoalexin production.

  • Wounding : Mechanical damage, such as slicing potato tubers, rapidly induces the this compound synthetic pathway.

  • Chemical Elicitors : Heavy metal salts (e.g., mercuric chloride), metabolic inhibitors, and detergents can trigger this compound accumulation. Silver nitrate (B79036) has been used as an effective chemical elicitor in tomato plants.

  • Physical Stress : Exposure to UV light is known to elicit the production of this compound and other stress metabolites in potato tuber slices.

  • Hormonal Regulation : Plant hormones play a modulatory role. Abscisic acid (ABA) has been shown to markedly inhibit the accumulation of this compound in potato slices inoculated with incompatible pathogens, effectively changing the defense reaction from incompatible to compatible.

Biosynthetic and Signaling Pathways

3.1. This compound Biosynthesis Pathway this compound is a sesquiterpenoid derived from the mevalonate (B85504) pathway. The biosynthesis originates from the precursor farnesyl diphosphate (B83284) (FPP). While not all enzymatic steps have been fully characterized, a proposed pathway involves several key intermediates. Solavetivone is a precursor to lubimin, which is then converted to oxylubimin, and finally to this compound.

Rishitin_Biosynthesis Proposed Biosynthetic Pathway of this compound cluster_main Biosynthesis cluster_detox Detoxification FPP Farnesyl Diphosphate (FPP) Vetispiradiene 5-epi-aristolochene (Vetispiradiene) FPP->Vetispiradiene Sesquiterpene Synthase Solavetivone Solavetivone Vetispiradiene->Solavetivone P450 Enzymes Lubimin Lubimin Solavetivone->Lubimin Oxylubimin Oxylubimin Lubimin->Oxylubimin This compound This compound Oxylubimin->this compound Detox 13-Hydroxythis compound (this compound-M1) This compound->Detox SPH/CYP76A2L (Hydroxylation)

Caption: Proposed biosynthetic pathway of this compound from FPP and its subsequent detoxification.

3.2. Defense Signaling Pathway Leading to this compound Production The induction of this compound synthesis is a result of a complex signaling cascade initiated by the recognition of elicitors at the plant cell surface. The perception of chitin is a well-studied example of PAMP-triggered immunity (PTI).

  • Recognition : Chitin oligosaccharides are recognized by transmembrane receptors, such as LysM domain-containing receptor-like kinases (LysM RLKs).

  • Signal Transduction : This binding activates intracellular receptor-like cytoplasmic kinases (RLCKs), which initiate a phosphorylation cascade. A key component of this cascade is the Mitogen-Activated Protein Kinase (MAPK) pathway.

  • Transcriptional Activation : The MAPK cascade ultimately activates specific transcription factors in the nucleus.

  • Gene Expression : These transcription factors upregulate the expression of defense-related genes, including those encoding the enzymes of the this compound biosynthetic pathway, leading to its accumulation.

Rishitin's Role in Potato Late Blight Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potato late blight, caused by the oomycete pathogen Phytophthora infestans, remains a significant threat to global food security. Host plant resistance is a key component of integrated disease management, and the production of antimicrobial secondary metabolites, known as phytoalexins, is a crucial defense mechanism. This technical guide provides an in-depth analysis of rishitin, a prominent sesquiterpenoid phytoalexin in potato, and its contribution to late blight resistance. We delve into the molecular mechanisms of this compound biosynthesis and its regulation, its direct antimicrobial activity against P. infestans, and the signaling pathways that govern its production upon pathogen recognition. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological processes to serve as a comprehensive resource for researchers in plant pathology, biochemistry, and drug development.

Introduction: The Arms Race Between Potato and Phytophthora infestans

The interaction between Solanum tuberosum (potato) and Phytophthora infestans is a classic example of a co-evolutionary arms race. Potato plants have evolved sophisticated immune receptors, encoded by resistance (R) genes, that detect specific effector proteins secreted by P. infestans. This recognition triggers a cascade of defense responses, including the rapid and localized production of phytoalexins.

This compound is a bicyclic norsesquiterpenoid that accumulates at the site of infection in resistant potato cultivars following challenge with an incompatible race of P. infestans. Its production is a hallmark of a successful defense response, contributing to the inhibition of pathogen growth and the containment of the disease. In contrast, compatible interactions, which lead to disease, are often characterized by the suppression of this compound accumulation[1].

Quantitative Dynamics of this compound in Late Blight Resistance

The concentration of this compound at the infection site is a critical determinant of its effectiveness in inhibiting pathogen growth. In incompatible interactions, this compound can accumulate to levels that are directly toxic to P. infestans.

Table 1: this compound Accumulation in Potato Tuber Tissue

Interaction TypePotato CultivarTime Post-InoculationThis compound Concentration (µg/g fresh weight)Reference
IncompatibleRishiriLesion development ceases~100[2]
CompatibleNot specifiedNot specifiedSuppressed accumulation[1]

Note: The concentration of 100 µg/g fresh weight has been shown to be sufficient to inhibit the hyphal growth of P. infestans in vitro[2].

While a precise IC50 or EC50 value for this compound against P. infestans is not consistently reported in the literature, the accumulated evidence strongly suggests that the concentrations reached during a resistant interaction are well within the range required for antimicrobial activity.

The this compound Biosynthetic Pathway

This compound is synthesized via the isoprenoid pathway, starting from acetyl-CoA. A key regulatory step in this pathway is the conversion of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to mevalonic acid, catalyzed by HMG-CoA reductase (HMGR).

Caption: Proposed biosynthetic pathway of this compound from acetyl-CoA.

Studies have shown that potato possesses a family of hmgr genes that are differentially regulated upon wounding and pathogen attack. Specifically, the expression of hmg2 and hmg3 is strongly enhanced by elicitors from P. infestans and during incompatible interactions, correlating with the accumulation of sesquiterpenoid phytoalexins like this compound. In contrast, the expression of hmg1, which is primarily involved in sterol biosynthesis, is suppressed under these conditions[3]. This differential regulation allows the plant to redirect metabolic flux towards the production of defense compounds.

Signaling Pathways Leading to this compound Production

The induction of this compound biosynthesis is a tightly regulated process initiated by the recognition of P. infestans. This recognition, mediated by potato R proteins, triggers a downstream signaling cascade that ultimately activates the expression of defense-related genes, including those involved in phytoalexin synthesis. Mitogen-activated protein kinase (MAPK) cascades are known to be key components of this signaling network.

Caption: Simplified signaling pathway for this compound induction.

Research has shown that specific MAP kinase kinase (MKK) proteins, such as StMKK1, play a role in regulating potato immunity to P. infestans. Interestingly, StMKK1 appears to be a negative regulator of resistance to biotrophic and hemibiotrophic pathogens like P. infestans, as its overexpression leads to increased susceptibility[4]. This suggests a complex regulatory network where the plant must fine-tune its defense responses.

Experimental Protocols

Phytophthora infestans Detached Leaf Assay

This protocol is adapted from established methods for assessing late blight resistance[5][6][7][8][9].

Materials:

  • Healthy, fully expanded potato leaves from 5-8 week old plants.

  • P. infestans isolate cultured on rye agar (B569324) medium.

  • Sterile distilled water, chilled to 4°C.

  • Hemocytometer.

  • Bioassay plates or trays lined with moistened filter paper or floral foam.

  • Micropipette.

  • Incubation chamber with controlled temperature (15-18°C) and a photoperiod.

Procedure:

  • Inoculum Preparation:

    • Flood a 10-14 day old P. infestans culture plate with 5 mL of ice-cold sterile water.

    • Gently dislodge sporangia using a sterile spreader.

    • Incubate the sporangial suspension at 4°C for 1-2 hours to induce zoospore release.

    • Filter the suspension through cheesecloth to remove mycelial fragments.

    • Adjust the zoospore concentration to 5 x 10^4 spores/mL using a hemocytometer.

  • Inoculation:

    • Place detached potato leaves with their abaxial (lower) side facing up on the moistened surface in the bioassay plates.

    • Apply 10 µL droplets of the zoospore suspension onto each leaflet.

  • Incubation:

    • Cover the bioassay plates and incubate at 15-18°C with a 16h/8h day/night cycle.

  • Disease Assessment:

    • Observe the leaves for lesion development and sporulation daily, starting from 3 days post-inoculation (dpi).

    • Measure the lesion diameter at 5-6 dpi.

    • For subsequent this compound analysis, the infected tissue can be excised, weighed, and flash-frozen in liquid nitrogen.

Caption: Workflow for the detached leaf assay.

This compound Extraction and Quantification by GC-MS

This protocol is based on established methods for metabolite analysis in potato tubers[10][11][12][13].

Materials:

  • Frozen potato tissue (from the detached leaf assay or infected tubers).

  • Mortar and pestle, pre-chilled with liquid nitrogen.

  • Extraction solvent (e.g., methanol:chloroform:water mixture).

  • Internal standard (e.g., a non-native C17 fatty acid methyl ester).

  • Derivatization agents (e.g., methoxyamine hydrochloride in pyridine (B92270), followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • This compound analytical standard.

Procedure:

  • Extraction:

    • Grind the frozen potato tissue to a fine powder in a pre-chilled mortar and pestle.

    • Weigh a precise amount of the frozen powder (e.g., 100 mg).

    • Add the extraction solvent and the internal standard.

    • Vortex vigorously and incubate (e.g., on a shaker at a specific temperature).

    • Centrifuge to pellet the cell debris.

    • Collect the supernatant containing the metabolites.

  • Derivatization:

    • Evaporate the solvent from the supernatant under a stream of nitrogen or in a vacuum concentrator.

    • Add methoxyamine hydrochloride in pyridine to the dried extract, vortex, and incubate to protect carbonyl groups.

    • Add MSTFA, vortex, and incubate to silylate hydroxyl and amine groups, making the compounds volatile.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Separate the compounds on a suitable capillary column (e.g., a non-polar or semi-polar column).

    • Detect the compounds using the mass spectrometer in scan or selected ion monitoring (SIM) mode.

  • Quantification:

    • Identify the this compound peak based on its retention time and mass spectrum compared to the analytical standard.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard and creating a calibration curve with the analytical standard.

Caption: Workflow for this compound quantification by GC-MS.

Conclusion and Future Directions

This compound plays a significant, quantifiable role in the resistance of potatoes to late blight. Its rapid accumulation to fungitoxic levels at the site of infection is a key component of the plant's defense arsenal. A deeper understanding of the genetic and signaling networks that control this compound biosynthesis is crucial for the development of novel strategies to enhance late blight resistance in potato.

Future research should focus on:

  • Precise quantification of this compound in a wider range of resistant and susceptible potato genotypes to establish a more definitive correlation between this compound levels and the degree of resistance.

  • Elucidation of the complete this compound biosynthetic pathway , including the identification and characterization of all the enzymes involved.

  • Further dissection of the signaling cascade from R protein activation to the transcriptional regulation of this compound biosynthesis genes.

  • Investigating the potential for metabolic engineering to enhance this compound production in susceptible potato cultivars as a novel disease control strategy.

This technical guide provides a solid foundation for researchers aiming to explore the multifaceted role of this compound in potato-pathogen interactions and to leverage this knowledge for the development of more durable resistance to late blight.

References

The Role of Rishitin in the Defense Against Erwinia carotovora Infection: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the role of rishitin, a crucial phytoalexin, in the defense mechanism of potato plants against the pathogenic bacterium Erwinia carotovora. The document details the signaling pathways that lead to this compound production, presents quantitative data on its efficacy, and outlines the experimental protocols used to investigate this plant-pathogen interaction.

Introduction to Erwinia carotovora and the Plant Defense Response

Erwinia carotovora, a Gram-negative bacterium, is a major agricultural pathogen responsible for soft rot diseases in a wide range of plants, including potatoes.[1] It secretes a cocktail of plant cell wall-degrading enzymes, such as pectinases and cellulases, which lead to tissue maceration and decay.[2] Plants, in turn, have evolved sophisticated defense mechanisms to combat such pathogens. A key component of this defense is the production of antimicrobial secondary metabolites known as phytoalexins. In potatoes (Solanum tuberosum), this compound is a primary sesquiterpenoid phytoalexin that accumulates at the site of infection to inhibit pathogen growth.

Signaling Pathways in this compound Induction

The production of this compound in response to Erwinia carotovora infection is a tightly regulated process initiated by the plant's recognition of the pathogen. This recognition triggers a complex signaling cascade that ultimately activates the genes responsible for this compound biosynthesis.

Elicitor Recognition and Early Signaling Events

Erwinia carotovora produces molecules known as elicitors, which are recognized by plant cell surface receptors. These elicitors can be components of the bacterial cell wall or enzymes secreted by the pathogen.[3] For instance, endopolygalacturonic acid lyase, an enzyme secreted by E. carotovora, can release fragments from the plant cell wall that act as elicitors.[3] The perception of these elicitors initiates a series of rapid intracellular responses, including ion fluxes and the production of reactive oxygen species (ROS).

G Elicitor Recognition and Early Signaling cluster_pathogen Erwinia carotovora cluster_plant_cell Plant Cell Pathogen Erwinia carotovora Elicitors Elicitors (e.g., Cell Wall Fragments, Endopolygalacturonase) Pathogen->Elicitors Receptor Plant Cell Receptor Elicitors->Receptor Recognition IonFlux Ion Fluxes (Ca²⁺ influx) Receptor->IonFlux ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS

Fig. 1: Elicitor recognition and early signaling events.
MAP Kinase Cascade and Hormonal Signaling

The initial signals are transduced downstream through a mitogen-activated protein kinase (MAPK) cascade.[4] This phosphorylation cascade acts as a central signaling hub, integrating various stress signals and activating downstream responses.[4] Concurrently, the levels of defense-related plant hormones, such as salicylic (B10762653) acid (SA) and jasmonic acid (JA), are modulated.[5][6] Elicitors from E. carotovora have been shown to induce the accumulation of ethylene, jasmonates, and cinnamic acid in potato tissues.[5]

G MAPK Cascade and Hormonal Signaling cluster_mapk MAPK Cascade cluster_hormones Hormonal Signaling EarlySignals Early Signals (Ion Fluxes, ROS) MAPKKK MAPKKK EarlySignals->MAPKKK SA Salicylic Acid (SA) EarlySignals->SA JA Jasmonic Acid (JA) EarlySignals->JA Ethylene Ethylene EarlySignals->Ethylene MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., WRKY) MAPK->TranscriptionFactors Activation SA->TranscriptionFactors Activation JA->TranscriptionFactors Activation Ethylene->TranscriptionFactors Activation

Fig. 2: Downstream signaling involving MAPK and hormones.
Transcriptional Regulation and this compound Biosynthesis

Activated MAPKs and hormonal signaling pathways converge to activate specific transcription factors, such as members of the WRKY family.[7] These transcription factors then bind to the promoter regions of defense-related genes, including those involved in the this compound biosynthesis pathway, leading to their upregulation.[7] Key enzymes in this pathway include HMG-CoA reductase and sesquiterpene cyclase. The upregulation of these genes leads to the accumulation of this compound at the site of infection.

G This compound Biosynthesis Pathway TranscriptionFactors Activated Transcription Factors GeneExpression Upregulation of Biosynthetic Genes TranscriptionFactors->GeneExpression HMG_CoA_Reductase HMG-CoA Reductase GeneExpression->HMG_CoA_Reductase synthesis Sesquiterpene_Cyclase Sesquiterpene Cyclase GeneExpression->Sesquiterpene_Cyclase synthesis HMG_CoA_Reductase->Sesquiterpene_Cyclase intermediate steps This compound This compound Sesquiterpene_Cyclase->this compound catalysis Precursors Precursors (e.g., Acetyl-CoA) Precursors->HMG_CoA_Reductase substrate

Fig. 3: Simplified this compound biosynthesis pathway.

Quantitative Data on this compound's Role

The following tables summarize the quantitative data available on the interaction between this compound and Erwinia carotovora.

Table 1: In Vitro Antimicrobial Activity of this compound against Erwinia carotovora

ParameterValueReference
Minimum Inhibitory Concentration (MIC)200 µL/L (for a related phenolic compound, carvacrol)[8]
Minimum Bactericidal Concentration (MBC)Not explicitly determined for this compound-

Table 2: Accumulation of this compound in Potato Tubers Upon Infection

Time Post-InfectionThis compound Concentration (µg/g fresh weight)Pathogen/ElicitorReference
72 hours~90Phytophthora infestans (incompatible race)-
96 hours~100Phytophthora infestans (incompatible race)-

Note: Data on this compound accumulation specifically in response to E. carotovora is limited in the reviewed literature. The data presented is from studies with a different pathogen but illustrates the general timeline and magnitude of this compound induction.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of this compound in the defense against Erwinia carotovora.

Preparation of Erwinia carotovora Inoculum

G Inoculum Preparation Workflow Start Start with a pure culture of Erwinia carotovora Step1 Inoculate nutrient broth Start->Step1 Step2 Incubate at 28°C with shaking for 18-24 hours Step1->Step2 Step3 Harvest bacterial cells by centrifugation Step2->Step3 Step4 Wash pellet with sterile saline or buffer Step3->Step4 Step5 Resuspend pellet in sterile saline Step4->Step5 Step6 Adjust cell density to desired concentration (e.g., 10⁸ CFU/mL) using a spectrophotometer Step5->Step6 End Inoculum ready for use Step6->End

Fig. 4: Workflow for preparing E. carotovora inoculum.

Protocol:

  • Streak a pure culture of Erwinia carotovora on a nutrient agar (B569324) plate and incubate at 28°C for 24-48 hours.

  • Inoculate a single colony into 50 mL of nutrient broth in a 250 mL flask.

  • Incubate the culture at 28°C with shaking at 200 rpm for 18-24 hours.

  • Harvest the bacterial cells by centrifugation at 5000 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the bacterial pellet twice with sterile 0.85% saline solution or phosphate-buffered saline (PBS).

  • Resuspend the final pellet in sterile saline and adjust the optical density at 600 nm (OD₆₀₀) to achieve the desired cell concentration (an OD₆₀₀ of 1.0 typically corresponds to approximately 10⁹ colony-forming units (CFU)/mL).

Potato Tuber Infection Assay

Protocol:

  • Select healthy, disease-free potato tubers of a uniform size.

  • Surface sterilize the tubers by washing with soap and water, followed by immersion in a 10% bleach solution for 5 minutes, and then rinsing thoroughly with sterile distilled water.

  • Allow the tubers to air dry in a sterile environment.

  • Using a sterile cork borer, create a well (e.g., 5 mm in diameter and 5 mm deep) in the center of each tuber.

  • Inoculate each well with a defined volume (e.g., 50 µL) of the prepared E. carotovora inoculum. For control tubers, inoculate with sterile saline.

  • Seal the wells with sterile petroleum jelly or paraffin (B1166041) wax to maintain humidity.

  • Incubate the tubers in a high-humidity chamber at 25-28°C for 48-72 hours.

  • Assess disease severity by measuring the diameter of the macerated tissue around the inoculation site. The macerated tissue can also be excised and weighed to quantify the extent of infection.[9]

Extraction and Quantification of this compound

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

G This compound Extraction and GC-MS Analysis Start Collect infected potato tissue Step1 Homogenize tissue in methanol (B129727) Start->Step1 Step2 Centrifuge and collect supernatant Step1->Step2 Step3 Evaporate methanol under vacuum Step2->Step3 Step4 Partition residue between water and ethyl acetate (B1210297) Step3->Step4 Step5 Collect and dry the ethyl acetate phase Step4->Step5 Step6 Resuspend residue in a known volume of solvent (e.g., methanol) Step5->Step6 Step7 Analyze by GC-MS Step6->Step7 End Quantify this compound based on standard curve Step7->End

Fig. 5: Workflow for this compound extraction and GC-MS analysis.
  • Excise a known weight of infected potato tissue (typically 1-2 grams).

  • Homogenize the tissue in a suitable volume of methanol (e.g., 10 mL per gram of tissue) using a mortar and pestle or a mechanical homogenizer.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes and collect the supernatant.

  • Evaporate the methanol from the supernatant under reduced pressure.

  • Partition the resulting aqueous residue with an equal volume of ethyl acetate three times.

  • Pool the ethyl acetate fractions and dry them over anhydrous sodium sulfate.

  • Evaporate the ethyl acetate to dryness and redissolve the residue in a precise volume of methanol or another suitable solvent for GC-MS analysis.

  • Inject an aliquot of the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or semi-polar column).

  • Develop a temperature program to separate the components of the extract.

  • Identify this compound based on its retention time and mass spectrum compared to an authentic standard.

  • Quantify the amount of this compound by comparing the peak area to a standard curve generated with known concentrations of purified this compound.

Conclusion

This compound plays a significant role in the defense of potato plants against Erwinia carotovora. The induction of this compound biosynthesis is a complex process involving pathogen recognition, intricate signaling cascades, and the transcriptional activation of defense genes. While the antimicrobial properties of this compound are evident, further research is needed to fully elucidate the quantitative aspects of its inhibitory effects on E. carotovora and to map the complete signaling network from pathogen perception to phytoalexin production. A deeper understanding of these mechanisms will be invaluable for the development of novel strategies to enhance disease resistance in potatoes and other susceptible crops.

References

Detoxification of Rishitin by Plant Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Rishitin is a crucial sesquiterpenoid phytoalexin produced by solanaceous plants, such as potatoes and tomatoes, as a defense mechanism against microbial pathogens. However, successful plant pathogens have evolved sophisticated detoxification systems to overcome this chemical barrier, a critical factor in their virulence. This technical guide provides an in-depth overview of the known mechanisms of this compound detoxification by plant pathogens, with a particular focus on the fungal pathogens Botrytis cinerea and Gibberella pulicaris. It summarizes the biochemical pathways, identifies the key enzymes and genes involved, and presents available quantitative data. Furthermore, this guide offers detailed experimental protocols for studying this compound detoxification and visualizes the complex biological processes through signaling and metabolic pathway diagrams. This document is intended to serve as a valuable resource for researchers in plant pathology, mycology, and for professionals engaged in the development of novel antifungal strategies.

Introduction

Phytoalexins are antimicrobial secondary metabolites synthesized de novo by plants in response to pathogen attack. In Solanaceae, this compound is a primary phytoalexin that plays a significant role in disease resistance. The ability of a pathogen to tolerate and detoxify this compound is often directly correlated with its virulence on host plants. Understanding these detoxification mechanisms is paramount for developing new approaches to crop protection, potentially through the inhibition of these pathogen-specific pathways.

This guide focuses on the detoxification strategies employed by two economically important plant pathogens:

  • Botrytis cinerea : A necrotrophic fungus with an exceptionally broad host range, known for its remarkable ability to metabolize a wide variety of plant defense compounds.

  • Gibberella pulicaris (anamorph Fusarium sambucinum): A fungal pathogen responsible for dry rot in potato tubers, whose virulence is linked to its capacity to metabolize this compound.

Biochemical Mechanisms of this compound Detoxification

The primary mechanism of this compound detoxification by plant pathogens is through oxidative metabolism, primarily hydroxylation, which reduces its toxicity. However, the specific reactions and end-products can vary between different fungal species.

Detoxification by Botrytis cinerea

Botrytis cinerea employs a multi-pronged approach to detoxify this compound, involving several distinct oxidative modifications. This suggests a robust and versatile detoxification system, likely contributing to its broad host range. After incubation of this compound with B. cinerea mycelia, at least six oxidized metabolites have been identified.[1] The detoxification pathways involve:

  • Hydroxylation: Occurring at various positions on the this compound molecule, including C7 and C12.

  • Epoxidation: Formation of epoxy-rishitins.

  • Ketone Formation: Oxidation to a ketone at C5.

  • Dihydroxylation: Addition of two hydroxyl groups at the 10,11-olefin.

These modifications result in compounds with significantly reduced antifungal activity.[1] The detoxification process in B. cinerea is inducible, with a distinct set of genes being upregulated upon exposure to this compound.[2][3][4]

Detoxification by Gibberella pulicaris

Gibberella pulicaris also detoxifies this compound through oxidation. The ability of this pathogen to metabolize this compound is strongly correlated with its virulence on potato tubers.[5][6] Genetic analyses have indicated that this compound metabolism in G. pulicaris is controlled by genes at two or more loci, with one specific locus, designated Rim1, being associated with high virulence.[5] While the exact enzymatic reactions and metabolites are not as extensively characterized as in B. cinerea, it is known that virulent strains can effectively metabolize this compound.[6]

Genetic Basis of this compound Detoxification

The detoxification of this compound is an active process involving the expression of specific genes encoding detoxification enzymes and transporters.

Genes Involved in Botrytis cinerea

RNA-sequencing (RNA-seq) studies have identified several genes in B. cinerea that are significantly upregulated in the presence of this compound. These genes are prime candidates for encoding the enzymes and transporters responsible for detoxification.

  • Cytochrome P450 Monooxygenases (P450s): These enzymes are crucial for the oxidative metabolism of a wide range of xenobiotics. The gene Bcin07g05430 is significantly induced by this compound and is a key candidate for one of the hydroxylation steps.[7] Other P450s, such as Bcin16g01490 , have also been shown to be involved in the oxidation of this compound.

  • ABC Transporters: ATP-binding cassette (ABC) transporters can function as efflux pumps, actively removing toxic compounds from the fungal cell. The gene BcatrB is upregulated by this compound and is believed to contribute to this compound tolerance.[7]

  • Other Oxidoreductases: Genes like Bcin08g04910 are also induced by this compound and may play a role in its metabolism.

Genes Involved in Gibberella pulicaris

The genetic basis of this compound detoxification in G. pulicaris is less well-defined at the molecular level. However, classical genetic studies have established a clear link between specific genetic loci and the ability to metabolize this compound and cause disease.

  • Rim1 Locus: This genetic locus is strongly associated with high virulence and the ability to metabolize this compound.[5] The specific gene(s) within this locus and their functions remain to be elucidated.

Quantitative Data on this compound Detoxification

Quantitative data on the kinetics of this compound detoxification enzymes and the expression of associated genes are crucial for a complete understanding of the process. However, there is a notable lack of comprehensive kinetic data in the available literature. The following tables summarize the available quantitative information.

Table 1: Gene Expression Changes in Botrytis cinerea in Response to this compound

Gene IDPutative FunctionTreatmentFold Change (log2)p-valueReference
Bcin07g05430Cytochrome P450500 µM this compound> 2< 0.05[7]
BcatrBABC Transporter500 µM this compound> 2< 0.05[7]
Bcin08g04910Oxidoreductase500 µM this compound> 2< 0.05
Bcin16g01490Cytochrome P450500 µM this compound> 2< 0.05

Note: Specific fold change values from the primary literature were not available in the searched abstracts and require access to the full-text and supplementary data.

Table 2: Enzyme Kinetic Parameters for this compound Detoxification

EnzymePathogenSubstrateKmVmaxReference
Data Not Available-This compound---

Note: To date, specific Michaelis-Menten kinetic constants (Km, Vmax) for enzymes confirmed to detoxify this compound have not been reported in the reviewed literature.

Experimental Protocols

This section provides generalized protocols for key experiments used to study the detoxification of this compound by plant pathogens. These protocols are based on standard methodologies and should be optimized for specific experimental conditions.

Protocol for Fungal Culture and this compound Treatment
  • Fungal Culture:

    • Grow the fungal pathogen (e.g., Botrytis cinerea) on Potato Dextrose Agar (PDA) plates at 22-25°C for 5-7 days.

    • For liquid culture experiments, inoculate Potato Dextrose Broth (PDB) with mycelial plugs from the PDA plates.

    • Incubate the liquid culture at 22-25°C with shaking (150 rpm) for 3-5 days.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).

    • Add the this compound stock solution to the liquid fungal culture to the desired final concentration (e.g., 100-500 µM).

    • Include a solvent control (culture with an equivalent amount of solvent without this compound).

    • Incubate the treated and control cultures under the same conditions for various time points (e.g., 0, 6, 12, 24, 48 hours).

Protocol for Extraction of this compound and its Metabolites
  • Sample Preparation:

    • Separate the fungal mycelium from the culture medium by filtration or centrifugation.

    • Lyophilize and grind the mycelium to a fine powder for intracellular metabolite analysis.

  • Extraction from Culture Medium:

    • To the culture filtrate, add an equal volume of a non-polar solvent such as ethyl acetate.

    • Vortex vigorously for 2 minutes and centrifuge to separate the phases.

    • Collect the organic (upper) layer.

    • Repeat the extraction process two more times and pool the organic fractions.

    • Evaporate the solvent to dryness under a stream of nitrogen gas.

  • Extraction from Mycelium:

    • To the lyophilized mycelial powder, add a suitable extraction solvent (e.g., methanol (B129727) or a mixture of methanol, chloroform, and water).

    • Vortex vigorously and sonicate for 15-30 minutes.

    • Centrifuge to pellet the cell debris.

    • Collect the supernatant.

    • Evaporate the solvent to dryness.

  • Sample Reconstitution:

    • Reconstitute the dried extracts in a small, known volume of a suitable solvent (e.g., methanol or acetonitrile) for analysis.

Protocol for HPLC-MS/MS Analysis
  • Chromatographic Separation:

    • Use a C18 reverse-phase HPLC column.

    • Employ a gradient elution program with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

    • The gradient can be optimized, for example, starting at 10% B, increasing to 90% B over 20 minutes, holding for 5 minutes, and then returning to initial conditions.

  • Mass Spectrometry Detection:

    • Use an electrospray ionization (ESI) source in both positive and negative ion modes.

    • Perform a full scan to identify the molecular ions of this compound and its potential metabolites.

    • Conduct product ion scans (MS/MS) on the parent ions to obtain fragmentation patterns for structural elucidation.

    • For quantification, develop a Multiple Reaction Monitoring (MRM) method using specific parent-to-fragment ion transitions for this compound and its known metabolites.

Protocol for Fungal Enzyme Activity Assay (Generalized)
  • Crude Enzyme Extract Preparation:

    • Grow the fungus in a liquid medium containing this compound to induce the expression of detoxification enzymes.

    • Harvest the mycelium, wash it with a suitable buffer, and grind it in liquid nitrogen.

    • Resuspend the ground mycelium in an extraction buffer (e.g., phosphate (B84403) buffer, pH 7.0, with protease inhibitors).

    • Centrifuge to remove cell debris and collect the supernatant as the crude enzyme extract.

  • Enzyme Reaction:

    • Set up a reaction mixture containing the crude enzyme extract, a suitable buffer, this compound as the substrate, and any necessary cofactors (e.g., NADPH for cytochrome P450 enzymes).

    • Incubate the reaction at an optimal temperature (e.g., 28-30°C) for a specific time.

    • Stop the reaction by adding a quenching solvent like acetonitrile or by heat inactivation.

  • Analysis:

    • Analyze the reaction mixture by HPLC-MS/MS to measure the decrease in the this compound concentration and the formation of detoxification products.

    • Enzyme activity can be expressed as the amount of substrate consumed or product formed per unit time per milligram of protein.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

Rishitin_Detoxification_Botrytis This compound Detoxification Pathways in Botrytis cinerea This compound This compound hydroxylation Hydroxylation (e.g., C7, C12) This compound->hydroxylation P450s (e.g., Bcin07g05430, Bcin16g01490) epoxidation Epoxidation This compound->epoxidation P450s / Oxidoreductases ketone_formation Ketone Formation (C5) This compound->ketone_formation Oxidoreductases dihydroxylation Dihydroxylation (10,11-olefin) This compound->dihydroxylation Oxidoreductases metabolite1 Hydroxy-rishitins hydroxylation->metabolite1 metabolite2 Epoxy-rishitins epoxidation->metabolite2 metabolite3 Rishitinone ketone_formation->metabolite3 metabolite4 This compound-diol dihydroxylation->metabolite4 detoxified Detoxified Products (Reduced Toxicity) metabolite1->detoxified metabolite2->detoxified metabolite3->detoxified metabolite4->detoxified

Caption: Multiple oxidative pathways for this compound detoxification in B. cinerea.

Gene_Regulation_Botrytis Gene Regulation in Response to this compound in B. cinerea This compound This compound Exposure fungal_cell B. cinerea Cell This compound->fungal_cell signaling Intracellular Signaling Cascade fungal_cell->signaling transcription_factors Transcription Factor(s) Activation signaling->transcription_factors p450 Upregulation of Cytochrome P450s (e.g., Bcin07g05430) transcription_factors->p450 abc Upregulation of ABC Transporters (e.g., BcatrB) transcription_factors->abc oxidoreductases Upregulation of Other Oxidoreductases transcription_factors->oxidoreductases detoxification Metabolic Detoxification p450->detoxification efflux This compound Efflux abc->efflux oxidoreductases->detoxification

Caption: this compound-induced gene expression for detoxification in B. cinerea.

Experimental_Workflow Experimental Workflow for this compound Detoxification Analysis cluster_culture Fungal Culture and Treatment cluster_extraction Sample Preparation cluster_analysis Analysis culture 1. Liquid Culture of Pathogen treatment 2. This compound Treatment culture->treatment separation 3. Separate Mycelium and Medium treatment->separation extraction 4. Solvent Extraction separation->extraction concentration 5. Concentrate Extract extraction->concentration hplc_ms 6. HPLC-MS/MS Analysis concentration->hplc_ms identification 7. Metabolite Identification hplc_ms->identification quantification 8. Quantification hplc_ms->quantification

Caption: Workflow for analyzing this compound detoxification by fungal pathogens.

Conclusion and Future Directions

The detoxification of this compound is a key virulence factor for plant pathogens like Botrytis cinerea and Gibberella pulicaris. While significant progress has been made in identifying the metabolic products and some of the genes involved, several knowledge gaps remain. Future research should focus on:

  • Biochemical Characterization of Enzymes: Detailed kinetic studies of the identified cytochrome P450s and other oxidoreductases are necessary to understand their efficiency and substrate specificity.

  • Elucidation of Regulatory Networks: Identifying the transcription factors and signaling pathways that control the expression of this compound detoxification genes will provide a more complete picture of the pathogen's response.

  • Development of Inhibitors: The enzymes involved in this compound detoxification represent potential targets for the development of novel fungicides. "Paldoxins" (phytoalexin detoxification inhibitors) could be designed to specifically block these pathways, thereby enhancing the plant's natural defenses.

  • In Planta Studies: Validating the role of these detoxification genes and pathways during actual plant infection is crucial to confirm their importance in virulence.

This technical guide provides a solid foundation for researchers and professionals working to understand and combat plant pathogens that threaten important agricultural crops. By continuing to unravel the complexities of this compound detoxification, we can move closer to developing more sustainable and effective disease management strategies.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Rishitin from Potato Tubers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rishitin is a bicyclic sesquiterpenoid phytoalexin produced by potato tubers (Solanum tuberosum) in response to pathogen attack or elicitor treatment. As a crucial component of the plant's defense mechanism, this compound exhibits significant antifungal and antimicrobial properties. Its potential applications in agriculture and pharmacology have made its efficient extraction and purification a key area of research. This document provides detailed protocols for the elicitation, extraction, and purification of this compound from potato tubers, intended for use in research and drug development.

Data Presentation

The yield of this compound can vary significantly depending on the potato cultivar, the elicitor used, and the incubation conditions. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: this compound Yield with Fungal Elicitors

Potato CultivarElicitorIncubation Time (hours)Incubation Temperature (°C)Mean this compound Yield (µg/cm²)
DesireeFusarium solani spore suspension7225±175 ± 8.5[1]
DesireeFusarium solani mycelia extract7220±1112 ± 12.2[1]
SpuntaFusarium solani spore suspension7225±130 ± 3.7[1]
SpuntaFusarium solani mycelia extract7220±155 ± 6.2[1]

Table 2: this compound Accumulation with Chemical Elicitors

Potato CultivarElicitorConcentrationIncubation TimeThis compound Yield
Not SpecifiedArachidonic Acid> 10⁻⁵ MNot SpecifiedInduces accumulation[2]
Not SpecifiedArachidonic Acid with Glucans33 pmol/3.0-cm discNot SpecifiedSeven times control values[3]
Not SpecifiedActinomycin D25 µg/ml30 min> 100 ppm[4]

Experimental Protocols

This section provides detailed methodologies for the elicitation, extraction, purification, and quantification of this compound from potato tubers.

Protocol 1: Elicitation of this compound Biosynthesis

This protocol describes two methods for inducing this compound production in potato tubers.

Method A: Elicitation with Fusarium solani Mycelia Extract

Materials:

  • Fresh, healthy potato tubers

  • Fusarium solani culture

  • Sterile distilled water

  • Autoclave

  • Centrifuge

  • Sterile petri dishes

  • Scalpel or cork borer

Procedure:

  • Preparation of Mycelia Extract:

    • Culture Fusarium solani in a suitable liquid medium.

    • Harvest the mycelia by filtration.

    • Wash the mycelia with sterile distilled water.

    • Homogenize the mycelia in sterile distilled water.

    • Autoclave the mycelial homogenate to kill the fungus and release elicitors.

    • Centrifuge the autoclaved homogenate to pellet the cell debris. The supernatant is the mycelia extract.

  • Preparation of Potato Tuber Discs:

    • Thoroughly wash and surface-sterilize the potato tubers.

    • Aseptically cut the tubers into discs of uniform thickness (e.g., 5-10 mm).

  • Elicitation:

    • Place the potato tuber discs in sterile petri dishes.

    • Apply a small volume (e.g., 50-100 µL) of the Fusarium solani mycelia extract onto the surface of each disc.

    • Incubate the discs at 20±1°C for 72 hours in the dark.[5]

Method B: Elicitation with Arachidonic Acid

Materials:

  • Fresh, healthy potato tubers

  • Arachidonic acid solution (> 10⁻⁵ M)

  • Sterile distilled water

  • Sterile petri dishes

  • Scalpel or cork borer

Procedure:

  • Preparation of Potato Tuber Discs:

    • Follow the procedure described in Method A, step 2.

  • Elicitation:

    • Place the potato tuber discs in sterile petri dishes.

    • Apply a small volume (e.g., 50-100 µL) of the arachidonic acid solution onto the surface of each disc.[2]

    • Incubate the discs under appropriate conditions (e.g., 20°C for 48-72 hours) in the dark.

Protocol 2: Extraction of this compound

This protocol details the solvent-based extraction of this compound from elicited potato tuber discs.

Materials:

Procedure:

  • From the elicited tuber discs, carefully slice off the top 1-2 mm of tissue, as this is where this compound accumulation is highest.[6]

  • Place the tissue slices into a flask.

  • Add the extraction solvent. Ethyl acetate is an effective solvent for this compound.[7] A mixture of cyclohexane:ethyl acetate (1:1, v/v) can also be used.[6] Use a sufficient volume to completely cover the tissue (e.g., 10 mL per gram of tissue).

  • Seal the flask and place it on a shaker for several hours (e.g., 4-6 hours) or overnight at room temperature.

  • Decant the solvent into a clean flask.

  • To ensure complete extraction, a second extraction of the tissue with fresh solvent can be performed.

  • Combine the solvent extracts and dry them using a vacuum evaporator.

  • Resuspend the dried extract in a known, small volume of a suitable solvent (e.g., 1 mL of ethyl acetate or methanol) for purification and analysis.

  • Transfer the resuspended extract to a vial and store at -20°C until further use.

Protocol 3: Purification of this compound by Preparative Thin-Layer Chromatography (TLC)

This protocol outlines the purification of this compound from the crude extract using preparative TLC.

Materials:

  • Crude this compound extract

  • Preparative TLC plates (e.g., Silica (B1680970) Gel G, 0.5-2.0 mm thickness)[8][9]

  • Developing solvent: Cyclohexane:Ethyl Acetate (1:1, v/v)[8]

  • TLC developing chamber

  • UV lamp (254 nm)

  • Scraping tool (e.g., spatula or razor blade)

  • Elution solvent (e.g., ethyl acetate or acetone)

  • Filtration apparatus (e.g., fritted funnel or cotton-plugged pipette)

Procedure:

  • Dissolve the dried crude extract in a minimal amount of a volatile solvent (e.g., ethyl acetate).

  • Carefully apply the concentrated extract as a thin, uniform band along the origin line of the preparative TLC plate.[10]

  • Allow the solvent to evaporate completely.

  • Place the TLC plate in a developing chamber pre-saturated with the developing solvent (cyclohexane:ethyl acetate, 1:1, v/v).[8]

  • Allow the chromatogram to develop until the solvent front is near the top of the plate.

  • Remove the plate from the chamber and allow it to air dry completely.

  • Visualize the separated bands under a UV lamp. This compound may not be strongly UV-active; a reference standard spotted on the same plate is highly recommended. Alternatively, a small portion of the plate can be stained (e.g., with vanillin-sulfuric acid reagent and heating) to locate the this compound band.[6]

  • Carefully scrape the silica gel corresponding to the this compound band from the plate.[10]

  • Elute the this compound from the scraped silica gel by washing it multiple times with a polar solvent like ethyl acetate or acetone.

  • Filter the solvent to remove the silica gel.

  • Evaporate the solvent to obtain the purified this compound.

Protocol 4: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the quantitative analysis of the purified this compound.

Materials:

  • Purified this compound sample

  • This compound standard for calibration

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • Derivatization agent (e.g., trifluoroacetic anhydride, if necessary)[6]

  • Syringes for injection

  • Helium (carrier gas)

Procedure:

  • Sample Preparation:

    • Prepare a calibration curve using known concentrations of the this compound standard.

    • Dissolve the purified this compound sample in a suitable solvent (e.g., cyclohexane or ethyl acetate) to a known volume.

    • If necessary, derivatize the hydroxyl groups of this compound to improve its volatility and chromatographic behavior. For example, a bis-trifluoroacetyl this compound derivative can be prepared using trifluoroacetic anhydride.[6]

  • GC-MS Parameters (Example):

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at an appropriate temperature (e.g., 100-150°C), hold for a few minutes, then ramp to a final temperature (e.g., 250-280°C) at a rate of 5-10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometry: Use Electron Ionization (EI) and scan a mass-to-charge ratio (m/z) range appropriate for this compound and its fragments (e.g., 50-300 amu).

  • Analysis:

    • Inject the this compound standard solutions to determine the retention time and generate the calibration curve.

    • Inject the purified sample.

    • Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum compared to the standard.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Mandatory Visualizations

This compound Biosynthesis Signaling Pathway

The biosynthesis of this compound is part of the sesquiterpenoid pathway, which originates from the isoprenoid pathway.

Rishitin_Biosynthesis_Pathway AcetylCoA Acetyl-CoA MVA Mevalonate Pathway AcetylCoA->MVA IPP Isopentenyl Pyrophosphate (IPP) MVA->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Vetispiradiene Vetispiradiene FPP->Vetispiradiene Vetispiradiene Synthase Lubimin Lubimin & other Phytoalexins FPP->Lubimin Other Sesquiterpene Cyclases This compound This compound Vetispiradiene->this compound Hydroxylation & other modifications

Caption: Simplified signaling pathway of this compound biosynthesis in potato tubers.

Experimental Workflow for this compound Extraction and Purification

This diagram illustrates the overall process from sample preparation to the final purified product.

Rishitin_Extraction_Workflow Start Potato Tuber Slicing Slicing into Discs Start->Slicing Elicitation Elicitation (F. solani extract or Arachidonic Acid) Slicing->Elicitation Incubation Incubation (72h, 20-25°C) Elicitation->Incubation Extraction Solvent Extraction (Ethyl Acetate) Incubation->Extraction Evaporation1 Solvent Evaporation Extraction->Evaporation1 CrudeExtract Crude this compound Extract Evaporation1->CrudeExtract TLC Preparative TLC Purification (Cyclohexane:Ethyl Acetate 1:1) CrudeExtract->TLC Scraping Scraping of this compound Band TLC->Scraping Elution Elution from Silica Scraping->Elution Evaporation2 Solvent Evaporation Elution->Evaporation2 End Purified this compound Evaporation2->End Analysis GC-MS Quantification End->Analysis

Caption: Experimental workflow for the extraction and purification of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Rishitin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rishitin is a sesquiterpenoid phytoalexin produced by plants in the Solanaceae family, such as potatoes and tomatoes, in response to pathogen attack or abiotic stress.[1] As a key component of the plant's defense mechanism, the accurate quantification of this compound is crucial for studies in plant pathology, disease resistance, and the development of natural fungicides. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and reliable method for the determination of this compound in various plant matrices. This application note provides a detailed protocol for the extraction and quantification of this compound.

Experimental Protocols

Sample Preparation and Extraction from Potato Tuber Tissue

This protocol is adapted from methodologies involving the extraction of sesquiterpenoid stress metabolites from potato tuber tissue.[2]

Materials:

  • Potato tubers

  • Methanol (B129727) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Deionized water

  • Scalpel or cork borer

  • Homogenizer or mortar and pestle

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.45 µm, PTFE)

Procedure:

  • Induce this compound production by treating potato tuber slices with an elicitor, such as a fungal spore suspension or a chemical elicitor like nitric oxide.[3]

  • After an appropriate incubation period (e.g., 48-72 hours), harvest the top 1 mm layer of the treated tuber slices.[2]

  • Weigh the collected tissue (e.g., 1 gram) and immediately homogenize it in 10 mL of methanol to prevent enzymatic degradation.[4]

  • Allow the homogenate to extract for at least 30-60 minutes at room temperature. For exhaustive extraction, a second extraction with fresh methanol is recommended.[2]

  • Centrifuge the methanolic extract at 10,000 x g for 10 minutes to pellet the tissue debris.

  • Collect the supernatant and evaporate the methanol under reduced pressure using a rotary evaporator.

  • Partition the resulting aqueous residue with an equal volume of ethyl acetate. Mix vigorously and then separate the layers. The this compound will be in the ethyl acetate phase.

  • Collect the ethyl acetate layer and dry it completely.

  • Re-dissolve the dried residue in a known volume of the HPLC mobile phase (e.g., 1 mL).

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Instrumentation and Conditions

The following HPLC conditions are recommended for the analysis of this compound, based on typical methods for sesquiterpenoid quantification. A C18 column is widely used for the separation of such moderately polar compounds.[5][6]

  • HPLC System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B).

  • Gradient Program:

    • 0-5 min: 30% A

    • 5-20 min: 30% to 70% A (linear gradient)

    • 20-25 min: 70% to 100% A (linear gradient)

    • 25-30 min: 100% A (isocratic)

    • 30-35 min: 100% to 30% A (linear gradient)

    • 35-40 min: 30% A (isocratic - column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: this compound is a sesquiterpenoid and lacks a strong chromophore, therefore detection in the lower UV range is necessary. A wavelength of 205 nm is recommended, as this has been successfully used for the detection of similar compounds like glycoalkaloids in potatoes.

  • Injection Volume: 20 µL

Preparation of Standard Solutions and Calibration Curve
  • Accurately weigh a known amount of purified this compound standard.

  • Dissolve the standard in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range of this compound in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject each standard solution into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. The linearity of the method should be confirmed by a correlation coefficient (r²) of >0.999.

Data Presentation

The following tables summarize quantitative data for this compound accumulation under different experimental conditions, as reported in the literature.

Table 1: Time-Course of this compound Induction in Potato Tuber cv. Desiree Inoculated with Fusarium solani and Fusarium moniliforme

Time After Inoculation (hours)This compound Content (µg/cm²) with F. solaniThis compound Content (µg/cm²) with F. moniliforme
2415.55.2
4825.38.1
7218.212.3

Data adapted from a study on the elicitation of phytoalexins in potato tubers.[8]

Table 2: Effect of Chloramphenicol (B1208) Treatment on this compound Production in Potato Tuber cv. Spunta Inoculated with Fusarium moniliforme

Chloramphenicol Concentration (ppm)This compound Production (µg/cm²)
010.1
5015.2
10020.3
20028.5

Data reflects the increase in this compound accumulation with increasing concentrations of chloramphenicol prior to inoculation.[4]

Table 3: this compound Accumulation in Potato Tuber Tissue Induced by a Nitric Oxide Donor

TreatmentThis compound Concentration (µg/g fresh weight)
Control (Buffer)Not Detected
NOC-18 (5 mM)~15
HWC (0.5 mg/mL)~40

NOC-18 is a nitric oxide-releasing compound, and HWC (Hyphal Wall Components) is a known elicitor. Data is estimated from graphical representation in the cited study.[3]

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis start Potato Tuber Slices elicit Elicitor Treatment (e.g., Fungal Spores, NO) start->elicit incubate Incubation (48-72 hours) elicit->incubate harvest Harvest Top 1mm Layer incubate->harvest extract Methanol Extraction & Homogenization harvest->extract partition Ethyl Acetate Partitioning extract->partition dry Dry Down & Reconstitute partition->dry filter Filter (0.45 µm) dry->filter hplc HPLC Injection (C18 Column, UV 205 nm) filter->hplc data Data Acquisition & Processing hplc->data quant Quantification using Calibration Curve data->quant

Caption: Workflow for this compound Quantification.

Simplified Signaling Pathway for Elicitor-Induced this compound Biosynthesis

signaling_pathway elicitor Elicitor (e.g., Pathogen Component, NO) receptor Plant Cell Receptor elicitor->receptor transduction Signal Transduction Cascade (Involving Kinases, ROS) receptor->transduction gene_exp Activation of Defense Genes transduction->gene_exp biosynthesis This compound Biosynthesis Enzymes gene_exp->biosynthesis This compound This compound Accumulation biosynthesis->this compound

Caption: Elicitor-Induced this compound Biosynthesis.

References

Application Notes and Protocols for the GC-MS Analysis of Rishitin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rishitin is a bicyclic sesquiterpenoid phytoalexin produced by plants of the Solanaceae family, such as potatoes and tomatoes, in response to pathogenic attack. Its role in plant defense and its potential pharmacological properties make it a molecule of significant interest in agricultural science and drug development. Accurate and reliable quantification of this compound is crucial for this research. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, due to the presence of hydroxyl groups, this compound requires derivatization to increase its volatility and thermal stability for optimal GC-MS analysis.

These application notes provide a comprehensive protocol for the extraction, derivatization, and subsequent quantitative analysis of this compound from plant matrices using GC-MS.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Tissue

This protocol is designed for the extraction of this compound from plant tissues such as potato tubers or tomato leaves.

Materials:

  • Plant tissue (e.g., potato tuber slices, tomato leaves)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663)

  • Homogenizer (e.g., mortar and pestle, bead beater)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen stream evaporator

  • Vortex mixer

  • Glass vials

Procedure:

  • Homogenization: Weigh 1-5 grams of fresh plant tissue and homogenize it in 10 mL of ethyl acetate using a suitable homogenizer. For dry samples, use a smaller amount (0.5-1 g) and add a small amount of water to rehydrate before extraction.

  • Extraction: Vortex the homogenate vigorously for 2 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid plant material.

  • Collection of Supernatant: Carefully transfer the ethyl acetate supernatant to a clean tube.

  • Re-extraction (Optional but Recommended): To maximize recovery, add another 10 mL of ethyl acetate to the plant pellet, vortex, centrifuge, and combine the supernatants.

  • Drying: Pass the combined ethyl acetate extracts through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of a suitable solvent for derivatization, such as pyridine (B92270) or acetonitrile.

Derivatization: Silylation of this compound

Silylation is a common derivatization technique for compounds containing active hydrogens, such as the hydroxyl groups in this compound. This process replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group, increasing the volatility and thermal stability of the analyte.

Materials:

  • Reconstituted this compound extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Pyridine (or other suitable aprotic solvent)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Sample Preparation: Transfer 100 µL of the reconstituted this compound extract into a GC vial. If the extract is concentrated, it may need to be diluted with the reconstitution solvent.

  • Addition of Derivatizing Agent: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis. The derivatized sample is now ready for injection.

GC-MS Analysis

The following are recommended starting parameters for the GC-MS analysis of silylated this compound. These may need to be optimized for your specific instrument and column.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary Column: A non-polar or semi-polar column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Parameters:

ParameterValue
Injector Temperature 250 °C
Injection Mode Splitless (or split with a high split ratio for concentrated samples)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature: 100°C, hold for 2 minRamp 1: 10°C/min to 200°CRamp 2: 20°C/min to 280°C, hold for 5 min

MS Parameters:

ParameterValue
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range 50 - 500 amu
Acquisition Mode Full Scan (for qualitative analysis) and/or Selected Ion Monitoring (SIM) (for quantitative analysis)

Data Presentation

Quantitative Data for this compound Analysis

For quantitative analysis using SIM mode, the following characteristic ions of derivatized this compound (this compound-TMS) can be monitored. The retention time will be dependent on the specific GC conditions and column used.

CompoundDerivatizationRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
This compoundTMSDependent on GC conditions294 (M+)279, 204, 189

Note: The m/z values are for the trimethylsilyl derivative of this compound. The molecular weight of underivatized this compound is 222.34 g/mol . The molecular weight of this compound-TMS is 294.5 g/mol .

This compound Accumulation in Potato Tuber Slices

The following table presents example data on the accumulation of this compound in potato tuber slices after inoculation with different pathogens. This data can be used as a reference for expected concentrations in biological samples.

TreatmentTime Post-Inoculation (h)This compound Concentration (µg/g fresh weight)
Control (uninoculated)48< 1
Fusarium solani (severe pathogen)2450
Fusarium solani (severe pathogen)48150
Fusarium solani (severe pathogen)72120
Fusarium moniliforme (weak pathogen)4830

Data adapted from published studies and presented for illustrative purposes.

Visualizations

Experimental Workflow for GC-MS Analysis of this compound

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing plant_tissue Plant Tissue homogenization Homogenization (Ethyl Acetate) plant_tissue->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Supernatant Collection centrifugation->supernatant drying Drying (Na2SO4) supernatant->drying evaporation Solvent Evaporation drying->evaporation reconstitution Reconstitution evaporation->reconstitution add_bstfa Add BSTFA + TMCS reconstitution->add_bstfa heating Heating (70°C) add_bstfa->heating injection GC Injection heating->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Compound Identification detection->identification quantification Quantification identification->quantification rishitin_biosynthesis FPP Farnesyl Pyrophosphate (FPP) Vetispiradiene Vetispiradiene FPP->Vetispiradiene Vetispiradiene Synthase Solavetivone Solavetivone Vetispiradiene->Solavetivone Hydroxylation Lubimin Lubimin Solavetivone->Lubimin Rearrangement This compound This compound Lubimin->this compound Oxidation rishitin_detoxification This compound This compound Hydroxythis compound 13-Hydroxythis compound (this compound-M1) This compound->Hydroxythis compound Cytochrome P450 Hydroxylase

Rishitin Bioassay for Antifungal Activity Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rishitin is a bicyclic sesquiterpenoid phytoalexin produced by plants of the Solanaceae family, such as potatoes and tomatoes, in response to microbial infection. It has demonstrated notable antifungal properties against a range of pathogenic fungi. This document provides detailed application notes and protocols for conducting bioassays to evaluate the antifungal activity of this compound. The provided methodologies are based on established standards for antifungal susceptibility testing and are intended to guide researchers in obtaining reliable and reproducible data.

Mechanism of Action

The primary antifungal mechanism of this compound involves the disruption of the fungal cell membrane's integrity.[1] Its lipophilic nature allows it to intercalate into the lipid bilayer, leading to increased membrane permeability and the leakage of essential cellular components, ultimately resulting in cell death.[1] This disruption of the cell membrane also likely triggers cellular stress responses.

While specific data for this compound is limited, it is plausible that it induces stress response signaling pathways such as the Cell Wall Integrity (CWI) and the High Osmolarity Glycerol (HOG) pathways in susceptible fungi.[1] These pathways are activated in response to cell wall and membrane stress and are crucial for fungal survival under adverse conditions. The activation of these pathways in response to this compound could be a secondary effect of the initial membrane damage.

Data Presentation: Antifungal Activity of this compound

The antifungal efficacy of this compound has been evaluated against various fungal pathogens. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data. It is important to note that direct comparisons between studies can be challenging due to variations in experimental protocols.

Fungal SpeciesMIC (µg/mL)MIC (µM)Notes
Phytophthora infestans~111~500Inhibition of zoospore germination and germ tube elongation.[1]
Alternaria solaniSeverely Inhibited-Growth severely inhibited by this compound.[2]
Botrytis cinereaTolerant-This species can metabolize and detoxify this compound.[2]

Further research is required to establish a more comprehensive dataset of this compound's antifungal activity against a wider range of fungal species.

Experimental Protocols

The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution antifungal susceptibility testing of yeasts (M27-A4) and filamentous fungi (M38-A2).[1][3]

Protocol 1: Broth Microdilution Assay for Yeasts (e.g., Candida albicans)

1. Materials:

  • This compound (stock solution in a suitable solvent like DMSO)

  • Test yeast strain (e.g., Candida albicans)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M MOPS buffer

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader (optional, for turbidimetric reading)

  • Sterile saline (0.85%)

  • Vortex mixer

  • Micropipettes and sterile tips

2. Inoculum Preparation:

  • Subculture the yeast strain on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Prepare a suspension of fungal colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

  • Dilute this adjusted suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

3. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of at least 10 times the highest desired test concentration.

  • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate or in tubes to create a range of concentrations. The final concentration of the solvent should not exceed 1% (v/v) in the final test wells, as it may inhibit fungal growth.

4. Assay Procedure:

  • Add 100 µL of each this compound dilution to the wells of a sterile 96-well microtiter plate.

  • Include a positive control well containing 100 µL of RPMI-1640 medium without this compound.

  • Include a negative control (sterility control) well containing 100 µL of RPMI-1640 medium without this compound and without the fungal inoculum.

  • Include a solvent control well containing the highest concentration of the solvent used to dissolve this compound in RPMI-1640 medium.

  • Add 100 µL of the prepared fungal inoculum to each well (except the negative control).

  • The final volume in each well will be 200 µL.

  • Seal the plate and incubate at 35°C for 24-48 hours.

5. Determination of MIC:

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth in the positive control well.

  • Growth can be assessed visually or by measuring the optical density (OD) at a suitable wavelength (e.g., 530 nm) using a microplate reader. The MIC endpoint is often defined as the concentration that produces an 80% or 90% reduction in turbidity compared to the positive control.

Protocol 2: Broth Microdilution Assay for Filamentous Fungi (e.g., Aspergillus fumigatus)

This protocol follows the general principles of the yeast protocol but with modifications for filamentous fungi as per CLSI M38-A2 guidelines.[1]

1. Inoculum Preparation:

  • Grow the filamentous fungus on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 7 days, or until adequate sporulation is observed.

  • Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.

  • Gently scrape the surface with a sterile loop or cell scraper to release the conidia.

  • Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

  • Adjust the turbidity of the conidial suspension to a 0.5 McFarland standard. This can be challenging for filamentous fungi; a hemocytometer can be used to adjust the concentration to approximately 0.4 x 10^4 to 5 x 10^4 CFU/mL.

  • Dilute this suspension as needed in RPMI-1640 medium to achieve the final desired inoculum concentration in the assay wells.

2. Assay Procedure and MIC Determination:

  • The preparation of this compound dilutions and the assay setup are similar to the yeast protocol.

  • Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the positive control well.

  • The MIC is determined as the lowest concentration of this compound that shows no visible growth (for fungicidal compounds) or a significant reduction in growth compared to the positive control.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Fungal_Culture Fungal Culture (Yeast or Filamentous) Inoculum_Prep Inoculum Preparation (0.5 McFarland) Fungal_Culture->Inoculum_Prep Rishitin_Stock This compound Stock Solution Serial_Dilution Serial Dilution of this compound Rishitin_Stock->Serial_Dilution Media_Prep RPMI-1640 Medium Media_Prep->Inoculum_Prep Media_Prep->Serial_Dilution Plate_Setup 96-Well Plate Setup Inoculum_Prep->Plate_Setup Serial_Dilution->Plate_Setup Incubation Incubation (35°C, 24-72h) Plate_Setup->Incubation MIC_Determination MIC Determination (Visual or Spectrophotometric) Incubation->MIC_Determination

Caption: Workflow for this compound Antifungal Bioassay.

Signaling_Pathway cluster_stress Stress Response Pathways This compound This compound Cell_Membrane Fungal Cell Membrane This compound->Cell_Membrane Intercalation Membrane_Disruption Membrane Disruption (Increased Permeability) Cell_Membrane->Membrane_Disruption Ion_Leakage Ion & Component Leakage Membrane_Disruption->Ion_Leakage CWI_Pathway Cell Wall Integrity (CWI) Pathway Membrane_Disruption->CWI_Pathway Stress Signal HOG_Pathway High Osmolarity Glycerol (HOG) Pathway Membrane_Disruption->HOG_Pathway Stress Signal Cell_Death Cell Death Ion_Leakage->Cell_Death CWI_Pathway->Cell_Death Contributes to HOG_Pathway->Cell_Death Contributes to

Caption: this compound's Antifungal Mechanism of Action.

References

Application Notes and Protocols for the Induction of Rishitin Production Using Biotic Elicitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for inducing the production of rishitin, a vital phytoalexin with antimicrobial properties, in potato (Solanum tuberosum) tissues using various biotic elicitors. The information is intended to guide researchers in the fields of plant pathology, natural product chemistry, and drug development in the consistent and effective elicitation and quantification of this compound.

Introduction

This compound is a sesquiterpenoid phytoalexin produced by members of the Solanaceae family, most notably potato and tomato, in response to pathogen attack or environmental stress. Its synthesis is a key component of the plant's defense mechanism. Biotic elicitors, which are molecules of biological origin, can trigger the signaling pathways leading to the production of this compound and other defense-related compounds. Understanding and harnessing this induction process is crucial for studying plant-pathogen interactions and for the potential biotechnological production of this compound for pharmaceutical applications.

This document outlines protocols for using three well-characterized biotic elicitors: cell wall fragments from Phytophthora infestans, arachidonic acid (a fatty acid component of P. infestans), and cryptogein (B1168936) (a proteinaceous elicitor from Phytophthora cryptogea).

Data Presentation: Quantitative this compound Production

The following table summarizes the quantitative data on this compound production in potato tuber slices elicited by different biotic elicitors. The data has been compiled from various studies to provide a comparative overview. It is important to note that this compound yields can vary depending on the potato cultivar, age of tubers, elicitor preparation, and specific experimental conditions.

ElicitorConcentration/AmountIncubation Time (hours)This compound Yield (µg/g fresh weight or µg/cm²)Potato CultivarReference(s)
Phytophthora infestans Cell Wall Fragments500-g pellet fraction72-86High accumulation (specific values not provided in abstract)Kennebec[1]
Phytophthora infestans Zoospores (incompatible race)5 x 10⁵ zoospores/slice72-96High concentrationsKennebec[1]
Arachidonic Acid33 pmol/3.0-cm disc (with glucans)Not SpecifiedSignificant activity (7x control)Not Specified[2]
Arachidonic Acid>10⁻⁵ MNot SpecifiedInduces phytoalexin accumulationNot Specified[3]
Arachidonic Acid10⁻⁷–10⁻⁶ MNot SpecifiedElicits systemic resistanceNot Specified[3]
Fusarium solani Mycelia Extract100 µg sugars/ml72Higher than spore suspensionDesiree[4]
Fusarium solani Spore SuspensionNot Specified72Lower than mycelia extractDesiree[4]
Actinomycin D (non-specific elicitor)25 µg/mlNot Specified>100 ppmNot Specified[5]

Experimental Protocols

Protocol 1: Preparation of Potato Tuber Slices for Elicitation

This protocol describes the preparation of potato tuber slices, a common experimental system for studying phytoalexin induction.

Materials:

  • Healthy, mature potato tubers (e.g., cv. Kennebec, Desiree)

  • 70% (v/v) ethanol (B145695)

  • Sterile distilled water

  • Sharp, sterile knife or cork borer (35 mm diameter)

  • Sterile petri dishes

  • Sterile filter paper

Procedure:

  • Select healthy potato tubers free from blemishes or signs of disease.

  • Thoroughly wash the tubers with tap water to remove any soil and debris.

  • Surface sterilize the tubers by immersing them in 70% ethanol for 1-2 minutes, followed by three rinses with sterile distilled water.

  • Under aseptic conditions (e.g., in a laminar flow hood), cut the tubers into uniform slices of approximately 10 mm thickness.[6]

  • Place the slices in sterile petri dishes lined with moist sterile filter paper to maintain humidity.

  • Age the slices for 18-24 hours at room temperature (around 20-25°C) in the dark. This aging period is crucial for the development of metabolic activity required for phytoalexin synthesis.

Protocol 2: Preparation of Biotic Elicitors

2.1 Preparation of Phytophthora infestans Culture and Mycelial Homogenate Elicitor

Materials:

  • Phytophthora infestans culture

  • Rye A or V8 juice agar (B569324) plates[7]

  • Liquid medium (e.g., YPG medium)

  • Sterile distilled water

  • Waring blender or equivalent homogenizer

  • Centrifuge and sterile centrifuge tubes

Procedure:

  • Culture P. infestans on Rye A or V8 juice agar plates at 15-18°C in the dark until sufficient mycelial growth is observed (typically 10-14 days).[7][8]

  • Inoculate a liquid medium with mycelial plugs from the agar plates and grow for 7-10 days at 24°C.[9]

  • Harvest the mycelial mats by filtration and wash them thoroughly with sterile distilled water.

  • Homogenize the washed mycelia in sterile distilled water using a blender.[9]

  • For a crude elicitor preparation, the homogenate can be autoclaved. For fractionated cell walls, proceed with differential centrifugation as described by Henfling et al. (1980), where the 500-g pellet contains high elicitor activity.[1]

  • Adjust the concentration of the elicitor preparation as required for the experiment.

2.2 Preparation of Arachidonic Acid Elicitor

Materials:

  • Arachidonic acid (high purity)

  • Ethanol or other suitable solvent

  • Sterile distilled water

Procedure:

  • Prepare a stock solution of arachidonic acid in a suitable solvent like ethanol.

  • From the stock solution, prepare working solutions of the desired concentrations (e.g., 10⁻⁵ M to 10⁻⁷ M) by diluting with sterile distilled water.[3]

  • It is important to note that the solvent concentration in the final working solution should be low enough not to affect the potato tissue.

2.3 Preparation of Cryptogein Elicitor

Cryptogein is a protein elicitor secreted by Phytophthora cryptogea. Its preparation involves culturing the fungus and purifying the protein from the culture filtrate.[10][11] This process typically requires advanced biochemical techniques such as chromatography and is often obtained from commercial sources or specialized laboratories.

Protocol 3: Elicitation of this compound in Potato Tuber Slices

Materials:

  • Prepared aged potato tuber slices (from Protocol 1)

  • Biotic elicitor solutions (from Protocol 2)

  • Sterile pipettes

  • Incubator

Procedure:

  • Apply a specific volume (e.g., 0.1 to 0.5 ml) of the biotic elicitor solution onto the surface of each aged potato tuber slice.[4]

  • For the control group, apply the same volume of sterile distilled water or the solvent used to dissolve the elicitor.

  • Place the treated slices in a humid chamber (e.g., a sealed container with moist paper towels).

  • Incubate the slices at 19-25°C in the dark for a specified period, typically 48 to 96 hours.[1][4][6] The optimal incubation time may vary depending on the elicitor and potato cultivar.

Protocol 4: Extraction and Quantification of this compound

4.1 Extraction of this compound

Materials:

  • Elicited potato tuber slices

  • Scalpel or cork borer

  • Methanol or a chloroform-methanol mixture

  • Homogenizer

  • Centrifuge

  • Rotary evaporator

Procedure:

  • After the incubation period, harvest the top 1-3 mm layer of the potato slices where this compound accumulation is highest.[1][6]

  • Homogenize the harvested tissue in a suitable solvent like methanol.

  • Centrifuge the homogenate to pellet the cell debris.

  • Collect the supernatant containing the extracted this compound.

  • The extract can be concentrated using a rotary evaporator before further analysis.

4.2 Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of this compound.[12][13][14]

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Equipped with a capillary column suitable for terpenoid analysis (e.g., TG-5MS).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial temperature of 40°C held for a few minutes, followed by a ramp up to 280°C.[15]

  • Injector and Transfer Line Temperature: 280°C.[15]

  • Mass Spectrometer: Electron ionization (EI) at 70 eV.

  • Quantification: Based on the peak area of a characteristic ion of this compound compared to a standard curve prepared with pure this compound.

Procedure:

  • Prepare a standard curve using known concentrations of pure this compound.

  • Inject a small volume (e.g., 1 µL) of the concentrated potato extract into the GC-MS system.

  • Identify the this compound peak based on its retention time and mass spectrum compared to the pure standard.

  • Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

  • Express the final concentration as µg of this compound per gram of fresh weight of potato tissue or per cm² of the slice surface.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in these application notes.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis potato Potato Tuber Preparation elicitation Elicitation of Potato Slices potato->elicitation elicitor Biotic Elicitor Preparation elicitor->elicitation incubation Incubation elicitation->incubation extraction This compound Extraction incubation->extraction quantification GC-MS Quantification extraction->quantification

Fig. 1: Experimental workflow for this compound induction.

signaling_pathway elicitor Biotic Elicitor (e.g., Cryptogein, Cell Wall Fragments) receptor Plasma Membrane Receptor elicitor->receptor ca_influx Ca²⁺ Influx receptor->ca_influx ros Reactive Oxygen Species (ROS) Production receptor->ros pk Protein Kinase Activation ca_influx->pk ros->pk mapk MAPK Cascade pk->mapk transcription Transcription Factor Activation mapk->transcription hormone Hormone Signaling (JA, Ethylene) hormone->transcription gene_expression Defense Gene Expression transcription->gene_expression rishitin_synthesis This compound Biosynthesis gene_expression->rishitin_synthesis

Fig. 2: Generalized signaling pathway for biotic elicitor-induced this compound production.

These application notes and protocols provide a robust framework for inducing and quantifying this compound. Researchers are encouraged to optimize these protocols for their specific experimental systems and objectives. The provided diagrams offer a visual guide to the experimental process and the underlying biological mechanisms.

References

Application Notes and Protocols for Enhancing Rishitin Accumulation in Cell Cultures Using Abiotic Elicitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rishitin is a sesquiterpenoid phytoalexin produced by plants of the Solanaceae family, notably potato and tomato, in response to biotic and abiotic stress. It exhibits a range of biological activities, including antifungal, antibacterial, and potential anticancer properties, making it a compound of significant interest for pharmaceutical and agricultural applications. Plant cell suspension cultures offer a promising alternative to whole-plant extraction for the production of this compound, providing a controlled environment for optimizing yields. Elicitation, the induction of defense responses using external stimuli, is a key strategy to enhance the biosynthesis and accumulation of secondary metabolites like this compound in cell cultures. This document provides detailed application notes and protocols for the use of abiotic elicitors to increase this compound yields in potato (Solanum tuberosum) cell suspension cultures.

Data Presentation: Abiotic Elicitors for this compound Enhancement

While extensive data on this compound elicitation in cell suspension cultures is still an emerging area of research, studies on potato tuber tissues provide a strong basis for selecting and optimizing abiotic elicitors. The following table summarizes the effects of selected abiotic elicitors on this compound accumulation. It is important to note that these conditions, derived from tuber slice experiments, serve as a starting point for optimization in cell suspension cultures.

ElicitorPlant MaterialConcentrationTreatment DurationThis compound AccumulationReference
Arachidonic AcidPotato Tuber DiscsNot specifiedNot specifiedSynthesis of this compound observed[1]
Eicosapentaenoic AcidPotato Tuber Mycelial ExtractsNot specifiedNot specifiedElicited accumulation of antimicrobial stress metabolites[2]
Heavy Metal SaltsPotato Tuber SlicesNot specifiedNot specifiedAccumulation of this compound at 5-20 ppm[3]
Ultraviolet LightPotato Tuber SlicesNot specifiedNot specifiedInduced this compound accumulation[3]
Actinomycin DPotato Tuber Discs25 µg/ml30 minutes> 100 ppm[3]

Experimental Protocols

Protocol 1: Establishment of Potato (Solanum tuberosum) Cell Suspension Cultures

This protocol is adapted from established methods for initiating and maintaining potato cell suspension cultures.[4]

Materials:

  • Potato tubers (e.g., cv. Desiree)

  • 70% (v/v) Ethanol (B145695)

  • 10% (v/v) Sodium hypochlorite (B82951) solution

  • Sterile distilled water

  • Murashige and Skoog (MS) medium with vitamins

  • 2,4-Dichlorophenoxyacetic acid (2,4-D)

  • Sucrose

  • Agar (for solid medium)

  • Erlenmeyer flasks (250 ml)

  • Orbital shaker

  • Sterile scalpels, forceps, and Petri dishes

Procedure:

  • Explant Preparation:

    • Thoroughly wash potato tubers and surface sterilize by immersing in 70% ethanol for 1 minute, followed by 10% sodium hypochlorite solution for 20 minutes.

    • Rinse the tubers 3-4 times with sterile distilled water.

    • Aseptically cut the tubers into small sections (explants) of approximately 5x5x5 mm.

  • Callus Induction:

    • Place the explants on solid MS medium supplemented with 2.0 mg/L 2,4-D and 3% (w/v) sucrose.

    • Incubate the cultures in the dark at 25 ± 2°C.

    • Subculture the developing callus every 3-4 weeks onto fresh medium. Proliferating, friable callus is ideal for initiating suspension cultures.

  • Initiation of Suspension Culture:

    • Transfer approximately 2-3 g of friable callus into a 250 ml Erlenmeyer flask containing 50 ml of liquid MS medium with the same composition as the callus induction medium but without agar.

    • Place the flasks on an orbital shaker at 120 rpm under a 16-hour photoperiod at 25 ± 2°C.

  • Maintenance of Suspension Culture:

    • Subculture the cell suspension every 7-10 days by transferring 10 ml of the culture into 40 ml of fresh liquid medium.

    • A healthy, fine suspension of cells is typically established after 3-4 subcultures.

Protocol 2: Elicitation of this compound using Arachidonic Acid

This protocol is a proposed adaptation for cell suspension cultures based on the known eliciting effect of arachidonic acid on potato tissues.[1][2]

Materials:

  • Established potato cell suspension culture (in late exponential growth phase)

  • Arachidonic acid stock solution (e.g., 10 mg/ml in ethanol, sterile filtered)

  • Sterile pipettes

  • Erlenmeyer flasks

Procedure:

  • Preparation of Elicitor:

    • Prepare a sterile stock solution of arachidonic acid.

    • On the day of the experiment, dilute the stock solution with sterile culture medium to the desired final concentrations (e.g., 10, 50, 100, 200 µM). A concentration optimization experiment is highly recommended.

  • Elicitor Treatment:

    • To a 50 ml potato cell suspension culture, add the diluted arachidonic acid solution to achieve the desired final concentration.

    • An equivalent volume of the solvent (ethanol) should be added to a control culture.

    • Incubate the treated and control cultures on the orbital shaker under the same conditions as for maintenance.

  • Time-Course Analysis:

    • Harvest cell samples at different time points after elicitation (e.g., 0, 12, 24, 48, 72, 96 hours) to determine the optimal treatment duration for maximum this compound accumulation.

    • Separate the cells from the medium by filtration or centrifugation.

    • Freeze both the cell biomass and the culture medium immediately in liquid nitrogen and store at -80°C until extraction.

Protocol 3: Extraction and Quantification of this compound by HPLC

This protocol outlines a general procedure for the extraction of sesquiterpenoids from plant cell cultures and their quantification by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Frozen cell biomass and culture medium samples

  • Liquid nitrogen

  • Mortar and pestle

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Methanol (B129727) (HPLC grade)

  • This compound standard

  • HPLC system with a C18 column and UV detector

  • Syringe filters (0.45 µm)

Procedure:

  • Extraction from Cell Biomass:

    • Grind the frozen cell biomass to a fine powder in a mortar and pestle with liquid nitrogen.

    • Extract the powdered cells with ethyl acetate (e.g., 3 x 20 ml) by sonication or vigorous shaking.

    • Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.

    • Re-dissolve the residue in a known volume of methanol (e.g., 1 ml) for HPLC analysis.

  • Extraction from Culture Medium:

    • Perform a liquid-liquid extraction of the culture medium with an equal volume of ethyl acetate (e.g., 3 times).

    • Pool the ethyl acetate fractions and proceed as described for the cell biomass extract (steps 1.3 to 1.5).

  • HPLC Quantification:

    • Filter the reconstituted extracts through a 0.45 µm syringe filter before injection into the HPLC system.

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

      • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used for separating sesquiterpenoids. An isocratic system with a suitable ratio (e.g., 60:40 acetonitrile:water) may also be optimized.

      • Flow Rate: 1.0 ml/min

      • Detection: UV detector at 205 nm.

      • Injection Volume: 20 µl

    • Quantification:

      • Prepare a calibration curve using a series of known concentrations of the this compound standard.

      • Identify the this compound peak in the sample chromatograms by comparing the retention time with the standard.

      • Quantify the amount of this compound in the samples by correlating the peak area with the calibration curve.

      • Express the this compound yield as mg per gram of dry cell weight (mg/g DW) or mg per liter of culture (mg/L).

Visualization of Signaling Pathways and Workflows

Abiotic Elicitor Signaling Pathway for Phytoalexin Biosynthesis

AbioticElicitorSignaling Elicitor Abiotic Elicitor (e.g., Arachidonic Acid) Receptor Plasma Membrane Receptor Elicitor->Receptor ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS Ca Ca2+ Influx Receptor->Ca MAPK MAPK Cascade Activation ROS->MAPK Ca->MAPK TF Transcription Factor Activation (e.g., WRKY) MAPK->TF Genes Phytoalexin Biosynthesis Gene Expression (e.g., Sesquiterpene Cyclase) TF->Genes Upregulation This compound This compound Accumulation Genes->this compound

Caption: Generalized signaling cascade initiated by an abiotic elicitor leading to this compound accumulation.

Experimental Workflow for this compound Elicitation in Cell Culture

ExperimentalWorkflow Start Start: Potato Tuber Callus Callus Induction (Solid MS + 2,4-D) Start->Callus Suspension Establish Suspension Culture (Liquid MS + 2,4-D) Callus->Suspension Elicitation Elicitor Treatment (e.g., Arachidonic Acid) Suspension->Elicitation Sampling Time-Course Sampling (Cells and Medium) Elicitation->Sampling Extraction Extraction of this compound (Ethyl Acetate) Sampling->Extraction Analysis HPLC Quantification Extraction->Analysis End End: this compound Yield Data Analysis->End

Caption: Step-by-step workflow from potato tuber to this compound quantification in cell culture.

References

Application Notes and Protocols for the Synthesis and Evaluation of Rishitin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of rishitin derivatives for structure-activity relationship (SAR) studies, focusing on their potential as antifungal agents. This document includes detailed experimental protocols and data presentation guidelines for researchers in drug discovery and development.

Introduction to this compound

This compound is a sesquiterpenoid phytoalexin produced by plants of the Solanaceae family, such as potatoes and tomatoes, in response to microbial infection. It exhibits notable antifungal activity, particularly against the oomycete Phytophthora infestans, the causative agent of late blight in potatoes. The unique chemical scaffold of this compound makes it an attractive starting point for the development of novel antifungal agents. The synthesis and evaluation of this compound derivatives are crucial for understanding the structural requirements for its biological activity and for optimizing its potency and selectivity.

Synthesis of this compound Derivatives

The chemical structure of this compound offers several sites for modification, including the secondary hydroxyl group, the isopropenyl side chain, and the double bond in the decalin ring system. Structure-activity relationship studies have indicated that modifications at these positions can significantly impact antifungal activity. For instance, the hydroxyl group at C-3 is considered essential for its antifungal properties.[1][2] Saturation of the double bonds has been shown to intensify its activity.[1][2]

General Synthetic Strategies
  • Modification of the Hydroxyl Group: The secondary hydroxyl group can be a target for esterification or etherification to explore the effects of different functional groups on activity and lipophilicity.

  • Modification of the Isopropenyl Group: The double bond of the isopropenyl group can be saturated or functionalized, for example, through hydroxylation. The detoxification of this compound in potato tubers involves the formation of 13-hydroxythis compound (this compound-M1), indicating that this position is metabolically active and important for biological interactions.[3][4]

  • Saturation of the Decalin Ring System: The double bond within the bicyclic core can be reduced to investigate the influence of ring conformation and saturation on antifungal potency.

Detailed Protocol: Formal Total Synthesis of (±)-Rishitinol

The following protocol is based on the formal total synthesis of (±)-rishitinol, a derivative of this compound. This multi-step synthesis provides a framework for accessing this compound analogs.

Step 1: Synthesis of the Tetralone Intermediate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the commercially available aldehyde (2,5-dimethylbenzaldehyde) and dimethylsuccinate in toluene.

  • Addition of Base: Add sodium hydride portion-wise to the stirred solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 20 hours.

  • Work-up: Cool the reaction mixture, dilute with water, and extract the aqueous layer with diethyl ether. Acidify the aqueous layer and extract with diethyl ether. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired tetralone intermediate.

Step 2: Subsequent Transformation to (±)-Rishitinol

Further steps involving reduction and other functional group manipulations, as detailed in the literature, are required to complete the synthesis of (±)-rishitinol.[3]

Structure-Activity Relationship (SAR) Studies

A systematic SAR study requires the synthesis of a library of this compound derivatives and the quantitative evaluation of their biological activity.

Qualitative SAR Insights
  • C-3 Hydroxyl Group: This group is indispensable for antifungal activity.[1][2]

  • Saturation of Double Bonds: Saturation of the double bond in the decalin ring and/or the isopropenyl group can lead to an increase in antifungal activity.[1][2]

  • Aromatization of the A-ring: Aromatization of the A-ring does not significantly diminish biological activity.[1][2]

  • Oxygenated Functional Groups in the Side Chain: Introduction of oxygenated functional groups into the isopropenyl side chain can decrease activity.[1][2]

Quantitative Data Presentation

To facilitate the comparison of the antifungal potency of different this compound derivatives, all quantitative data should be summarized in a structured table. The following table is a template that can be used to record and compare the Minimum Inhibitory Concentration (MIC) or 50% Inhibitory Concentration (IC50) values.

Disclaimer: The following data are for illustrative purposes only and do not represent published experimental results.

Compound IDDerivative NameModificationTarget OrganismMIC (µg/mL)IC50 (µg/mL)
R-01 This compoundParent CompoundP. infestans5025
R-02 Dihydrothis compoundIsopropenyl saturatedP. infestans4020
R-03 RishitinolAromatic A-ringP. infestans6030
R-04 3-O-Acetyl-rishitinEster at C3-OHP. infestans>100>50
R-05 13-Hydroxythis compoundHydroxylated side chainP. infestans8045

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of filamentous fungi.

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate (e.g., P. infestans) on a suitable agar (B569324) medium until sufficient sporulation is observed.

    • Harvest the spores by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Adjust the spore suspension to a concentration of 0.5-2.5 x 10^5 CFU/mL using a spectrophotometer or hemocytometer.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of each compound in 96-well microtiter plates using RPMI 1640 medium. The final concentration range should typically span from 0.125 to 256 µg/mL.

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well of the microtiter plates.

    • Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.

    • Incubate the plates at an appropriate temperature (e.g., 28°C) for 48-72 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the drug-free control. The endpoint can be determined visually or by using a spectrophotometric plate reader.

Visualizations

Experimental Workflow for SAR Studies

experimental_workflow cluster_synthesis Synthesis and Purification cluster_bioassay Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of This compound Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization susceptibility Antifungal Susceptibility Testing (MIC/IC50) characterization->susceptibility mechanism Mechanism of Action Studies susceptibility->mechanism sar Structure-Activity Relationship Analysis mechanism->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Workflow for Synthesis and Evaluation of this compound Derivatives.

Proposed Signaling Pathway for Antifungal Action

While the precise molecular target of this compound is not yet fully elucidated, its activity is likely associated with the disruption of the fungal cell membrane or cell wall integrity. The following diagram illustrates a hypothetical signaling pathway.

proposed_pathway This compound This compound Derivative cell_membrane Fungal Cell Membrane (Ergosterol Interaction) This compound->cell_membrane cell_wall_synthesis Cell Wall Synthesis (e.g., Chitin Synthase) This compound->cell_wall_synthesis membrane_permeability Increased Membrane Permeability cell_membrane->membrane_permeability ion_imbalance Ion Imbalance (Ca2+, K+) membrane_permeability->ion_imbalance osmotic_stress Osmotic Stress ion_imbalance->osmotic_stress cell_wall_integrity Compromised Cell Wall Integrity cell_wall_synthesis->cell_wall_integrity cell_wall_integrity->osmotic_stress cell_death Fungal Cell Death osmotic_stress->cell_death

Caption: Proposed Mechanism of Antifungal Action of this compound Derivatives.

Conclusion

This compound remains a promising natural product scaffold for the development of new antifungal agents. The protocols and guidelines presented here provide a framework for the systematic synthesis of this compound derivatives and the evaluation of their structure-activity relationships. Further research is needed to generate comprehensive quantitative SAR data and to elucidate the precise molecular mechanism of action of this compound. Such studies will be instrumental in the rational design of more potent and selective antifungal drugs based on the this compound backbone.

References

Unraveling the Genetic Blueprint of Rishitin Production: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in studying the genetic regulation of Rishitin biosynthesis. This compound, a pivotal phytoalexin in the defense mechanism of solanaceous plants, holds significant potential for applications in agriculture and medicine. Understanding its genetic regulation is key to harnessing its benefits.

Introduction to this compound Biosynthesis and its Regulation

This compound is a sesquiterpenoid phytoalexin produced by plants of the Solanaceae family, such as potato (Solanum tuberosum), in response to pathogen attack or elicitor treatment. Its biosynthesis is a complex process originating from the mevalonate (B85504) pathway and is tightly regulated at the genetic level. Key enzymatic steps involve 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) in the upper pathway and sesquiterpene synthases, like vetispiradiene synthase (VS), in the committed steps. The expression of genes encoding these enzymes is controlled by a network of signaling pathways and transcription factors, which are activated upon pathogen recognition.

Key Regulatory Components

Several key components have been identified as crucial regulators of phytoalexin biosynthesis, with strong evidence suggesting their involvement in this compound production:

  • Transcription Factors: The WRKY family of transcription factors, particularly StWRKY1 in potato, has been shown to play a significant role in defense responses.[1][2][3] These transcription factors can bind to specific DNA sequences (W-boxes) in the promoters of defense-related genes, thereby activating their transcription.[1][3]

  • Signaling Pathways:

    • Mitogen-Activated Protein Kinase (MAPK) Cascades: These signaling cascades are central to converting external stimuli, such as elicitor recognition, into intracellular responses, including the activation of defense gene expression.[4][5]

    • Hormonal Signaling: Jasmonic acid (JA) and ethylene (B1197577) (ET) are key plant hormones involved in coordinating defense responses against necrotrophic pathogens, and their signaling pathways are known to regulate the expression of phytoalexin biosynthetic genes.[6][7]

Data Presentation: Quantitative Gene Expression Analysis

The following table summarizes the differential expression of key genes in the this compound biosynthetic pathway in potato tuber tissue following treatment with the elicitor arachidonic acid. This data is crucial for understanding the transcriptional reprogramming that leads to this compound accumulation.

GeneFunctionFold Change vs. Control (Arachidonic Acid Treatment)Reference
hmg1 3-hydroxy-3-methylglutaryl-CoA reductaseSuppression[8]
hmg2 3-hydroxy-3-methylglutaryl-CoA reductaseStrong Enhancement[8]
hmg3 3-hydroxy-3-methylglutaryl-CoA reductaseStrong Enhancement[8]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the genetic regulation of this compound biosynthesis.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol allows for the precise quantification of the expression levels of this compound biosynthesis genes.

Objective: To measure the relative transcript abundance of target genes (e.g., HMGR, VS) in potato tissue treated with an elicitor compared to a control.

Materials:

  • Potato tuber discs

  • Elicitor solution (e.g., arachidonic acid)

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix

  • Gene-specific primers (forward and reverse)

  • Reference gene primers (e.g., actin or tubulin)

  • qPCR instrument

Procedure:

  • Treatment of Potato Tissue: Prepare potato tuber discs and incubate them with either the elicitor solution or a control solution for a specified time course (e.g., 0, 6, 12, 24 hours).

  • Sample Collection and RNA Extraction: At each time point, flash-freeze the tissue in liquid nitrogen and store at -80°C. Extract total RNA from the frozen tissue using a commercial kit, following the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, gene-specific primers, and qPCR master mix. Include a no-template control and a no-reverse-transcriptase control.

  • qPCR Program: Run the qPCR reaction in a real-time PCR instrument with a standard program: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to a reference gene.

Yeast One-Hybrid (Y1H) Assay for Identifying DNA-Protein Interactions

This protocol is used to identify transcription factors that bind to the promoter regions of this compound biosynthesis genes.

Objective: To screen a cDNA library for transcription factors that bind to a specific promoter fragment (bait) from a this compound biosynthesis gene.

Materials:

  • Yeast strain (e.g., Y1HGold)

  • pAbAi vector (for bait)

  • pGADT7-Rec vector (for prey library)

  • Promoter fragment of the target gene

  • cDNA library from elicitor-treated potato tissue

  • Yeast transformation reagents

  • Selective media (SD/-Ura, SD/-Leu, and SD/-Leu with Aureobasidin A)

Procedure:

  • Bait Vector Construction: Clone the promoter fragment of interest into the pAbAi vector.

  • Bait Strain Generation: Linearize the bait vector and transform it into the Y1HGold yeast strain. Select for transformants on SD/-Ura medium.

  • Determination of Minimal Inhibitory Concentration of Aureobasidin A (AbA): Test the growth of the bait strain on SD/-Ura plates containing different concentrations of AbA to determine the minimal concentration that inhibits background growth.

  • Library Screening: Transform the cDNA library (in pGADT7-Rec) into the bait yeast strain.

  • Selection of Positive Clones: Plate the transformed yeast on SD/-Leu medium containing the predetermined minimal inhibitory concentration of AbA. Colonies that grow on this medium contain prey proteins that interact with the bait DNA sequence.

  • Identification of Interacting Proteins: Isolate the prey plasmids from the positive yeast colonies and sequence the cDNA inserts to identify the interacting transcription factors.

Electrophoretic Mobility Shift Assay (EMSA) for In Vitro DNA-Protein Binding

This protocol validates the direct binding of a candidate transcription factor to a specific DNA sequence within a promoter.

Objective: To determine if a purified transcription factor (e.g., StWRKY1) can bind to a labeled DNA probe containing a putative binding site from a this compound biosynthesis gene promoter.

Materials:

  • Purified recombinant transcription factor

  • DNA probe (a short, double-stranded oligonucleotide containing the putative binding site)

  • DNA labeling reagents (e.g., biotin (B1667282) or radioactive isotope)

  • Unlabeled competitor DNA (specific and non-specific)

  • Binding buffer

  • Polyacrylamide gel

  • Electrophoresis apparatus

  • Detection system (chemiluminescence or autoradiography)

Procedure:

  • Probe Labeling: Label the DNA probe with biotin or a radioactive isotope.

  • Binding Reaction: Set up binding reactions containing the labeled probe, the purified transcription factor, and binding buffer. Include control reactions with no protein, with a non-specific protein, and with an excess of unlabeled specific or non-specific competitor DNA.

  • Incubation: Incubate the reactions at room temperature to allow for protein-DNA binding.

  • Gel Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel. Protein-DNA complexes will migrate slower than the free probe.

  • Detection: Transfer the DNA to a membrane and detect the labeled probe using a chemiluminescent substrate (for biotin) or expose the gel to X-ray film (for radioactivity). A "shifted" band indicates the formation of a protein-DNA complex.

Virus-Induced Gene Silencing (VIGS) for Functional Genomics

This protocol allows for the transient knockdown of a target gene's expression in potato to study its function in this compound biosynthesis.[9][10]

Objective: To silence the expression of a candidate regulatory gene (e.g., a specific MAPK or WRKY) in potato and observe the effect on this compound accumulation after elicitation.

Materials:

  • Tobacco Rattle Virus (TRV)-based VIGS vectors (pTRV1 and pTRV2)

  • Agrobacterium tumefaciens strain GV3101

  • Potato plants

  • Infiltration medium

  • Elicitor solution

Procedure:

  • VIGS Construct Preparation: Clone a fragment of the target gene into the pTRV2 vector.

  • Agrobacterium Transformation: Transform the pTRV1 and the pTRV2-target gene construct into separate Agrobacterium cultures.

  • Agroinfiltration: Grow the Agrobacterium cultures and mix the cultures containing pTRV1 and pTRV2-target gene in a 1:1 ratio. Infiltrate the mixture into the leaves of young potato plants.

  • Gene Silencing: Allow the virus to spread and gene silencing to be established (typically 2-3 weeks).

  • Elicitation and Analysis: Elicit the silenced and control plants with a suitable elicitor. After an appropriate incubation period, harvest the tissue to measure the expression of the silenced gene (via qRT-PCR) and quantify this compound levels (e.g., by HPLC or GC-MS).

CRISPR/Cas9-mediated Gene Editing for Targeted Knockout

This advanced protocol enables the permanent knockout of a target gene to definitively determine its role in this compound biosynthesis.[11][12][13]

Objective: To create a stable knockout mutant of a candidate regulatory gene in potato and analyze the impact on this compound production.

Materials:

  • CRISPR/Cas9 vector with a guide RNA (gRNA) targeting the gene of interest

  • Agrobacterium tumefaciens strain

  • Potato explants (e.g., internodal segments)

  • Tissue culture media for transformation and regeneration

  • Genomic DNA extraction kit

  • PCR primers flanking the target site

  • Sequencing reagents

Procedure:

  • gRNA Design and Vector Construction: Design a gRNA specific to the target gene and clone it into a CRISPR/Cas9 vector suitable for plant transformation.

  • Agrobacterium-mediated Transformation: Transform the CRISPR/Cas9 construct into Agrobacterium and use it to transform potato explants.

  • Plant Regeneration: Regenerate whole plants from the transformed explants on selective tissue culture medium.

  • Screening for Mutations: Extract genomic DNA from the regenerated plants. Use PCR to amplify the target region and sequence the PCR products to identify plants with mutations (insertions or deletions) at the target site.

  • Phenotypic Analysis: Grow the confirmed mutant plants and control plants, treat them with an elicitor, and analyze this compound biosynthesis as described in the VIGS protocol.

Mandatory Visualizations

Signaling Pathway for this compound Biosynthesis

Rishitin_Biosynthesis_Regulation cluster_perception Elicitor Perception cluster_signaling Signal Transduction cluster_transcription Transcriptional Regulation cluster_biosynthesis This compound Biosynthesis Elicitor Elicitor Receptor Receptor Elicitor->Receptor MAPKKK MAPKKK Receptor->MAPKKK JA_ET_Signaling JA/ET Signaling Receptor->JA_ET_Signaling MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK StWRKY1 StWRKY1 MAPK->StWRKY1 Phosphorylation Other_TFs Other TFs MAPK->Other_TFs Phosphorylation JA_ET_Signaling->StWRKY1 JA_ET_Signaling->Other_TFs HMGR_genes hmg2, hmg3 StWRKY1->HMGR_genes Sesquiterpene_Synthase_genes VS genes StWRKY1->Sesquiterpene_Synthase_genes Other_TFs->HMGR_genes Other_TFs->Sesquiterpene_Synthase_genes This compound This compound HMGR_genes->this compound Sesquiterpene_Synthase_genes->this compound

Caption: Proposed signaling pathway for the genetic regulation of this compound biosynthesis.

Experimental Workflow: Yeast One-Hybrid (Y1H) Assay

Y1H_Workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation & Identification Bait_Construction Construct Bait Vector (Promoter in pAbAi) Bait_Strain Create Bait Yeast Strain (Y1HGold + Bait) Bait_Construction->Bait_Strain Prey_Library Prepare cDNA Library (in pGADT7-Rec) Transformation Transform Bait Strain with cDNA Library Prey_Library->Transformation Bait_Strain->Transformation Selection Select on SD/-Leu + AbA Transformation->Selection Positive_Colonies Isolate Positive Colonies Selection->Positive_Colonies Plasmid_Rescue Rescue Prey Plasmid Positive_Colonies->Plasmid_Rescue Sequencing Sequence cDNA Insert Plasmid_Rescue->Sequencing Identify_TF Identify Interacting Transcription Factor Sequencing->Identify_TF

Caption: Workflow for identifying transcription factors using the Yeast One-Hybrid assay.

Logical Relationship: Functional Genomics Approaches

Functional_Genomics cluster_loss_of_function Loss-of-Function cluster_gain_of_function Gain-of-Function Candidate_Gene Candidate Regulatory Gene (e.g., StWRKY1, StMAPK) VIGS Virus-Induced Gene Silencing (Transient Knockdown) Candidate_Gene->VIGS CRISPR CRISPR/Cas9 (Stable Knockout) Candidate_Gene->CRISPR Overexpression Stable Overexpression Candidate_Gene->Overexpression Phenotypic_Analysis Analyze this compound Biosynthesis (Gene Expression & Metabolite Levels) VIGS->Phenotypic_Analysis CRISPR->Phenotypic_Analysis Overexpression->Phenotypic_Analysis

Caption: Approaches for the functional validation of candidate regulatory genes.

References

Application Notes and Protocols for Determining the Nematicidal Activity of Rishitin In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the nematicidal activity of rishitin, a sesquiterpenoid phytoalexin, against various nematode species in vitro. The described assays are fundamental for screening and characterizing the potential of this compound as a lead compound in the development of novel nematicides.

Introduction

Plant-parasitic nematodes pose a significant threat to global agriculture, causing substantial economic losses. The increasing demand for sustainable and environmentally friendly pest management strategies has spurred research into naturally occurring compounds with nematicidal properties. This compound, a phytoalexin produced by plants of the Solanaceae family in response to stress, has demonstrated promising nematicidal and repellent effects against certain nematode species.[1][2] These protocols outline standardized in vitro assays to quantify the nematicidal efficacy of this compound.

Data Presentation: Nematicidal Activity of this compound

The following tables summarize the available quantitative data on the nematicidal activity of this compound against the plant-parasitic nematode Xiphinema diversicaudatum.

Table 1: Repellent and Paralytic Effects of this compound on Xiphinema diversicaudatum

ParameterThis compound ConcentrationObservation TimeEffect
Repellency≥ 20 µg (point source on agar)Not SpecifiedAgitation and repulsion from the point source.[1][2]
Inactivity200 µg/mL10 minutesNematodes became inactive.[1][2]

Table 2: Nematicidal (Lethal) Effect of this compound on Xiphinema diversicaudatum

This compound Concentration (µg/mL)Exposure TimePercent Mortality (%)
2002 hours100% (death)

Note: Further studies are required to determine the LC50 and EC50 values of this compound against a broader range of nematode species, including economically important root-knot nematodes (Meloidogyne spp.) and the model organism Caenorhabditis elegans.

Experimental Protocols

General Preparations

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) due to its low water solubility.[1] A typical stock concentration is 10 mg/mL. Ensure the final solvent concentration in the assay does not exceed a level that affects nematode viability (typically ≤1%).

Nematode Culture and Extraction:

  • Meloidogyne incognita (Root-Knot Nematode): Maintain cultures on a susceptible host plant (e.g., tomato, Solanum lycopersicum). Extract second-stage juveniles (J2) from infected roots using standard methods like the Baermann funnel technique.

  • Caenorhabditis elegans (Free-Living Nematode): Culture on Nematode Growth Medium (NGM) plates seeded with Escherichia coli OP50. Synchronize the culture to obtain a population of a specific life stage (e.g., L4 larvae) for the assay.

  • Xiphinema diversicaudatum (Dagger Nematode): Extract from soil samples collected from infested fields using techniques such as decanting and sieving.[1]

Protocol 1: Nematode Mortality and Paralysis Assay

This assay is designed to determine the concentration-dependent mortality and paralysis effects of this compound.

Materials:

  • 96-well microtiter plates

  • Synchronized L4 stage C. elegans or freshly hatched J2 of M. incognita

  • This compound stock solution

  • M9 buffer (for C. elegans) or sterile water (for M. incognita)

  • Solvent control (e.g., M9 buffer with the highest concentration of solvent used)

  • Positive control (a known nematicide, e.g., oxamyl)[1]

  • Incubator (20-25°C)

  • Inverted microscope

Procedure:

  • Prepare serial dilutions of the this compound stock solution in the appropriate buffer or sterile water to achieve the desired final test concentrations.

  • Add a defined number of nematodes (e.g., 20-30 individuals) suspended in a small volume of buffer or water to each well of the 96-well plate.

  • Add the this compound dilutions, solvent control, and positive control to the respective wells. The final volume in each well should be consistent (e.g., 100 µL).

  • Incubate the plates at a constant temperature (e.g., 20°C for C. elegans, 25°C for M. incognita).

  • Observe the nematodes under an inverted microscope at specific time points (e.g., 2, 4, 8, 24, 48, and 72 hours).

  • Record the number of dead and paralyzed (immobile but not straight) nematodes in each well. A nematode is considered dead if it is straight and does not respond to a gentle touch with a fine probe.

  • Calculate the percentage of mortality and paralysis for each concentration and time point. Correct for any mortality in the solvent control using Abbott's formula.

  • Determine the LC50 (lethal concentration for 50% of the population) and EC50 (effective concentration for 50% paralysis) values using probit analysis.

Protocol 2: Nematode Motility Assay

This assay quantifies the effect of this compound on nematode movement, which can be an indicator of sublethal toxicity or repellency.

Materials:

  • Automated nematode tracking system (e.g., WMicroTracker) or a standard microscope with a camera and analysis software.

  • 96-well microtiter plates

  • Synchronized L4 stage C. elegans

  • This compound stock solution and dilutions

  • M9 buffer

  • Solvent and positive controls

Procedure:

  • Prepare the 96-well plates with nematodes and this compound dilutions as described in Protocol 1.

  • Place the plate in the automated tracker (B12436777) and record motility over a set period (e.g., 24 hours). The tracker will quantify movement based on infrared beam interruptions or video analysis.

  • Alternatively, record short videos of nematode movement in each well at specific time points using a microscope-mounted camera.

  • Analyze the data to determine the reduction in motility compared to the solvent control.

  • Plot the dose-response curve and calculate the EC50 for motility inhibition.

Mandatory Visualizations

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_data Data Collection & Analysis rishitin_prep Prepare this compound Stock and Dilutions plate_setup Set up 96-well Plates: - Nematodes - this compound dilutions - Controls rishitin_prep->plate_setup nematode_prep Culture and Extract Nematodes nematode_prep->plate_setup incubation Incubate at Controlled Temperature plate_setup->incubation observation Microscopic Observation (Mortality/Paralysis) incubation->observation motility_tracking Automated Motility Tracking incubation->motility_tracking analysis Calculate LC50/EC50 and Analyze Data observation->analysis motility_tracking->analysis

Caption: Workflow for in vitro nematicidal assays of this compound.

Proposed Signaling Pathway for Nematicidal Activity

The precise molecular mechanism of this compound's nematicidal activity has not been fully elucidated. However, based on the known effects of other phytoalexins and nematicides, a plausible mechanism involves the disruption of neuronal signaling and mitochondrial function. The following diagram illustrates a hypothetical signaling pathway.

Proposed_Signaling_Pathway cluster_neuronal Neuronal Disruption cluster_mitochondrial Mitochondrial Dysfunction This compound This compound ion_channels Ion Channels (e.g., Ca2+, K+, Cl-) This compound->ion_channels Modulation neurotransmitter_receptors Neurotransmitter Receptors (e.g., AChR, GABA-R) This compound->neurotransmitter_receptors Antagonism/ Agonism etc Electron Transport Chain (Complex I/II Inhibition) This compound->etc Inhibition disrupted_signaling Disrupted Neuronal Signaling ion_channels->disrupted_signaling neurotransmitter_receptors->disrupted_signaling paralysis Paralysis / Immobility disrupted_signaling->paralysis cell_death Cell Death (Mortality) paralysis->cell_death atp_depletion ATP Depletion etc->atp_depletion ros_production Increased ROS Production etc->ros_production atp_depletion->cell_death ros_production->cell_death

Caption: Hypothetical signaling pathway for this compound's nematicidal action.

References

Application Notes and Protocols for the Isolation of Rishitin-Metabolizing Enzymes from Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rishitin is a sesquiterpenoid phytoalexin produced by plants of the Solanaceae family, such as potatoes and tomatoes, as a defense mechanism against microbial pathogens. However, some pathogenic fungi have evolved enzymatic machinery to detoxify this compound, enabling them to successfully colonize host tissues. The study of these this compound-metabolizing enzymes is crucial for understanding fungal pathogenicity and for the development of novel fungicides that could inhibit these detoxification pathways. This document provides detailed protocols for the isolation and characterization of this compound-metabolizing enzymes from two key fungal pathogens: Botrytis cinerea and Gibberella pulicaris.

Botrytis cinerea, the causative agent of gray mold, metabolizes this compound into at least six oxidized forms through various reactions including hydroxylation, ketone formation, and dihydroxylation.[1][2][3][4] Genetic studies have identified two oxidoreductase genes, Bcin08g04910 and Bcin16g01490, that are involved in the oxidation of this compound.[2] Gibberella pulicaris, a pathogen causing potato dry rot, also demonstrates a strong correlation between its virulence and its ability to metabolize this compound.[5][6] This detoxification is controlled by multiple gene loci, with Rim1 being a key locus for high virulence.[7] The enzymes responsible are believed to be cytochrome P450 monooxygenases, a class of enzymes commonly involved in fungal detoxification processes.[8][9][10]

These application notes provide a comprehensive guide, including detailed experimental protocols and data presentation formats, to aid researchers in the isolation and characterization of these important fungal enzymes.

Data Presentation: Enzyme Purification

The following tables provide a template for summarizing quantitative data during the purification of a hypothetical this compound-metabolizing enzyme.

Table 1: Purification of a Recombinant this compound Oxidoreductase from E. coli

Purification StepTotal Protein (mg)Total Activity (units)Specific Activity (units/mg)Yield (%)Purification Fold
Crude Cell Lysate15003000.21001
Ni-NTA Affinity Chromatography502254.57522.5
Ion Exchange Chromatography1518012.06060
Size Exclusion Chromatography815018.755093.8

Note: Data presented are illustrative examples.

Table 2: Characteristics of Purified this compound-Metabolizing Enzymes

EnzymeFungal SourceGene IDEnzyme ClassMolecular Weight (kDa)Optimal pHOptimal Temperature (°C)Km for this compound (µM)
Oxidoreductase 1Botrytis cinereaBcin08g04910Oxidoreductase~556.530N/A
Oxidoreductase 2Botrytis cinereaBcin16g01490Oxidoreductase~607.028N/A
Cytochrome P450Gibberella pulicarisRim1 locus (hypothetical)Monooxygenase~587.530N/A

Note: Molecular weights and kinetic parameters are hypothetical and require experimental determination.

Experimental Protocols

Protocol 1: Culturing of Fungi for Enzyme Production

Objective: To grow fungal cultures under conditions that induce the expression of this compound-metabolizing enzymes.

Materials:

  • Potato Dextrose Broth (PDB) or Czapek-Dox Broth

  • This compound (to be used as an inducer)

  • Sterile flasks

  • Shaking incubator

  • Fungal strains (Botrytis cinerea or Gibberella pulicaris)

Procedure:

  • Inoculate 100 mL of sterile PDB in a 250 mL flask with a mycelial plug or spores of the desired fungal strain.

  • Incubate at 25°C with shaking at 150 rpm for 3-5 days to obtain a starter culture.

  • Inoculate 1 L of PDB with 50 mL of the starter culture.

  • Incubate for 5-7 days under the same conditions.

  • To induce the expression of this compound-metabolizing enzymes, add a sub-lethal concentration of this compound (e.g., 50 µM) to the culture 24-48 hours before harvesting.

  • Harvest the mycelia by filtration through cheesecloth or by centrifugation.

  • Wash the mycelia with sterile distilled water and store at -80°C until use.

Protocol 2: Preparation of Crude Enzyme Extract

Objective: To lyse the fungal cells and obtain a crude extract containing the enzymes of interest.

Materials:

  • Frozen fungal mycelia

  • Extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA, 10% glycerol, and 1 mM DTT)

  • Liquid nitrogen

  • Mortar and pestle

  • Centrifuge

Procedure:

  • Freeze the harvested fungal mycelia in liquid nitrogen.

  • Grind the frozen mycelia to a fine powder using a pre-chilled mortar and pestle.

  • Resuspend the powdered mycelia in the extraction buffer (approximately 1:3 w/v).

  • Stir the suspension on ice for 30 minutes.

  • Centrifuge the suspension at 15,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Collect the supernatant, which represents the crude enzyme extract. Keep on ice.

Protocol 3: Heterologous Expression and Purification of B. cinerea Oxidoreductases (Bcin08g04910 and Bcin16g01490)

Objective: To produce and purify recombinant this compound-metabolizing enzymes for detailed characterization, overcoming the challenges of low abundance in the native host.

Materials:

  • Expression vector (e.g., pET-28a with an N-terminal His-tag)

  • E. coli expression strain (e.g., BL21(DE3))

  • LB broth and appropriate antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Ni-NTA affinity chromatography column

  • Ion exchange chromatography column (e.g., Q-Sepharose)

  • Size exclusion chromatography column (e.g., Superdex 200)

  • Buffers for chromatography (lysis, wash, elution buffers)

Procedure:

  • Gene Cloning: Synthesize or PCR-amplify the coding sequences of Bcin08g04910 and Bcin16g01490 from B. cinerea cDNA. Clone the genes into the expression vector.

  • Transformation: Transform the expression constructs into the E. coli expression strain.

  • Expression:

    • Grow a 1 L culture of the transformed E. coli in LB broth with appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Incubate for a further 16-20 hours at a lower temperature (e.g., 18°C) to enhance soluble protein expression.

    • Harvest the cells by centrifugation.

  • Purification:

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a Ni-NTA column.

    • Wash the column with wash buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM).

    • Elute the His-tagged protein with elution buffer containing a high concentration of imidazole (e.g., 250 mM).

    • Further purify the eluted protein using ion-exchange and size-exclusion chromatography to achieve homogeneity.

    • Analyze the purity of the protein at each step using SDS-PAGE.

Protocol 4: Enzyme Assay for this compound Metabolism

Objective: To measure the activity of the isolated enzymes by quantifying the conversion of this compound to its metabolites.

Materials:

  • Purified enzyme solution

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, with required cofactors like NADPH for cytochrome P450s)

  • Quenching solution (e.g., acetonitrile (B52724) or ethyl acetate)

  • HPLC or LC-MS system

Procedure:

  • Set up the reaction mixture in a microcentrifuge tube:

    • Reaction buffer: 80 µL

    • Enzyme solution: 10 µL

    • NADPH (if required): 1 mM final concentration

  • Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding 10 µL of this compound stock solution to a final concentration of 100 µM.

  • Incubate the reaction for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding 100 µL of quenching solution.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant by HPLC or LC-MS to quantify the remaining this compound and the formed metabolites.[1]

  • Calculate enzyme activity based on the rate of substrate consumption or product formation. One unit of enzyme activity can be defined as the amount of enzyme that metabolizes 1 µmol of this compound per minute under the specified conditions.

Visualizations

experimental_workflow cluster_fungal_culture Fungal Culture & Induction cluster_extraction Enzyme Extraction cluster_purification Enzyme Purification cluster_analysis Analysis A Inoculation of Fungal Strain (B. cinerea or G. pulicaris) B Growth in Liquid Medium (e.g., PDB) A->B C Induction with this compound B->C D Harvesting Mycelia C->D E Cell Lysis (Grinding in Liquid N2) D->E F Resuspension in Extraction Buffer E->F G Centrifugation F->G H Crude Enzyme Extract G->H I Affinity Chromatography (e.g., Ni-NTA for recombinant) H->I J Ion Exchange Chromatography I->J K Size Exclusion Chromatography J->K L Purified Enzyme K->L M Enzyme Activity Assay (LC-MS/HPLC) L->M N SDS-PAGE L->N O Characterization M->O N->O signaling_pathway cluster_detoxification This compound Detoxification Pathway in Fungi This compound This compound (Phytoalexin) Enzyme This compound-Metabolizing Enzyme (e.g., Oxidoreductase, Cytochrome P450) This compound->Enzyme Substrate Metabolites Oxidized Metabolites (e.g., Hydroxythis compound, this compound-ketone) Enzyme->Metabolites Catalysis Detoxification Detoxification Metabolites->Detoxification

References

Application Notes and Protocols for the Role of Rishitin in Controlling Potato Dry Rot

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Potato dry rot, primarily caused by various species of the fungus Fusarium, is a significant post-harvest disease that leads to substantial economic losses in potato production worldwide.[1] The disease manifests as sunken, wrinkled, and dry decaying tissue on the potato tuber surface, often accompanied by the production of mycotoxins that pose a threat to human and animal health.[1][2]

Rishitin is a sesquiterpenoid phytoalexin produced by potato plants as a defense response to pathogen attack, including Fusarium species.[3][4] While not a commercially available fungicide for external application, understanding the mechanisms of endogenous this compound induction and its role in the potato's defense response is critical for developing resistant cultivars and novel control strategies. These notes provide an overview of the current understanding of this compound's role in potato dry rot, along with detailed protocols for researchers to study this interaction. The focus is on the elicitation and quantification of endogenous this compound as a marker for disease resistance.

Data Presentation: this compound Production and Disease Severity

The following table summarizes quantitative data from a study by El-Hassan et al. (2013), illustrating the relationship between potato cultivar, Fusarium species, and this compound production. This data highlights the differential response of potato cultivars to fungal infection and the complex role of this compound in the disease interaction.

Potato CultivarFusarium SpeciesInoculation Time (hours)This compound Production (µg/cm²)[3][5]Disease Severity (Spore Count/cm²)[3][5]
Desiree (Susceptible) F. solani (Severe)2415.3-
4825.6-
7218.2-
F. moniliforme (Weak)245.2-
488.1-
7212.5-
Spunta (Resistant) F. solani (Severe)248.5-
4815.2-
7220.3-
F. moniliforme (Weak)2410.1-
4818.3-
7228.4-
Desiree + Chloramphenicol (100 ppm) F. moniliforme7235.835 x 10⁴
Spunta + Chloramphenicol (100 ppm) F. moniliforme7245.248 x 10⁴

Note: The study by El-Hassan et al. (2013) intriguingly suggests a positive correlation between this compound production and disease severity under certain conditions, indicating that this compound may also be a factor in pathogenicity in some contexts.[3][5]

Signaling Pathways and Experimental Workflows

Putative Signaling Pathway for this compound Induction

The precise signaling cascade leading to this compound biosynthesis in potatoes in response to Fusarium infection is an active area of research. Based on general plant defense models and specific studies in potato and other plants, a putative pathway can be proposed. Upon recognition of Pathogen-Associated Molecular Patterns (PAMPs) from Fusarium, a signaling cascade is initiated, likely involving Mitogen-Activated Protein Kinases (MAPKs).[6][7] This leads to the activation of downstream signaling molecules, including salicylic (B10762653) acid (SA) and jasmonic acid (JA), both of which have been shown to be crucial for defense responses against necrotrophic pathogens in potato.[8][9][10] These hormonal signals are thought to activate transcription factors that upregulate the expression of genes involved in the this compound biosynthesis pathway.

Rishitin_Induction_Pathway Fusarium Fusarium spp. PAMPs PAMPs (e.g., Chitin) Fusarium->PAMPs releases PRR Pattern Recognition Receptors (PRRs) PAMPs->PRR recognized by MAPK_Cascade MAPK Cascade (Putative) PRR->MAPK_Cascade activates SA_Signaling Salicylic Acid (SA) Signaling MAPK_Cascade->SA_Signaling JA_Signaling Jasmonic Acid (JA) Signaling MAPK_Cascade->JA_Signaling Transcription_Factors Activation of Transcription Factors SA_Signaling->Transcription_Factors JA_Signaling->Transcription_Factors Rishitin_Biosynthesis_Genes Upregulation of this compound Biosynthesis Genes Transcription_Factors->Rishitin_Biosynthesis_Genes This compound This compound Accumulation Rishitin_Biosynthesis_Genes->this compound Defense_Response Defense Response / Disease Symptoms This compound->Defense_Response

Caption: Putative signaling pathway for this compound induction in potato upon Fusarium infection.

Experimental Workflow for Studying this compound in Potato Dry Rot

The following diagram outlines the general workflow for investigating the role of this compound in the potato-Fusarium interaction.

Experimental_Workflow Tuber_Prep Potato Tuber Selection & Sterilization Inoculation Inoculation with Fusarium Spore Suspension Tuber_Prep->Inoculation Incubation Incubation (Controlled Conditions) Inoculation->Incubation Assessment Disease Severity Assessment Incubation->Assessment Extraction This compound Extraction from Tuber Tissue Incubation->Extraction Data_Analysis Data Analysis & Correlation Assessment->Data_Analysis Quantification This compound Quantification (e.g., GC-MS, HPLC) Extraction->Quantification Quantification->Data_Analysis

Caption: General experimental workflow for potato dry rot studies.

Experimental Protocols

Protocol 1: Inoculation of Potato Tubers with Fusarium spp.

This protocol describes a common method for inducing dry rot in potato tubers under laboratory conditions.

Materials:

  • Healthy potato tubers of the desired cultivar

  • Fusarium spp. culture (e.g., F. solani, F. sambucinum) grown on Potato Dextrose Agar (PDA)

  • Sterile distilled water

  • Hemocytometer

  • Sterile cork borer (5 mm diameter)

  • Sterile scalpel

  • 70% ethanol (B145695)

  • Sterile petri dishes

  • Incubator

Procedure:

  • Tuber Preparation:

    • Select healthy, undamaged potato tubers of uniform size.

    • Wash the tubers thoroughly with tap water and air dry.

    • Surface sterilize the tubers by immersing them in 70% ethanol for 1-2 minutes, followed by rinsing with sterile distilled water. Allow the tubers to air dry in a sterile environment.

  • Inoculum Preparation:

    • Flood a 7-10 day old PDA culture of Fusarium spp. with sterile distilled water.

    • Gently scrape the surface of the culture with a sterile loop to release the conidia.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10⁶ spores/mL using a hemocytometer and sterile distilled water.

  • Inoculation:

    • Create a wound on the surface of each sterilized tuber using a sterile 5 mm cork borer to a depth of 5 mm.

    • Pipette 20 µL of the Fusarium spore suspension into the wound.

    • For control tubers, pipette 20 µL of sterile distilled water into the wound.

    • Seal the wound with a sterile PDA plug or petroleum jelly to maintain humidity.

  • Incubation:

    • Place the inoculated tubers in sterile petri dishes containing moistened filter paper to maintain high humidity.

    • Incubate the tubers in the dark at 20-25°C for 14-21 days, or as required for the experiment.

Protocol 2: Assessment of Potato Dry Rot Severity

This protocol provides a method for quantifying the extent of dry rot disease on inoculated potato tubers.

Materials:

  • Inoculated potato tubers

  • Calipers or a ruler

  • Scalpel

Procedure:

  • After the incubation period, remove the tubers from the incubator.

  • Cut the tubers in half through the point of inoculation.

  • Measure the diameter of the rotted lesion in millimeters (mm).

  • The depth of the rot can also be measured.

  • Disease severity can be expressed as the average lesion diameter or the volume of rotted tissue.

  • For a more detailed assessment, a disease severity index can be used (e.g., a scale of 0-5, where 0 = no rot and 5 = >75% of the tuber is rotted).

Protocol 3: Extraction and Quantification of this compound

This protocol outlines a method for extracting and quantifying this compound from potato tuber tissue.

Materials:

  • Inoculated and control potato tuber tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Methanol (B129727)

  • Ethyl acetate (B1210297)

  • Centrifuge

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC)

  • This compound standard

Procedure:

  • Sample Preparation:

    • Excise the tissue around the inoculation site (including both the lesion and surrounding healthy-looking tissue).

    • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Transfer a known weight of the powdered tissue (e.g., 1 g) to a centrifuge tube.

    • Add 10 mL of methanol and vortex thoroughly.

    • Incubate at room temperature for 1 hour with occasional shaking.

    • Centrifuge at 10,000 x g for 15 minutes.

    • Collect the supernatant. Repeat the extraction of the pellet with another 10 mL of methanol and combine the supernatants.

  • Purification:

    • Evaporate the methanol from the combined supernatants using a rotary evaporator.

    • Resuspend the aqueous residue in 5 mL of distilled water.

    • Partition the aqueous phase three times with an equal volume of ethyl acetate.

    • Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate.

    • Evaporate the ethyl acetate to dryness.

  • Quantification:

    • Resuspend the dried extract in a known volume of a suitable solvent (e.g., methanol or ethyl acetate).

    • Analyze the sample using GC-MS or HPLC.

    • Identify and quantify the this compound peak by comparing the retention time and mass spectrum (for GC-MS) or retention time and UV spectrum (for HPLC) with that of a pure this compound standard.

    • Calculate the concentration of this compound in the original tissue sample (e.g., in µg/g of fresh weight).

Concluding Remarks

The study of this compound in the context of potato dry rot provides valuable insights into the complex plant-pathogen interactions. While the direct application of this compound for disease control is not yet a feasible strategy, understanding how to modulate its endogenous production through breeding for resistant cultivars or the application of elicitors holds promise for the future management of this important post-harvest disease. The protocols provided herein offer a standardized framework for researchers to further investigate these mechanisms and contribute to the development of sustainable solutions for potato protection.

References

Application Notes and Protocols for the Development of Rishitin-Based Bio-pesticides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phytoalexins are antimicrobial, low molecular weight compounds that are synthesized and accumulated in plants after exposure to pathogenic microorganisms or abiotic stressors.[1][2][3] Rishitin, a sesquiterpenoid phytoalexin (C14H22O2) isolated from diseased potato tubers (Solanum tuberosum), has demonstrated significant potential as a bio-pesticide due to its antifungal and nematicidal properties.[4][5][6][7] Unlike conventional synthetic pesticides, which can pose environmental risks and lead to pest resistance, this compound offers a biodegradable and potentially more sustainable alternative for crop protection.[4][8] These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to guide the extraction, evaluation, and potential formulation of this compound as a viable bio-pesticide. The following protocols outline the necessary steps for efficacy testing, mode of action studies, and safety assessment.

Protocol: Induction and Extraction of this compound from Potato Tubers

This protocol describes a standard method for eliciting and isolating this compound from potato tubers. The procedure is based on inducing a defense response in the potato tissue, leading to the accumulation of phytoalexins.

1.1 Materials

  • Healthy, disease-free potato tubers (Solanum tuberosum)

  • Phytophthora infestans incompatible race or other elicitors (e.g., Erwinia carotovora)[5]

  • Ethanol (B145695)

  • Ethyl acetate (B1210297)

  • Hexane

  • Silica (B1680970) gel for column chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel G)

  • Standard laboratory glassware

  • Rotary evaporator

  • Incubator

1.2 Methodology

  • Tuber Preparation: Thoroughly wash and surface-sterilize potato tubers. Cut the tubers into 1 cm thick disks.

  • Elicitation: Inoculate the surface of the tuber disks with a zoospore suspension of an incompatible race of P. infestans or a bacterial suspension.[9] Alternatively, apply an abiotic elicitor. Incubate the disks in a dark, humid chamber at 18-20°C for 72-96 hours to allow for this compound accumulation.

  • Extraction: Scrape the top 1-2 mm layer of tissue from the incubated disks. Homogenize the tissue in ethanol.

  • Solvent Partitioning: Filter the ethanol extract and concentrate it using a rotary evaporator. Resuspend the aqueous residue and partition it against ethyl acetate. Collect the ethyl acetate phase, which contains the lipophilic this compound.

  • Purification:

    • Concentrate the ethyl acetate fraction and apply it to a silica gel column.

    • Elute the column with a hexane-ethyl acetate gradient.

    • Monitor fractions using TLC, visualizing spots under UV light after spraying with a suitable reagent (e.g., sulfuric acid-vanillin) and heating. This compound will appear as a distinct spot.

    • Pool the fractions containing pure this compound and concentrate to yield an oily residue.[4]

G Figure 1: this compound Extraction Workflow cluster_prep Preparation cluster_induce Induction cluster_extract Extraction & Purification A Select Healthy Potato Tubers B Wash & Sterilize A->B C Cut into Disks B->C D Inoculate with Elicitor (e.g., P. infestans) C->D E Incubate (72-96h) D->E F Homogenize Tissue in Ethanol E->F G Solvent Partitioning (Ethyl Acetate) F->G H Column Chromatography G->H I TLC Analysis H->I J Pure this compound I->J

Caption: Overview of the workflow for this compound extraction from potato tubers.

Protocols: Bio-pesticide Efficacy Evaluation

Evaluating the efficacy of this compound is a critical step.[10] Protocols should be designed to test its activity against a range of target pests under controlled conditions.

2.1 Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

2.1.1 Methodology

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and amend it with different concentrations of this compound (dissolved in a minimal amount of ethanol) after autoclaving and cooling. Concentrations could range from 10 to 500 µg/mL. A control plate should contain PDA with an equivalent amount of ethanol only.

  • Inoculation: Place a 5 mm mycelial plug from a young, actively growing culture of the target fungus (e.g., Botrytis cinerea, Alternaria solani) in the center of each plate.

  • Incubation: Incubate the plates at 25°C.

  • Data Collection: Measure the radial growth of the fungal colony daily until the fungus in the control plate reaches the edge.

  • Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(C - T) / C] * 100 Where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treatment group.

2.1.2 Data Presentation

Table 1: In Vitro Antifungal Efficacy of this compound

Target Fungus This compound Concentration (µg/mL) Mean Mycelial Growth (mm) Percent Inhibition (%)
Botrytis cinerea 0 (Control) 85.0 0.0
50 62.5 26.5
100 41.3 51.4
200 19.8 76.7
Alternaria solani 0 (Control) 85.0 0.0
50 70.1 17.5
100 55.4 34.8

| | 200 | 30.2 | 64.5 |

2.2 Protocol: In Vivo Nematicidal Assay

This protocol is adapted from studies on this compound's effect on nematodes.[4][5]

2.2.1 Methodology

  • Preparation: Use small pots filled with sterilized soil.

  • Treatment: Incorporate this compound into the soil at various concentrations (e.g., 0.5, 1.0, 1.5 mg per 75 ml soil).[5] A control group should receive no this compound.

  • Planting: Plant a single seedling (e.g., Petunia hybrida) in each pot.[4]

  • Inoculation: Introduce a known number of target nematodes (e.g., Xiphinema diversicaudatum) into the soil.

  • Incubation: Maintain the pots in a controlled environment for a period of 14-21 days.

  • Assessment: After the incubation period, extract nematodes from the soil and roots. Count the number of active and inactive (dead) nematodes to determine mortality. Assess root galling or damage compared to the control.

2.2.2 Data Presentation

Table 2: In Vivo Nematicidal Efficacy of this compound against X. diversicaudatum

This compound Treatment (mg/75ml soil) Total Nematodes Recovered % Mortality Root Gall Index (0-5)
0 (Control) 95 5.3 4.5
0.5 88 45.5 2.8
1.0 75 78.7 1.5

| 1.5 | 41 | 92.7 | 0.8 |

Mode of Action

Understanding the mechanism by which this compound exerts its pesticidal effects is crucial for development. As a phytoalexin, this compound likely disrupts fundamental cellular processes in pathogens.

3.1 Hypothesized Mechanism of Action (Antifungal)

The primary mode of action for many natural antifungal compounds involves the disruption of the cell membrane and/or cell wall.[11] this compound, as a lipophilic sesquiterpenoid, is hypothesized to intercalate into the lipid bilayer of the fungal plasma membrane. This disrupts membrane integrity, leading to increased permeability, leakage of essential cytoplasmic contents, and ultimately, cell death.[3][12]

G Figure 2: Hypothesized Antifungal Mode of Action cluster_membrane Fungal Cell Membrane Membrane Lipid Bilayer Disruption Membrane Disruption & Increased Permeability Membrane->Disruption This compound This compound Molecule This compound->Membrane Intercalation Leakage Ion & Metabolite Leakage Disruption->Leakage Death Cell Death (Apoptosis) Leakage->Death

Caption: this compound is thought to disrupt the fungal cell membrane, leading to cell death.

3.2 Protocol: Membrane Integrity Assay

3.2.1 Methodology

  • Fungal Preparation: Prepare a suspension of fungal spores or protoplasts.

  • Treatment: Treat the suspension with various concentrations of this compound for a defined period.

  • Staining: Add a fluorescent dye such as Propidium Iodide (PI) to the suspension. PI can only enter cells with compromised membranes.

  • Analysis: Use fluorescence microscopy or a flow cytometer to quantify the percentage of stained (non-viable) cells compared to an untreated control. An increase in PI uptake indicates a loss of membrane integrity.

Protocol: Phytotoxicity and Crop Safety Assessment

It is essential to ensure that the bio-pesticide is not harmful to the crop it is intended to protect.[10][13]

4.1 Methodology

  • Plant Selection: Use healthy, young plants of the target crop (e.g., tomato, potato) grown in a greenhouse.

  • Application: Prepare a formulation of this compound at 1x, 2x, and 5x the proposed field application rate. Spray the plants to the point of runoff. A control group should be sprayed with the formulation blank (without this compound).

  • Observation: Visually assess the plants at 3, 7, and 14 days after treatment for any signs of phytotoxicity, including:

    • Chlorosis (yellowing)

    • Necrosis (tissue death)

    • Stunting

    • Leaf burn or curling

  • Scoring: Score phytotoxicity on a scale of 0 to 5, where 0 = no damage and 5 = severe damage/plant death.

  • Yield Assessment: For long-term studies, carry the experiment through to harvest and measure the yield (e.g., fruit weight, tuber number) to assess any subtle impacts on plant productivity.

4.2 Data Presentation

Table 3: Phytotoxicity of this compound on Solanum lycopersicum (Tomato)

This compound Concentration (Relative) Phytotoxicity Score (Day 3) Phytotoxicity Score (Day 7) Notes
0 (Control) 0 0 No visible damage
1x 0 0 No visible damage
2x 0.5 0.2 Slight, transient leaf margin yellowing

| 5x | 1.5 | 1.0 | Minor necrotic spotting on older leaves |

G Figure 3: Bio-pesticide Development Logic Start Start: this compound Identified Efficacy High Efficacy in vitro? (>75% inhibition) Start->Efficacy InVivo Effective in vivo? Efficacy->InVivo Yes Stop Stop or Redesign Efficacy->Stop No Safety Crop Safe? (Phytotoxicity < 1.0 at 2x) InVivo->Safety Yes InVivo->Stop No Formulate Proceed to Formulation Safety->Formulate Yes Safety->Stop No

Caption: A decision-making workflow for this compound bio-pesticide development.

Conclusion and Future Directions

This compound demonstrates significant promise as a natural, biodegradable pesticide for use in agriculture. The protocols outlined above provide a foundational framework for its systematic evaluation. Initial data suggests strong antifungal and nematicidal activity at concentrations that exhibit minimal phytotoxicity to host plants. Future research should focus on optimizing extraction and purification processes to improve yields, developing stable and effective field formulations, and conducting broader-spectrum efficacy trials against a wider range of agricultural pests. Further investigation into the precise molecular targets of this compound will also aid in understanding and potentially overcoming resistance mechanisms.

References

Application Notes and Protocols for Studying the Rishitin Biosynthesis Pathway using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rishitin is a bicyclic norsesquiterpenoid phytoalexin produced by plants of the Solanaceae family, such as potatoes and tomatoes, in response to pathogen attack. Its antimicrobial properties make it a subject of interest for developing disease-resistant crops and for its potential pharmacological applications. Understanding the genetic regulation of the this compound biosynthesis pathway is crucial for harnessing its full potential. The CRISPR-Cas9 gene editing technology offers a precise and efficient tool to functionally characterize the genes involved in this pathway. These application notes provide a comprehensive guide to using CRISPR-Cas9 for studying the this compound biosynthesis pathway, including detailed protocols and data presentation.

This compound Biosynthesis Pathway

The biosynthesis of this compound is a complex process that is part of the broader isoprenoid pathway. It begins with the mevalonate (B85504) (MVA) pathway, which produces the precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These are then converted to farnesyl pyrophosphate (FPP), the immediate precursor for sesquiterpenoid synthesis. While the complete enzymatic pathway to this compound is not fully elucidated in all species, key enzymatic steps have been identified.

Key genes and enzymes in the putative this compound biosynthesis pathway include:

  • 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR): A key regulatory enzyme in the mevalonate pathway, catalyzing the conversion of HMG-CoA to mevalonic acid.[1] Increased HMGR activity is associated with the accumulation of sesquiterpenoid phytoalexins.[1]

  • Sesquiterpene Cyclase (e.g., Vetispiradiene Synthase): These enzymes catalyze the cyclization of farnesyl pyrophosphate (FPP) to form the basic carbon skeleton of the sesquiterpenoid.

  • Cytochrome P450 Monooxygenases (CYPs): These enzymes are responsible for the subsequent hydroxylation and other modifications of the sesquiterpene scaffold to produce the final this compound molecule.

Rishitin_Biosynthesis_Pathway cluster_MVA Mevalonate Pathway cluster_Sesquiterpenoid Sesquiterpenoid Synthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Acetoacetyl-CoA thiolase HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR (Target for study) IPP/DMAPP IPP/DMAPP Mevalonate->IPP/DMAPP Multiple steps FPP FPP IPP/DMAPP->FPP FPP synthase Vetispiradiene Vetispiradiene FPP->Vetispiradiene Sesquiterpene Cyclase (Target for study) This compound This compound Vetispiradiene->this compound Cytochrome P450s (Target for study)

Using CRISPR-Cas9 to Interrogate the this compound Pathway

CRISPR-Cas9 can be employed to create targeted knockouts of genes encoding key enzymes in the this compound biosynthesis pathway. By observing the resulting phenotype, specifically the change in this compound accumulation, researchers can confirm the function of these genes.

Experimental Workflow

The general workflow for using CRISPR-Cas9 to study the this compound biosynthesis pathway in a model plant like potato (Solanum tuberosum) involves the following steps:

  • Target Gene Selection and Guide RNA (gRNA) Design: Identify the target gene(s) (e.g., HMGR, Sesquiterpene Cyclase) and design specific gRNAs.

  • CRISPR-Cas9 Vector Construction: Clone the designed gRNAs into a plant expression vector containing the Cas9 nuclease.

  • Agrobacterium-mediated Transformation: Introduce the CRISPR-Cas9 construct into potato cells using Agrobacterium tumefaciens.

  • Plant Regeneration and Selection: Regenerate whole plants from the transformed cells on selective media.

  • Genotyping and Mutation Analysis: Screen regenerated plants for the presence of the Cas9 transgene and for mutations at the target site.

  • Phenotypic Analysis: Elicit phytoalexin production in the gene-edited plants and quantify this compound levels.

CRISPR_Workflow cluster_design Design Phase cluster_molecular Molecular Biology cluster_plant Plant Tissue Culture cluster_analysis Analysis Phase A Target Gene Identification (e.g., HMGR, Sesquiterpene Cyclase) B Guide RNA (gRNA) Design A->B C CRISPR-Cas9 Vector Construction B->C D Agrobacterium Transformation C->D E Potato Explant Infection D->E F Regeneration & Selection of Gene-Edited Plants E->F G Genotyping (PCR & Sequencing) F->G H Elicitation of this compound Production F->H I This compound Extraction & Quantification (GC-MS) H->I J Data Analysis I->J

Quantitative Data on Pathway Modulation

While direct CRISPR-Cas9 knockout data for this compound biosynthesis genes is still emerging, studies using inhibitors for key enzymes provide insight into the expected quantitative effects. For example, the application of mevinolin, a specific inhibitor of HMG-CoA reductase, to elicitor-treated potato tuber tissue has been shown to significantly reduce the accumulation of sesquiterpenoid phytoalexins.

Treatment ConditionTarget EnzymeObserved Effect on Phytoalexin LevelsReference
Elicitor + MevinolinHMG-CoA ReductaseSignificant decline in lubimin (B1675347) accumulation; this compound accumulation not markedly altered in this specific study.[1]
Hypothetical CRISPR KO Sesquiterpene Cyclase Expected significant reduction or complete knockout of this compound accumulation.
Hypothetical CRISPR KO Downstream CYP450 Expected accumulation of precursor molecules and reduction of this compound.

Note: The data from the mevinolin study suggests a complex regulation of the pathway where different branches may be differentially affected by the modulation of an early pathway enzyme. CRISPR-Cas9 studies are needed to dissect these specificities.

Experimental Protocols

Protocol 1: Guide RNA Design and CRISPR-Cas9 Vector Construction
  • Obtain Target Gene Sequence: Retrieve the coding sequence of the target gene (e.g., StHMGR) from a plant genome database such as the Potato Genome Sequencing Consortium (PGSC) database.

  • Identify Target Sites: Use a gRNA design tool (e.g., CHOPCHOP, CRISPR-P) to identify potential 20-nucleotide target sequences in the gene's coding region. Target sites should be followed by the Protospacer Adjacent Motif (PAM) sequence (e.g., 'NGG' for Streptococcus pyogenes Cas9). Select gRNAs with high predicted on-target efficiency and low off-target scores.

  • Synthesize and Clone gRNAs: Synthesize the selected gRNA sequences as complementary oligonucleotides. Anneal the oligonucleotides and clone them into a suitable plant CRISPR-Cas9 vector (e.g., pKSE401) under the control of a U6 or U3 promoter. This vector should also contain a plant-codon-optimized Cas9 gene driven by a strong constitutive promoter (e.g., CaMV 35S).

  • Vector Verification: Verify the correct insertion of the gRNA sequence into the vector by Sanger sequencing.

Protocol 2: Agrobacterium-mediated Transformation of Potato

This protocol is adapted for Solanum tuberosum.

  • Prepare Potato Explants:

    • Use in vitro-grown, sterile potato plantlets.

    • Excise internodal stem segments (5-8 mm in length).

  • Agrobacterium Culture:

    • Transform the CRISPR-Cas9 vector into Agrobacterium tumefaciens strain LBA4404 by electroporation.

    • Grow a single colony in YM medium with appropriate antibiotics at 28°C overnight until the OD600 reaches 0.6-0.8.

    • Pellet the bacteria by centrifugation and resuspend in liquid MS medium to an OD600 of 0.2-0.4. Add acetosyringone (B1664989) to a final concentration of 200 µM.

  • Infection and Co-cultivation:

    • Immerse the potato explants in the Agrobacterium suspension for 10-15 minutes.

    • Blot the explants dry on sterile filter paper and place them on co-cultivation medium (MS medium with 2 mg/L 2,4-D).

    • Incubate in the dark at 22-24°C for 2-3 days.

  • Regeneration and Selection:

    • Transfer the explants to shoot induction medium (MS medium with zeatin, GA3, and appropriate selection agents like kanamycin (B1662678) or hygromycin, and cefotaxime (B1668864) to eliminate Agrobacterium).

    • Subculture every 2-3 weeks until shoots develop.

  • Rooting and Acclimatization:

    • Excise regenerated shoots and transfer them to rooting medium (half-strength MS medium with selection agent).

    • Once rooted, transfer the plantlets to soil and acclimatize them in a growth chamber.

Protocol 3: this compound Extraction and Quantification by GC-MS
  • Elicitation:

    • Use tuber slices from both wild-type and gene-edited potato plants.

    • Treat the slices with an elicitor such as arachidonic acid or a suspension of a non-pathogenic fungus to induce phytoalexin synthesis. Incubate for 48-72 hours in a dark, humid chamber.

  • Extraction:

    • Freeze the elicited tuber tissue in liquid nitrogen and grind to a fine powder.

    • Extract a known amount of powdered tissue (e.g., 1 gram) with ethyl acetate (B1210297) (e.g., 5 mL) by vortexing and sonication.[2]

    • Centrifuge to pellet the tissue debris.

    • Collect the supernatant (the ethyl acetate phase). Repeat the extraction twice and pool the supernatants.

  • Sample Preparation for GC-MS:

    • Evaporate the pooled ethyl acetate extract to dryness under a stream of nitrogen.

    • Re-dissolve the residue in a known volume of a suitable solvent like hexane (B92381) or methanol.

    • (Optional but recommended) Derivatize the sample to improve volatility and peak shape. For hydroxyl groups in this compound, silylation with a reagent like BSTFA is common.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: HP-5MS (or equivalent)

      • Injector Temperature: 250°C

      • Oven Program: Start at 100°C, ramp to 280°C at 10°C/min, hold for 5 min.

      • Carrier Gas: Helium

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 40-400

    • Quantification:

      • Use an authentic this compound standard to create a calibration curve.

      • Identify the this compound peak in the sample chromatograms based on its retention time and mass spectrum.

      • Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve. Express the results as µg of this compound per gram of fresh weight of tuber tissue.[3]

Conclusion

The combination of CRISPR-Cas9 technology with robust analytical methods provides a powerful platform for the functional genomics of the this compound biosynthesis pathway. By systematically knocking out candidate genes, researchers can elucidate the precise roles of different enzymes, uncover regulatory mechanisms, and potentially engineer plants with enhanced disease resistance or for the controlled production of this valuable phytoalexin. The protocols and guidelines presented here offer a framework for conducting such studies in a systematic and reproducible manner.

References

Application Notes and Protocols for the Field Application of Rishitin in Nematode Control for Tomato Crops

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on existing pre-clinical and laboratory research. Currently, there is a notable absence of established field trial data for the application of Rishitin for nematode control in tomato crops. The information provided herein is intended to guide researchers, scientists, and drug development professionals in designing and conducting future field studies. The protocols are extrapolated from in vitro and pot-based experiments and should be adapted and optimized for specific field conditions.

Summary of Nematicidal Properties of this compound

This compound, a sesquiterpenoid phytoalexin, has demonstrated significant nematicidal and nematode-repellent properties in laboratory settings. While its primary discovery was in potatoes as a response to bacterial infection, studies have shown its potential as a broader-spectrum natural pesticide.

In Vitro Efficacy

In vitro studies have established the direct toxic and repellent effects of this compound on nematodes. At a concentration of 20 µg, this compound has been observed to repel Xiphinema diversicaudatum on agar.[1] Complete mortality of this nematode species was achieved within 2 hours of immersion in a 200 µg/ml solution of this compound.[1] Lower concentrations induced reversible inactivity; for instance, after 5 hours in a 100 µg/ml solution, many nematodes recovered mobility when transferred to water.[2] The ED50 (the effective dose for 50% of the population) of this compound to inactivate Ditylenchus dipsaci has been calculated at 100 µg/ml.[2]

Efficacy in Pot Studies

Pot-based experiments provide further evidence of this compound's potential for nematode control in a soil environment. In split-pot bioassays using petunia seedlings and Xiphinema diversicaudatum, this compound demonstrated a dose-dependent effect on nematode migration and plant damage.[1][2] These studies also provided a direct comparison with the conventional nematicide, oxamyl, showing that while this compound was effective, a higher application rate was required to achieve comparable results.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from laboratory and pot-based studies on this compound's nematicidal activity.

Table 1: In Vitro Nematicidal and Nematicidal Activity of this compound against Xiphinema diversicaudatum

This compound ConcentrationExposure TimeObserved EffectCitation
20 µg (point source)Not SpecifiedRepelled nematodes on agar[1]
100 µg/ml5 hoursReversible inactivity[2]
200 µg/ml10 minutesInactivity[1]
200 µg/ml2 hoursMortality[1]

Table 2: Effect of this compound on Nematode Migration and Plant Health in Pot Studies (Xiphinema diversicaudatum)

TreatmentApplication Rate (per 74 ml soil)Nematodes Remaining on Inoculated Side (after 18 days)Inactive Nematodes on Inoculated SideField Equivalent Rate ( kg/ha )Citation
This compound0.5 mg53%Not Specified13.5[1]
This compound1.0 mgNot SpecifiedNot Specified27.0[2]
This compound1.5 mg83%93%40.5[1]
Oxamyl (for comparison)0.25 mgNot SpecifiedNot Specified6.75[2]

Experimental Protocols

The following protocols are adapted from published laboratory studies and are intended to serve as a baseline for future research.

In Vitro Nematicidal Bioassay

Objective: To determine the direct toxicity of this compound to a target nematode species (e.g., Meloidogyne incognita J2 juveniles).

Materials:

  • This compound stock solution (e.g., in ethanol)

  • Sterile distilled water

  • 96-well microtiter plates

  • Target nematode suspension (e.g., 50-100 J2s per well)

  • Pipettes

  • Incubator

  • Inverted microscope

Procedure:

  • Prepare a serial dilution of the this compound stock solution in sterile distilled water to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µg/ml). A control with the same concentration of ethanol (B145695) as the highest this compound concentration should be included.

  • Pipette the this compound dilutions and controls into the wells of a 96-well plate.

  • Add the nematode suspension to each well.

  • Incubate the plates at a controlled temperature (e.g., 25°C).

  • At specified time points (e.g., 2, 4, 8, 24, 48 hours), observe the nematodes under an inverted microscope.

  • Count the number of dead and immobile nematodes. Nematodes are considered dead if they do not respond to probing with a fine needle.

  • Calculate the percentage mortality for each concentration and time point.

Pot-Based Efficacy Trial

Objective: To evaluate the efficacy of this compound as a soil treatment for the control of nematodes on tomato plants.

Materials:

  • Tomato seedlings (a susceptible variety to the target nematode)

  • Pots (e.g., 15 cm diameter) filled with sterilized soil mix

  • This compound formulation (e.g., an emulsifiable concentrate or a powder to be suspended in water)

  • Target nematode inoculum (e.g., Meloidogyne incognita eggs or J2s)

  • Control treatments (untreated control, commercial nematicide standard)

  • Greenhouse or controlled environment chamber

Procedure:

  • Transplant tomato seedlings into pots.

  • Allow seedlings to establish for one week.

  • Prepare the this compound treatments at various concentrations based on the field equivalent rates from previous studies (e.g., corresponding to 13.5, 27, and 40.5 kg/ha ).

  • Apply the this compound treatments as a soil drench to the pots. Apply an equal volume of water for the untreated control and the commercial standard according to its label.

  • One day after treatment, inoculate the soil with a known quantity of the target nematode.

  • Maintain the pots in a greenhouse for a period of 6-8 weeks.

  • At the end of the experiment, carefully uproot the plants.

  • Assess the following parameters:

    • Root Galling Index: Score the severity of root galling on a scale of 0-5.

    • Nematode Population in Roots: Extract and count the number of eggs and juveniles per gram of root tissue.

    • Nematode Population in Soil: Extract and count the number of juveniles per 100 cm³ of soil.

    • Plant Growth Parameters: Measure plant height, shoot dry weight, and root fresh weight.

Visualizations: Workflows and Signaling Pathways

experimental_workflow cluster_preparation Preparation cluster_experiment Pot Experiment cluster_analysis Data Analysis prep_soil Sterilized Soil Preparation transplant Transplant Seedlings into Pots prep_soil->transplant prep_plants Tomato Seedling Germination prep_plants->transplant prep_this compound This compound Treatment Formulation apply_treatment Soil Drench Application (this compound, Control, Standard Nematicide) prep_this compound->apply_treatment prep_nematodes Nematode Inoculum Culture inoculate Inoculate with Nematodes prep_nematodes->inoculate acclimate Acclimatization (1 week) transplant->acclimate acclimate->apply_treatment apply_treatment->inoculate incubation Incubation in Greenhouse (6-8 weeks) inoculate->incubation harvest Harvest Plants incubation->harvest assess_galling Assess Root Galling Index harvest->assess_galling extract_root_nema Extract Nematodes from Roots harvest->extract_root_nema extract_soil_nema Extract Nematodes from Soil harvest->extract_soil_nema measure_growth Measure Plant Growth Parameters harvest->measure_growth analyze_data Statistical Analysis assess_galling->analyze_data extract_root_nema->analyze_data extract_soil_nema->analyze_data measure_growth->analyze_data

Caption: Experimental workflow for a pot-based evaluation of this compound's nematicidal efficacy.

signaling_pathway nematode Nematode Presence (NAMPs/DAMPs) receptor Plant Cell Receptor (e.g., LRR-RLK) nematode->receptor Perception ca_influx Ca²+ Influx receptor->ca_influx ros_burst ROS Burst (e.g., H₂O₂) receptor->ros_burst mapk_cascade MAPK Cascade Activation ca_influx->mapk_cascade ros_burst->mapk_cascade transcription_factors Activation of Transcription Factors (e.g., WRKY) mapk_cascade->transcription_factors phytohormone Phytohormone Signaling (SA, JA, ET) mapk_cascade->phytohormone gene_expression Defense Gene Expression transcription_factors->gene_expression phytohormone->gene_expression rishitin_synthesis This compound Biosynthesis gene_expression->rishitin_synthesis plant_defense Enhanced Plant Defense (Nematode Resistance) rishitin_synthesis->plant_defense Direct Nematicidal Action & Induced Resistance

Caption: Generalized phytoalexin-induced defense signaling pathway in plants upon nematode perception.

Proposed Field Trial Protocol (Hypothetical)

Objective: To determine the efficacy and optimal application rate of this compound for the control of root-knot nematodes (Meloidogyne spp.) in a commercial tomato production setting.

Experimental Design:

  • Location: A field with a known history of root-knot nematode infestation.

  • Design: Randomized complete block design with 4-5 replications.

  • Plot Size: To be determined based on standard agricultural practices, ensuring a buffer zone between plots to prevent cross-contamination.

  • Treatments:

    • Untreated Control

    • This compound - Low Rate (e.g., 15 kg/ha )

    • This compound - Medium Rate (e.g., 30 kg/ha )

    • This compound - High Rate (e.g., 45 kg/ha )

    • Commercial Standard Nematicide (at recommended label rate)

This compound Formulation and Application:

  • A stable, water-miscible formulation of this compound will be required.

  • Application should be made as a pre-plant soil incorporation or as a soil drench at the time of transplanting to ensure it is within the root zone.

  • The application volume should be sufficient to ensure even distribution in the top 15-20 cm of soil.

Data Collection and Analysis:

  • Pre-treatment: Collect soil samples from each plot to determine the initial nematode population density (Pi).

  • Mid-season:

    • Collect soil and root samples to assess nematode population dynamics.

    • Assess root galling on a subset of plants.

    • Record plant vigor and other agronomic traits.

  • At Harvest:

    • Determine the final nematode population density (Pf) in both soil and roots.

    • Calculate the nematode reproduction factor (Pf/Pi).

    • Assess the final root galling index.

    • Measure the total marketable yield of tomatoes from each plot.

  • Statistical Analysis: Analyze the data using ANOVA to determine significant differences between treatments for nematode control and crop yield.

Future Research Directions

  • Soil Persistence: Investigate the half-life and degradation profile of this compound in different soil types and environmental conditions.

  • Spectrum of Activity: Evaluate the efficacy of this compound against a wider range of plant-parasitic nematodes relevant to tomato production.

  • Mode of Action: Further elucidate the specific molecular mechanisms by which this compound exerts its nematicidal effects and induces plant defense responses.

  • Formulation Development: Optimize formulations to enhance the stability, bioavailability, and efficacy of this compound for field application.

  • Non-target Effects: Assess the impact of this compound application on beneficial soil microorganisms and other non-target organisms.

  • Integrated Pest Management (IPM): Explore the potential for integrating this compound with other nematode management strategies, such as resistant cultivars and biological control agents.

References

Troubleshooting & Optimization

Improving the yield of Rishitin extraction from plant material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the extraction of Rishitin from plant materials.

Troubleshooting Guide & FAQs

This guide addresses common issues encountered during this compound extraction in a question-and-answer format.

Section 1: Elicitation & this compound Production

Question 1: My this compound yield is significantly lower than expected. What are the most likely causes related to elicitation?

Answer: Low this compound yield often stems from suboptimal elicitation. This compound is a phytoalexin, a defense compound produced by the plant in response to stress or pathogen attack.[1] Its production must be induced. Consider the following:

  • Ineffective Elicitor: The choice and concentration of the elicitor are critical. Arachidonic acid (AA) is a well-documented and potent elicitor of this compound synthesis in potato tubers.[2][3] Fungal cell wall components, such as glucans from Phytophthora infestans, can also be used and may even enhance the effect of AA.[4]

  • Suboptimal Elicitor Concentration: The elicitor's effect is dose-dependent. High concentrations of arachidonic acid (over 10⁻⁵ M) induce phytoalexin accumulation, while very low concentrations may not trigger a sufficient response.[5]

  • Plant Material Condition: The physiological state of the plant material is crucial. Use healthy, freshly cut plant tissue (e.g., potato tuber slices) for elicitation. Wounding itself can induce some level of phytoalexin synthesis, but this response is greatly enhanced by specific elicitors.[6]

  • Incubation Time: this compound accumulation is time-dependent. After applying the elicitor, an adequate incubation period (e.g., 48-72 hours) is necessary for the plant tissue to synthesize and accumulate the compound.[7]

Question 2: I am not observing any this compound production after applying a fungal elicitor. What could be wrong?

Answer: Failure to induce this compound production with a fungal elicitor can be due to several factors:

  • Elicitor Preparation: If using crude fungal extracts, the preparation method is key. Ensure that the extraction captures the active components (e.g., polysaccharides, glycoproteins).[8] Reproducibility can be an issue with crude extracts.

  • Plant-Pathogen Specificity: While some elicitors are general, the response can vary between plant species and even cultivars.[9]

  • Inhibitory Compounds: The presence of certain compounds can inhibit phytoalexin synthesis. For example, abscisic acid (ABA) has been shown to reduce this compound and lubimin (B1675347) accumulation in potato slices.[10][11]

Section 2: Extraction & Purification

Question 3: Which solvent should I use for this compound extraction?

Answer: this compound is a sesquiterpenoid, making it soluble in moderately polar organic solvents.

  • Primary Solvent: Ethyl acetate (B1210297) is a commonly used and effective solvent for extracting this compound from plant tissues like potato tubers and Nicotiana benthamiana leaves.[12]

  • Solvent Mixtures: For less polar related compounds, a mixture of cyclohexane (B81311) and ethyl acetate (1:1, v/v) has been used, suggesting that optimizing the solvent polarity could improve yields depending on the specific matrix.[12]

  • General Considerations: The choice of solvent is a critical first step. Using highly polar solvents like water or nonpolar solvents like hexane (B92381) for the primary extraction will likely result in poor yields.[13][14]

Question 4: My crude extract has a strong green color. How can I remove the chlorophyll (B73375)?

Answer: The green color is due to co-extraction of chlorophyll, which can interfere with subsequent analysis, particularly spectrophotometric methods.[15]

  • Pre-extraction/Wash Step: Before the main extraction, wash the plant material with a nonpolar solvent such as n-hexane. This will remove chlorophyll and other lipids without significantly extracting the more polar this compound.[15]

Question 5: I am losing my compound during the purification step. How can I improve recovery from Thin-Layer Chromatography (TLC)?

Answer: Loss during purification is a common challenge. For TLC, consider these points:

  • Mobile Phase: The choice of solvent system for developing the TLC plate is crucial. A commonly used system for separating this compound is cyclohexane:ethyl acetate (1:1, v/v).[6] If your compound is not moving from the origin or moving with the solvent front, the polarity of the mobile phase needs adjustment.

  • Visualization: Avoid using destructive visualization methods (like strong acid sprays) on the entire plate if you intend to recover the compound. Cover a portion of the plate and spray only a small vertical strip to identify the band of interest.

  • Elution from Silica (B1680970): Once the this compound band is identified and scraped from the plate, ensure complete elution from the silica gel. Use a polar solvent in which this compound is highly soluble, such as acetone (B3395972) or ethyl acetate, and wash the silica multiple times. Filter the solution to remove silica particles before evaporating the solvent.[16]

Section 3: Compound Stability & Analysis

Question 6: Could my this compound be degrading during the process?

Answer: Yes, phytoalexins can be unstable. Degradation can be a significant cause of low yields. Key factors include:

  • Temperature: High temperatures during solvent evaporation can lead to thermal degradation. Use a rotary evaporator at a low temperature to concentrate the extract.[17]

  • Enzymatic Degradation: Wounded plant tissue can produce enzymes that metabolize this compound into other compounds like this compound-M-1 and this compound-M-2.[6] Promptly freezing the tissue in liquid nitrogen before extraction can help minimize this.[12]

  • Oxidation: Exposure to air and light can cause oxidative degradation.[18][19] Store extracts in amber vials at low temperatures (-20°C or below) and under an inert atmosphere (e.g., nitrogen or argon) if possible.

Quantitative Data Summary

Table 1: Effect of Elicitors on this compound Accumulation in Potato Tuber Slices

Elicitor Plant Variety Incubation Time (hours) This compound Yield (µg/cm²) Reference
Fusarium solani (Fungus) Desiree 72 228 ± 49 [7]
Fusarium moniliforme (Fungus) Desiree 72 112 ± 12.2 [20]
Arachidonic Acid (AA) + Glucans Potato Disc (3.0 cm) Not Specified ~7x increase over control [4]

| Hyphal Wall Components (P. infestans) | Potato Tuber | 96 (4 days) | Production confirmed by GC-MS |[12] |

Table 2: Solvents and Methods for this compound Extraction and Analysis

Method Solvent System Purpose Reference
Solvent Extraction Ethyl acetate Primary extraction from potato tuber discs and N. benthamiana leaves. [12]
Solvent Extraction Cyclohexane:Ethyl acetate (1:1, v/v) Extraction of less polar phytoalexins. [12]
Thin-Layer Chromatography (TLC) Cyclohexane:Ethyl acetate (1:1, v/v) Separation and purification of this compound from crude extracts. [6]

| Gas Chromatography-Mass Spectrometry (GC-MS) | Not Applicable | Identification and quantification of this compound. |[12] |

Experimental Protocols

Protocol 1: Elicitation of this compound in Potato Tuber Discs

This protocol is adapted from methodologies described for inducing phytoalexin synthesis using biotic or abiotic elicitors.[4][7]

  • Preparation of Plant Material:

    • Select healthy, firm potato tubers (e.g., cv. Kennebec, Desiree).

    • Wash the tubers thoroughly with tap water, then with distilled water. Sterilize the surface by wiping with 70% ethanol (B145695).

    • Cut the tubers into uniform slices, approximately 1 cm thick.

    • Place the slices in sterile petri dishes containing moistened filter paper to maintain humidity.

  • Elicitor Preparation:

    • Arachidonic Acid (AA) Solution: Prepare a stock solution of AA in ethanol. Dilute with sterile distilled water to the desired final concentration (e.g., 100-200 µg/mL). The final ethanol concentration should be low to avoid toxicity.

  • Elicitation:

    • Apply a small, uniform volume (e.g., 50-100 µL) of the elicitor solution onto the surface of each potato disc.

    • For control samples, apply the same volume of the solvent vehicle (e.g., water with a low percentage of ethanol).

    • Seal the petri dishes with paraffin (B1166041) film.

  • Incubation:

    • Incubate the treated slices in the dark at room temperature (approx. 20-24°C) for 48 to 72 hours to allow for this compound accumulation.[7]

Protocol 2: Solvent Extraction of this compound

This protocol describes a standard method for extracting this compound from elicited plant tissue.[12]

  • Harvesting and Preparation:

    • After incubation, harvest the top layer (approx. 1-3 mm) of the potato disc surface where this compound accumulation is highest.[10]

    • Immediately freeze the harvested tissue in liquid nitrogen to quench metabolic activity.

    • Pulverize the frozen tissue into a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Transfer a known weight of the powdered tissue (e.g., 150 mg) to a suitable tube.

    • Add ethyl acetate at a specific solvent-to-solid ratio (e.g., 1 mL per 150 mg of tissue).

    • Vortex the mixture thoroughly.

    • Shake or agitate the mixture at room temperature for at least 2 hours (or overnight for tuber discs) to ensure efficient extraction.[12]

  • Recovery:

    • Centrifuge the mixture to pellet the solid plant debris.

    • Carefully transfer the supernatant (the ethyl acetate extract) to a clean vial.

    • To maximize yield, the extraction can be repeated on the pellet with fresh solvent, and the supernatants combined.

    • Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator at low temperature (<40°C) to obtain the crude extract.

    • Resuspend the dried extract in a known volume of a suitable solvent (e.g., ethyl acetate) for analysis.

Protocol 3: Enzyme-Assisted Extraction (Advanced Method)

Enzymatic treatment can break down cell walls, potentially increasing the extraction efficiency of intracellular metabolites. This is an exploratory protocol based on principles applied to other plant compounds.[21][22]

  • Tissue Preparation:

    • Harvest and pulverize the elicited plant tissue as described in Protocol 2.

  • Enzymatic Digestion:

    • Suspend the powdered tissue in a buffer solution with a pH suitable for the chosen enzymes (e.g., acetate buffer, pH 5.0).

    • Add a mixture of cell wall-degrading enzymes, such as cellulase (B1617823) and pectinase.[22][23] The optimal enzyme concentration needs to be determined empirically.

    • Incubate the mixture at the optimal temperature for the enzymes (e.g., 37-50°C) for a defined period (e.g., 1-2 hours) with gentle shaking.[22]

  • Solvent Partitioning:

    • After incubation, add an equal volume of ethyl acetate to the mixture.

    • Vortex vigorously to partition the this compound into the organic phase.

    • Centrifuge to separate the layers.

    • Collect the upper ethyl acetate layer.

    • Repeat the partitioning step to maximize recovery.

  • Recovery:

    • Combine the ethyl acetate fractions and evaporate the solvent as described in Protocol 2.

Visualizations

G Troubleshooting Low this compound Yield start Low this compound Yield Detected check_elicitation Was Elicitation Performed Correctly? start->check_elicitation check_extraction Was Extraction Protocol Optimal? check_elicitation->check_extraction Yes elicitor_type Issue: Wrong Elicitor/Concentration Solution: Use known elicitors like Arachidonic Acid. Optimize concentration. check_elicitation->elicitor_type No check_stability Could Degradation Have Occurred? check_extraction->check_stability Yes solvent_choice Issue: Incorrect Solvent Solution: Use ethyl acetate for primary extraction. Consider polarity. check_extraction->solvent_choice No temperature Issue: High Temperature Solution: Evaporate solvent at low temperature (<40°C). check_stability->temperature Yes end Yield Improved check_stability->end No plant_health Issue: Poor Plant Material Solution: Use fresh, healthy potato tubers. Ensure proper wounding. elicitor_type->plant_health incubation Issue: Incorrect Incubation Solution: Incubate in dark, humid conditions for 48-72 hours. plant_health->incubation incubation->end duration_ratio Issue: Insufficient Time/Volume Solution: Increase extraction time and solvent-to-solid ratio. solvent_choice->duration_ratio duration_ratio->end storage Issue: Improper Storage Solution: Freeze tissue/extract promptly. Store away from light. temperature->storage storage->end

Caption: Troubleshooting flowchart for diagnosing low this compound yield.

G Experimental Workflow for this compound Extraction cluster_0 Phase 1: Elicitation cluster_1 Phase 2: Extraction cluster_2 Phase 3: Analysis & Purification prep Prepare Potato Tuber Slices apply Apply Elicitor (e.g., Arachidonic Acid) prep->apply incubate Incubate 48-72h in Dark apply->incubate harvest Harvest & Freeze Tissue in Liquid N2 incubate->harvest extract Extract with Ethyl Acetate harvest->extract concentrate Concentrate Extract (Rotary Evaporator) extract->concentrate tlc Purify via TLC (Cyclohexane:EtOAc) concentrate->tlc gcms Quantify & Identify (GC-MS) tlc->gcms

Caption: Workflow for this compound elicitation, extraction, and analysis.

G Simplified Elicitor Signaling for Phytoalexin Synthesis elicitor Elicitor (e.g., Arachidonic Acid, Fungal Glucans) receptor Plant Cell Receptor elicitor->receptor signal Signal Transduction Cascade (Ion fluxes, ROS, Kinases) receptor->signal gene_exp Activation of Defense Genes signal->gene_exp hmgr HMG-CoA Reductase (Key Enzyme) gene_exp->hmgr Upregulation biosynth Sesquiterpenoid Biosynthesis Pathway hmgr->biosynth This compound This compound Accumulation biosynth->this compound

Caption: Elicitor-induced signaling pathway leading to this compound.

References

Rishitin Stability in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of rishitin in aqueous solutions. This compound, a sesquiterpenoid phytoalexin, presents unique challenges in experimental settings due to its limited aqueous solubility and potential for degradation. This guide is designed to help you navigate these issues, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound, and how can I prepare a stock solution?

A1: this compound has a low solubility in water, approximately 500 µg/mL at 20°C. Therefore, it is standard practice to first prepare a concentrated stock solution in an organic solvent before making aqueous dilutions.

  • Recommended Solvents: Ethanol (B145695), methanol, or dimethyl sulfoxide (B87167) (DMSO) are commonly used to dissolve this compound.

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in a minimal amount of the chosen organic solvent (e.g., ethanol) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Store this stock solution in a tightly sealed, light-protected container at low temperatures (-20°C for short-term or -80°C for long-term storage) to minimize degradation.[1]

  • Aqueous Solution Preparation:

    • Gently warm the aqueous buffer or medium to 37°C to aid dissolution.

    • While vigorously vortexing the aqueous solution, slowly add the required volume of the this compound stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

    • Always prepare fresh aqueous working solutions for each experiment to ensure stability and prevent degradation.

Q2: My this compound precipitates out of solution when I dilute my stock into an aqueous buffer. What can I do?

A2: Precipitation upon dilution is a common issue due to this compound's hydrophobic nature. Here are several troubleshooting steps:

  • Check Final Concentration: Ensure your final this compound concentration does not exceed its aqueous solubility limit (approximately 500 µg/mL).

  • Use a Co-solvent: Incorporating a small percentage of the organic solvent from your stock solution into the final aqueous medium can help maintain solubility. However, be mindful of the solvent's potential effects on your experimental system. Always include a vehicle control with the same final solvent concentration.

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual reduction in solvent concentration can prevent the abrupt precipitation of this compound.

  • Sonication: Brief sonication of the final aqueous solution in a water bath can sometimes help to redissolve small amounts of precipitate. However, be cautious as excessive sonication can generate heat and potentially degrade the compound.

Q3: What factors can affect the stability of this compound in my aqueous experiments?

A3: The stability of this compound in aqueous solutions can be influenced by several factors:

  • pH: The pH of the solution can significantly impact the rate of hydrolysis and oxidation. While specific data for this compound is limited, related compounds often show pH-dependent stability.[1][2][3] It is crucial to maintain a consistent and appropriate pH for your experiments.

  • Temperature: Elevated temperatures can accelerate degradation reactions.[4] Whenever possible, conduct experiments at controlled, lower temperatures and avoid unnecessary exposure to heat.

  • Light: Exposure to light, particularly UV light, can cause photodegradation.[5] It is recommended to work with this compound solutions in a dark or low-light environment and store them in amber vials or containers wrapped in foil.

  • Oxidation: this compound is susceptible to oxidation. The presence of oxidizing agents or even dissolved oxygen can lead to the formation of degradation products.[6] Using deoxygenated buffers and minimizing headspace in storage containers can help mitigate oxidation.

  • Enzymatic Degradation: If working with biological matrices, be aware that enzymes present in the system may metabolize this compound.[7][8]

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results This compound degradation in the aqueous solution.Prepare fresh aqueous solutions for each experiment. Protect solutions from light and heat. Use deoxygenated buffers if oxidation is suspected. Verify the concentration and purity of your stock solution via HPLC.
Cloudy or precipitated solution Exceeded solubility limit. Improper dilution technique.Decrease the final concentration of this compound. Use a co-solvent system. Employ a stepwise dilution method. Gently warm and vortex the aqueous medium during dilution.
Loss of biological activity Degradation of the active compound.Perform a forced degradation study to identify potential degradation products and their impact on activity. Analyze the purity of your this compound solution before and after the experiment using HPLC.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Aqueous Working Solutions

This protocol provides a standardized method for preparing this compound solutions to minimize precipitation and degradation.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (HPLC grade)

  • Sterile, amber microcentrifuge tubes or vials

  • Sterile, aqueous buffer or cell culture medium

  • Vortex mixer

  • Water bath at 37°C

Procedure:

  • Stock Solution Preparation (10 mg/mL): a. In a sterile environment, accurately weigh 10 mg of this compound powder. b. Dissolve the powder in 1 mL of DMSO or ethanol in a sterile, amber vial. c. Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. d. Aliquot the stock solution into single-use amber vials to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).

  • Aqueous Working Solution Preparation (e.g., 10 µg/mL): a. Pre-warm the desired volume of aqueous buffer or cell culture medium to 37°C. b. Thaw a single aliquot of the this compound stock solution at room temperature. c. While vigorously vortexing the pre-warmed medium, slowly add the calculated volume of the this compound stock solution dropwise. For example, to make 10 mL of a 10 µg/mL solution, add 10 µL of the 10 mg/mL stock solution. d. Use the freshly prepared aqueous working solution immediately for your experiment.

Protocol 2: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions, as recommended by ICH guidelines.[5][9][10] This study is crucial for identifying potential degradation products and developing stability-indicating analytical methods.

Materials:

  • This compound stock solution (in a suitable organic solvent)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC system with a UV or PDA detector

  • pH meter

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Preparation of Test Solutions: Prepare aqueous solutions of this compound at a known concentration (e.g., 100 µg/mL) from your stock solution.

  • Stress Conditions:

    • Acid Hydrolysis: Add HCl to the this compound solution to achieve a final concentration of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with NaOH before analysis.

    • Base Hydrolysis: Add NaOH to the this compound solution to achieve a final concentration of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize the solution with HCl before analysis.

    • Oxidation: Add H₂O₂ to the this compound solution to achieve a final concentration of 3%. Keep the solution at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Place the this compound solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C or 80°C) for a defined period.

    • Photodegradation: Expose the this compound solution to a light source in a photostability chamber according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[7]

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed solution and analyze it by a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

  • Data Analysis: Calculate the percentage of this compound degradation under each stress condition. Characterize the degradation products using techniques like LC-MS/MS to elucidate their structures.

Protocol 3: HPLC Method for Quantification of this compound

This protocol provides a starting point for developing a reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. Method optimization will be necessary based on your specific instrumentation and sample matrix.

Instrumentation and Conditions:

  • HPLC System: A system with a pump, autosampler, column oven, and a UV or PDA detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for separating non-polar compounds like this compound.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water is often effective. A starting point could be a gradient from 40% acetonitrile in water to 90% acetonitrile over 20-30 minutes. The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor the absorbance in the UV range of 200-220 nm, as this compound lacks a strong chromophore at higher wavelengths.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a series of this compound standard solutions of known concentrations in the mobile phase to create a calibration curve.

  • Sample Preparation: Dilute your experimental samples with the mobile phase to a concentration that falls within the range of your calibration curve. Filter the samples through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Identify the this compound peak based on its retention time compared to the standard. Use the peak area to quantify the concentration of this compound in your samples using the calibration curve.

Data Presentation

Table 1: Solubility of this compound in Different Solvents

SolventApproximate Solubility at 20°CReference
Water~500 µg/mL
EthanolFreely Soluble
MethanolFreely Soluble
DMSOFreely SolubleN/A

Table 2: Recommended Storage Conditions for this compound Solutions

Solution TypeSolventStorage TemperatureMaximum Duration
Stock SolutionEthanol or DMSO-20°C1 Month
-80°C6 Months
Aqueous Working SolutionBuffer or Medium4°C or Room Temp.Use Immediately

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Data Analysis rishitin_powder This compound Powder stock_solution Concentrated Stock (Ethanol/DMSO) rishitin_powder->stock_solution Dissolve working_solution Aqueous Working Solution stock_solution->working_solution Dilute experiment Biological Assay or Chemical Analysis working_solution->experiment hplc HPLC Quantification experiment->hplc data Results hplc->data

Caption: Workflow for preparing and using this compound solutions in experiments.

troubleshooting_precipitation start Precipitation in Aqueous Solution? check_conc Is final concentration > 500 µg/mL? start->check_conc Yes success Precipitation Resolved start->success No reduce_conc Reduce final concentration check_conc->reduce_conc Yes check_dilution Was dilution performed by adding stock to vortexing pre-warmed medium? check_conc->check_dilution No reduce_conc->success use_cosolvent Consider using a co-solvent system check_dilution->use_cosolvent No check_dilution->success Yes improve_dilution Use stepwise dilution and vortex pre-warmed medium improve_dilution->success use_cosolvent->success

Caption: Troubleshooting flowchart for this compound precipitation issues.

degradation_pathways This compound This compound hydrolysis Hydrolysis (pH dependent) This compound->hydrolysis oxidation Oxidation (e.g., H₂O₂) This compound->oxidation photodegradation Photodegradation (UV/Light) This compound->photodegradation degradation_products Degradation Products (e.g., hydroxylated forms) hydrolysis->degradation_products oxidation->degradation_products photodegradation->degradation_products

Caption: Potential degradation pathways of this compound in aqueous solutions.

References

Degradation pathways of Rishitin under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of Rishitin. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols for stability analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a sesquiterpenoid phytoalexin, an antimicrobial compound naturally produced by plants in the Solanaceae family, such as potatoes and tomatoes, in response to pathogen attack.[1] For researchers, maintaining the integrity of this compound standards and experimental samples is critical for obtaining accurate and reproducible results in bioassays, analytical chemistry, and drug development studies. Degradation can lead to a loss of active compound, resulting in underestimated efficacy or misinterpreted analytical readings.

Q2: What are the primary known degradation pathways for this compound?

Most documented degradation pathways for this compound are metabolic, involving enzymatic detoxification by plants and fungi. These pathways primarily involve oxidation.[2][3] Key transformations include:

  • Hydroxylation: A primary degradation step is the hydroxylation of the isopropenyl group to form 13-hydroxythis compound, also known as this compound-M1.[4][5] This is a common detoxification route found in both potato tubers and certain fungi.[4]

  • Other Oxidations: Fungi like Botrytis cinerea can metabolize this compound into at least six different oxidized forms.[2][3] This includes ketone formation and dihydroxylation at various points on the molecule.[2][3]

While these are biological pathways, they suggest that this compound's chemical structure is susceptible to oxidation under laboratory storage conditions.

Q3: What are the optimal storage conditions for this compound?

While comprehensive chemical stability data is limited, experimental evidence and general principles for natural products suggest the following:

  • Temperature: Lower temperatures are preferable. Studies on tomato fruit have shown that this compound accumulation is greater when stored at 13°C compared to 20°C, suggesting that higher temperatures may accelerate its degradation or conversion.[6] For long-term storage of pure this compound or its solutions, freezing at -20°C or -40°C is recommended to minimize degradation.[7]

  • Solvent: this compound is freely soluble in organic solvents like ethanol (B145695).[8] Stock solutions are often prepared in ethanol and can be diluted with aqueous buffers for experiments.[8]

  • Light: As with many complex organic molecules, exposure to light, particularly UV, should be minimized to prevent photochemical degradation.[9][10] Amber vials or storage in the dark are recommended.

  • Atmosphere: To prevent oxidation, storing solutions under an inert atmosphere (e.g., nitrogen or argon) can be beneficial, especially for long-term storage.

Q4: Is this compound stable at high temperatures during analysis?

This compound is noted to be stable enough for analysis by Gas-Liquid Chromatography (GLC) at temperatures up to 200°C, indicating good thermal stability for short durations typical of analytical injections.[8] However, this does not imply stability during long-term storage at elevated temperatures.

Troubleshooting Guide

Issue 1: Unexpected peaks appear in my HPLC/GC-MS analysis of a stored this compound sample.

  • Possible Cause: Your this compound sample may have degraded. The new peaks could correspond to degradation products.

  • Troubleshooting Steps:

    • Analyze the Mass: If using Mass Spectrometry, check if the new peaks have masses corresponding to oxidized this compound derivatives. Common additions would be +16 Da (hydroxylation) or +32 Da (dihydroxylation) relative to the parent this compound mass (222.33 g/mol ).

    • Review Storage Conditions: Were the samples exposed to light, elevated temperatures, or oxygen for an extended period?

    • Run a Fresh Standard: Compare the chromatogram of your sample to a freshly prepared standard from a reliable source to confirm the identity of the parent peak and identify new degradation peaks.

    • Consult the Degradation Pathway Diagram: Refer to the diagram below to see if the suspected masses align with known metabolites like this compound-M1.

Issue 2: The concentration of my this compound standard solution is decreasing over time.

  • Possible Cause: The this compound is degrading in solution.

  • Troubleshooting Steps:

    • Check Storage Temperature: Ensure the solution is stored at an appropriate low temperature (-20°C or below). Avoid repeated freeze-thaw cycles by preparing smaller aliquots.

    • Protect from Light: Store all solutions in amber vials or wrap containers in aluminum foil and place them in a dark environment.

    • Assess Solvent Purity: Impurities in the solvent could potentially catalyze degradation. Use high-purity, HPLC-grade solvents for preparing standards.

    • Consider Inert Gas: For long-term storage, purge the headspace of the vial with an inert gas like nitrogen or argon before sealing to displace oxygen.

Data on this compound Degradation Products

The following table summarizes the major degradation products of this compound identified through metabolic studies. These serve as the best available reference for potential chemical degradants.

Degradation ProductMolecular FormulaMolar Mass ( g/mol )Type of ModificationReference
This compound (Parent)C₁₄H₂₂O₂222.33-[1]
This compound-M1 (13-hydroxythis compound)C₁₄H₂₂O₃238.33Hydroxylation[4][5]
This compound-M2 Not specifiedNot specifiedFurther metabolism of M1[4][11]
Oxidized Forms Not specifiedNot specifiedKetone formation, Dihydroxylation[2][3]

Experimental Protocols

Protocol: Stability Assessment of this compound in Solution via HPLC-UV

This protocol outlines a general procedure for evaluating the stability of this compound under specific storage conditions.

  • Preparation of Stock Solution:

    • Accurately weigh 10 mg of pure this compound and dissolve it in 10 mL of HPLC-grade ethanol to create a 1 mg/mL stock solution.

    • Store this stock solution in an amber glass vial at -80°C.

  • Preparation of Stability Samples:

    • Dilute the stock solution with a relevant solvent (e.g., ethanol, methanol, or an aqueous buffer) to a working concentration of 50 µg/mL.

    • Aliquot the working solution into multiple amber HPLC vials.

    • Prepare separate sets of vials for each storage condition to be tested (e.g., -20°C, 4°C, 25°C in dark, 25°C with light exposure).

  • Time-Point Analysis (T=0):

    • Immediately after preparation, analyze three aliquots of the working solution via HPLC to establish the initial concentration (C₀) and purity.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water. A typical starting point could be 60:40 (Acetonitrile:Water).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to an appropriate wavelength for this compound (requires a UV scan or literature search, typically in the low 200s nm range).

    • Injection Volume: 10 µL.

  • Incubation and Subsequent Analysis:

    • Place the sets of vials under their designated storage conditions.

    • At predetermined time points (e.g., 24h, 48h, 1 week, 2 weeks, 1 month), retrieve three vials from each condition.

    • Allow samples to come to room temperature before analysis.

    • Analyze each sample by HPLC using the same method as the T=0 analysis.

  • Data Analysis:

    • Calculate the remaining percentage of this compound at each time point relative to the T=0 concentration.

    • Plot the percentage of this compound remaining versus time for each storage condition.

    • Observe the appearance of new peaks in the chromatogram, which indicate degradation products. Quantify these peaks if standards are available.

Visualizations

Rishitin_Degradation_Pathway This compound This compound (C₁₄H₂₂O₂) m1 This compound-M1 (13-hydroxythis compound) This compound->m1 Hydroxylation (Primary Pathway) other_ox Other Oxidized Products This compound->other_ox Oxidation (Ketone formation, etc.) m2 This compound-M2 m1->m2 Further Metabolism fungal Fungal Metabolism (e.g., B. cinerea) fungal->this compound fungal->m1 fungal->other_ox

Caption: Metabolic degradation pathways of this compound.

Stability_Workflow prep Prepare this compound Solution (e.g., 50 µg/mL) aliquot Aliquot into Vials for Each Storage Condition prep->aliquot t0 Analyze Time=0 Samples (Establish C₀) aliquot->t0 store Store Vials under Test Conditions aliquot->store data Calculate % Remaining & Identify Degradants t0->data cond1 Condition 1 (e.g., 4°C, Dark) store->cond1 cond2 Condition 2 (e.g., 25°C, Dark) store->cond2 cond3 Condition 3 (e.g., 25°C, Light) store->cond3 analyze Analyze at Time Points (t₁, t₂, t₃...) store->analyze analyze->data

Caption: Experimental workflow for a this compound stability study.

Troubleshooting_Tree start Issue: Unexpected Peak in Chromatogram check_mass Check Mass Spec Data (e.g., M+16, M+32) start->check_mass Got MS? check_storage Review Storage History (Temp, Light, Time) start->check_storage conclusion_deg Conclusion: Peak is likely a Degradation Product check_mass->conclusion_deg Mass matches oxidized form compare_std Compare to a Fresh Standard check_storage->compare_std compare_std->conclusion_deg Peak absent in fresh standard conclusion_imp Conclusion: Peak is an impurity from solvent or original material compare_std->conclusion_imp Peak present in fresh standard

Caption: Troubleshooting logic for identifying degradation products.

References

Overcoming challenges in the chemical synthesis of Rishitin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for common challenges encountered during the chemical synthesis of the sesquiterpenoid phytoalexin, Rishitin. It is intended for researchers, chemists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, focusing on the common challenges of reaction yield, stereoselectivity, and purification.

Issue Code: RY-001 - Low Yield in the Key Radical Cyclization Step

  • Q1: My vinyl radical cyclization is resulting in a low yield of the desired bicyclic product. What are the common causes?

    • A1: Low yields in radical cyclizations, particularly those using tributyltin hydride (n-Bu3SnH) and AIBN, are often traced back to several factors:

      • Poor Quality of Reagents: Tributyltin hydride can degrade upon storage, and the radical initiator AIBN (Azobisisobutyronitrile) is sensitive to heat and light. Ensure that n-Bu3SnH is fresh or has been recently purified, and that the AIBN is from a reliable, properly stored source.

      • Presence of Oxygen: Oxygen is a potent radical inhibitor and can terminate the chain reaction prematurely. The reaction mixture must be thoroughly degassed before heating, and the reaction should be maintained under a strictly inert atmosphere (e.g., Argon or Nitrogen).

      • Incorrect Reaction Concentration: Radical cyclizations are unimolecular and must compete with intermolecular side reactions. If the concentration of the radical precursor is too high, intermolecular reactions (e.g., simple reduction of the vinyl halide) can dominate. Running the reaction under high dilution conditions often favors the desired intramolecular cyclization.

      • Insufficient Temperature: AIBN requires a temperature of approximately 80-90 °C for efficient decomposition to generate the initiating radicals. Ensure your reaction is heated to an appropriate temperature (e.g., refluxing benzene (B151609) or toluene) to maintain the radical chain process.[1][2][3]

Issue Code: SC-001 - Poor Diastereoselectivity in the Cyclization

  • Q2: I am observing a mixture of diastereomers after the cyclization step. How can I improve the stereochemical outcome?

    • A2: Achieving high diastereoselectivity is a primary challenge in this compound synthesis. The key vinyl radical cyclization step is known to be highly stereoselective but can be compromised.

      • Transition State Conformation: The stereochemical outcome is dictated by the transition state geometry of the cyclization. The precursor's conformation, influenced by steric bulk and electronic factors, determines which face of the radical attacks the alkene. While the Chen and Marx synthesis reports a favorable 10:1 diastereomeric ratio, deviations suggest issues with the precursor's purity or conformation.

      • Check Precursor Integrity: Ensure the vinyl iodide or bromide precursor is pure and structurally correct. Any impurities or isomeric starting materials will inevitably lead to a mixture of products.

      • Computational Analysis: For persistent issues, semiempirical computational calculations can help predict the lowest energy transition state and rationalize the observed product distribution, as was done in the original successful synthesis.[4]

Issue Code: PU-001 - Difficulty in Final Product Purification

  • Q3: How can I effectively purify the final this compound product from reaction byproducts, especially organotin residues?

    • A3: Purification requires the removal of both organic side products and inorganic reagents.

      • Removing Tin Byproducts: If tributyltin hydride was used, the crude product will be contaminated with tin residues (e.g., tributyltin bromide and hexabutyldistannoxane). A common workup procedure involves partitioning the reaction mixture between acetonitrile (B52724) and hexane (B92381); the polar this compound remains in the acetonitrile layer while the nonpolar tin byproducts are extracted into the hexane. An alternative is to treat the crude mixture with a solution of potassium fluoride (B91410) (KF) in water, which precipitates the tin as insoluble tributyltin fluoride that can be filtered off.

      • Chromatographic Separation: Final purification is typically achieved using silica (B1680970) gel column chromatography. Sesquiterpenoids like this compound are moderately polar. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, is generally effective for separating this compound from less polar impurities. Monitor the fractions carefully using Thin Layer Chromatography (TLC).

      • High-Performance Liquid Chromatography (HPLC): For obtaining highly pure material for analytical or biological assays, reversed-phase HPLC (RP-HPLC) can be employed. A C18 column with a water/acetonitrile or water/methanol gradient is a standard choice for separating sesquiterpenoids.

Comparative Data on Synthetic Strategies

The synthesis of a complex natural product like this compound has been approached via different strategies over several decades. Below is a summary comparing an earlier approach with a more recent, stereoselective route.

ParameterMurai, Masamune, et al. (1970s-80s)Chen & Marx (1997)
Key Strategy Linear synthesis, construction of the carbon skeleton followed by functional group manipulation.Convergent synthesis using chiral pool starting materials.
Starting Materials Not specified in easily accessible reviews, but likely involved building the skeleton from simpler acyclic or monocyclic precursors.(R)-(-)-carvone and D-tartaric acid.[4]
Key Challenge(s) Overall low yield over many steps; control of multiple stereocenters.Low yield in a crucial coupling step; achieving high diastereoselectivity in the final cyclization.[4]
Key Step Outcome Not explicitly quantified in available literature.Vinyl radical cyclization proceeds with a 10:1 diastereomeric ratio .
Overall Yield Generally low, characteristic of early, long linear syntheses of complex targets.Not explicitly stated, but convergent strategies are generally designed to maximize overall yield.
Number of Steps Typically high (15-20+ steps).Not explicitly stated, but likely more efficient than earlier linear approaches.

Detailed Experimental Protocols

The following are representative protocols for key stages in this compound synthesis, based on established chemical methods for these transformations.

Protocol 1: Key Vinyl Radical Cyclization

This protocol describes the crucial stereoselective cyclization step to form the core bicyclic system of this compound, based on standard procedures for such reactions.

  • Precursor Preparation: The cyclization precursor, a vinyl iodide, is synthesized from intermediates derived from (R)-(-)-carvone and D-tartaric acid.

  • Reaction Setup:

    • In a round-bottom flask dried for several hours in an oven and cooled under a stream of argon, dissolve the vinyl iodide precursor (1.0 eq) in anhydrous, degassed benzene to a final concentration of 0.01-0.02 M. High dilution is critical to favor intramolecular cyclization.

    • Add tributyltin hydride (n-Bu3SnH, 1.5 eq) to the solution via syringe.

    • Add a catalytic amount of AIBN (approx. 0.2 eq).

  • Degassing: Bubble argon through the solution for 15-20 minutes to ensure all dissolved oxygen is removed.

  • Reaction Execution:

    • Fit the flask with a reflux condenser under an argon atmosphere.

    • Heat the reaction mixture to reflux (approx. 80 °C) using an oil bath.

    • Monitor the reaction progress by TLC, observing the disappearance of the starting material. The reaction is typically complete within 4-6 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature and concentrate the solvent in vacuo.

    • To remove tin byproducts, dissolve the residue in acetonitrile and wash with hexane (3x). Combine the acetonitrile layers and evaporate the solvent.

    • Purify the resulting crude oil via silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the cyclized product.

Protocol 2: Final Product Purification by HPLC

This protocol outlines a general method for the final purification of synthetic this compound to high purity.

  • Column and Solvents:

    • Column: A preparative or semi-preparative C18 reversed-phase column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Dissolve the crude this compound from column chromatography in a minimal amount of the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile). Filter the sample through a 0.45 µm syringe filter.

  • HPLC Method:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 30% B) for at least 10 column volumes.

    • Inject the sample.

    • Run a linear gradient to elute the compound. A typical gradient might be:

      • 30% to 70% B over 30 minutes.

      • 70% to 100% B over 5 minutes.

      • Hold at 100% B for 5 minutes.

    • Monitor the elution at a suitable wavelength (e.g., 210 nm).

  • Fraction Collection and Processing:

    • Collect fractions corresponding to the major peak.

    • Analyze the purity of each fraction by analytical HPLC.

    • Pool the pure fractions and remove the acetonitrile using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the pure, solid this compound.

Visual Guides and Workflows

General Synthetic Workflow

The following diagram outlines the convergent strategy for the synthesis of (-)-Rishitin.

G A (R)-(-)-Carvone D Bicyclic Core Precursor A->D Multi-step Synthesis B D-Tartaric Acid C Side-Chain Precursor (Vinyl Iodide Moiety) B->C Multi-step Synthesis E Coupling Step (Low Yield) C->E D->E F Cyclization Precursor E->F Formation of Coupled Intermediate G Vinyl Radical Cyclization (High Stereoselectivity) F->G Initiation with n-Bu3SnH / AIBN H (-)-Rishitin G->H 10:1 Diastereomeric Ratio

Convergent synthesis plan for (-)-Rishitin.

Troubleshooting Flowchart for Low Cyclization Yield

This flowchart provides a logical sequence for diagnosing low yields in the vinyl radical cyclization step.

G start Low Yield in Radical Cyclization? check_reagents Are n-Bu3SnH and AIBN fresh? start->check_reagents replace_reagents Replace/purify reagents and repeat reaction. check_reagents->replace_reagents No check_degas Was the reaction thoroughly degassed? check_reagents->check_degas Yes replace_reagents->start improve_degas Improve degassing procedure (e.g., freeze-pump-thaw) and repeat. check_degas->improve_degas No check_conc Is reaction run under high dilution (0.01M)? check_degas->check_conc Yes improve_degas->start adjust_conc Decrease concentration and repeat reaction. check_conc->adjust_conc No check_temp Is reaction temperature correct (~80-90 °C)? check_conc->check_temp Yes adjust_conc->start adjust_temp Ensure proper heating and temperature control. check_temp->adjust_temp No success Yield Improved check_temp->success Yes adjust_temp->start

Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Optimizing Elicitor Concentration for Maximum Rishitin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing elicitor concentration for maximizing Rishitin production in plant tissues, particularly potato tubers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended elicitor for inducing this compound production?

A1: Arachidonic acid (AA) is a well-documented and potent elicitor for inducing the biosynthesis of this compound and other sesquiterpenoid phytoalexins in potato tubers. It is an oomycete-derived microbe-associated molecular pattern (MAMP) that triggers robust defense responses in plants.

Q2: What is the optimal concentration of Arachidonic Acid (AA) for inducing this compound production?

A2: The optimal concentration of AA is a critical parameter that requires careful optimization. The elicitation activity of AA is highly dependent on its concentration. High concentrations (above 10⁻⁵ M) can induce necrosis in plant tissues, which may negatively impact overall this compound yield. Conversely, lower concentrations (between 10⁻⁷ M and 10⁻⁹ M) have been shown to elicit a systemic and prolonged resistance response, which can be beneficial for sustained this compound production. For potato tubers, an effective immunizing concentration has been reported to be around 10⁻⁶ M in the autumn and 10⁻⁹ M in the spring.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific plant material and experimental conditions.

Q3: How does the duration of exposure to the elicitor affect this compound production?

A3: The duration of exposure to the elicitor is another key factor influencing this compound accumulation. The response to AA can be rapid, with increases in the activity of enzymes like 5-lipoxygenase observed within 30 minutes of treatment. Generally, a specific exposure time will yield maximum production, after which the production rate may plateau or even decline. Prolonged exposure, especially at higher concentrations, can be detrimental to cell viability and overall yield. A time-course experiment is recommended to determine the optimal exposure duration.

Q4: How does elicitor concentration impact the viability of the plant cells?

A4: There is an inverse relationship between elicitor concentration and cell viability. High concentrations of elicitors can be toxic to plant cells, leading to a hypersensitive response and cell death. While this response is part of the plant's defense mechanism and is linked to phytoalexin production, excessive cell death will reduce the overall productive biomass. It is essential to find a balance where this compound production is maximized without critically compromising cell viability. The 2,3,5-Triphenyltetrazolium Chloride (TTC) assay can be used to quantify cell viability.[2][3][4]

Data Presentation

Table 1: Dose-Dependent Effect of Arachidonic Acid (AA) on this compound Production and Cell Viability (Illustrative Data)

AA Concentration (µM)This compound Yield (µg/g fresh weight)Cell Viability (%)Observations
0 (Control)< 5> 95Baseline
150 - 15085 - 95Induction of this compound biosynthesis with minimal impact on viability.
10150 - 30070 - 85Significant increase in this compound yield.
50300 - 50050 - 70High this compound yield, but noticeable decrease in cell viability.
100> 50030 - 50Maximum this compound yield may be observed, but with significant cell death.
200< 400< 30Severe necrosis, leading to a decrease in overall this compound production.

Note: The values presented in this table are illustrative and will vary depending on the plant species, tissue type, age, and specific experimental conditions. Optimization is crucial.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Low or no this compound yield after elicitation 1. Suboptimal elicitor concentration. 2. Incorrect timing of elicitor addition. 3. Inappropriate exposure duration. 4. Elicitor degradation or inactivity. 5. Plant material is not responsive.1. Perform a dose-response experiment with a wide range of concentrations. 2. Add the elicitor to healthy, metabolically active tissue. 3. Conduct a time-course experiment to determine the optimal exposure period. 4. Prepare fresh elicitor solutions for each experiment. 5. Ensure the plant material is healthy and not stressed.
High cell death/necrosis 1. Elicitor concentration is too high. 2. Prolonged exposure to the elicitor.1. Reduce the elicitor concentration. 2. Decrease the duration of exposure.
Inconsistent results between experiments 1. Variation in plant material. 2. Inconsistent elicitor preparation. 3. Fluctuations in incubation conditions.1. Use plant material of the same age and from the same batch. 2. Follow a standardized protocol for elicitor preparation. 3. Maintain consistent temperature, light, and humidity for all experiments.
Difficulty in quantifying this compound 1. Inefficient extraction. 2. Degradation of this compound. 3. Issues with HPLC analysis.1. Optimize the extraction solvent and procedure. 2. Minimize exposure to light and high temperatures during extraction. 3. Check HPLC column, mobile phase, and detector settings. Use a this compound standard for calibration.

Experimental Protocols

Preparation of Potato Tuber Discs
  • Select healthy, firm potato tubers (e.g., Solanum tuberosum).

  • Wash the tubers thoroughly with tap water, followed by sterile distilled water.

  • Surface sterilize the tubers by immersing them in 70% (v/v) ethanol (B145695) for 1-2 minutes, followed by a 10-15 minute soak in a 1-2% sodium hypochlorite (B82951) solution with a few drops of Tween 20.

  • Rinse the tubers 3-5 times with sterile distilled water under a laminar flow hood.

  • Cut the tubers into uniform discs of approximately 1 cm in diameter and 0.5 cm in thickness using a sterile cork borer and scalpel.

  • Age the discs by placing them in a sterile, humid environment (e.g., a petri dish with moist filter paper) for 18-24 hours at room temperature. This aging process enhances their responsiveness to elicitors.

Elicitor Treatment
  • Prepare a stock solution of Arachidonic Acid (AA) in a suitable solvent (e.g., ethanol).

  • Prepare a series of working solutions of AA at different concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 200 µM) by diluting the stock solution in sterile distilled water or a minimal salt medium.

  • Place the aged potato discs in sterile petri dishes.

  • Apply a small, uniform volume (e.g., 50-100 µL) of the elicitor solution to the surface of each disc.

  • For the control group, apply the same volume of the solvent used to prepare the elicitor solutions.

  • Incubate the treated discs in a controlled environment (e.g., 25°C, in the dark) for the desired exposure time (e.g., 24, 48, 72 hours).

Extraction of this compound
  • After the incubation period, collect the potato discs and record their fresh weight.

  • Homogenize the tissue in a suitable solvent, such as a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).[5]

  • Filter the homogenate to remove solid debris.

  • Perform a liquid-liquid extraction to separate the organic phase containing this compound. The residue can be extracted with ether.[5]

  • Evaporate the organic solvent under reduced pressure or a gentle stream of nitrogen.

  • Redissolve the dried extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for HPLC analysis.

Quantification of this compound by HPLC
  • Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV or PDA detector.

  • The mobile phase can consist of a gradient of acetonitrile (B52724) and water or methanol and water.

  • Set the detection wavelength to an appropriate value for this compound (e.g., 200-220 nm).

  • Inject a known volume of the redissolved extract into the HPLC system.

  • Prepare a standard curve using a purified this compound standard at various concentrations.

  • Identify and quantify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum to the standard. Calculate the concentration of this compound in the extract based on the standard curve.

Cell Viability Assay (TTC Assay)
  • Prepare a 0.001% solution of 2,3,5-Triphenyltetrazolium Chloride (TTC) in distilled water or a suitable buffer.[2]

  • Take a small, representative sample of the treated plant tissue.

  • Immerse the tissue in the TTC solution and incubate in the dark at room temperature for a defined period (e.g., 5-10 minutes).[2]

  • Viable cells with active mitochondrial dehydrogenases will reduce the colorless TTC to a red formazan (B1609692) precipitate.[3]

  • The intensity of the red color is proportional to the number of viable cells.

  • For a quantitative analysis, the red formazan can be extracted with a solvent like ethanol or ethyl acetate, and the absorbance can be measured spectrophotometrically at approximately 485-520 nm.[2]

  • Calculate the percentage of cell viability relative to the control treatment.

Visualizations

Experimental_Workflow Experimental Workflow for Optimizing Elicitor Concentration cluster_prep 1. Material Preparation cluster_treat 2. Elicitor Treatment cluster_analysis 3. Analysis cluster_optimization 4. Optimization A Select and Wash Potato Tubers B Surface Sterilize A->B C Cut into Discs B->C D Age Discs (18-24h) C->D F Apply Elicitor to Discs D->F E Prepare AA Solutions (Different Concentrations) E->F G Incubate (Time-course) F->G H Extract this compound G->H J Assess Cell Viability (TTC Assay) G->J I Quantify this compound (HPLC) H->I K Analyze Data: This compound Yield vs. AA Conc. Cell Viability vs. AA Conc. I->K J->K L Determine Optimal Elicitor Concentration K->L

Caption: Experimental workflow for optimizing elicitor concentration.

Signaling_Pathway Elicitor-Induced this compound Biosynthesis Pathway cluster_perception 1. Signal Perception cluster_transduction 2. Signal Transduction cluster_biosynthesis 3. Biosynthesis A Arachidonic Acid (Elicitor) B Plant Cell Receptor A->B C Activation of Lipoxygenase (LOX) B->C D Generation of Reactive Oxygen Species (ROS) C->D E Activation of Defense-Related Genes D->E F Upregulation of MEP Pathway Genes E->F G Increased Production of Sesquiterpene Precursors F->G H This compound Biosynthesis G->H

Caption: Elicitor-induced this compound biosynthesis pathway.

References

Troubleshooting low Rishitin yields in potato cell suspension cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low rishitin yields in potato (Solanum tuberosum) cell suspension cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a sesquiterpenoid phytoalexin produced by potato plants. Phytoalexins are antimicrobial compounds that are synthesized by plants in response to pathogen attack or stress. This compound has garnered significant interest for its potential pharmacological activities, including antifungal and nematicidal properties.[1]

Q2: What is a potato cell suspension culture?

A2: A potato cell suspension culture is a system where potato cells are grown in a liquid nutrient medium. This in vitro system allows for the controlled production of plant-derived compounds like this compound, independent of environmental factors that affect whole plants.[2]

Q3: What are the typical yields of this compound in potato cell suspension cultures?

A3: this compound yields can vary significantly depending on the potato cultivar, culture conditions, and elicitation strategy. While specific yields for suspension cultures are not always widely reported and can be highly variable, yields in elicited potato tuber slices can range from 5 to over 100 parts per million (ppm).[3] Achieving high yields in suspension cultures often requires careful optimization of various parameters.

Q4: What are elicitors and why are they necessary for this compound production?

A4: Elicitors are molecules that induce a defense response in plants, leading to the production of secondary metabolites like this compound.[4][5] In cell cultures, the baseline production of this compound is often low. Elicitors, which can be of biological (biotic) or non-biological (abiotic) origin, are used to stimulate the biosynthetic pathways leading to this compound accumulation.[4][5]

Q5: How long does it take to establish a stable potato cell suspension culture?

A5: The process of establishing a stable and fine cell suspension culture from callus can take several months. This involves callus induction from explants, proliferation of friable callus, and subsequent transfer and subculturing in a liquid medium to achieve a homogenous cell suspension.[6][7][8]

Troubleshooting Guides

Issue 1: Low or No this compound Production Despite Elicitation

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Suboptimal Elicitor Concentration The concentration of the elicitor is critical. Too low, and it may not induce a sufficient response; too high, and it can be toxic to the cells. Perform a dose-response experiment with a range of elicitor concentrations to determine the optimal level for your specific cell line.
Incorrect Timing of Elicitation The growth phase of the culture at the time of elicitation significantly impacts secondary metabolite production. It is often more effective to add elicitors during the stationary phase when primary metabolism has slowed, and precursors are available for secondary metabolite synthesis.[5] Monitor the growth curve of your culture and test elicitation at different time points (e.g., mid-log phase, late-log phase, early stationary phase).
Cell Line Viability and Health A healthy and viable cell culture is essential for a robust response to elicitation. Regularly assess cell viability using methods like Evan's blue staining.[9] If viability is low, troubleshoot your basic culture conditions (see Issue 2).
Inappropriate Culture Medium The composition of the culture medium, including nutrient and hormone levels, can influence the production of secondary metabolites. An optimized medium for growth may not be optimal for production. Consider a two-stage culture system where cells are first grown in a growth medium and then transferred to a production medium with a different composition before elicitation.[5]
Degradation of this compound Potato cells can metabolize this compound into other compounds, which can lead to an apparent low yield.[6] Consider analyzing for this compound metabolites in your extracts. You can also experiment with in-situ product removal techniques to continuously remove this compound from the culture medium, preventing its degradation.
Issue 2: Poor Cell Growth or Low Viability

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Contamination (Bacterial, Fungal, Yeast) Contamination can quickly lead to cell death.[10][11] Regularly inspect cultures for signs of contamination such as turbidity, color changes in the medium, or visible microbial colonies.[11] If contamination is suspected, discard the culture and thoroughly decontaminate all equipment.[10][11] Review and reinforce aseptic techniques.
Nutrient Depletion The nutrient medium needs to be replenished regularly. Subculture your cells at appropriate intervals to ensure a continuous supply of nutrients.
Inappropriate Physical Culture Conditions Factors such as agitation speed, light, and temperature can affect cell growth. For potato cell suspension cultures, an agitation speed of around 120 rpm, a 16-hour photoperiod, and a temperature of 25 ± 2°C have been shown to be effective.[6][7][8]
Suboptimal Medium Composition The balance of macronutrients, micronutrients, vitamins, and plant growth regulators in the medium is crucial for cell proliferation. The MS2 medium has been reported to be effective for establishing potato cell suspension cultures.[6][7]
Cell Clumping Excessive cell clumping can limit nutrient and oxygen availability to cells in the center of the aggregates, leading to cell death. Use a more friable callus to initiate the suspension culture and ensure adequate agitation.
Issue 3: Inconsistent this compound Yields Between Batches

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Variability in Inoculum The age, density, and physiological state of the cells used as inoculum can affect the growth and productivity of the new culture. Standardize your subculturing procedure by using a consistent inoculum size and transferring cells at the same point in their growth cycle.
Inconsistent Elicitor Preparation The activity of biotic elicitors can vary between batches. If preparing your own elicitor, standardize the preparation protocol. For commercial elicitors, ensure proper storage and handling.
Fluctuations in Culture Conditions Minor variations in temperature, light intensity, or agitation speed can impact cell metabolism. Ensure that all culture equipment is properly calibrated and maintained.
Genetic Instability of the Cell Line Over prolonged periods of subculturing, cell lines can undergo genetic changes, leading to altered metabolic capabilities. It is advisable to periodically re-initiate cultures from cryopreserved stock.

Quantitative Data Summary

Table 1: Reported this compound Yields in Potato Tissues Under Different Elicitation Conditions

Plant MaterialElicitorElicitor ConcentrationThis compound Yield (µg/g fresh weight)Reference
Potato Tuber SlicesActinomycin D25 µg/mL> 100[3]
Potato Tuber SlicesMercuric AcetateOptimal concentration varies with tissue thickness5 - 20[3]

Note: Data for suspension cultures is limited and highly dependent on the specific cell line and conditions. The data from tuber slices provides a general indication of the potential for this compound production.

Experimental Protocols

Protocol 1: Establishment of Potato Cell Suspension Culture

This protocol is adapted from an efficient method for establishing potato cell suspension cultures.[6][7][8]

1. Callus Induction: a. Obtain explants (e.g., leaf, stem, or tuber sections) from sterile in vitro-grown potato plantlets. b. Culture the explants on a solid callus induction medium. A modified Murashige and Skoog (MS) medium supplemented with 18.09 µM 2,4-Dichlorophenoxyacetic acid (2,4-D) is effective.[6][7] c. Incubate the cultures in the dark at 25 ± 2°C. d. Subculture the developing callus every 15-20 days. Select for friable, fast-growing callus.

2. Initiation of Suspension Culture: a. Transfer approximately 1-2 g of friable callus to a 250 mL Erlenmeyer flask containing 50 mL of liquid MS2 medium supplemented with 18.09 µM 2,4-D.[6][7] b. Place the flasks on an orbital shaker at 120 rpm under a 16-hour photoperiod at 25 ± 2°C.[6][7]

3. Maintenance and Subculturing: a. Subculture the suspension every 7-10 days by transferring a small volume of the cell suspension to fresh liquid medium. The inoculum size should be optimized for your cell line, but a 1:4 or 1:5 dilution is a good starting point. b. To obtain a finer suspension, you can filter the culture through a sterile mesh (e.g., 100-500 µm) during subculturing.[6]

Protocol 2: Elicitation of this compound Production

1. Culture Preparation: a. Grow the potato cell suspension culture as described in Protocol 1. b. Allow the culture to reach the desired growth phase for elicitation (typically late-logarithmic or early stationary phase).

2. Elicitor Preparation: a. Prepare a sterile stock solution of the chosen elicitor (e.g., fungal cell wall extracts, methyl jasmonate, salicylic (B10762653) acid). The solvent should be compatible with the cell culture (e.g., sterile water or ethanol (B145695) in a very small final concentration).

3. Elicitation: a. Add the sterile elicitor solution to the cell suspension culture to achieve the desired final concentration. b. Incubate the elicited culture for a specific period (e.g., 24-72 hours). The optimal incubation time should be determined experimentally.

Protocol 3: Extraction and Quantification of this compound

1. Cell Harvesting: a. Separate the cells from the culture medium by filtration or centrifugation. b. Wash the cells with distilled water to remove any remaining medium. c. Record the fresh weight of the cells.

2. Extraction: a. Homogenize the harvested cells in a suitable solvent. A common method for sesquiterpene extraction is to use a mixture of a polar and a non-polar solvent, such as methanol (B129727) and chloroform, or ethyl acetate. b. Sonicate the mixture to enhance cell lysis and extraction efficiency. c. Centrifuge the homogenate to pellet the cell debris.

3. Sample Preparation for HPLC: a. Collect the supernatant containing the extracted this compound. b. Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator. c. Re-dissolve the dried extract in a known volume of a suitable solvent for HPLC analysis (e.g., methanol or acetonitrile). d. Filter the re-dissolved sample through a 0.22 µm syringe filter before injection into the HPLC system.

4. HPLC Quantification: a. Column: A C18 reversed-phase column is typically used for the separation of sesquiterpenoids. b. Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and water or methanol and water is common. c. Detection: UV detection at a wavelength where this compound absorbs (e.g., around 205 nm). d. Quantification: Prepare a standard curve using a pure this compound standard of known concentrations. The concentration of this compound in the sample can be determined by comparing its peak area to the standard curve.

Visualizations

Rishitin_Biosynthesis_Pathway FPP Farnesyl Diphosphate (FPP) Vetispiradiene Vetispiradiene FPP->Vetispiradiene Vetispiradiene synthase Solavetivone Solavetivone Vetispiradiene->Solavetivone Cytochrome P450 monooxygenases Lubimin Lubimin Solavetivone->Lubimin Series of enzymatic steps This compound This compound Lubimin->this compound Hydroxylation & cyclization

Caption: Simplified this compound biosynthesis pathway in potato.

Troubleshooting_Workflow Start Low this compound Yield Check_Elicitation Step 1: Review Elicitation Protocol Start->Check_Elicitation Optimize_Elicitor Optimize Elicitor Concentration & Timing Check_Elicitation->Optimize_Elicitor Check_Culture_Health Step 2: Assess Culture Health Assess_Viability Check Cell Viability & Look for Contamination Check_Culture_Health->Assess_Viability Check_Medium Step 3: Evaluate Culture Medium Optimize_Medium Test Different Media Compositions Check_Medium->Optimize_Medium Optimize_Elicitor->Check_Culture_Health Assess_Viability->Check_Medium Solution Improved this compound Yield Optimize_Medium->Solution Experimental_Workflow Start Start: Sterile Potato Plantlet Callus_Induction 1. Callus Induction (Solid Medium + 2,4-D) Start->Callus_Induction Suspension_Initiation 2. Suspension Initiation (Liquid Medium + 2,4-D) Callus_Induction->Suspension_Initiation Culture_Maintenance 3. Culture Maintenance (Regular Subculturing) Suspension_Initiation->Culture_Maintenance Elicitation 4. Elicitation (Add Elicitor) Culture_Maintenance->Elicitation Harvesting 5. Harvesting (Separate Cells) Elicitation->Harvesting Extraction 6. Extraction (Solvent Extraction) Harvesting->Extraction Analysis 7. Analysis (HPLC Quantification) Extraction->Analysis End End: this compound Yield Data Analysis->End

References

Technical Support Center: Strategies to Overcome Pathogen Detoxification of Rishitin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to overcome pathogen detoxification of the phytoalexin rishitin. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound detoxification by fungal pathogens?

A1: The primary mechanism of this compound detoxification is through hydroxylation of the isopropenyl group, converting it to 13-hydroxythis compound, also known as this compound-M1.[1][2] This reaction is primarily catalyzed by cytochrome P450 monooxygenases (CYPs).[1][2] This detoxification significantly reduces the antifungal activity of this compound.[1]

Q2: Which fungal pathogens are known to detoxify this compound?

A2: Several fungal pathogens have been shown to detoxify this compound. One of the well-documented examples is Gibberella pulicaris (the causal agent of potato dry rot).[1] Other pathogens, such as Botrytis cinerea and various Fusarium species, are also known to metabolize and detoxify phytoalexins, and it is highly probable they employ similar mechanisms against this compound.

Q3: What are "paldoxins" and how do they relate to overcoming this compound detoxification?

A3: "Paldoxins" are a class of synthetic molecules designed to inhibit a pathogen's detoxification enzymes without having direct antifungal activity themselves. The concept is to disarm the pathogen, making it susceptible to the host plant's natural phytoalexin defenses. For this compound, a paldoxin would be a compound that specifically inhibits the fungal cytochrome P450 enzymes responsible for its hydroxylation.

Q4: What are some potential inhibitors of this compound detoxification?

A4: Given that cytochrome P450 enzymes are the primary catalysts of this compound detoxification, known fungal CYP inhibitors are promising candidates. Azole antifungals such as ketoconazole (B1673606), miconazole, and clotrimazole (B1669251) are well-characterized inhibitors of various fungal cytochrome P450s and could potentially block this compound detoxification.[3][4][5]

Q5: Are the fungal enzymes that detoxify this compound well-characterized?

A5: While the detoxification pathway is known, the specific fungal cytochrome P450 enzymes from key pathogens like Phytophthora infestans and Fusarium solani that are responsible for this compound hydroxylation have not yet been fully characterized and given specific names in the literature. However, research on Botrytis cinerea has implicated an oxidoreductase and a cytochrome P450 gene in this compound oxidation. Much of the detailed enzymatic characterization has been performed on the plant's own this compound detoxification enzyme, SPH (sesquiterpenoid phytoalexins hydroxylase), which is a CYP76 family enzyme.[1][2] Fungal enzymes with similar functions are the targets for overcoming this resistance mechanism.

Troubleshooting Guides

Experiment 1: In Vitro this compound Detoxification Assay
Problem Possible Cause(s) Suggested Solution(s)
No detoxification of this compound observed. 1. Fungal strain does not produce the necessary detoxification enzymes. 2. This compound concentration is too high, leading to fungal death before detoxification can occur. 3. Incubation time is too short.1. Use a fungal strain known to detoxify this compound or a related phytoalexin. 2. Perform a dose-response experiment to determine a sub-lethal concentration of this compound for your fungal strain. 3. Extend the incubation time, taking time points at 24, 48, and 72 hours.
Inconsistent results between replicates. 1. Uneven fungal inoculum. 2. Inaccurate pipetting of this compound stock solution. 3. Variability in the physiological state of the fungus.1. Ensure a homogenous spore or mycelial suspension. Standardize the inoculum concentration using a hemocytometer or by dry weight. 2. Calibrate pipettes regularly. 3. Use fungal cultures from the same growth stage for all replicates.
Degradation of this compound in control samples (no fungus). 1. This compound is unstable in the culture medium. 2. Abiotic conversion of this compound.1. Run a stability control of this compound in the medium over the time course of the experiment. 2. If degradation is observed, consider using a different, more stable medium if possible.
Experiment 2: HPLC/GC-MS Analysis of this compound and Metabolites
Problem Possible Cause(s) Suggested Solution(s)
Low sensitivity or no peak detected for this compound or this compound-M1. 1. Insufficient concentration in the sample. 2. Inefficient extraction from the fungal culture. 3. Degradation of the analytes during sample preparation.1. Concentrate the sample extract using a rotary evaporator or nitrogen stream. 2. Optimize the extraction solvent and procedure. 3. Keep samples on ice and minimize the time between extraction and analysis.
Poor peak shape (tailing, fronting, or broad peaks). 1. Column overload. 2. Active sites on the column interacting with the analytes. 3. Mismatch between sample solvent and mobile phase.1. Dilute the sample or inject a smaller volume. 2. Use a high-purity silica-based column or add a modifier to the mobile phase to reduce silanol (B1196071) interactions. 3. Dissolve the sample in the initial mobile phase.
Ghost peaks appearing in the chromatogram. 1. Carryover from a previous injection. 2. Contamination in the mobile phase or sample vials.1. Implement a robust needle wash program between injections. Run blank injections to confirm carryover. 2. Use high-purity solvents and new sample vials.
Drifting baseline. 1. Column not properly equilibrated. 2. Contamination in the detector.1. Allow sufficient time for the column to equilibrate with the mobile phase before analysis. 2. Flush the detector with a suitable solvent.

Data Summary Tables

Table 1: Antifungal Activity of this compound against Plant Pathogens

Pathogen Assay Concentration (µg/mL) Effect
Phytophthora infestansMycelial Growth50Significant inhibition
Fusarium solaniMycelial Growth100Moderate inhibition
Gibberella pulicarisMycelial Growth75Moderate inhibition
Botrytis cinereaMycelial Growth>100Low to moderate inhibition

Table 2: Comparative Toxicity of this compound and its Metabolite this compound-M1

Compound Pathogen Assay Relative Toxicity
This compoundPhytophthora infestansMycelial GrowthHigh
This compound-M1Phytophthora infestansMycelial GrowthGreatly reduced
This compoundPotato Tuber TissueTissue NecrosisToxic
This compound-M1Potato Tuber TissueTissue NecrosisNon-toxic

Table 3: Potential Inhibitors of Fungal Cytochrome P450 Enzymes

Inhibitor Class Target Enzyme Class Reported IC50/Ki
KetoconazoleAzole AntifungalFungal CYP51 and other CYPs0.011 to 0.045 µM (for human CYP3A4)
MiconazoleAzole AntifungalFungal CYPsPotent inhibitor
ClotrimazoleAzole AntifungalFungal CYPsPotent inhibitor

Note: IC50/Ki values are highly dependent on the specific enzyme and assay conditions. The provided value for ketoconazole is for a human CYP as specific data for fungal this compound-detoxifying enzymes is limited.

Experimental Protocols

Protocol 1: In Vitro this compound Detoxification by Fungal Culture

Objective: To determine the ability of a fungal strain to detoxify this compound in a liquid culture.

Materials:

  • Fungal strain of interest (e.g., Fusarium solani)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • This compound stock solution (in ethanol (B145695) or DMSO)

  • Sterile flasks

  • Shaking incubator

  • Ethyl acetate

  • Rotary evaporator or nitrogen stream

  • GC-MS or HPLC system

Procedure:

  • Inoculum Preparation: Grow the fungal strain on Potato Dextrose Agar (PDA) plates. Aseptically transfer mycelial plugs or spores to a flask containing PDB. Incubate at 25°C with shaking until a sufficient amount of mycelium is obtained.

  • Detoxification Assay:

    • Aseptically transfer a standardized amount of fungal mycelium (e.g., 1 g wet weight) to fresh PDB.

    • Add this compound from the stock solution to a final concentration of 50-100 µg/mL.

    • Include a control flask with this compound but no fungus, and a control flask with fungus but no this compound.

    • Incubate the flasks at 25°C with shaking.

  • Time-Course Sampling: At specified time points (e.g., 0, 12, 24, 48, 72 hours), aseptically remove an aliquot of the culture medium.

  • Extraction:

    • Centrifuge the aliquot to pellet the mycelium.

    • Transfer the supernatant to a new tube.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Pool the organic phases and dry over anhydrous sodium sulfate.

  • Analysis:

    • Evaporate the solvent to dryness and reconstitute the residue in a known volume of a suitable solvent for analysis.

    • Analyze the samples by GC-MS or HPLC to quantify the remaining this compound and the formation of this compound-M1.

Protocol 2: Screening for Inhibitors of this compound Detoxification

Objective: To screen compounds for their ability to inhibit the detoxification of this compound by a fungal strain.

Materials:

  • Fungal strain known to detoxify this compound

  • PDB medium

  • This compound stock solution

  • Test inhibitor stock solutions (e.g., ketoconazole in DMSO)

  • 96-well microplate

  • Microplate reader (optional, for growth measurement)

  • Extraction solvents and analytical system as in Protocol 1

Procedure:

  • Prepare Fungal Inoculum: Prepare a standardized spore or mycelial suspension in PDB.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add fungal inoculum, this compound (e.g., 50 µg/mL), and the test inhibitor at various concentrations.

    • Positive control (detoxification): Add fungal inoculum and this compound.

    • Negative control (no detoxification): Add PDB and this compound.

    • Fungal growth control: Add fungal inoculum and the test inhibitor (without this compound).

    • Solvent control: Add fungal inoculum, this compound, and the solvent used for the inhibitor.

  • Incubation: Incubate the microplate at 25°C for 48-72 hours.

  • Analysis:

    • Optional: Measure fungal growth by reading the optical density at 600 nm.

    • At the end of the incubation, pool the contents of replicate wells.

    • Extract this compound and its metabolites as described in Protocol 1.

    • Analyze by GC-MS or HPLC.

  • Data Interpretation: A potent inhibitor will result in a higher concentration of remaining this compound compared to the positive control, indicating that detoxification has been blocked.

Protocol 3: GC-MS Analysis of this compound and this compound-M1

Objective: To separate and quantify this compound and its hydroxylated metabolite.

Materials:

  • GC-MS system with an autosampler

  • HP-5MS or equivalent capillary column

  • Helium carrier gas

  • Derivatization reagents: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and pyridine (B92270)

Procedure:

  • Sample Derivatization:

    • Evaporate the extracted samples to complete dryness under a gentle stream of nitrogen.

    • Add 20 µL of pyridine and 20 µL of MSTFA to the dried residue.

    • Heat at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Parameters:

    • Injector: Splitless mode, 250°C.

    • Oven Program: Start at 100°C for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Parameters: Electron impact (EI) ionization at 70 eV. Scan range m/z 50-550.

  • Quantification:

    • Generate a standard curve using authentic standards of this compound and, if available, this compound-M1.

    • Identify the compounds based on their retention times and mass spectra.

    • Quantify the compounds by integrating the peak areas of characteristic ions.

Visualizations

Rishitin_Detoxification_Pathway This compound This compound (Antifungal) rishitin_m1 13-hydroxythis compound (this compound-M1) (Reduced Antifungal Activity) This compound->rishitin_m1 Hydroxylation pathogen Fungal Pathogen (e.g., G. pulicaris) enzyme Cytochrome P450 Monooxygenase pathogen->enzyme Produces enzyme->rishitin_m1 inhibitor P450 Inhibitor (e.g., Ketoconazole) inhibitor->enzyme Inhibits

Caption: this compound detoxification pathway and inhibition strategy.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_analysis Analysis cluster_results Results & Interpretation culture 1. Fungal Culture with This compound +/- Inhibitor incubation 2. Incubation (Time-course) culture->incubation extraction 3. Solvent Extraction incubation->extraction derivatization 4. Derivatization (for GC-MS) extraction->derivatization analysis 5. GC-MS or HPLC Analysis derivatization->analysis quantification 6. Quantification of This compound & this compound-M1 analysis->quantification data 7. Data Analysis quantification->data conclusion 8. Determine Detoxification & Inhibition Efficacy data->conclusion

Caption: General experimental workflow for studying this compound detoxification.

References

Technical Support Center: Enhancing Rishitin Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of rishitin in bioassays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my cell culture medium?

This compound is a lipophilic sesquiterpenoid phytoalexin with low aqueous solubility. Precipitation commonly occurs when a concentrated stock solution of this compound, typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into an aqueous-based cell culture medium. This "solvent shock" causes the compound to rapidly fall out of solution. The final concentration of the organic solvent in your medium is also a critical factor; most cell lines can tolerate DMSO concentrations up to 0.5%, but higher levels can be cytotoxic and can also promote precipitation.[1]

Q2: What is the best solvent to dissolve this compound?

For preparing a concentrated stock solution, DMSO is a highly effective solvent for this compound and other poorly water-soluble compounds.[2][3] Ethanol can also be used, but DMSO generally offers higher solubilizing capacity for such molecules.[2] For final dilutions in bioassays, the choice of solvent and its final concentration must be compatible with the experimental system (e.g., cell culture, enzymatic assay).

Q3: I'm observing delayed precipitation of this compound in my experiment after several hours. What could be the cause?

Delayed precipitation can occur if the working concentration of this compound is near its solubility limit in the cell culture medium. Minor fluctuations in temperature, pH, or evaporation within the incubator can lead to the compound slowly coming out of solution. Additionally, this compound may interact with components in the media over time, leading to the formation of insoluble complexes.

Q4: Can I use anything other than organic solvents to improve this compound solubility?

Yes, advanced formulation techniques can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound. One common method is the use of cyclodextrins, which are cyclic oligosaccharides that can encapsulate poorly soluble molecules, thereby increasing their solubility and stability in aqueous solutions.

Troubleshooting Guides

Issue 1: this compound Precipitates Immediately Upon Dilution in Aqueous Media
Possible Cause Troubleshooting Steps
High Final Solvent Concentration Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as low as possible, ideally below 0.5%.[1] Prepare a more concentrated initial stock solution to minimize the volume added to the medium.
Rapid Dilution ("Solvent Shock") Add the this compound stock solution to the pre-warmed cell culture medium dropwise while gently vortexing or swirling the medium. This gradual addition can prevent rapid precipitation.
Concentration Exceeds Solubility Limit The desired final concentration of this compound may be too high for the aqueous medium. Perform a dose-response experiment to determine the maximum soluble concentration of this compound in your specific medium and under your experimental conditions.
Issue 2: Preparing a Stable this compound Stock Solution
Possible Cause Troubleshooting Steps
Incomplete Initial Dissolution Ensure the this compound powder is completely dissolved in the organic solvent. Use a vortex mixer and, if necessary, gently warm the solution in a 37°C water bath or use brief sonication to aid dissolution. Visually inspect the solution for any remaining particulate matter.
Improper Storage Store concentrated stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Protect the solutions from light by using amber vials.[4]
Solvent Purity Use anhydrous, high-purity solvents (e.g., DMSO) to prepare stock solutions, as water content can affect the solubility and stability of the compound.

Data Presentation: Solubility of this compound in Common Solvents

Solvent Expected Solubility Range Notes
DMSO High (e.g., >10 mg/mL)Recommended for preparing high-concentration stock solutions.[2]
Ethanol Moderate to HighCan be used as a solvent for stock solutions.[5][6]
Methanol ModerateAnother potential solvent for stock solutions.[4]
Water Very LowThis compound is poorly soluble in aqueous solutions.
Cell Culture Media (e.g., DMEM with 10% FBS) Low (µM range)Solubility is limited and dependent on media composition and final solvent concentration.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 222.32 g/mol )[7]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing this compound: Accurately weigh out 2.22 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Adding DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution: Vortex the mixture thoroughly until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C to aid dissolution.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected vials and store at -20°C or -80°C.

Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed sterile cell culture medium

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock.

  • Serial Dilution (Recommended):

    • To avoid precipitation, perform a serial dilution. First, create an intermediate dilution (e.g., 100 µM) by adding 1 µL of the 10 mM stock to 99 µL of pre-warmed medium.

    • Then, add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium to achieve the final 10 µM concentration.

  • Direct Dilution (Use with Caution):

    • While vortexing the pre-warmed medium, slowly add the calculated volume of the this compound stock solution dropwise.

  • Final DMSO Concentration: Ensure the final DMSO concentration in the working solution is below the cytotoxic level for your cells (typically <0.5%).

  • Use Immediately: Use the freshly prepared working solution for your bioassay without delay to minimize the risk of precipitation.

Mandatory Visualizations

Experimental Workflow for this compound Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Warm to Dissolve dissolve->vortex aliquot Aliquot and Store at -80°C vortex->aliquot thaw Thaw Stock Aliquot aliquot->thaw For Experiment dilute Serially Dilute in Pre-warmed Medium thaw->dilute vortex_gently Mix Gently dilute->vortex_gently use Use Immediately in Bioassay vortex_gently->use

Caption: Workflow for preparing this compound stock and working solutions.

This compound's Potential Effect on the Intrinsic Apoptosis Signaling Pathway

As a phytoalexin, this compound may induce apoptosis in cancer cells. The following diagram illustrates the intrinsic apoptosis pathway, a common target for such bioactive compounds.

G This compound This compound stress Cellular Stress This compound->stress bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Inhibits bax_bak Bax/Bak (Pro-apoptotic) stress->bax_bak bcl2->bax_bak Inhibits mito Mitochondrion bax_bak->mito Activates cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome cas9 Caspase-9 (Initiator) apoptosome->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis

References

Minimizing interference in HPLC quantification of Rishitin from crude extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference during the High-Performance Liquid Chromatography (HPLC) quantification of Rishitin from crude plant extracts, particularly from potato tubers.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference when quantifying this compound in crude potato extracts?

A1: Crude potato extracts are complex matrices containing numerous compounds that can interfere with this compound quantification.[1] The most common interfering substances include:

  • Other Sesquiterpenoids: Potatoes produce a range of sesquiterpenoid phytoalexins with similar chemical structures to this compound, such as Lubimin and Solavetivone.[1] These compounds often co-elute with this compound, leading to inaccurate quantification.

  • Lipids and Waxes: These non-polar compounds can be co-extracted with this compound, especially when using organic solvents. They can contaminate the HPLC column, leading to peak broadening and loss of resolution.

  • Pigments: Chlorophylls and carotenoids, if present, can interfere with UV detection.

  • Sugars and Polysaccharides: High concentrations of these polar compounds can affect sample viscosity and injection accuracy, and may also contribute to matrix effects.[2]

  • Phenolic Compounds: Potatoes contain various phenolic compounds that can also be co-extracted and may interfere with the analysis.[3]

Q2: My this compound peak is showing significant tailing. What could be the cause?

A2: Peak tailing for this compound can be caused by several factors:

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

  • Secondary Interactions: this compound has hydroxyl groups that can interact with active sites on the silica (B1680970) backbone of the column. Adding a small amount of a competing acid, like formic acid or trifluoroacetic acid, to the mobile phase can help to reduce these interactions and improve peak shape.

  • Column Contamination: Contaminants from previous injections or inadequately cleaned samples can build up on the column, leading to poor peak shape. Flushing the column with a strong solvent may help.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of analytes. While this compound is not strongly ionizable, ensuring a consistent and appropriate pH can improve peak symmetry.

Q3: I am observing co-elution of my this compound peak with an unknown peak. How can I resolve this?

A3: Resolving co-eluting peaks is a common challenge in the analysis of complex mixtures.[4] Here are some strategies to improve resolution:

  • Optimize the Mobile Phase Gradient: A slower, shallower gradient can significantly improve the separation of closely eluting compounds.

  • Change the Organic Modifier: Switching from acetonitrile (B52724) to methanol (B129727), or vice versa, can alter the selectivity of the separation due to different solvent properties.

  • Adjust Mobile Phase pH: Modifying the pH of the aqueous phase can influence the retention of interfering compounds, potentially resolving them from the this compound peak.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, using a column with a different chemistry (e.g., a phenyl-hexyl or cyano phase) can provide a different selectivity and potentially resolve the co-eluting peaks.

  • Lower the Flow Rate: This can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.

Q4: My signal intensity for this compound is very low. How can I improve sensitivity?

A4: Low signal intensity can be due to a number of factors:

  • Low Concentration in the Extract: this compound may be present at low concentrations in your sample. Consider using a sample concentration step, such as solid-phase extraction (SPE), to enrich for this compound.

  • Ion Suppression due to Matrix Effects: Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer (if using LC-MS).[5][6] Improving sample cleanup is the most effective way to mitigate this.

  • Suboptimal Detector Wavelength: If using a UV detector, ensure you are monitoring at a wavelength where this compound has sufficient absorbance. While this compound lacks a strong chromophore, detection at lower wavelengths (around 200-215 nm) is common for terpenes.[7]

  • Injection Volume: A larger injection volume can increase the signal, but be cautious of overloading the column, which can lead to peak distortion.

Troubleshooting Guides

Problem: Poor Peak Resolution and Co-elution
Possible Cause Troubleshooting Steps
Inadequate Chromatographic Separation 1. Optimize Gradient: Decrease the ramp rate of the organic solvent. 2. Change Solvent Selectivity: Switch the organic modifier (e.g., from acetonitrile to methanol). 3. Adjust Temperature: Lowering the column temperature can sometimes improve the separation of structurally similar compounds.
Complex Sample Matrix 1. Improve Sample Cleanup: Implement a Solid Phase Extraction (SPE) step to remove interfering compounds. 2. Liquid-Liquid Extraction (LLE): Use LLE to partition this compound into a solvent that leaves behind more polar or non-polar interferences.[8]
Inappropriate Column Choice 1. Try a Different Stationary Phase: If using a C18 column, consider a phenyl-hexyl or embedded polar group (EPG) column for alternative selectivity.
Problem: High Background Noise or Ghost Peaks
Possible Cause Troubleshooting Steps
Contaminated Mobile Phase 1. Use High-Purity Solvents: Ensure you are using HPLC-grade solvents and fresh, high-purity water. 2. Filter Mobile Phase: Filter all mobile phases before use.
Contaminated HPLC System 1. Flush the System: Flush the entire HPLC system, including the injector and detector, with a strong solvent like isopropanol.
Carryover from Previous Injections 1. Run Blank Injections: Inject a blank solvent after each sample to check for carryover. 2. Optimize Needle Wash: Ensure the autosampler needle wash is effective.

Experimental Protocols

Protocol 1: Extraction of this compound from Potato Tuber Tissue

This protocol provides a general guideline for extracting this compound. Optimization may be required based on the specific tissue and experimental goals.

  • Sample Preparation:

    • Harvest and immediately freeze fresh potato tuber tissue in liquid nitrogen to halt metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Solvent Extraction:

    • Weigh the powdered tissue and transfer it to a suitable tube.

    • Add an extraction solvent such as an 85:15 (v/v) mixture of hexane (B92381) and ethyl acetate (B1210297) at a ratio of 50:1 (mg tissue: µL solvent).[7][9]

    • Vortex thoroughly and shake on a rocking shaker for at least 3-4 hours at room temperature.

  • Centrifugation and Supernatant Collection:

    • Centrifuge the extract at high speed (e.g., 10,000 x g) for 10 minutes to pellet the solid debris.

    • Carefully transfer the supernatant to a clean tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the solvent from the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a solvent compatible with the initial mobile phase of your HPLC method (e.g., 50:50 acetonitrile:water).

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

This protocol is an optional but highly recommended step to remove interfering compounds before HPLC analysis.

  • Cartridge Selection and Conditioning:

    • Select a C18 SPE cartridge.

    • Condition the cartridge by sequentially passing methanol followed by deionized water through it, according to the manufacturer's instructions.

  • Sample Loading:

    • Load the reconstituted crude extract onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., 10% methanol in water) to remove polar interferences. Discard the eluate.

  • Elution:

    • Elute the this compound and other less polar compounds with a stronger organic solvent (e.g., methanol or acetonitrile). Collect the eluate.

  • Final Preparation:

    • Evaporate the solvent from the eluate under a gentle stream of nitrogen.

    • Reconstitute the purified extract in the initial mobile phase for HPLC analysis.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before transferring it to an HPLC vial.

Protocol 3: Suggested HPLC Method for this compound Quantification

This is a starting point for method development. Optimization will be necessary to achieve the desired separation and sensitivity.

  • HPLC System: A standard HPLC system with a UV or Mass Spectrometry (MS) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-25 min: 50% B

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector:

    • UV: 210 nm.

    • MS: Electrospray ionization (ESI) in positive ion mode, monitoring for the appropriate m/z for this compound.

Data Presentation

Table 1: Illustrative Comparison of this compound Quantification with and without Sample Cleanup

Sample Preparation MethodPeak Purity (by DAD)Signal-to-Noise RatioObserved this compound Concentration (µg/g)
Crude Extract0.85 (Indicates co-elution)15125.3
SPE Cleanup0.99 (Indicates pure peak)8598.7

Table 2: Effect of Mobile Phase Modifier on this compound Peak Shape

Mobile Phase BAsymmetry FactorTheoretical Plates
Acetonitrile1.8 (Tailing)8,500
Acetonitrile with 0.1% Formic Acid1.1 (Symmetrical)15,200

Visualizations

experimental_workflow cluster_extraction Sample Extraction cluster_cleanup Optional Sample Cleanup cluster_analysis HPLC Analysis start Potato Tuber Tissue freeze Freeze in Liquid N2 start->freeze grind Grind to Fine Powder freeze->grind extract Solvent Extraction (Hexane:Ethyl Acetate) grind->extract centrifuge Centrifuge extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate1 Evaporate Solvent supernatant->evaporate1 reconstitute1 Reconstitute in Acetonitrile/Water evaporate1->reconstitute1 crude_extract Crude Extract for HPLC reconstitute1->crude_extract spe Solid-Phase Extraction (SPE) on C18 Cartridge reconstitute1->spe Proceed to Cleanup hplc HPLC System crude_extract->hplc Direct Injection load Load Crude Extract spe->load wash Wash with 10% MeOH load->wash elute Elute with 100% MeOH wash->elute evaporate2 Evaporate Solvent elute->evaporate2 reconstitute2 Reconstitute in Mobile Phase evaporate2->reconstitute2 filter Filter (0.22 µm) reconstitute2->filter clean_sample Clean Sample for HPLC filter->clean_sample clean_sample->hplc Injection data Data Acquisition & Quantification hplc->data

Caption: Experimental workflow for this compound extraction, cleanup, and HPLC analysis.

troubleshooting_logic cluster_sample Sample Preparation Issues cluster_hplc HPLC Method Issues start Poor this compound Peak (Tailing, Broadening, Co-elution) matrix Complex Matrix? start->matrix cleanup Implement/Optimize SPE Cleanup matrix->cleanup Yes concentrated Sample too Concentrated? matrix->concentrated No dilute Dilute Sample concentrated->dilute Yes gradient Is Gradient Optimized? concentrated->gradient No slow_gradient Decrease Gradient Ramp gradient->slow_gradient No mobile_phase Mobile Phase Selectivity? gradient->mobile_phase Yes change_solvent Switch Organic Modifier (ACN <=> MeOH) mobile_phase->change_solvent Poor column_issue Column Contamination? mobile_phase->column_issue Good flush_column Flush Column with Strong Solvent column_issue->flush_column Yes

Caption: Troubleshooting logic for poor this compound peak shape in HPLC.

References

Addressing the instability of Rishitin in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the instability of Rishitin during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a sesquiterpenoid phytoalexin produced by plants in the Solanum family, such as potatoes and tomatoes, in response to pathogen attack.[1] Its instability during long-term storage can lead to degradation, resulting in reduced biological activity and inconsistent experimental outcomes.

Q2: What are the primary factors that affect this compound stability?

The stability of sesquiterpenoids like this compound is influenced by several factors, including temperature, light, pH, oxygen, and the choice of solvent.[2][3] Exposure to elevated temperatures, light, and oxygen can accelerate degradation through oxidation.[2] Additionally, this compound's stability can be pH-dependent, with potential instability at neutral to alkaline pH.

Q3: How should I store purified this compound for long-term use?

For long-term storage, solid this compound should be kept in a tightly sealed, airtight container, protected from light (e.g., in an amber vial), and stored at low temperatures, ideally -20°C or -80°C.[2][4][5]

Q4: What is the recommended solvent for preparing this compound stock solutions?

For biological assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of sesquiterpenoids.[2] It is advisable to prepare fresh solutions for experiments when possible. While ethanol (B145695) has been used for short-term handling, some sesquiterpenoids can react with alcoholic solvents over time.[4]

Q5: How can I minimize degradation of this compound solutions during storage?

To minimize degradation of this compound stock solutions, it is recommended to:

  • Store them at -20°C or -80°C.[2][4][5]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]

  • Protect solutions from light by using amber vials or wrapping containers in foil.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected bioactivity in experiments. Degradation of this compound due to improper storage.- Review your storage conditions. Ensure the compound is stored at -20°C or -80°C, protected from light. - Prepare fresh stock solutions from solid this compound. - For solutions, use aliquots to avoid multiple freeze-thaw cycles.[2]
Precipitation of this compound in working solution. Poor solubility in the aqueous experimental medium.- Prepare a high-concentration primary stock solution in a suitable organic solvent like DMSO. - When preparing the working solution, add the stock solution to the aqueous medium slowly while vortexing. - Ensure the final concentration of the organic solvent is minimal (typically < 0.5% v/v) to avoid affecting the biological system.[3]
Decline in this compound activity in a multi-day experiment. Instability of this compound in the experimental medium at physiological temperatures (e.g., 37°C).- Perform a stability study of this compound in your specific cell culture or assay medium under experimental conditions to determine its half-life. - For longer experiments, consider replenishing the medium with freshly diluted this compound at regular intervals based on its stability profile.[3]
Appearance of unknown peaks in analytical chromatography (e.g., HPLC). Degradation of this compound into other products.- Characterize the degradation products if possible. Common degradation pathways for sesquiterpenoids involve oxidation and hydroxylation.[6][7][8] - Review storage and handling procedures to identify potential exposure to light, oxygen, or inappropriate temperatures.

Data Presentation

Table 1: Factors Influencing the Stability of Sesquiterpenoids (as a proxy for this compound)

Factor Effect on Stability Recommendation
Temperature Higher temperatures accelerate degradation.[2]Store solid compound and solutions at -20°C or -80°C.[2][5]
Light Exposure to light can cause photodegradation.[2]Store in amber vials or protect from light with foil.[2]
Oxygen Can lead to oxidative degradation.[2]Store in airtight containers. Consider flushing with an inert gas (e.g., argon or nitrogen) for highly sensitive applications.
pH Potential for instability at neutral to alkaline pH.[4]Maintain a slightly acidic pH for aqueous solutions if compatible with the experimental design. Buffer solutions accordingly.
Solvent Alcoholic solvents may form adducts over time.[4]Use DMSO for stock solutions. Prepare fresh dilutions for experiments.[2]
Freeze-Thaw Cycles Repeated cycles can degrade the compound in solution.Aliquot stock solutions into single-use volumes.[2]

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound for use in biological experiments.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Methodology:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired high-concentration stock (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming or sonication can be used if necessary, provided the compound is known to be heat-stable.

  • Aliquoting: Dispense the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to one month).[3]

Protocol 2: Assessment of this compound Stability in Experimental Medium

Objective: To determine the stability of this compound in a specific aqueous medium under experimental conditions.

Materials:

  • This compound stock solution (in DMSO)

  • Experimental medium (e.g., cell culture medium, assay buffer)

  • Incubator set to the experimental temperature (e.g., 37°C)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Sterile tubes for sample collection

Methodology:

  • Preparation: Prepare a solution of this compound in the experimental medium at the final working concentration. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the solutions under standard experimental conditions (e.g., 37°C, 5% CO₂).

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the solutions.

  • Sample Storage: Immediately store the collected samples at -80°C to prevent further degradation until analysis.[3]

  • Analysis: Analyze the concentration of this compound in each sample using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradation products.

  • Data Interpretation: Plot the concentration of this compound versus time to determine its degradation kinetics and half-life in the experimental medium.

Visualizations

Rishitin_Storage_Workflow cluster_preparation Stock Solution Preparation cluster_storage Storage Conditions cluster_usage Experimental Use weigh Weigh Solid this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot into single-use vials dissolve->aliquot long_term Long-Term -80°C aliquot->long_term > 1 month short_term Short-Term -20°C aliquot->short_term < 1 month thaw Thaw a single aliquot long_term->thaw short_term->thaw dilute Dilute in experimental medium thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Workflow for this compound preparation and storage.

Rishitin_Degradation_Pathway cluster_factors Degradation Factors This compound This compound (C14H22O2) Degradation Degradation Products (Reduced Activity) This compound->Degradation Oxidation/ Hydroxylation Temp High Temperature Temp->this compound Light Light Exposure Light->this compound Oxygen Oxygen Oxygen->this compound pH Neutral/Alkaline pH pH->this compound

Caption: Factors leading to this compound degradation.

Troubleshooting_Logic start Inconsistent Experimental Results? check_storage Check Storage Conditions (-20°C/-80°C, dark, airtight) start->check_storage Yes check_solution Check Stock Solution (age, freeze-thaw cycles) check_storage->check_solution check_medium Assess Stability in Experimental Medium check_solution->check_medium prepare_fresh Prepare Fresh Stock Solution check_medium->prepare_fresh If degradation is suspected modify_protocol Modify Protocol (e.g., replenish compound) check_medium->modify_protocol If unstable in medium aliquot_new Aliquot New Stock Solution prepare_fresh->aliquot_new

Caption: Troubleshooting logic for this compound instability.

References

Selection of appropriate solvents for Rishitin extraction to avoid degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of solvents for Rishitin extraction to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

This compound is a sesquiterpenoid phytoalexin, an antimicrobial compound produced by plants from the Solanum family, such as potatoes and tomatoes, in response to stress or pathogen attack.[1] The primary challenge in its extraction is its susceptibility to degradation, particularly through oxidation, which can be influenced by the choice of solvent and extraction conditions.[2][3]

Q2: What are the main degradation pathways for this compound during extraction?

This compound degradation primarily occurs through oxidative pathways. These can involve hydroxylation at various carbon positions (C7 or C12), the formation of a ketone group at C5, or dihydroxylation at the 10,11-olefin.[3] These modifications result in metabolites with reduced biological activity.[3] Exposure to light, high temperatures, and the presence of oxidative enzymes from the plant matrix can accelerate this degradation.

Q3: Which solvents are commonly used for this compound extraction?

The choice of solvent will impact the yield and purity of the extracted this compound.

Q4: How does solvent polarity affect this compound extraction and stability?

The polarity of the solvent is a critical factor. Polar solvents like methanol and ethanol are generally effective in extracting polar phytochemicals.[5] Since this compound is a polyol, it possesses polar hydroxyl groups, making polar solvents a suitable choice.[6] However, the co-extraction of other polar compounds, including oxidative enzymes, can be a concern. Less polar solvents might offer higher selectivity but could result in lower yields. The optimal approach often involves a solvent system that balances yield and purity while minimizing degradation.

Q5: Are there any recommended strategies to prevent this compound degradation during extraction?

Yes, several strategies can be employed to minimize degradation:

  • Low-Temperature Extraction: Performing the extraction at room temperature or below can significantly reduce the rate of degradation reactions.[7]

  • Protection from Light: Conducting the extraction in the dark or using amber-colored glassware can prevent light-induced degradation.

  • Use of Antioxidants: Adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent can help quench reactive oxygen species and inhibit oxidative enzymes.

  • Inert Atmosphere: Purging the extraction vessel with an inert gas like nitrogen or argon can displace oxygen and minimize oxidation.

  • Rapid Processing: Minimizing the time between sample harvesting, grinding, and extraction can reduce the action of endogenous enzymes.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low this compound Yield Inappropriate solvent polarity: The solvent may not be optimal for solubilizing this compound.Test a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, and mixtures thereof) to find the most effective one.
Incomplete extraction: Insufficient extraction time or solvent-to-sample ratio.Increase the extraction time and/or the volume of solvent used. Perform multiple extraction cycles on the plant material.
Degradation during extraction: High temperatures or exposure to light and oxygen are causing this compound to break down.Employ low-temperature extraction methods, protect the setup from light, and consider extracting under an inert atmosphere.[7][8]
Presence of Impurities in the Extract Low solvent selectivity: The solvent is co-extracting a wide range of other compounds.Consider using a solvent with a different polarity or perform a sequential extraction with solvents of increasing polarity. A pre-extraction with a non-polar solvent like hexane (B92381) can remove lipids and chlorophyll (B73375).
Co-extraction of pigments: Chlorophyll and other pigments are present in the final extract.A pre-wash of the plant material with a non-polar solvent can be effective. Further purification using column chromatography may be necessary.
Brownish or Dark-Colored Extract Oxidation of phenolic compounds: Phenols in the plant material are oxidizing and polymerizing.Add antioxidants like ascorbic acid to the extraction solvent. Work quickly and at low temperatures to minimize enzymatic oxidation.
Loss of Biological Activity Degradation of this compound: The active compound has been chemically altered.Review the entire extraction and workup procedure to identify potential causes of degradation (temperature, pH, light, oxygen exposure). Use milder extraction conditions.

Data Presentation

Table 1: Comparison of Solvents for Phytochemical Extraction (General)

While specific quantitative data for this compound is limited, this table provides a general comparison of solvents commonly used for extracting polar to semi-polar plant secondary metabolites.

Solvent Polarity Index Boiling Point (°C) Advantages Disadvantages
Methanol 5.164.7High solubility for a wide range of polar compounds.Toxic; can extract water-soluble impurities.
Ethanol 4.378.4Less toxic than methanol; effective for many phytochemicals.Can also extract chlorophyll and other pigments.
Acetone 5.156.0Good solvent for moderately polar compounds; miscible with water.Can be reactive; may extract unwanted compounds.
Ethyl Acetate 4.477.1Good for extracting semi-polar compounds; relatively low toxicity.Lower efficiency for highly polar compounds.
Chloroform 4.161.2Effective for a range of compounds.Toxic and environmentally hazardous.
Diethyl Ether 2.834.6Good for less polar compounds; easy to evaporate.Highly flammable; can form explosive peroxides.

Experimental Protocols

Protocol 1: Cold Maceration for this compound Extraction

This protocol is designed to minimize thermal degradation of this compound.

  • Sample Preparation: Use fresh or freeze-dried plant material (e.g., potato tubers challenged with a pathogen to induce this compound production). Grind the material to a fine powder, preferably under liquid nitrogen to inhibit enzymatic activity.

  • Extraction:

    • Weigh the powdered plant material and place it in an amber-colored flask.

    • Add a suitable solvent (e.g., 80% methanol or 80% ethanol) at a 1:10 solid-to-solvent ratio (w/v).

    • Add an antioxidant like ascorbic acid to the solvent at a concentration of 0.1% (w/v).

    • Seal the flask and macerate on a shaker at room temperature (20-25°C) for 24-48 hours, protected from light.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to remove solid plant material.

    • Repeat the extraction of the residue two more times with fresh solvent to ensure complete extraction.

    • Pool the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 40°C.

  • Storage: Store the crude extract at -20°C in an airtight, amber vial to prevent degradation.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This method uses ultrasonic waves to enhance extraction efficiency at lower temperatures and shorter times.

  • Sample Preparation: Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Place the powdered plant material in an extraction vessel.

    • Add the chosen solvent (e.g., ethanol) containing 0.1% ascorbic acid.

    • Place the vessel in an ultrasonic bath.

    • Perform sonication for 30-60 minutes at a controlled temperature (e.g., 25°C).

  • Filtration and Concentration: Follow the steps outlined in Protocol 1.

  • Storage: Store the crude extract as described in Protocol 1.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis & Storage Plant_Material Plant Material (e.g., Potato Tubers) Grinding Grinding (Cryogenic optional) Plant_Material->Grinding Solvent_Addition Solvent Addition (+ Antioxidant) Grinding->Solvent_Addition Extraction_Method Extraction (Maceration or UAE) Solvent_Addition->Extraction_Method Filtration Filtration Extraction_Method->Filtration Concentration Solvent Evaporation (<40°C) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Analysis Quantification & Purity (e.g., HPLC) Crude_Extract->Analysis Storage Storage (-20°C, Dark) Crude_Extract->Storage

Caption: Workflow for this compound extraction with steps to minimize degradation.

Degradation_Avoidance cluster_factors Degradation Factors cluster_solutions Mitigation Strategies This compound This compound High_Temp High Temperature This compound->High_Temp Light Light Exposure This compound->Light Oxygen Oxygen This compound->Oxygen Enzymes Oxidative Enzymes This compound->Enzymes Low_Temp_Extraction Low-Temperature Extraction High_Temp->Low_Temp_Extraction Dark_Conditions Amber Glassware/ Dark Room Light->Dark_Conditions Inert_Atmosphere Inert Gas (N2, Ar) Oxygen->Inert_Atmosphere Antioxidants Antioxidants (e.g., Ascorbic Acid) Enzymes->Antioxidants Rapid_Processing Rapid Processing Enzymes->Rapid_Processing

References

Technical Support Center: Optimization of GC-MS Parameters for Sensitive Detection of Rishitin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the sensitive detection of Rishitin.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: this compound is a polar sesquiterpenoid alcohol. Direct analysis by GC-MS can be challenging due to its low volatility and potential for thermal degradation in the hot injector port. Derivatization, typically a two-step process of methoximation followed by silylation, is crucial to increase its volatility and thermal stability. This process replaces the active hydrogen atoms on the hydroxyl groups with less polar and more stable trimethylsilyl (B98337) (TMS) groups, resulting in improved chromatographic peak shape, better resolution, and increased sensitivity.[1][2][3][4]

Q2: What type of GC column is most suitable for this compound analysis?

A2: A non-polar or semi-polar capillary column is generally recommended for the analysis of sesquiterpenoids like this compound.[5] Columns with a 5% phenyl methyl siloxane stationary phase (e.g., DB-5ms, HP-5ms) are a common and effective choice.[6] These columns provide good separation of a wide range of compounds and are robust for routine analysis. For complex matrices, a higher film thickness can increase retention and resolution of volatile compounds.[5]

Q3: How can I improve the sensitivity of my GC-MS method for trace-level detection of this compound?

A3: To enhance sensitivity, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is highly recommended.[7][8] Instead of scanning a wide mass range, SIM mode focuses on specific, characteristic ions of the derivatized this compound, which significantly increases the signal-to-noise ratio.[7][8] Additionally, optimizing the injection volume, using a splitless injection, and ensuring a leak-free system can further improve sensitivity.[9][10] Proper sample preparation to concentrate the analyte and remove interfering matrix components is also critical.[11]

Q4: What are the expected mass-to-charge ratios (m/z) for TMS-derivatized this compound in SIM mode?

Q5: What is a suitable internal standard for the quantitative analysis of this compound?

A5: An ideal internal standard should be a compound that is chemically similar to this compound but not present in the sample. For sesquiterpenoid analysis, other structurally related and stable sesquiterpenes or a deuterated analog of this compound, if available, would be excellent choices. The internal standard should also be amenable to the same derivatization procedure.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound.

Problem Potential Cause Recommended Solution
No Peak or Very Small Peak for this compound Incomplete Derivatization: this compound's hydroxyl groups may not have fully reacted.- Ensure reagents (e.g., MSTFA, methoxyamine hydrochloride) are fresh and not exposed to moisture.[1][2] - Optimize reaction time and temperature for both methoximation and silylation steps. A typical starting point is 90 minutes at 37°C for methoximation and 30 minutes at 37°C for silylation.[1] - Ensure the sample is completely dry before adding derivatization reagents.[1]
Injector Discrimination: The injector temperature may be too low for complete volatilization or too high, causing thermal degradation.- Optimize the injector temperature. A starting point is typically 250 °C for sesquiterpenoids.[12] Perform a temperature study to find the optimal balance between volatilization and degradation.
Active Sites in the System: The analyte may be adsorbing to active sites in the injector liner, column, or transfer line.- Use a deactivated injector liner.[5] - Condition the GC column according to the manufacturer's instructions. - Trim the first few centimeters of the column to remove accumulated non-volatile residues.[9]
Peak Tailing Active Sites in the System: Polar hydroxyl groups of underivatized or partially derivatized this compound can interact with active sites.- Improve derivatization efficiency (see above). - Use a high-quality, deactivated GC column and injector liner.[5][9] - Perform regular maintenance, including cleaning the injector port and replacing septa and liners.[13][14]
Improper Column Installation: Dead volume can be created if the column is not installed correctly in the injector or detector.- Ensure the column is cut cleanly and installed at the correct depth as specified by the instrument manufacturer.[9]
Suboptimal Flow Rate: The carrier gas flow rate may not be optimal for the column dimensions.- Optimize the carrier gas flow rate to achieve the best peak shape and resolution.
Poor Resolution/Co-elution with Matrix Components Suboptimal Temperature Program: The oven temperature program may not be providing sufficient separation.- Lower the initial oven temperature to improve focusing of early eluting peaks.[5] - Decrease the temperature ramp rate to enhance separation.[5] - Introduce isothermal holds at temperatures where critical separations are needed.[5]
Inappropriate GC Column: The column stationary phase may not be selective enough for the separation.- Consider a column with a different stationary phase chemistry. A more polar column could provide different selectivity.
Matrix Interference: Complex sample matrices can lead to co-eluting compounds.- Improve sample preparation to remove interfering matrix components. Techniques like Solid Phase Extraction (SPE) or QuEChERS can be effective.[11][15][16]
Low Sensitivity/Poor Signal-to-Noise Suboptimal MS Parameters: The mass spectrometer settings may not be optimized for this compound detection.- Operate the MS in Selected Ion Monitoring (SIM) mode.[7][8] - Perform an MS tune to ensure optimal instrument performance.[13] - Optimize the ion source temperature and electron energy.
Leaks in the System: Air leaks can increase background noise and decrease sensitivity.- Perform a leak check of the entire GC-MS system, including all fittings and the septum.[9][13]
Contaminated Carrier Gas: Impurities in the carrier gas can lead to high background noise.- Use high-purity carrier gas and install appropriate gas purifiers.[17]

Experimental Protocols

Protocol 1: Sample Extraction from Plant Tissue (Potato Tuber)

This protocol is a general guideline and may require optimization based on the specific plant matrix.

  • Homogenization: Weigh approximately 1 gram of fresh potato tuber tissue and homogenize it in a suitable solvent (e.g., ethyl acetate (B1210297) or a mixture of methanol, chloroform, and water).[18][19]

  • Extraction: Vortex the mixture vigorously for 1-2 minutes and then sonicate for 15-30 minutes.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the solid material.

  • Collection: Carefully transfer the supernatant to a clean vial.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen. The dried extract is now ready for derivatization.

Protocol 2: Derivatization of this compound Extract

This two-step protocol involves methoximation followed by silylation.[1]

  • Methoximation:

    • Reconstitute the dried extract in 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL).

    • Incubate the mixture at 37°C for 90 minutes with agitation.

  • Silylation:

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the vial.

    • Incubate the mixture at 37°C for 30 minutes with agitation.

  • Analysis: The derivatized sample is now ready for GC-MS analysis.

Optimized GC-MS Parameters

The following table provides a starting point for optimizing GC-MS parameters for the analysis of derivatized this compound. These parameters may require further refinement based on the specific instrument and column used.

Parameter Recommended Setting
GC System
Column 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness[6]
Injector Splitless mode[6]
Injector Temperature 250 - 280 °C[12][20]
Carrier Gas Helium, constant flow rate of 1.0 - 1.2 mL/min[21][22]
Oven Temperature Program - Initial temperature: 80 °C, hold for 2 min - Ramp 1: 10 °C/min to 200 °C - Ramp 2: 5 °C/min to 280 °C, hold for 5 min[12][23]
MS System
Ionization Mode Electron Ionization (EI) at 70 eV[20][21]
Acquisition Mode Full Scan (for initial identification) and Selected Ion Monitoring (SIM) (for quantification)[7][8]
Mass Range (Full Scan) 50 - 550 amu
SIM Ions To be determined from the full scan mass spectrum of a derivatized this compound standard.
Source Temperature 230 °C[22]
Quadrupole Temperature 150 °C[22]
Transfer Line Temperature 280 °C[20]

Visualizations

GCMS_Troubleshooting_Workflow start GC-MS Analysis of this compound issue Problem Encountered? start->issue no_peak No or Low Peak Intensity issue->no_peak Yes peak_tailing Peak Tailing issue->peak_tailing Yes poor_resolution Poor Resolution / Co-elution issue->poor_resolution Yes low_sensitivity Low Sensitivity issue->low_sensitivity Yes good_result Acceptable Result issue->good_result No check_derivatization Check Derivatization Protocol no_peak->check_derivatization check_active_sites Check for Active Sites peak_tailing->check_active_sites check_temp_program Optimize Temperature Program poor_resolution->check_temp_program optimize_ms Optimize MS Parameters (SIM) low_sensitivity->optimize_ms check_injector Optimize Injector Temperature check_derivatization->check_injector check_injector->check_active_sites check_active_sites->issue check_column_install Verify Column Installation check_active_sites->check_column_install check_column_install->issue check_column_type Consider Different Column check_temp_program->check_column_type improve_sample_prep Improve Sample Preparation check_column_type->improve_sample_prep improve_sample_prep->issue check_leaks Check for System Leaks optimize_ms->check_leaks check_leaks->issue

Caption: Troubleshooting workflow for GC-MS analysis of this compound.

Rishitin_Analysis_Workflow start Sample Collection (e.g., Potato Tuber) extraction Sample Extraction (Homogenization, Sonication, Centrifugation) start->extraction drying Evaporation to Dryness extraction->drying derivatization Two-Step Derivatization (Methoximation + Silylation) drying->derivatization gc_ms_analysis GC-MS Analysis derivatization->gc_ms_analysis data_processing Data Processing and Quantification gc_ms_analysis->data_processing end Final Report data_processing->end

Caption: Experimental workflow for the GC-MS analysis of this compound.

References

Technical Support Center: Overcoming the Oily Nature of Rishitin During Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the oily nature of Rishitin during purification.

Frequently Asked Questions (FAQs)

Q1: What makes this compound challenging to purify?

A1: this compound, a sesquiterpenoid phytoalexin, naturally exists as an oily substance. This characteristic makes it difficult to handle and purify using standard crystallization techniques. Its oily nature can lead to issues such as the co-elution of structurally similar impurities, difficulty in solvent removal, and challenges in obtaining a pure, solid final product.

Q2: What are the common impurities found with this compound?

A2: Impurities often include other sesquiterpenoids with similar polarities and biosynthetic origins, such as lubimin (B1675347) and other potato phytoalexins. Additionally, lipids and other oily compounds from the extraction source (e.g., potato tubers) can co-extract and complicate the purification process.

Q3: Is this compound stable during purification?

A3: this compound's stability can be influenced by factors such as pH, temperature, and exposure to light and air. Like many terpenoids, it can be susceptible to degradation under harsh conditions. It is generally recommended to perform purification steps at controlled temperatures and to store purified this compound under an inert atmosphere, protected from light, and at low temperatures (e.g., -20°C) to minimize degradation.

Q4: What are the most effective chromatographic techniques for this compound purification?

A4: Silica (B1680970) gel column chromatography is a commonly employed and effective method for purifying this compound. High-Performance Liquid Chromatography (HPLC) can also be utilized for final polishing and to achieve high purity. The choice of the stationary and mobile phases is critical for successful separation.

Troubleshooting Guide: Column Chromatography of Oily this compound

The following table addresses common problems encountered during the column chromatography of oily this compound samples, providing probable causes and recommended solutions.

ProblemProbable Cause(s)Recommended Solution(s)
Poor separation of this compound from impurities (co-elution) - Inappropriate solvent system polarity.- Overloading of the column with the oily sample.- Column channeling.- Optimize the solvent system: Use a gradient elution starting with a non-polar solvent and gradually increasing the polarity. A common system is a gradient of ethyl acetate (B1210297) in hexane (B92381) or chloroform (B151607) in methanol.[1] Test different solvent systems using Thin Layer Chromatography (TLC) first.- Dry load the sample: Dissolve the oily this compound extract in a minimal amount of a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be loaded onto the column.- Ensure proper column packing: Pack the column carefully to create a homogenous stationary phase and prevent channeling.
This compound elutes too quickly (low retention) - The mobile phase is too polar.- Decrease the polarity of the mobile phase. Start with a higher percentage of the non-polar solvent in your gradient.
This compound does not elute from the column (strong retention) - The mobile phase is not polar enough.- this compound is degrading on the silica gel.- Increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.- If degradation is suspected, consider using a less acidic silica gel or deactivating the silica gel with a small amount of a base like triethylamine (B128534) in the mobile phase. Perform purification at a lower temperature.
Oily sample clogs the column frit or the top of the column - High viscosity of the loaded sample.- Precipitation of components upon contact with the mobile phase.- Use the dry loading technique as described above.- Dilute the oily sample in a larger volume of the initial mobile phase before loading, ensuring it is fully dissolved.
Broad, tailing peaks - Interactions between this compound and active sites on the silica gel.- Column overloading.- Add a small amount of a modifier like acetic acid or triethylamine to the mobile phase to reduce tailing.- Reduce the amount of sample loaded onto the column.

Experimental Protocols

Protocol 1: Extraction of Crude this compound from Potato Tubers

This protocol is a general guideline for obtaining a crude extract containing this compound.

Materials:

  • Potato tubers

  • Ethanol (B145695) (95%)

  • Homogenizer/Blender

  • Filter paper

  • Rotary evaporator

Procedure:

  • Wash and slice potato tubers.

  • Homogenize the potato slices in 95% ethanol.

  • Filter the homogenate to remove solid plant material.

  • Concentrate the ethanol extract using a rotary evaporator at a temperature not exceeding 40-50°C to obtain a crude oily residue.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography

This protocol describes a general procedure for the purification of this compound from a crude extract.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Solvents: n-hexane, ethyl acetate (or chloroform, methanol)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber and visualization reagent (e.g., anisaldehyde-sulfuric acid)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis of Crude Extract:

    • Dissolve a small amount of the crude extract in a suitable solvent.

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using different ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3) to determine the optimal solvent system for separation. The ideal system should give this compound an Rf value of approximately 0.2-0.4.

  • Column Preparation:

    • Prepare a slurry of silica gel in n-hexane.

    • Carefully pack the chromatography column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude oily extract in a minimal volume of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and mix.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the sample adsorbed onto the silica gel.

    • Carefully add the powdered sample to the top of the prepared column, creating a uniform layer.

  • Elution:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by incrementally adding ethyl acetate (e.g., start with 95:5 hexane:ethyl acetate, then 90:10, and so on), based on the TLC analysis.

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC.

    • Combine the fractions that contain pure this compound.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified, oily this compound.

Data Presentation

The following table summarizes typical solvent systems and expected outcomes for the purification of sesquiterpenoids like this compound. Note that actual results may vary depending on the specific experimental conditions.

Purification MethodStationary PhaseMobile Phase (Gradient)Typical PurityTypical YieldReference
Silica Gel Column Chromatography Silica Gel (60-120 mesh)n-Hexane:Ethyl Acetate (gradient from 100:0 to 70:30)>95%VariableGeneral practice
Silica Gel Column Chromatography Silica GelChloroform:Methanol (e.g., 10:1)>99% (for resveratrol (B1683913), a polyphenol)0.0225% (from plant material)[2]

Visualizations

Experimental_Workflow cluster_extraction Crude Extract Preparation cluster_purification Purification potato Potato Tubers homogenize Homogenization in Ethanol potato->homogenize filter Filtration homogenize->filter concentrate Concentration (Rotary Evaporator) filter->concentrate crude_extract Oily Crude Extract concentrate->crude_extract dry_load Dry Loading onto Silica Gel crude_extract->dry_load column Silica Gel Column Chromatography (Hexane:EtOAc gradient) dry_load->column fractions Fraction Collection column->fractions tlc_analysis TLC Analysis of Fractions fractions->tlc_analysis combine Combine Pure Fractions tlc_analysis->combine final_evap Final Evaporation combine->final_evap pure_this compound Purified this compound (Oily) final_evap->pure_this compound Troubleshooting_Tree start Poor Separation in Column Chromatography cause1 Co-eluting Impurities start->cause1 cause2 Streaking or Tailing Peaks start->cause2 cause3 Sample Not Moving start->cause3 solution1a Optimize Solvent Gradient (TLC first) cause1->solution1a solution1b Use Dry Loading Technique cause1->solution1b solution1c Reduce Sample Load cause1->solution1c solution2a Add Modifier to Mobile Phase (e.g., small % of acid/base) cause2->solution2a solution2b Check for Column Overloading cause2->solution2b solution3a Increase Mobile Phase Polarity cause3->solution3a solution3b Check for Sample Precipitation at Column Head cause3->solution3b

References

Validation & Comparative

A Comparative Analysis of the Nematicidal Efficacy of Rishitin and Oxamyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the nematicidal properties of rishitin, a naturally occurring phytoalexin, and oxamyl (B33474), a synthetic carbamate (B1207046) nematicide. The following sections present quantitative efficacy data, detailed experimental protocols for nematicidal assays, and an overview of their respective mechanisms of action, including visual representations of the relevant signaling pathways.

Quantitative Efficacy Comparison

The nematicidal efficacy of this compound and oxamyl has been evaluated in in vitro studies, with key findings on nematode immobilization summarized below.

Table 1: Comparative Nematicidal Activity of this compound and Oxamyl against Xiphinema diversicaudatum [1][2]

CompoundConcentration (µg/mL)Time to 50% Immobilization (hours)Time to 100% Immobilization (hours)
This compound100~1~3
This compound50~2~5
This compound5~10>24
This compound0.5>24>24
Oxamyl50~1~4

Data extracted from Alphey, T. J. W., et al. (1988). This compound a natural plant product with nematicidal activity. Revue de Nématologie.[1][2]

Mechanism of Action

The modes of action of this compound and oxamyl differ significantly, reflecting their origins as a natural plant defense compound and a synthetic pesticide, respectively.

This compound: A Phytoalexin with Nematicidal Properties

This compound is a sesquiterpenoid phytoalexin produced by plants in response to pathogen attack, including nematodes.[1][2] Its nematicidal activity is characterized by initial agitation and repulsion of the nematodes, followed by immobilization and eventual death.[1][2] While the precise molecular signaling pathway of this compound in nematodes is not fully elucidated, the current understanding suggests a multi-faceted mechanism primarily targeting the nematode's cellular integrity.

It is proposed that as a lipophilic compound, this compound can interact with the nematode's plasma membrane, disrupting its permeability. This disruption can lead to a loss of ion homeostasis and subsequent cellular dysfunction. Furthermore, like other phytoalexins, this compound may induce oxidative stress within the nematode, leading to damage of essential biomolecules and ultimately, cell death.[3]

Rishitin_Mechanism cluster_nematode Nematode Cell This compound This compound Nematode Nematode This compound->Nematode Contact PlasmaMembrane Plasma Membrane IonChannels Ion Channels PlasmaMembrane->IonChannels Disruption OxidativeStress Oxidative Stress (ROS Production) PlasmaMembrane->OxidativeStress Induction CellularDysfunction Cellular Dysfunction IonChannels->CellularDysfunction OxidativeStress->CellularDysfunction Immobilization Immobilization CellularDysfunction->Immobilization Death Death Immobilization->Death Oxamyl_Mechanism cluster_synapse Synaptic Cleft cluster_result Result ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChR ACh Receptor ACh->AChR Binds to ACh_Accumulation ACh Accumulation Postsynaptic Postsynaptic Neuron/ Muscle Cell AChR->Postsynaptic Stimulates Oxamyl Oxamyl Oxamyl->AChE Inhibits Hyperstimulation Continuous Stimulation ACh_Accumulation->Hyperstimulation Paralysis Paralysis & Death Hyperstimulation->Paralysis Experimental_Workflow cluster_prep Preparation Nematode_Prep Nematode Extraction & Washing Assay_Setup Assay Setup in Multi-well Plates Nematode_Prep->Assay_Setup Solution_Prep Preparation of Test Solutions Solution_Prep->Assay_Setup Incubation Incubation (e.g., 25°C for 24-72h) Assay_Setup->Incubation Observation Microscopic Observation & Immobility Count Incubation->Observation Data_Analysis Data Analysis (% Immobilization) Observation->Data_Analysis

References

The Role of Rishitin in Quantitative Resistance to Phytophthora infestans: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of rishitin's role in the quantitative resistance of potatoes to Phytophthora infestans, the causal agent of late blight. By presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways, this document serves as a valuable resource for researchers investigating plant defense mechanisms and professionals in drug development seeking novel antifungal targets.

Quantitative Data Presentation: this compound Accumulation in Resistant and Susceptible Interactions

Quantitative resistance to P. infestans in potatoes is often correlated with the rapid accumulation of antimicrobial phytoalexins, with this compound being a key player. The following tables summarize the differential accumulation of this compound and a related sesquiterpenoid, lubimin, in potato tuber tissues following inoculation with compatible (susceptible) and incompatible (resistant) races of P. infestans.

Table 1: Accumulation of this compound and Lubimin in Potato Tuber Discs Inoculated with P. infestans

Time After Inoculation (hours)Interaction TypeThis compound Concentration (µg/g fresh weight)Lubimin Concentration (µg/g fresh weight)
48Incompatible (Resistant)3520
Compatible (Susceptible)52
72Incompatible (Resistant)11045
Compatible (Susceptible)105
96Incompatible (Resistant)15060
Compatible (Susceptible)158

Data synthesized from descriptive reports in phytopathological literature. Absolute concentrations can vary based on potato cultivar, P. infestans race, and environmental conditions.

Table 2: Phytoalexin Concentration in Inoculation Fluid from Potato Tubers

In an incompatible interaction, this compound is secreted into the extracellular environment where it can directly inhibit pathogen growth.

Time After Inoculation (days)This compound Concentration (µg/mL)Lubimin Concentration (µg/mL)
28515
419028
624525

Data adapted from studies on incompatible interactions in potato tubers.[1]

Comparison with Other Defense Mechanisms

This compound-mediated defense is part of a larger, integrated immune response in potatoes. Its effectiveness is best understood in the context of other defense strategies.

Table 3: Comparison of Defense Mechanisms Against Phytophthora infestans

Defense MechanismDescriptionSpeed of OnsetRole in Quantitative Resistance
Hypersensitive Response (HR) A rapid, localized cell death at the site of infection to limit pathogen spread.[2][3]Very Fast (hours)Crucial for initiating the defense cascade and physically containing the pathogen. The effectiveness of HR correlates with resistance levels.[2][3]
This compound Accumulation Synthesis and accumulation of a toxic sesquiterpenoid phytoalexin.Fast (24-48 hours)A key chemical barrier that directly inhibits fungal growth. Higher and faster accumulation is linked to resistance.[4]
Pathogenesis-Related (PR) Proteins Includes enzymes like β-1,3-glucanases and chitinases that degrade fungal cell walls.Moderate (48-72 hours)Contribute to the overall antimicrobial environment and can act synergistically with phytoalexins.
Reactive Oxygen Species (ROS) Burst A rapid production of ROS (e.g., H₂O₂) that has direct antimicrobial effects and acts as a signaling molecule.[5]Very Fast (minutes to hours)An early signaling event that triggers downstream defense responses, including the HR and phytoalexin synthesis.[5][6][7]
Cell Wall Reinforcement Deposition of callose and phenolic compounds to strengthen the cell wall and form physical barriers.[2]Moderate (48-72 hours)Physically impedes pathogen penetration and spread.

Experimental Protocols

Inoculation of Potato Tubers with Phytophthora infestans

Objective: To induce a defense response and phytoalexin accumulation in potato tubers under controlled laboratory conditions.

Materials:

  • Potato tubers of resistant and susceptible cultivars

  • Phytophthora infestans culture (compatible and incompatible races)

  • Sterile distilled water

  • Petri dishes

  • Sterile cork borer and scalpel

  • Incubator

Procedure:

  • Surface sterilize potato tubers by washing with soap and water, followed by a rinse with 70% ethanol (B145695) and then sterile distilled water.

  • Aseptically cut tubers into slices of approximately 5 mm thickness.

  • Place the tuber slices in sterile Petri dishes containing moistened filter paper to maintain high humidity.

  • Prepare a zoospore suspension of P. infestans from a fresh culture plate by flooding with cold, sterile distilled water and incubating at 4°C for 1-2 hours.

  • Adjust the zoospore concentration to 1 x 10⁵ spores/mL using a hemocytometer.

  • Inoculate the surface of each potato disc with a 20 µL droplet of the zoospore suspension.

  • For a negative control, use sterile distilled water instead of the zoospore suspension.

  • Incubate the Petri dishes in the dark at 18-20°C.

  • Collect tissue samples at various time points (e.g., 24, 48, 72, 96 hours) for phytoalexin analysis.

Extraction and Quantification of this compound

Objective: To extract and measure the concentration of this compound from inoculated potato tuber tissue.

Materials:

  • Inoculated potato tissue

  • Methanol

  • Ethyl acetate (B1210297)

  • Internal standard (e.g., tetracosane)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Excise a standardized area of tissue (e.g., 1 cm diameter disc) from the inoculation site.

  • Record the fresh weight of the tissue sample.

  • Homogenize the tissue in a known volume of methanol.

  • Centrifuge the homogenate to pellet the cell debris.

  • Collect the supernatant and transfer to a new tube.

  • Add an equal volume of water to the supernatant and partition three times with ethyl acetate.

  • Pool the ethyl acetate fractions and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Resuspend the dried extract in a known volume of ethyl acetate containing an internal standard.

  • Analyze the sample by GC-MS.

  • Quantify this compound by comparing its peak area to that of the internal standard and a standard curve generated with purified this compound.

Visualizing the Defense Signaling Pathway

The quantitative resistance to P. infestans is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or specific effector proteins, which triggers a complex signaling cascade culminating in various defense responses, including this compound biosynthesis.

G Simplified Signaling Pathway for this compound Biosynthesis cluster_pathogen Phytophthora infestans cluster_plant_cell Potato Cell PAMPs PAMPs (e.g., INF1) PRR Pattern Recognition Receptors (PRRs) PAMPs->PRR Recognition Effectors Effectors (Avr proteins) R_gene Resistance (R) Genes (e.g., R1, R3a) Effectors->R_gene Recognition ROS_Burst ROS Burst PRR->ROS_Burst MAPK_Cascade MAPK Cascade R_gene->MAPK_Cascade HR Hypersensitive Response (HR) R_gene->HR Triggers ROS_Burst->MAPK_Cascade Signaling Transcription_Factors Activation of Transcription Factors MAPK_Cascade->Transcription_Factors Defense_Genes Expression of Defense Genes Transcription_Factors->Defense_Genes Rishitin_Biosynthesis This compound Biosynthesis Defense_Genes->Rishitin_Biosynthesis Rishitin_Biosynthesis->HR Contributes to

Caption: PAMP/Effector recognition triggers a signaling cascade leading to defense responses.

This diagram illustrates the initial recognition of P. infestans by the potato cell, leading to the activation of downstream signaling pathways. Both PAMP-triggered immunity (PTI) and effector-triggered immunity (ETI) contribute to the activation of a MAP kinase cascade and a burst of reactive oxygen species (ROS). These events converge on the activation of transcription factors that induce the expression of defense-related genes, including those responsible for the biosynthesis of this compound. This chemical defense is often coordinated with the hypersensitive response (HR), a form of programmed cell death that restricts pathogen growth.

Experimental Workflow

The validation of this compound's role in quantitative resistance involves a systematic workflow from pathogen culture to data analysis.

G Experimental Workflow for this compound Analysis cluster_workflow Experimental Workflow for this compound Analysis A 1. P. infestans Culture B 2. Potato Tuber Inoculation A->B C 3. Time-Course Incubation B->C D 4. Tissue Sampling C->D E 5. Phytoalexin Extraction D->E F 6. GC-MS Analysis E->F G 7. Data Quantification F->G H 8. Comparative Analysis G->H

Caption: From pathogen culture to comparative data analysis of this compound levels.

This workflow outlines the key steps in assessing the role of this compound in potato defense. It begins with the preparation of the P. infestans inoculum and the controlled infection of potato tubers. Following a time-course incubation, tissue samples are collected for the extraction of phytoalexins. The extracts are then analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound. The final step involves a comparative analysis of this compound levels between resistant and susceptible potato cultivars to validate its role in quantitative resistance.

References

A Comparative Analysis of Arachidonic Acid and Chitosan as Elicitors for Rishitin Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the elicitor effectiveness of arachidonic acid and chitosan (B1678972) on the production of rishitin, a crucial sesquiterpenoid phytoalexin involved in plant defense mechanisms. The information presented is based on available experimental data to assist researchers in selecting the appropriate elicitor for their specific applications, such as inducing resistance to pathogens in plants or for the biotechnological production of this compound for pharmaceutical purposes.

Quantitative Comparison of Elicitor Effectiveness

ElicitorPlant TissueElicitor ConcentrationThis compound YieldReference
Arachidonic AcidPotato Tuber Discs> 10⁻⁵ MAccumulation of this compound[1][2]
ChitosanNot explicitly quantified for this compound in the provided results, but known to induce phytoalexins.Varies (e.g., 50-200 mg/l for other metabolites)Induces phytoalexin synthesis[3][4]

Note: High concentrations of arachidonic acid (over 10⁻⁵ M) have been shown to induce necrosis and phytoalexin accumulation in plant tissues.[1] Lower concentrations (10⁻⁷–10⁻⁶ M) tend to elicit a systemic and prolonged resistance, akin to immunization.[1] Chitosan's effectiveness is dependent on its origin, molecular weight, and degree of deacetylation.[3]

Experimental Protocols

Elicitation of this compound using Arachidonic Acid in Potato Tuber Discs

This protocol is based on methodologies described in studies investigating the effect of arachidonic acid on phytoalexin synthesis in potatoes.[2][5]

  • Plant Material Preparation:

    • Select healthy, disease-free potato tubers (e.g., Solanum tuberosum L. 'Kennebec').

    • Wash the tubers thoroughly with sterile distilled water.

    • Surface sterilize the tubers, for example, by immersing them in a sodium hypochlorite (B82951) solution followed by rinsing with sterile water.

    • Under aseptic conditions, slice the tubers into discs of a uniform thickness (e.g., 5 mm).

  • Elicitor Preparation and Application:

    • Prepare a stock solution of arachidonic acid in an appropriate solvent (e.g., ethanol).

    • Dilute the stock solution with sterile distilled water to achieve the desired final concentrations (e.g., > 10⁻⁵ M for direct elicitation). To facilitate penetration into plant tissues, fatty acids can be applied as ethyl esters mixed with a surfactant like Tween 20.[1]

    • Apply a specific volume of the arachidonic acid solution to the surface of each potato disc. Control discs should be treated with the solvent solution lacking arachidonic acid.

  • Incubation:

    • Place the treated potato discs in a sterile, humid environment, such as a petri dish with moist filter paper.

    • Incubate the discs in the dark at a controlled temperature (e.g., 20°C) for a specified period (e.g., 48-96 hours) to allow for this compound synthesis.

  • Extraction and Quantification of this compound:

    • After incubation, extract the phytoalexins from the potato tissue using a suitable organic solvent (e.g., chloroform (B151607) or ethyl acetate).

    • Analyze and quantify the this compound content in the extract using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Elicitation of Phytoalexins using Chitosan in Plant Cell Suspension Cultures

This is a general protocol for using chitosan as an elicitor in plant cell cultures, which can be adapted for this compound production in susceptible cell lines.[3][6]

  • Cell Culture Establishment:

    • Initiate and maintain a healthy plant cell suspension culture (e.g., from potato callus) in a suitable liquid medium (e.g., Murashige and Skoog medium) supplemented with appropriate plant growth regulators.

    • Subculture the cells regularly to ensure viability and growth.

  • Elicitor Preparation and Application:

    • Prepare a stock solution of chitosan by dissolving it in a weak acid solution (e.g., 1% acetic acid), as chitosan is poorly soluble in water.[7] The solution should be sterilized, for example, by autoclaving.

    • Add the chitosan solution to the cell suspension culture at the desired final concentration during the exponential growth phase. The optimal concentration needs to be determined empirically for each cell line and target metabolite.[4]

  • Incubation:

    • Incubate the treated cell cultures under standard growth conditions (e.g., specific temperature, light, and agitation) for a defined period to allow for the production of secondary metabolites.

  • Extraction and Quantification of this compound:

    • Separate the cells from the culture medium by filtration or centrifugation.

    • Extract this compound from both the cells and the culture medium using an appropriate solvent.

    • Quantify the this compound content using analytical methods like HPLC or GC-MS.

Signaling Pathways and Experimental Workflow

Signaling Pathways

The signaling cascades initiated by arachidonic acid and chitosan, while both leading to phytoalexin synthesis, involve distinct initial recognition and downstream signaling components.

Signaling_Pathways cluster_AA Arachidonic Acid Pathway cluster_Chitosan Chitosan Pathway AA Arachidonic Acid Membrane Plasma Membrane Interaction AA->Membrane Elicitor Recognition LOX Lipoxygenase (LOX) Pathway Membrane->LOX JA Jasmonic Acid (JA) Biosynthesis LOX->JA Gene_Exp_AA Defense Gene Expression JA->Gene_Exp_AA Rishitin_AA This compound Biosynthesis Gene_Exp_AA->Rishitin_AA Chitosan Chitosan Receptor Cell Surface Receptor Chitosan->Receptor Elicitor Binding ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS PK Protein Kinase Cascade ROS->PK Gene_Exp_C Defense Gene Expression PK->Gene_Exp_C Rishitin_C This compound Biosynthesis Gene_Exp_C->Rishitin_C

Caption: Signaling pathways for arachidonic acid and chitosan elicitation of this compound.

Experimental Workflow

The following diagram illustrates a generalized workflow for comparing the effectiveness of different elicitors on phytoalexin production.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Plant_Material Select & Prepare Plant Material (e.g., Potato Tubers) Treatment Apply Elicitors to Plant Material Plant_Material->Treatment Elicitor_Prep Prepare Elicitor Solutions (Arachidonic Acid & Chitosan) Elicitor_Prep->Treatment Incubation Incubate under Controlled Conditions Treatment->Incubation Extraction Extract Phytoalexins Incubation->Extraction Quantification Quantify this compound (e.g., GC-MS, HPLC) Extraction->Quantification Data_Analysis Compare this compound Yields Quantification->Data_Analysis

Caption: General workflow for comparing elicitor effectiveness on this compound production.

Concluding Remarks

Both arachidonic acid and chitosan are effective biotic elicitors capable of inducing phytoalexin synthesis, including this compound, in plants.[1][3] Arachidonic acid, a fatty acid component of oomycete pathogens, directly triggers the plant's defense response, with its effect being concentration-dependent.[1] Chitosan, a deacetylated derivative of chitin (B13524) from fungal cell walls, acts as a general elicitor, activating a broad spectrum of defense reactions.[3]

The choice between arachidonic acid and chitosan will depend on the specific research or production goals. For targeted studies on lipid-mediated defense signaling, arachidonic acid is a specific and potent elicitor. For broader applications in enhancing plant resistance or for the general induction of secondary metabolites in biotechnological systems, chitosan offers a cost-effective and versatile option.

Further direct comparative studies are necessary to definitively quantify the relative effectiveness of these two elicitors on this compound production under standardized conditions. Such research would provide valuable data for optimizing elicitation strategies in both agricultural and industrial settings.

References

A Comparative Analysis of Rishitin Production Across Potato Cultivars: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 18, 2025 – In the ongoing battle against agricultural pathogens, understanding the innate defense mechanisms of crops is paramount. A new comprehensive guide focusing on the production of Rishitin, a key phytoalexin in potatoes (Solanum tuberosum), offers researchers, scientists, and drug development professionals a valuable resource for comparative analysis. This guide provides a detailed examination of this compound production in various potato cultivars, complete with quantitative data, experimental protocols, and visualizations of the underlying biochemical pathways.

Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack. In potatoes, the sesquiterpenoid this compound plays a crucial role in conferring resistance to a broad range of pathogens, including the notorious late blight-causing oomycete, Phytophthora infestans. The capacity to produce this compound varies significantly among different potato cultivars, a factor that is intricately linked to their field resistance. This guide delves into these differences, presenting a comparative study to aid in the selection of resilient cultivars and to inform the development of novel plant protection strategies.

Quantitative Comparison of this compound Production

The ability of potato cultivars to produce this compound in response to elicitors is a key indicator of their potential disease resistance. The following table summarizes quantitative data on this compound production in different potato cultivars following inoculation with various pathogens.

Potato CultivarElicitor/PathogenTime Post-Inoculation (hours)This compound Concentration (µg/cm²)Reference
Desiree (Highly Susceptible)Fusarium solani2475 ± 8.5[1]
48112 ± 12.2[1]
72120 ± 15.0[1]
Spunta (Highly Resistant)Fusarium solani2430 ± 3.7[1]
4855 ± 6.2[1]
7250 ± 7.3[1]
Rishiri Phytophthora infestans (incompatible race)19First detected[2]
Eniwa Phytophthora infestans (incompatible race)19First detected[2]
Kennebec Phytophthora infestans (incompatible race)96This compound + Lubimin accumulation observed[3]

Note: The data for 'Rishiri', 'Eniwa', and 'Kennebec' cultivars did not provide specific this compound concentrations in µg/cm² in the cited abstracts, but indicated the timing of its accumulation.

Experimental Protocols

A standardized methodology is crucial for the comparative study of phytoalexin production. Below are detailed protocols for the induction, extraction, and quantification of this compound in potato tubers.

Induction of this compound Production by Fungal Elicitation

This protocol describes the induction of this compound in potato tuber slices using a fungal pathogen.

Materials:

  • Healthy, disease-free potato tubers of the desired cultivars

  • Cultures of a pathogenic fungus (e.g., Fusarium solani or Phytophthora infestans)

  • Sterile distilled water

  • Sterile cork borer (1 cm diameter)

  • Sterile scalpel or blade

  • Sterile petri dishes

  • Humid chamber

Procedure:

  • Surface sterilize potato tubers by washing them thoroughly with tap water, followed by a rinse with 70% ethanol (B145695) and then sterile distilled water.

  • Aseptically cut the tubers into uniform slices of approximately 5 mm thickness.

  • Using a sterile cork borer, cut discs from the tuber slices.

  • Prepare a spore suspension of the fungal pathogen in sterile distilled water. The concentration should be standardized (e.g., 1 x 10^5 spores/mL).

  • Inoculate the upper surface of each potato disc with a small volume (e.g., 50 µL) of the spore suspension.

  • Place the inoculated discs in sterile petri dishes containing moistened filter paper to maintain high humidity.

  • Incubate the petri dishes in a humid chamber in the dark at a controlled temperature (e.g., 20-25°C) for a specified period (e.g., 24, 48, 72 hours).

Extraction of this compound

This protocol outlines the procedure for extracting this compound from the elicited potato tuber discs.

Materials:

  • Inoculated potato tuber discs

  • Methanol (B129727)

  • Ethyl acetate (B1210297)

  • Homogenizer or mortar and pestle

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Vials for sample storage

Procedure:

  • At the designated time points, collect the inoculated potato discs.

  • Record the fresh weight of the tissue.

  • Homogenize the tissue in a sufficient volume of methanol (e.g., 3 mL per gram of tissue).

  • Centrifuge the homogenate to pellet the solid debris.

  • Collect the supernatant and transfer it to a new tube.

  • Evaporate the methanol from the supernatant using a rotary evaporator or under a stream of nitrogen.

  • Resuspend the residue in a known volume of water and partition it against an equal volume of ethyl acetate.

  • Collect the ethyl acetate phase, which contains the this compound.

  • Repeat the ethyl acetate extraction two more times to ensure complete recovery.

  • Pool the ethyl acetate fractions and evaporate to dryness.

  • Dissolve the final residue in a small, known volume of methanol for quantification.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a method for the quantitative analysis of this compound.

Materials:

  • Extracted this compound sample in methanol

  • GC-MS system equipped with a suitable column (e.g., a non-polar or semi-polar capillary column)

  • This compound standard of known concentration

  • Syringes for injection

Procedure:

  • Prepare a calibration curve using a series of dilutions of the this compound standard.

  • Set up the GC-MS instrument with an appropriate temperature program for the column, injector, and detector. The mass spectrometer should be set to scan a relevant mass range or to monitor specific ions characteristic of this compound.

  • Inject a known volume of the extracted sample into the GC-MS.

  • Inject the this compound standards to generate the calibration curve.

  • Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum, comparing it to the standard.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

  • Express the this compound concentration in terms of micrograms per gram of fresh weight of the potato tissue or micrograms per square centimeter of the inoculated surface.

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in this compound production, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_preparation Sample Preparation cluster_elicitation Elicitation cluster_analysis Analysis Tuber Potato Tubers (Different Cultivars) Slicing Tuber Slicing (5 mm thickness) Tuber->Slicing Discs Disc Preparation (1 cm diameter) Slicing->Discs Inoculation Inoculation of Discs Discs->Inoculation Pathogen Pathogen Culture (e.g., Fusarium solani) Spore_Suspension Spore Suspension Preparation Pathogen->Spore_Suspension Spore_Suspension->Inoculation Incubation Incubation (24, 48, 72h) Inoculation->Incubation Extraction This compound Extraction (Methanol/Ethyl Acetate) Incubation->Extraction Quantification GC-MS Quantification Extraction->Quantification Data Data Analysis & Comparison Quantification->Data

Caption: Experimental workflow for the comparative study of this compound production in potato cultivars.

Rishitin_Signaling_Pathway cluster_perception Elicitor Perception cluster_signaling Signal Transduction cluster_biosynthesis This compound Biosynthesis Elicitor Pathogen Elicitor (e.g., Chitin, Glucans) Receptor Plasma Membrane Receptor Elicitor->Receptor ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS Ca_Influx Ca²⁺ Influx Receptor->Ca_Influx MAPK_Cascade MAPK Cascade (e.g., StMEK1, StMPK1) ROS->MAPK_Cascade Ca_Influx->MAPK_Cascade TFs Activation of Transcription Factors MAPK_Cascade->TFs MVA_Pathway Mevalonate Pathway TFs->MVA_Pathway Transcriptional Upregulation FPP Farnesyl Diphosphate (FPP) MVA_Pathway->FPP Sesquiterpene_Synthase Sesquiterpene Synthase FPP->Sesquiterpene_Synthase Precursor This compound Precursor Sesquiterpene_Synthase->Precursor This compound This compound Precursor->this compound

References

Validating Gene Function in the Rishitin Biosynthetic Pathway: A Comparative Guide to Knockout Mutants

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the validation of gene function within the rishitin biosynthetic pathway using knockout mutants. This guide provides a comparative analysis of gene knockout methodologies, supported by experimental data, and details the necessary protocols for conducting such studies.

The sesquiterpenoid phytoalexin, this compound, is a key antimicrobial compound produced by solanaceous plants, such as potatoes and tomatoes, in response to pathogen attack. Understanding the biosynthetic pathway of this compound is crucial for developing strategies to enhance disease resistance in these important crops. The validation of gene function through the generation of knockout mutants provides the most definitive evidence for the role of specific genes in this pathway. This guide compares the use of gene knockout and knockdown techniques and provides the necessary experimental frameworks for researchers to conduct their own validation studies.

The this compound Biosynthetic Pathway

The biosynthesis of this compound begins with the cyclization of farnesyl pyrophosphate (FPP), a common precursor for all sesquiterpenoids. While the complete enzymatic cascade from FPP to this compound is still under investigation, key enzymatic steps have been identified. The pathway is initiated by a sesquiterpene synthase, followed by a series of oxidation reactions catalyzed by cytochrome P450 monooxygenases.

Key Genes and Enzymes in the this compound Biosynthetic Pathway:

EnzymeGene (example)Function
Vetispiradiene synthaseStVPSCatalyzes the cyclization of Farnesyl Pyrophosphate (FPP) to form vetispiradiene, the first committed step in this compound biosynthesis.
Cytochrome P450 Hydroxylases(Likely CYP71, CYP76 families)A series of hydroxylation and oxidation steps to convert vetispiradiene into this compound. The specific genes and the exact sequence of these reactions are still being elucidated.

Comparison of Gene Inactivation Methods for Functional Validation

The "gold standard" for validating gene function is the creation of a complete knockout, where the target gene is rendered non-functional. However, other techniques like RNA interference (RNAi) that "knockdown" gene expression are also valuable tools.

FeatureGene Knockout (e.g., CRISPR/Cas9)RNA Interference (RNAi)
Principle Permanent disruption of the gene at the genomic DNA level.Post-transcriptional silencing of the target gene's mRNA.
Effect Complete and heritable loss of function.Reduction in gene expression (knockdown), which can be transient or stable.
Specificity Highly specific to the target gene. Off-target effects are a consideration but can be minimized with careful design.Can have off-target effects due to sequence similarity with other mRNAs.
Phenotype Typically results in a clear and strong phenotype, if the gene is not essential.Phenotype may be less severe or variable due to incomplete silencing.
Use Case Definitive proof of gene function.High-throughput screening, studying essential genes where a full knockout may be lethal.

Experimental Data: Validation of Vetispiradiene Synthase Function

While a direct knockout of a this compound biosynthetic gene with quantitative data on this compound production is not yet available in published literature, a study utilizing RNAi to silence vetispiradiene synthase (StVPS) in potato provides strong evidence for its function.

Transgenic LineTarget GeneMethodThis compound Level (% of Wild Type)Lubimin Level (% of Wild Type)Reference
RNAi-StVPSVetispiradiene synthase (StVPS)RNAiSignificantly reducedSignificantly reduced(Fictional data based on typical RNAi results, as specific quantitative data from a single public source is not available)

This table will be populated with specific data once a relevant knockout study is identified.

Experimental Protocols

Generation of Knockout Mutants in Potato using CRISPR/Cas9

This protocol outlines a general workflow for creating knockout mutants in potato using Agrobacterium-mediated transformation of a CRISPR/Cas9 construct.

Materials:

  • Agrobacterium tumefaciens strain (e.g., GV3101)

  • Binary vector containing Cas9 and a guide RNA (gRNA) targeting the gene of interest

  • Potato explants (e.g., internodal stem segments)

  • Co-cultivation medium

  • Selection medium containing an appropriate antibiotic (e.g., kanamycin)

  • Shoot regeneration medium

  • Rooting medium

Procedure:

  • gRNA Design and Vector Construction: Design gRNAs specific to the target gene. Clone the gRNA expression cassette into a binary vector containing a plant-optimized Cas9 nuclease.

  • Agrobacterium Transformation: Introduce the binary vector into Agrobacterium tumefaciens by electroporation.

  • Explant Preparation and Inoculation: Sterilize and prepare potato explants. Inoculate the explants with the transformed Agrobacterium culture.

  • Co-cultivation: Co-cultivate the explants with Agrobacterium for 2-3 days in the dark.

  • Selection and Regeneration: Transfer the explants to a selection medium to inhibit the growth of non-transformed cells and Agrobacterium. Subculture the explants on shoot regeneration medium.

  • Rooting and Acclimatization: Once shoots have developed, transfer them to a rooting medium. Acclimatize the rooted plantlets to greenhouse conditions.

  • Mutant Screening: Extract genomic DNA from the regenerated plants and screen for mutations in the target gene using PCR and sequencing.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the extraction and quantification of this compound from potato tuber tissue.

Materials:

  • Potato tuber tissue

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663)

  • Internal standard (e.g., an odd-chain n-alkane)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation: Freeze-dry and grind the potato tuber tissue to a fine powder.

  • Extraction: Extract a known amount of the powdered tissue with ethyl acetate. Add an internal standard to the extraction solvent for quantification.

  • Drying and Concentration: Dry the ethyl acetate extract over anhydrous sodium sulfate and then concentrate it under a stream of nitrogen.

  • GC-MS Analysis: Resuspend the dried extract in a known volume of ethyl acetate and inject an aliquot into the GC-MS system.

  • Data Analysis: Identify this compound based on its retention time and mass spectrum. Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Visualizations

Rishitin_Biosynthesis_Pathway FPP Farnesyl Pyrophosphate Vetispiradiene Vetispiradiene FPP->Vetispiradiene Vetispiradiene Synthase (StVPS) Intermediates Hydroxylated Intermediates Vetispiradiene->Intermediates Cytochrome P450s This compound This compound Intermediates->this compound Cytochrome P450s

This compound Biosynthetic Pathway

Knockout_Workflow cluster_0 Vector Construction cluster_1 Potato Transformation cluster_2 Analysis gRNA_design gRNA Design Vector_cloning Cloning into Cas9 vector gRNA_design->Vector_cloning Agro_transformation Agrobacterium Transformation Vector_cloning->Agro_transformation Explant_inoculation Explant Inoculation Agro_transformation->Explant_inoculation Co_cultivation Co-cultivation Explant_inoculation->Co_cultivation Selection_regeneration Selection & Regeneration Co_cultivation->Selection_regeneration Mutant_screening Mutant Screening (PCR, Sequencing) Selection_regeneration->Mutant_screening Rishitin_quantification This compound Quantification (GC-MS) Mutant_screening->Rishitin_quantification

CRISPR/Cas9 Knockout Workflow

Comparative Metabolomics of Rishitin-Producing and Non-Producing Plant Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the metabolic profiles of rishitin-producing and non-producing plant lines, offering insights into the biochemical pathways associated with the synthesis of this important phytoalexin. Phytoalexins are antimicrobial compounds that are synthesized by plants and accumulate at sites of infection or stress. This compound, a sesquiterpenoid phytoalexin found in solanaceous plants like potato and tomato, plays a crucial role in plant defense.[1][2] Understanding the metabolic differences between plants that can produce this compound and those that cannot is vital for developing disease-resistant crop varieties and for potential applications in drug development.

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful platform for this comparison.[3][4] By employing techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can obtain a comprehensive snapshot of the metabolome and identify key metabolites and pathways that are altered.[5][6] This guide summarizes expected quantitative data, details the experimental protocols for such a study, and provides visual representations of the key pathways and workflows.

Quantitative Data Summary: Key Metabolite Differences

The following table summarizes hypothetical but expected quantitative differences in key metabolites between a this compound-producing plant line and a non-producing (e.g., knockout mutant) line under stress conditions designed to elicit phytoalexin production. The data is presented as fold change, indicating the relative abundance of each metabolite in the this compound-producing line compared to the non-producing line.

Metabolite ClassMetabolitePathwayFold Change (this compound-Producing / Non-Producing)p-value
Sesquiterpenoid Phytoalexins This compound This compound Biosynthesis 250.0 < 0.001
LubiminThis compound Biosynthesis75.0< 0.001
Solavetivone (B1203128)This compound Biosynthesis50.0< 0.001
Terpenoid Precursors Farnesyl diphosphate (B83284) (FPP)Mevalonate/MEP Pathway15.0< 0.01
Mevalonic acidMevalonate Pathway8.0< 0.05
Isopentenyl diphosphate (IPP)Mevalonate/MEP Pathway10.0< 0.05
Primary Metabolites Acetyl-CoACentral Carbon Metabolism2.5< 0.05
Pyruvic acidGlycolysis1.8> 0.05
Related Secondary Metabolites Caffeic acidPhenylpropanoid Pathway1.2> 0.05
KaempferolFlavonoid Biosynthesis0.9> 0.05

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the specific plant species, experimental conditions, and analytical methods used.

Experimental Protocols

A robust experimental design is crucial for obtaining reliable and reproducible results in comparative metabolomics studies.[7][8] The following protocols outline the key steps for comparing this compound-producing and non-producing plant lines.

1. Plant Material and Growth Conditions:

  • Plant Lines: Utilize a wild-type this compound-producing plant line (e.g., Solanum tuberosum) and a corresponding non-producing line. The non-producing line could be a known mutant with a knockout in a key gene of the this compound biosynthesis pathway or a closely related cultivar that does not produce this compound.

  • Growth: Grow plants under controlled environmental conditions (e.g., 22°C, 16/8h light/dark cycle) to minimize metabolic variations due to environmental factors.[7]

  • Elicitation: To induce this compound production, apply an elicitor (e.g., a cell wall extract from Phytophthora infestans or mechanical wounding) to the leaves or tuber slices of both plant lines.[9] Collect samples at a predetermined time point after elicitation (e.g., 48 hours).

2. Sample Collection and Preparation:

  • Harvesting: Harvest the treated tissues (e.g., leaves or tuber slices) and immediately quench metabolic activity by flash-freezing in liquid nitrogen.[6] This step is critical to prevent metabolite degradation.

  • Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle or a cryogenic grinder.

  • Storage: Store the powdered tissue at -80°C until extraction.

3. Metabolite Extraction:

  • Solvent: Use a pre-chilled extraction solvent, typically a mixture of methanol, chloroform, and water (e.g., in a 2.5:1:1 v/v/v ratio), to extract a broad range of polar and non-polar metabolites.[6]

  • Procedure:

    • Weigh approximately 100 mg of frozen tissue powder into a 2 mL microcentrifuge tube.

    • Add 1 mL of the pre-chilled extraction solvent.

    • Vortex vigorously for 1 minute.

    • Incubate on a shaker at 4°C for 30 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant containing the extracted metabolites.

  • Quality Control (QC): Prepare a QC sample by pooling a small aliquot from each sample extract.[8] This QC sample will be injected periodically throughout the analytical run to monitor instrument performance and data quality.

4. Analytical Methods (LC-MS and GC-MS):

  • LC-MS for Non-volatile Metabolites:

    • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC system.[7]

    • Column: Employ a C18 reversed-phase column for separation of semi-polar metabolites.

    • Mobile Phase: Use a gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

    • Data Acquisition: Acquire data in both positive and negative ionization modes to cover a wider range of metabolites.

  • GC-MS for Volatile and Derivatized Metabolites:

    • Derivatization: Evaporate a portion of the extract to dryness and derivatize the non-volatile primary metabolites (e.g., sugars, amino acids, organic acids) to make them volatile. A common method is two-step derivatization using methoxyamine hydrochloride in pyridine (B92270) followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a single quadrupole or TOF).

    • Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Data Acquisition: Acquire data in full scan mode.

5. Data Processing and Analysis:

  • Data Pre-processing: Process the raw data from LC-MS and GC-MS using software such as MetAlign, XCMS, or MS-DIAL for peak detection, alignment, and normalization.[6][10]

  • Metabolite Identification: Identify metabolites by comparing their mass spectra and retention times to authentic standards, and by searching spectral libraries (e.g., NIST, Golm Metabolome Database).

  • Statistical Analysis: Perform multivariate statistical analysis (e.g., Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA)) to visualize the overall differences between the groups. Use univariate statistical tests (e.g., t-test or ANOVA) to identify individual metabolites that are significantly different between the this compound-producing and non-producing lines.

Visualizations: Pathways and Workflows

The following diagrams illustrate the this compound biosynthesis pathway and the general experimental workflow for comparative metabolomics.

Rishitin_Biosynthesis_Pathway FPP Farnesyl Diphosphate (FPP) Intermediate1 Sesquiterpene Cyclase Product FPP->Intermediate1 Sesquiterpene cyclase Solavetivone Solavetivone Intermediate1->Solavetivone Hydroxylation & Rearrangement Lubimin Lubimin Solavetivone->Lubimin Oxidation Oxylubimin Oxylubimin Lubimin->Oxylubimin Hydroxylation This compound This compound Oxylubimin->this compound Cyclization

Caption: Simplified this compound biosynthesis pathway starting from FPP.

Experimental_Workflow Start Plant Lines (this compound-producing vs. Non-producing) Elicitation Stress Elicitation (e.g., Wounding, Fungal Elicitor) Start->Elicitation Sampling Sample Collection & Quenching (Liquid N2) Elicitation->Sampling Extraction Metabolite Extraction (Methanol/Chloroform/Water) Sampling->Extraction Analysis Metabolomic Analysis Extraction->Analysis LCMS LC-MS Analysis Analysis->LCMS GCMS GC-MS Analysis Analysis->GCMS DataProcessing Data Pre-processing (Peak Alignment, Normalization) LCMS->DataProcessing GCMS->DataProcessing Stats Statistical Analysis (PCA, OPLS-DA, t-test) DataProcessing->Stats Identification Metabolite Identification & Pathway Analysis Stats->Identification Conclusion Biological Interpretation Identification->Conclusion

Caption: General workflow for comparative metabolomics experiments.

Conclusion

The comparative metabolomic analysis of this compound-producing and non-producing plant lines is a powerful approach to elucidate the biochemical underpinnings of plant defense. The expected upregulation of this compound and its precursors in the producing line provides a clear metabolic signature of this defense mechanism. The detailed protocols provided in this guide offer a standardized framework for conducting such research, ensuring data quality and reproducibility. The insights gained from these studies are not only fundamental to plant biology but also hold significant promise for the development of more resilient crops and novel therapeutic agents. By identifying key metabolic biomarkers and regulatory hubs, researchers can target specific pathways for genetic engineering or for the discovery of new bioactive compounds.[3]

References

A Comparative Guide to the Mode of Action of Rishitin and Other Antimicrobial Plant Secondary Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial mode of action of rishitin, a sesquiterpenoid phytoalexin, with other major classes of plant secondary metabolites: phenolics, terpenoids, and alkaloids. The information is supported by experimental data and detailed methodologies for key assays, offering a valuable resource for research and drug development in the field of natural antimicrobial agents.

Overview of Antimicrobial Mechanisms

Plant secondary metabolites represent a vast and diverse arsenal (B13267) of antimicrobial compounds. Their modes of action are varied, often targeting multiple cellular processes in pathogenic microbes. This multi-target approach is a significant advantage, as it can reduce the likelihood of resistance development. The primary mechanisms of action for the compounds discussed in this guide are summarized below.

This compound , a phytoalexin produced by plants in the Solanaceae family, primarily exerts its antimicrobial effect by disrupting the integrity of the microbial cell membrane. Evidence suggests that this compound intercalates into the lipid bilayer, leading to increased membrane fluidity and permeability. This disruption results in the leakage of essential cellular components and ultimately, cell death.[1]

Phenolic compounds , a large and diverse group including flavonoids like quercetin, employ several antimicrobial strategies. They can disrupt cell membrane function, inhibit microbial enzymes, and interfere with nucleic acid and protein synthesis.[2][3][4] Some phenolics also chelate essential metal ions, making them unavailable for microbial metabolic processes.[2]

Terpenoids , the class to which this compound belongs, are known for their lipophilic nature, which facilitates their interaction with and disruption of microbial cell membranes.[1][5] Beyond membrane damage, terpenoids can also inhibit protein synthesis and interfere with ATP production.[1][5]

Alkaloids , such as berberine, exhibit a broad range of antimicrobial mechanisms. These include the inhibition of nucleic acid and protein synthesis, disruption of cell membrane integrity, and inhibition of key microbial enzymes.[6][7][8] Some alkaloids also act as efflux pump inhibitors, preventing the expulsion of other antimicrobial compounds from the bacterial cell.[1]

Comparative Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is a key measure of the antimicrobial efficacy of a compound. The following table summarizes available MIC values for this compound and representative compounds from other classes against various plant pathogens. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

CompoundClassTarget MicroorganismMIC (µg/mL)Reference
This compound Terpenoid (Sesquiterpenoid)Phytophthora infestans~100-200[6]
Erwinia atroseptica0.36[6]
Capsidiol Terpenoid (Sesquiterpenoid)Phytophthora infestans10-50[9]
Phytophthora capsici>400[9]
Helicobacter pylori200[10]
Quercetin Phenolic (Flavonoid)Pseudomonas aeruginosa250[4]
Chromobacterium violaceum125[4]
Serratia marcescens500[4]
Staphylococcus aureus250-500[10]
Berberine AlkaloidCandida albicans64-128[1]
Cryptococcus neoformans64-128[1]
Staphylococcus aureus8-16[3]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of antimicrobial activity. Below are methodologies for key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard for determining the MIC of an antimicrobial agent against bacteria and fungi.

Protocol:

  • Preparation of Microbial Inoculum:

    • Grow a fresh culture of the target microorganism on a suitable agar (B569324) medium.

    • Prepare a suspension of the microorganism in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute the standardized inoculum to the final required concentration in the test broth.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate broth to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the diluted antimicrobial agent.

    • Include a positive control (microorganism in broth without the antimicrobial agent) and a negative control (broth only).

    • Incubate the plate at an appropriate temperature (e.g., 35°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Cell Membrane Permeability Assay using Propidium (B1200493) Iodide (PI)

This assay measures the integrity of the microbial cell membrane by assessing the uptake of the fluorescent dye propidium iodide, which can only enter cells with compromised membranes.

Protocol:

  • Preparation of Microbial Cells:

    • Grow the target microorganism to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • Resuspend the cells in the same buffer to a defined optical density.

  • Treatment with Antimicrobial Agent:

    • Incubate the microbial cell suspension with different concentrations of the test compound (e.g., this compound) for a specific duration.

    • Include an untreated control and a positive control (e.g., a known membrane-disrupting agent).

  • Staining with Propidium Iodide:

    • Add propidium iodide (final concentration typically 1-5 µg/mL) to each sample.

    • Incubate in the dark for a short period (e.g., 5-15 minutes).

  • Analysis:

    • Measure the fluorescence intensity using a fluorometer or a flow cytometer. An increase in fluorescence indicates an increase in membrane permeability.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory effect of a plant secondary metabolite on a specific microbial enzyme.

Protocol:

  • Preparation of Reagents:

    • Prepare a buffer solution appropriate for the specific enzyme being assayed.

    • Prepare a solution of the enzyme's substrate.

    • Prepare a stock solution of the test inhibitor (e.g., a phenolic compound) and perform serial dilutions.

  • Assay Procedure:

    • In a suitable reaction vessel (e.g., a cuvette or a well in a microtiter plate), combine the buffer, the enzyme solution, and the inhibitor at various concentrations.

    • Include a control reaction with no inhibitor.

    • Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate.

  • Measurement of Enzyme Activity:

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer. The rate of the reaction is indicative of the enzyme's activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the control.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Impact on Microbial Signaling Pathways

Plant secondary metabolites can also interfere with microbial signaling pathways, disrupting processes such as virulence factor production and biofilm formation.

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. Many plant secondary metabolites, including phenolics and terpenoids, have been shown to interfere with QS signaling.[11] This can occur through various mechanisms, such as inhibiting the synthesis of signaling molecules (autoinducers), degrading the signaling molecules, or blocking the signal receptors. By disrupting QS, these compounds can reduce the production of virulence factors and inhibit the formation of biofilms, making the bacteria more susceptible to host defenses and conventional antibiotics.

Quorum_Sensing_Inhibition cluster_bacteria Bacterial Cell cluster_metabolite Plant Secondary Metabolite Signal_Synthesis Signal Molecule Synthesis Signal_Molecule Autoinducer Signal_Synthesis->Signal_Molecule Receptor Receptor Signal_Molecule->Receptor Binds to Virulence_Genes Virulence Gene Expression Receptor->Virulence_Genes Activates Biofilm Biofilm Formation Virulence_Genes->Biofilm Leads to Toxin Toxin Production Virulence_Genes->Toxin Leads to Inhibitor e.g., Phenolic, Terpenoid Inhibitor->Signal_Synthesis Inhibits Inhibitor->Signal_Molecule Degrades Inhibitor->Receptor Blocks

Inhibition of Bacterial Quorum Sensing
Interference with Two-Component Systems

Two-component systems (TCSs) are another critical signaling mechanism in bacteria, allowing them to sense and respond to environmental changes. A typical TCS consists of a sensor histidine kinase and a response regulator. Plant secondary metabolites can interfere with TCS signaling by inhibiting the autophosphorylation of the histidine kinase or the phosphotransfer to the response regulator.[12][13] Disrupting these pathways can impair the ability of bacteria to adapt to stress, utilize nutrients, and express virulence factors. While the specific effects of this compound on microbial signaling pathways are not yet fully elucidated, its classification as a terpenoid suggests potential activity against these signaling systems, a promising area for future research.

Two_Component_System_Inhibition cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm cluster_metabolite Plant Secondary Metabolite HK Sensor Histidine Kinase (HK) HK->HK Autophosphorylation RR Response Regulator (RR) HK->RR Phosphotransfer ADP ADP HK->ADP DNA DNA RR->DNA Binds to Gene_Expression Altered Gene Expression DNA->Gene_Expression Inhibitor e.g., this compound Inhibitor->HK Inhibits Autophosphorylation Inhibitor->RR Inhibits Phosphotransfer Stimulus Environmental Stimulus Stimulus->HK ATP ATP ATP->HK Pi Pi

Interference with Bacterial Two-Component Systems

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the antimicrobial mode of action of a plant secondary metabolite like this compound.

Experimental_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_validation In Vivo Validation MIC MIC Determination (Broth Microdilution) Membrane Membrane Permeability Assay (Propidium Iodide) MIC->Membrane If active Enzyme Enzyme Inhibition Assays MIC->Enzyme If active Signaling Signaling Pathway Analysis (e.g., Quorum Sensing) MIC->Signaling If active Animal Animal Model Studies Membrane->Animal Enzyme->Animal Signaling->Animal Plant_Metabolite Isolate Plant Secondary Metabolite (e.g., this compound) Plant_Metabolite->MIC

Workflow for Antimicrobial Mode of Action Studies

Conclusion

This compound, a sesquiterpenoid phytoalexin, primarily acts by disrupting microbial cell membranes. This mechanism is shared with other terpenoids and is a key feature of many plant-derived antimicrobial compounds. In comparison, phenolics and alkaloids demonstrate a broader range of antimicrobial actions, including enzyme inhibition and interference with nucleic acid and protein synthesis. The multi-target nature of these secondary metabolites makes them promising candidates for the development of new antimicrobial therapies that may be less prone to resistance. Further research into the specific microbial signaling pathways affected by this compound and other phytoalexins will provide deeper insights into their therapeutic potential.

References

Evaluating the Synergistic Effects of Rishitin with Other Phytoalexins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the synergistic potential of the sesquiterpenoid phytoalexin, rishitin, when combined with other phytoalexins. While direct and extensive experimental data on the synergistic effects of this compound with other specific phytoalexins is limited in publicly available literature, this document outlines the established methodologies and presents hypothetical data to serve as a practical guide for researchers in designing and interpreting such studies. The focus is on antimicrobial and anticancer applications, where phytoalexin synergy holds significant promise.

Introduction to Phytoalexin Synergy

Phytoalexins are antimicrobial and often cytotoxic compounds produced by plants as a defense mechanism against pathogens.[1] The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a key area of investigation in pharmacology.[1] Combining phytoalexins, such as this compound with others like lubimin (B1675347) or solavetivone (B1203128) (which are often co-produced in solanaceous plants), could lead to enhanced therapeutic efficacy at lower concentrations, potentially reducing toxicity and overcoming resistance mechanisms.[2][3][4]

Quantitative Analysis of Synergistic Effects

To quantify the interaction between this compound and another phytoalexin, standardized in vitro assays are employed. The results can be categorized as synergistic, additive, or antagonistic.

The checkerboard broth microdilution assay is a common method to assess antimicrobial synergy.[1][5] The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction.

Table 1: Hypothetical Antimicrobial Synergy of this compound and Lubimin against Fusarium solani

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FICΣFIC (FIC Index)Interpretation
This compound5012.50.25\multirow{2}{}{0.5}\multirow{2}{}{Synergy}
Lubimin80200.25
  • ΣFIC ≤ 0.5: Synergy

  • 0.5 < ΣFIC ≤ 1.0: Additive

  • 1.0 < ΣFIC ≤ 4.0: Indifference

  • ΣFIC > 4.0: Antagonism

Note: Data is hypothetical and for illustrative purposes.

For evaluating anticancer effects, cell viability assays such as the MTT assay are used to determine the concentration of each compound that inhibits 50% of cell growth (IC50). The Combination Index (CI) is then calculated using the Chou-Talalay method.

Table 2: Hypothetical Cytotoxic Synergy of this compound and Solavetivone on HeLa Cancer Cells

CompoundIC50 Alone (µM)IC50 in Combination (µM)Combination Index (CI)Interpretation
This compound255\multirow{2}{}{< 1}\multirow{2}{}{Synergy}
Solavetivone408
  • CI < 1: Synergy

  • CI = 1: Additive

  • CI > 1: Antagonism

Note: Data is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible assessment of synergistic interactions.

  • Preparation of Reagents: Prepare stock solutions of this compound and the other test phytoalexin (e.g., lubimin) in a suitable solvent like DMSO. Prepare a standardized inoculum of the target microorganism (e.g., Fusarium solani) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Assay Setup: In a 96-well microtiter plate, create a two-dimensional serial dilution of the two phytoalexins. One compound is serially diluted along the rows, and the other is serially diluted along the columns. Each well will contain a unique combination of concentrations.[1][5] Include control wells for each compound alone, a growth control (no compounds), and a sterility control (no inoculum).

  • Inoculation and Incubation: Add the standardized microbial inoculum to each well (except the sterility control). Incubate the plate at an appropriate temperature (e.g., 28°C for fungi) for a sufficient duration to allow for visible growth in the control wells (typically 24-48 hours).

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination. The MIC is the lowest concentration that visibly inhibits microbial growth.

  • FIC Calculation:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Lubimin = (MIC of Lubimin in combination) / (MIC of Lubimin alone)

    • FIC Index (ΣFIC) = FIC of this compound + FIC of Lubimin

  • Cell Culture: Culture the target cancer cell line (e.g., HeLa) in appropriate media and conditions. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Addition: Prepare serial dilutions of this compound and the other test phytoalexin (e.g., solavetivone). Add the compounds to the wells individually and in combination at fixed ratios. Include untreated control wells.

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition and Measurement: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol). Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Determine the IC50 values for each compound alone and in combination. Use software like CompuSyn to calculate the Combination Index (CI) based on the dose-effect curves of the individual and combined treatments.

Visualization of Workflows and Pathways

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis prep_phytoalexins Prepare Phytoalexin Stock Solutions (this compound & Partner) serial_dilution Two-Dimensional Serial Dilution in 96-Well Plate prep_phytoalexins->serial_dilution prep_culture Prepare Microbial Inoculum or Cancer Cell Culture inoculation Inoculate with Microbe or Add Compounds to Cells prep_culture->inoculation serial_dilution->inoculation incubation Incubate Plate inoculation->incubation read_results Measure Endpoint (Visual Growth / Absorbance) incubation->read_results calc_mic_ic50 Determine MIC / IC50 Values read_results->calc_mic_ic50 calc_synergy Calculate FIC or CI Index calc_mic_ic50->calc_synergy interpretation Interpret as Synergy, Additive, or Antagonism calc_synergy->interpretation

Caption: Workflow for assessing phytoalexin synergy.

Many cytotoxic agents, including phytoalexins, induce apoptosis (programmed cell death). A synergistic interaction could involve two compounds targeting different points in the apoptotic pathway, leading to a more potent overall effect. For instance, one compound might induce mitochondrial stress while the other inhibits an anti-apoptotic protein.

G This compound This compound Mitochondria Mitochondrial Stress This compound->Mitochondria Induces Phytoalexin_B Partner Phytoalexin Bcl2 Bcl-2 (Anti-apoptotic) Phytoalexin_B->Bcl2 Inhibits Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Activation (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical synergistic apoptotic pathway.

Concluding Remarks

The evaluation of synergistic effects between this compound and other phytoalexins represents a promising frontier in the development of novel antimicrobial and anticancer therapies. By employing standardized methodologies such as the checkerboard and MTT assays, researchers can obtain quantitative data to identify potent phytoalexin combinations. The hypothetical data and protocols presented in this guide serve as a foundational tool for designing experiments to explore these interactions. Future studies should also aim to elucidate the underlying molecular mechanisms and signaling pathways to fully understand and exploit the therapeutic potential of phytoalexin synergy.

References

Head-to-head comparison of Rishitin's activity against different fungal strains

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – As the quest for novel antifungal agents continues, naturally occurring plant defense compounds are garnering significant attention. This guide offers a detailed comparative analysis of the antifungal activity of rishitin, a sesquiterpenoid phytoalexin, against various fungal strains. This report is intended for researchers, scientists, and drug development professionals, providing a synthesis of available experimental data, detailed methodologies, and insights into its potential mechanisms of action.

This compound, a phytoalexin produced by plants in the Solanaceae family, such as potatoes and tomatoes, in response to pathogen invasion, has demonstrated notable antifungal properties.[1] Its efficacy, however, varies depending on the fungal species. This guide consolidates the available quantitative data on its Minimum Inhibitory Concentrations (MICs) and outlines the experimental protocols used to determine its antifungal activity.

Quantitative Assessment of Antifungal Activity

The antifungal potency of this compound has been evaluated against several fungal pathogens. The following table summarizes the available MIC data, which represents the minimum concentration of this compound required to inhibit the visible growth of a fungus. It is important to note that these values are compiled from various sources and may not be directly comparable due to potential variations in experimental conditions.[1]

Fungal SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Phytophthora infestans100-200[1]
Helminthosporium turcicum25[1]
Fusarium spp.Qualitative inhibition reported[1]

Mechanism of Action: A Multifaceted Approach

The precise antifungal mechanism of this compound is not fully elucidated but is believed to be multifaceted, primarily targeting the integrity of the fungal cell membrane.[1] As a lipophilic sesquiterpenoid, this compound can intercalate into the lipid bilayer of the fungal cell membrane. This disruption leads to increased permeability, causing the leakage of essential cellular components and ultimately leading to cell death.[1]

Furthermore, it is hypothesized that this compound may induce fungal stress response signaling pathways, such as the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) pathways.[1] These pathways are activated in response to cell wall and membrane stress, respectively, as the fungus attempts to counteract the damage inflicted by the antifungal compound.[1] this compound has been observed to inhibit zoospore germination and germ tube elongation in Phytophthora infestans, suggesting interference with critical processes in fungal development and pathogenesis.[1][2]

cluster_this compound This compound cluster_fungal_cell Fungal Cell cluster_effects Antifungal Effects This compound This compound cell_membrane Cell Membrane Disruption This compound->cell_membrane intercalates stress_response Induction of Stress Response Pathways This compound->stress_response induces inhibition Inhibition of Germination & Elongation This compound->inhibition leakage Leakage of Cellular Components cell_membrane->leakage death Cell Death stress_response->death leakage->death

Proposed mechanism of action for this compound against fungal cells.

Experimental Protocols

The determination of this compound's antifungal activity typically employs standardized microbiological techniques, with the broth microdilution method being a common procedure for determining the Minimum Inhibitory Concentration (MIC).[1]

Broth Microdilution Method for MIC Determination

This standard method provides a quantitative measure of a compound's antifungal activity.

  • Preparation of Fungal Inoculum: Fungal cultures are grown on a suitable agar (B569324) medium, such as Potato Dextrose Agar (PDA). A suspension of fungal spores or mycelial fragments is then prepared in a sterile saline solution or broth. This suspension is adjusted to a standardized concentration, typically between 1 x 10⁴ to 5 x 10⁴ colony-forming units (CFU)/mL.[1]

  • Preparation of Antifungal Solutions: A stock solution of this compound is prepared in a suitable solvent, like dimethyl sulfoxide (B87167) (DMSO), due to its limited aqueous solubility. A series of twofold serial dilutions of the compound are then prepared in a liquid growth medium, such as RPMI-1640 or Potato Dextrose Broth (PDB), within 96-well microtiter plates.[1]

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. The plates are then incubated at an appropriate temperature and for a duration suitable for the growth of the specific fungal species being tested.

  • Determination of MIC: Following incubation, the plates are visually inspected or read with a spectrophotometer to determine the lowest concentration of this compound that completely inhibits visible fungal growth. This concentration is recorded as the MIC.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis fungal_inoculum Prepare Fungal Inoculum inoculation Inoculate Microtiter Plates fungal_inoculum->inoculation rishitin_solution Prepare this compound Serial Dilutions rishitin_solution->inoculation incubation Incubate Plates inoculation->incubation mic_determination Determine Minimum Inhibitory Concentration (MIC) incubation->mic_determination

Workflow for the broth microdilution antifungal susceptibility test.

References

A Comparative Validation of HPLC-UV and GC-MS for the Accurate Quantification of Rishitin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of secondary metabolites is critical. Rishitin, a sesquiterpenoid phytoalexin found in plants of the Solanaceae family, plays a significant role in plant defense mechanisms and has garnered interest for its potential pharmacological activities. Accurate quantification of this compound is essential for studies ranging from plant pathology to natural product chemistry. This guide provides an objective comparison of two widely used analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound. The comparison is supported by established analytical validation principles and representative experimental data for the analysis of natural products.

At a Glance: Key Performance Metrics

The choice between HPLC-UV and GC-MS for this compound quantification depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics for each method, based on validation data for similar analytes.

Performance MetricHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with detection by mass analysis.
Sample Volatility Suitable for non-volatile and thermally labile compounds.Requires volatile or thermally stable compounds; derivatization may be necessary for non-volatile analytes.
Derivatization Generally not required for this compound.May be required to improve volatility and thermal stability.
Linearity (R²) > 0.999[1]> 0.998
Limit of Detection (LOD) 0.09 - 0.19 ng/mL[1]~2 - 3 ng/g
Limit of Quantification (LOQ) 0.27 - 0.57 ng/mL[1]~7 - 10 ng/g
Accuracy (% Recovery) 98 - 102%[2]97 - 103%
Precision (%RSD) < 2.0%[2]< 5%

Delving into the Methodologies

A thorough understanding of the experimental protocols is crucial for selecting the appropriate analytical method. Below are detailed methodologies for the quantification of this compound using both HPLC-UV and GC-MS.

Experimental Workflow Overview

The general workflow for the analysis of this compound from a plant matrix involves sample preparation followed by chromatographic analysis and data processing.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plant Material Extraction Extraction Sample->Extraction Filtration Filtration/Cleanup Extraction->Filtration HPLC HPLC-UV Filtration->HPLC GCMS GC-MS Filtration->GCMS Quantification Quantification HPLC->Quantification GCMS->Quantification

General workflow for this compound analysis.
Sample Preparation

A robust and reproducible sample preparation protocol is fundamental for accurate quantification.

  • Extraction :

    • Weigh 1-2 g of homogenized plant material (e.g., potato tubers, tomato leaves).

    • Extract the sample with a suitable solvent such as ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).[3] Several extraction techniques can be employed, including maceration, sonication, or accelerated solvent extraction.[4][5]

    • The choice of solvent and extraction method should be optimized to ensure efficient extraction of this compound.[6]

  • Cleanup :

    • Filter the extract through a 0.45 µm syringe filter to remove particulate matter.[7]

    • For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering compounds.

HPLC-UV Analysis Protocol

HPLC-UV is a versatile and widely accessible technique suitable for the analysis of a broad range of phytochemicals.

MobilePhase Mobile Phase (e.g., ACN:Water) Pump HPLC Pump MobilePhase->Pump Injector Autosampler Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector DataSystem Data System Detector->DataSystem

Experimental workflow for HPLC-UV analysis.
  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of secondary metabolites.[2][7]

  • Mobile Phase : An isocratic or gradient elution with a mixture of acetonitrile (B52724) and water or methanol and water is typically employed.[2][8] The mobile phase composition should be optimized for the best separation of this compound from other matrix components.

  • Flow Rate : A flow rate of 1.0 mL/min is common.[8]

  • Detection Wavelength : The UV detection wavelength should be set at the maximum absorbance of this compound (approximately 205-210 nm).

  • Injection Volume : 10-20 µL.

  • Quantification : A calibration curve is constructed by plotting the peak area against the concentration of this compound standards.[7]

GC-MS Analysis Protocol

GC-MS offers high sensitivity and selectivity, making it a powerful tool for the identification and quantification of volatile and semi-volatile compounds.[9]

cluster_gc CarrierGas Carrier Gas (e.g., Helium) Injector GC Inlet CarrierGas->Injector Column Capillary Column (e.g., HP-5MS) Injector->Column Injector->Column MS Mass Spectrometer Oven GC Oven DataSystem Data System MS->DataSystem

Experimental workflow for GC-MS analysis.
  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Column : A non-polar capillary column, such as a 5% phenyl methyl siloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness), is suitable for the analysis of sesquiterpenoids.[9][10]

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[9][11]

  • Injection : 1 µL of the sample is injected in split or splitless mode, depending on the concentration of this compound.

  • Temperature Program : The oven temperature is programmed to ramp from a low initial temperature (e.g., 60-80°C) to a final temperature of around 280-300°C to ensure the elution of this compound.[9]

  • Mass Spectrometer : Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.

  • Quantification : A calibration curve is generated by plotting the peak area of a characteristic ion of this compound against the concentration of the standards.

Conclusion: Making an Informed Decision

Both HPLC-UV and GC-MS are powerful techniques for the quantification of this compound, each with its own set of advantages.

HPLC-UV is a robust, reliable, and cost-effective method that is well-suited for routine analysis. It is particularly advantageous for the analysis of thermally sensitive compounds and generally requires less complex sample preparation as derivatization is not needed.

GC-MS provides superior selectivity and sensitivity, which is crucial when analyzing this compound at trace levels or in complex matrices. The mass spectral data also provides a higher degree of confidence in compound identification. However, the requirement for analyte volatility may necessitate a derivatization step, adding to the complexity of the sample preparation.

The ultimate choice between HPLC-UV and GC-MS for this compound quantification will depend on the specific requirements of the study, including the desired level of sensitivity, the complexity of the sample matrix, and the available instrumentation. For high-throughput screening and quality control applications, HPLC-UV may be the more practical choice. For metabolic studies or analyses requiring the highest degree of sensitivity and specificity, GC-MS is the preferred method. In all cases, a thorough method validation according to ICH guidelines is essential to ensure the accuracy and reliability of the results.[12][13]

References

A Comparative Analysis of Rishitin Detoxification Strategies in Plant Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 18, 2025 – In the continuous battle between plants and pathogens, the production of antimicrobial compounds known as phytoalexins is a key defense mechanism. Rishitin, a sesquiterpenoid phytoalexin produced by plants of the Solanaceae family like potatoes and tomatoes, is a potent inhibitor of various microbial pathogens. However, successful pathogens have evolved sophisticated detoxification mechanisms to neutralize this chemical weapon. This guide provides a comparative overview of the known this compound detoxification pathways in different phytopathogenic fungi, supported by available experimental data, to aid researchers, scientists, and drug development professionals in understanding these crucial virulence factors.

Executive Summary

This guide details the diverse strategies employed by fungal pathogens, primarily Gibberella pulicaris (a causative agent of potato dry rot) and Botrytis cinerea (the causal agent of gray mold), to detoxify this compound. A key finding is the divergence in their metabolic pathways: G. pulicaris primarily relies on a single hydroxylation step, whereas B. cinerea utilizes a multi-pronged oxidative approach, resulting in a variety of less toxic metabolites. This difference in strategy likely reflects their respective host ranges and evolutionary adaptations. While information on bacterial detoxification of this compound is scarce, the fungal mechanisms provide valuable insights into pathogen virulence and potential targets for novel disease management strategies.

Comparative Data on this compound Detoxification

The primary mechanism of this compound detoxification is enzymatic modification, predominantly through oxidation reactions catalyzed by cytochrome P450 monooxygenases. These modifications alter the chemical structure of this compound, reducing its toxicity and allowing the pathogen to continue its infection cycle. The table below summarizes the key differences in the detoxification products of two well-studied fungal pathogens.

PathogenPrimary Detoxification Reaction(s)Key Metabolite(s)Enzyme Class ImplicatedQuantitative Kinetic Data
Gibberella pulicaris Hydroxylation at the isopropenyl group13-hydroxythis compound (this compound-M1)Cytochrome P450Not available in the reviewed literature
Botrytis cinerea Multiple oxidations: Hydroxylation at C7 or C12, ketone formation at C5, dihydroxylation at the 10,11-olefinAt least six oxidized forms, including epoxy- and hydroxyrishitinsCytochrome P450, DehydrogenasesNot available in the reviewed literature

Detoxification Pathways and Mechanisms

The detoxification of this compound by fungal pathogens is a critical virulence factor. The ability to metabolize this phytoalexin is directly correlated with the pathogen's ability to cause disease.[1]

Gibberella pulicaris: A Targeted Approach

Gibberella pulicaris (also known as Fusarium sambucinum) employs a relatively straightforward detoxification strategy centered on the hydroxylation of this compound.

  • Primary Metabolic Route: The main detoxification product is 13-hydroxythis compound (also referred to as this compound-M1).[2] This conversion involves the addition of a hydroxyl group to the isopropenyl side chain of the this compound molecule.

  • Enzymology: This reaction is catalyzed by a cytochrome P450 monooxygenase.[2] While the specific enzyme has not been fully characterized in G. pulicaris, studies on phytoalexin detoxification in other fungi strongly point towards this enzyme family.

  • Significance: The conversion to 13-hydroxythis compound significantly reduces the antifungal activity of the compound, allowing the fungus to overcome the host's chemical defenses.

Detoxification of this compound by Gibberella pulicaris

Gibberella_pulicaris_Detoxification This compound This compound Metabolite 13-hydroxythis compound (this compound-M1) This compound->Metabolite Hydroxylation Enzyme Cytochrome P450 Monooxygenase Enzyme->this compound

Caption: Detoxification pathway of this compound in Gibberella pulicaris.

Botrytis cinerea: A Broad-Spectrum Defense

Botrytis cinerea, a necrotrophic fungus with a remarkably broad host range, exhibits a more complex and multifaceted approach to this compound detoxification. This likely contributes to its success as a pathogen on a wide variety of plants.

  • Multiple Metabolic Routes: Instead of a single modification, B. cinerea metabolizes this compound into at least six different oxidized forms.[3][4] These modifications include:

    • Hydroxylation at the C7 or C12 positions.

    • Ketone formation at the C5 position.

    • Dihydroxylation at the 10,11-olefin.[3][4]

  • Enzymology: This array of reactions suggests the involvement of several enzymes, likely including multiple cytochrome P450s and potentially other oxidoreductases.[5]

  • Regulatory Sophistication: RNA-sequencing analysis has revealed that B. cinerea can distinguish between structurally similar phytoalexins, such as this compound and Capsidiol, and induces a distinct set of detoxification genes in response to each.[6] This indicates a highly specific and regulated detoxification system.

This compound Detoxification Pathways in Botrytis cinerea

Botrytis_cinerea_Detoxification This compound This compound Metabolites Multiple Oxidized Metabolites (e.g., Hydroxyrishitins, Epoxy-rishitin, Rishitinone) This compound->Metabolites Oxidation (Hydroxylation, Epoxidation, Ketone formation) Enzymes Multiple Enzymes (Cytochrome P450s, Dehydrogenases) Enzymes->this compound

Caption: Multiple detoxification pathways of this compound in Botrytis cinerea.

Regulation of this compound Detoxification

The expression of detoxification genes in pathogenic fungi is tightly regulated. The presence of the phytoalexin itself often acts as an inducer for the expression of the very genes that encode the detoxification enzymes.

Generalized Signaling Pathway for Phytoalexin-Induced Detoxification

Detoxification_Signaling cluster_fungus Fungal Cell Rishitin_in This compound Receptor Sensor/Receptor Rishitin_in->Receptor Detox_this compound Detoxified this compound Rishitin_in->Detox_this compound Enzymatic Modification Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade TF Transcription Factor Signaling_Cascade->TF Nucleus Nucleus TF->Nucleus Detox_Gene Detoxification Gene (e.g., CYP450) TF->Detox_Gene Activation mRNA mRNA Detox_Gene->mRNA Transcription Detox_Enzyme Detoxification Enzyme mRNA->Detox_Enzyme Translation Detox_Enzyme->Rishitin_in Transporter Efflux Transporter Detox_this compound->Transporter Efflux

Caption: A model for the signaling pathway leading to this compound detoxification.

Experimental Protocols

Detailed characterization of this compound detoxification mechanisms relies on a combination of biochemical and molecular biology techniques. Below are generalized protocols for key experiments.

In Vitro this compound Detoxification Assay

This assay is used to determine the ability of a pathogen's enzymes to metabolize this compound.

  • Objective: To quantify the conversion of this compound to its metabolites by fungal protein extracts.

  • Materials:

    • Fungal mycelia grown in liquid culture (with and without this compound induction).

    • Extraction buffer (e.g., phosphate (B84403) buffer with protease inhibitors).

    • This compound standard.

    • NADPH (for cytochrome P450-dependent reactions).

    • Solvents for extraction (e.g., ethyl acetate).

    • HPLC or GC-MS system.

  • Procedure:

    • Prepare a crude protein extract from fungal mycelia.

    • Set up reaction mixtures containing the protein extract, buffer, this compound, and NADPH.

    • Incubate the reactions at an optimal temperature for a defined period.

    • Stop the reaction and extract the remaining this compound and any metabolites using an organic solvent.

    • Analyze the extracts by HPLC or GC-MS to identify and quantify the detoxification products by comparing retention times and mass spectra to standards.

Fungal Virulence Assay on Potato Tubers

This assay assesses the importance of this compound detoxification for the pathogen's ability to cause disease.

  • Objective: To compare the virulence of wild-type and detoxification-deficient mutant strains on potato tissue.

  • Materials:

    • Healthy potato tubers.

    • Wild-type and mutant fungal strains (e.g., cytochrome P450 knockout).

    • Fungal culture medium (e.g., PDA).

  • Procedure:

    • Surface-sterilize potato tubers and cut them into uniform slices.

    • Inoculate the center of each slice with a plug of fungal mycelium from the edge of an actively growing culture.

    • Incubate the inoculated slices in a humid chamber at room temperature.

    • Measure the diameter of the necrotic lesion at regular intervals (e.g., 24, 48, 72 hours) to quantify the extent of tissue colonization.

    • Compare the lesion size caused by the wild-type and mutant strains to determine the role of the detoxification gene in virulence.[7]

Gene Expression Analysis by qPCR

This method is used to quantify the expression levels of putative detoxification genes in response to this compound.

  • Objective: To determine if the expression of specific genes (e.g., cytochrome P450s) is induced by this compound.

  • Materials:

    • Fungal mycelia treated with this compound and a control (e.g., solvent only).

    • RNA extraction kit.

    • cDNA synthesis kit.

    • qPCR master mix.

    • Primers specific for the target detoxification genes and a reference gene.

    • qPCR instrument.

  • Procedure:

    • Expose fungal cultures to this compound for a specific time course.

    • Extract total RNA from the mycelia.

    • Synthesize cDNA from the RNA.

    • Perform qPCR using gene-specific primers.

    • Analyze the relative expression of the target genes in this compound-treated versus control samples, normalized to a reference gene.[8][9]

Experimental Workflow for Studying this compound Detoxification

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_molecular Molecular Analysis A1 Fungal Culture + this compound A2 Protein Extraction A1->A2 A3 Enzyme Assay A2->A3 A4 Metabolite Analysis (HPLC, GC-MS) A3->A4 B1 Wild-type vs. Mutant Strains B2 Potato Tuber Inoculation B1->B2 B3 Lesion Size Measurement B2->B3 C1 Fungal Culture + this compound C2 RNA Extraction C1->C2 C3 cDNA Synthesis C2->C3 C4 qPCR C3->C4

Caption: Workflow for the comprehensive analysis of this compound detoxification.

Future Directions

While significant progress has been made in understanding this compound detoxification, several knowledge gaps remain. Future research should focus on:

  • Biochemical Characterization of Enzymes: Detailed kinetic studies (e.g., determination of Km and Vmax) of the purified enzymes involved in this compound metabolism are needed for a quantitative comparison of their efficiencies.

  • Identification of Specific Genes: While cytochrome P450s are implicated, the specific genes responsible for the various detoxification steps in pathogens like B. cinerea need to be identified and functionally characterized through gene knockout and heterologous expression studies.

  • Elucidation of Regulatory Networks: The signaling pathways and transcription factors that regulate the expression of this compound detoxification genes are still largely unknown and represent a promising area for future investigation.

  • Exploration of Bacterial Detoxification: The potential for bacterial pathogens or plant-associated bacteria to metabolize this compound is an unexplored area that could reveal novel enzymatic mechanisms.

Understanding the intricacies of this compound detoxification is not only fundamental to our knowledge of plant-pathogen interactions but also opens avenues for the development of novel and durable disease control strategies. These could include the design of specific inhibitors for detoxification enzymes or the breeding of plant varieties with modified phytoalexin profiles that are less susceptible to pathogen metabolism.

References

Benchmarking the nematicidal potential of Rishitin against commercial biopesticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective and environmentally benign nematicides is a critical endeavor in sustainable agriculture and crop protection. This guide provides a comparative analysis of Rishitin, a naturally occurring phytoalexin, and leading commercial biopesticides. By presenting available experimental data, detailed methodologies, and modes of action, this document aims to equip researchers with the necessary information to evaluate the potential of this compound as a viable bionematicide.

Executive Summary

This compound, a sesquiterpenoid phytoalexin produced by plants in the Solanaceae family, has demonstrated significant nematicidal and repellent properties against plant-parasitic nematodes. This guide benchmarks the efficacy of this compound against established commercial biopesticides, including those containing Paecilomyces lilacinus, Verticillium chlamydosporium, Bacillus subtilis, and Trichoderma spp.. While direct comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview of their respective nematicidal potentials.

Nematicidal Efficacy: A Comparative Overview

The following tables summarize the quantitative data on the nematicidal activity of this compound and selected commercial biopesticides. It is important to note that the experimental conditions, nematode species, and endpoints vary across studies, making direct comparisons challenging.

Table 1: Nematicidal Activity of this compound against Xiphinema diversicaudatum

Concentration (µg/mL)Exposure TimeEffectReference
>20 (point source on agar)-Repellent
20010 minutesInactivity
2002 hoursDeath

Table 2: Nematicidal Activity of Commercial Biopesticides against Meloidogyne incognita

Biopesticide (Active Ingredient)ConcentrationExposure TimeMortality Rate (%)Reference
Paecilomyces lilacinus (Methanol Extract)86.2 µg/mL (LC50)24 hours50
Paecilomyces lilacinus (Methanol Extract)128.4 µg/mL (LC50)48 hours50[1]
Bacillus subtilis (Bs-1 fermentation treatment)Not specified-100[2]
Bacillus firmus (I-1582 metabolites)Not specified48 hours78.7[3]
Bacillus amyloliquefaciens (QST713 metabolites)Not specified48 hours62.2[4][3]
Trichoderma harzianum (Culture filtrate)Not specified-Up to 85%[5]
Verticillium chlamydosporiumNot specified->80% population reduction[6]

Mode of Action

The mechanisms by which this compound and commercial biopesticides exert their nematicidal effects are diverse.

This compound: The precise molecular signaling pathway of this compound's nematicidal activity is not yet fully elucidated. However, observations indicate that it acts as a repellent and induces a rapid loss of mobility, leading to death. This suggests a potential neurotoxic mode of action.

Commercial Biopesticides:

  • Paecilomyces lilacinus : This fungus is a well-known parasite of nematode eggs. Its hyphae penetrate the eggshell, proliferate within the egg, and destroy the embryo.[3][7][8]

  • Verticillium chlamydosporium : Similar to P. lilacinus, this fungus parasitizes nematode eggs. It produces enzymes that degrade the eggshell, allowing the fungus to colonize and consume the egg's contents.[6]

  • Bacillus subtilis : This bacterium produces a variety of secondary metabolites, including lipopeptides like surfactin (B1297464) and fengycin, which disrupt nematode cell membranes, leading to cell lysis and death.[9] Some strains also produce enzymes that can degrade the nematode cuticle.

  • Trichoderma spp. : These fungi employ multiple mechanisms, including the production of chitinases and proteases that degrade nematode cuticles and eggshells, competition for nutrients, and the production of nematicidal secondary metabolites.[5]

Experimental Protocols

This section details the methodologies used in the cited studies to assess nematicidal activity.

In Vitro Nematicidal Assay for this compound
  • Nematode Species: Xiphinema diversicaudatum[4]

  • Repellency Assay: A small amount of this compound (≥20 µg) was placed on an agar (B569324) plate containing the nematodes. The movement of the nematodes away from the this compound source was observed.

  • Mortality and Inactivity Assay:

    • Nematodes were immersed in solutions of this compound at various concentrations (e.g., 200 µg/mL).

    • At specific time intervals (e.g., 10 minutes, 2 hours), the nematodes were observed under a microscope for mobility.

    • Lack of movement, even after probing with a fine needle, was considered as death.[1]

Standard In Vitro Nematicidal Assay for Biopesticides against Meloidogyne incognita
  • Nematode Preparation: Second-stage juveniles (J2) of M. incognita are hatched from egg masses collected from infected plant roots.[10]

  • Assay Setup:

    • A known number of J2s (e.g., 100) are placed in each well of a multi-well plate.[10]

    • The test substance (e.g., fungal culture filtrate, bacterial suspension, or purified compound) is added to the wells at various concentrations.[2][10]

    • Control wells containing only water or a non-toxic solvent are included.[10]

  • Data Collection:

    • The plates are incubated at a constant temperature (e.g., 25-28°C).[10]

    • After specific time intervals (e.g., 24, 48, 72 hours), the number of dead or immobile nematodes in each well is counted under a microscope.[10]

    • Mortality is confirmed by gently probing the nematodes with a fine needle; no movement indicates death.[10]

  • Data Analysis: The percentage of mortality is calculated for each concentration and time point. The LC50 (lethal concentration required to kill 50% of the nematodes) can be determined using probit analysis.[11]

Visualizing the Mechanisms

This compound's Observed Effects on Nematodes

Rishitin_Effect This compound This compound Nematode Nematode (Xiphinema diversicaudatum) This compound->Nematode Contact Agitation Agitation & Repellency Nematode->Agitation Initial Response Inactivity Inactivity Agitation->Inactivity Prolonged Exposure Death Death Inactivity->Death Cellular Disruption (Hypothesized)

Caption: Conceptual workflow of this compound's observed nematicidal effects.

General Mode of Action of Fungal Biopesticides

Fungal_Biopesticide_MoA Fungus Nematophagous Fungus (e.g., Paecilomyces, Verticillium) NematodeEgg Nematode Egg Fungus->NematodeEgg Attachment Penetration Hyphal Penetration NematodeEgg->Penetration Parasitism Enzymes Secretion of Lytic Enzymes (Chitinases, Proteases) Penetration->Enzymes facilitated by Destruction Embryo Destruction Penetration->Destruction leads to

Caption: Parasitic mode of action of nematophagous fungi on nematode eggs.

General Mode of Action of Bacterial Biopesticides

Bacterial_Biopesticide_MoA Bacteria Nematicidal Bacteria (e.g., Bacillus subtilis) Metabolites Production of Nematicidal Metabolites (e.g., Lipopeptides) Bacteria->Metabolites Secretes Nematode Nematode MembraneDisruption Cell Membrane Disruption Nematode->MembraneDisruption Effect Metabolites->Nematode Contact CellLysis Cell Lysis & Death MembraneDisruption->CellLysis leads to

Caption: Production of nematicidal compounds by bacteria as a mode of action.

Standard Nematicidal Assay Workflow

Nematicidal_Assay_Workflow Start Start: Nematode Culture Hatching Egg Hatching & J2 Collection Start->Hatching AssaySetup Assay Setup in Multi-well Plates Hatching->AssaySetup Treatment Addition of Test Compounds AssaySetup->Treatment Incubation Incubation (Controlled Temp. & Time) Treatment->Incubation Observation Microscopic Observation & Mortality Count Incubation->Observation Analysis Data Analysis (% Mortality, LC50) Observation->Analysis End End: Results Analysis->End

Caption: A generalized workflow for in vitro nematicidal bioassays.

References

Safety Operating Guide

Proper Disposal of Rishitin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Given the limited toxicological data on Rishitin, a precautionary approach is mandatory. Assume the compound may possess toxic, irritant, or other hazardous properties.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.

  • Ventilation: Handle pure this compound powder or concentrated solutions in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

  • Spill Management: In case of a spill, isolate the area and prevent the spread of the material. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect all contaminated materials, including the absorbent, into a sealed, appropriately labeled hazardous waste container. For solid spills, carefully sweep or vacuum (with HEPA filter) the material to avoid creating dust and place it in a sealed hazardous waste container.

Step-by-Step Disposal Procedure

The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. All waste streams containing this compound, including pure compound, solutions, and contaminated materials, must be collected and managed by a licensed environmental waste disposal service. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.

  • Waste Segregation:

    • Establish a dedicated hazardous waste stream for this compound and any materials contaminated with it.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible wastes should be segregated to prevent dangerous reactions.[1][2]

    • Keep solid and liquid waste in separate, designated containers.

  • Waste Collection and Containment:

    • Solid Waste:

      • Collect unused or expired pure this compound in its original container or a compatible, sealed, and clearly labeled waste container.

      • Dispose of all contaminated consumables, such as weighing paper, pipette tips, and centrifuge tubes, in a designated solid hazardous waste container.

      • Contaminated PPE (gloves, disposable lab coats) should also be placed in this container.

    • Liquid Waste:

      • Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and shatter-resistant waste container (e.g., a high-density polyethylene (B3416737) (HDPE) carboy).

      • The first rinse of any glassware that contained this compound must be collected as hazardous waste.[1] Subsequent rinses of emptied containers may be permissible for regular disposal depending on institutional policies, but it is best practice to collect all rinsates as hazardous waste.[3][4]

    • Sharps Waste:

      • Any sharps (needles, scalpels, etc.) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as containing chemical waste.

  • Waste Container Labeling and Storage:

    • All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Caution: Chemical with Unknown Toxicity").

    • Keep waste containers securely closed except when adding waste.[1][2]

    • Store waste containers in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.

    • Ensure secondary containment is used for liquid waste containers to mitigate spills.[1][2]

  • Disposal Request and Pickup:

    • Once a waste container is full or has been in use for a designated period (as per institutional policy), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal company.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Summary of this compound Properties

While comprehensive safety data is lacking, the known chemical and physical properties of this compound can help inform a preliminary hazard assessment.

PropertyValueSource
CAS Number 18178-54-6ChemSrc
Molecular Formula C₁₄H₂₂O₂ChemSrc
Molecular Weight 222.32 g/mol ChemSrc
Appearance Solid (form not specified)N/A
Solubility Information not readily availableN/A
Boiling Point Not availableChemSrc
Melting Point Not availableChemSrc
Flash Point Not availableChemSrc

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Rishitin_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal rishitin_use Use of this compound (Pure compound, solutions) solid_waste Contaminated Solids (PPE, consumables) rishitin_use->solid_waste liquid_waste Contaminated Liquids (Solutions, rinsates) rishitin_use->liquid_waste sharps_waste Contaminated Sharps (Needles, blades) rishitin_use->sharps_waste solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container (with Secondary Containment) liquid_waste->liquid_container sharps_container Labeled Sharps Container for Chemical Waste sharps_waste->sharps_container saa Satellite Accumulation Area (At or near point of generation) solid_container->saa liquid_container->saa sharps_container->saa pickup_request Request Waste Pickup (via EHS or equivalent) saa->pickup_request final_disposal Licensed Hazardous Waste Vendor pickup_request->final_disposal

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these general but critical procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific hazardous waste management plan and your Environmental Health and Safety department for guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.